molecular formula C6H12O7 B10763044 Gluconic Acid CAS No. 10024-51-8

Gluconic Acid

Cat. No.: B10763044
CAS No.: 10024-51-8
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Description

Gluconic Acid is a non-corrosive, mild organic acid derived from the oxidation of glucose, valued in research for its excellent chelating properties, particularly with calcium and other divalent cations. Its primary research applications include use as a component in buffer systems for maintaining pH in biological and chemical processes, and as a key reagent in studying biomineralization, scale inhibition, and metal sequestration. In biochemistry, this compound serves as a starting material or intermediate in enzymatic studies and microbial fermentation processes. Its mechanism of action involves the carboxylate group in its structure binding to metal ions, forming soluble complexes that prevent precipitation and oxidative catalysis, thereby stabilizing solutions. This makes it an invaluable tool in areas such as textile research, cleaning agent formulation, and food science studies, where controlled acidity and mineral stability are paramount. Our high-purity grade ensures consistent, reliable performance for your investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
Record name GLUCONIC ACID
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Related CAS

124423-64-9, Array
Record name D-Gluconic acid, homopolymer
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Melting Point

131 °C, 113 - 118 °C
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Foundational & Exploratory

chemical properties of D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of D-Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , an oxidized form of D-glucose. D-gluconic acid and its salts, known as gluconates, are utilized across various industries, including pharmaceuticals, food and beverage, and industrial cleaning, owing to their mild, non-corrosive nature and excellent chelating abilities.[1][2] This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key chemical equilibria and experimental workflows to support research and development activities.

Chemical Identity and Structure

D-gluconic acid is a carboxylic acid with the molecular formula C₆H₁₂O₇.[3] Its structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylic acid (-COOH) group, corresponding to the open-chain form of glucose.[2] In aqueous solutions, D-gluconic acid exists in equilibrium with its cyclic esters, primarily glucono-δ-lactone and to a lesser extent, glucono-γ-lactone.[3][4] This equilibrium is a critical aspect of its chemical behavior.

Physicochemical Properties

The physico are summarized in the tables below. These properties are fundamental for its application in various formulations and chemical processes.

Table 1: General and Physical Properties of D-Gluconic Acid
PropertyValueSource(s)
Molecular Formula C₆H₁₂O₇[4][5]
Molar Mass 196.16 g/mol [4][5]
Appearance White crystalline powder or colorless to light yellow, clear, syrupy liquid (for aqueous solutions)[3][4][6]
Melting Point 131 °C (anhydrous)[2][4][5][6][7]
Boiling Point ~102 °C (for 50% aqueous solution)[8][9][10]
Density 1.23 - 1.25 g/cm³ at 20-25 °C[5][6][11]
Taste Mildly acidic[5]
Table 2: Solubility and Partition Coefficient of D-Gluconic Acid
PropertyValueSource(s)
Solubility in Water 316 g/L; Freely soluble[2][4][5]
Solubility in Alcohol Slightly soluble[3][5]
Solubility in Ether Insoluble[3][5]
LogP (Octanol/Water) -1.87 (estimated)[5][6]
Table 3: Acidity and Optical Properties of D-Gluconic Acid
PropertyValueSource(s)
pKa 3.6 - 3.86 at 25 °C[2][5][12]
Specific Optical Rotation Mutarotatory in water; values ranging from -3.49° to +15.5° have been reported[5]

Chemical Reactivity and Stability

  • Acidity : As a carboxylic acid, D-gluconic acid is a mild organic acid that readily forms gluconate salts with bases.[1] In aqueous solution at neutral pH, the gluconate anion is the predominant species.[3]

  • Chelation : The gluconate anion is an excellent chelating agent, forming stable complexes with various di- and trivalent metal cations such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺), particularly in alkaline solutions.[1][2][4] This property is exploited in cleaning, industrial, and pharmaceutical applications to prevent mineral precipitation.[1]

  • Stability : D-gluconic acid is stable under normal storage and handling conditions.[13][14] It is a non-corrosive, non-volatile, and biodegradable compound.[1]

  • Incompatibilities : It is incompatible with strong oxidizing agents.[14][15]

  • Decomposition : Upon combustion, it can produce carbon monoxide and other carbon oxides.[6][14]

Key Chemical Equilibria and Workflows

Aqueous Equilibrium

In an aqueous environment, D-gluconic acid establishes a dynamic equilibrium with its intramolecular esters, the five-membered glucono-γ-lactone and the six-membered glucono-δ-lactone. This lactonization is a key feature of its chemistry.

gluconic_acid_equilibrium D_Gluconic_Acid D-Gluconic Acid (Open Chain) Glucono_delta_Lactone Glucono-δ-lactone (Six-membered ring) D_Gluconic_Acid->Glucono_delta_Lactone - H₂O + H₂O Glucono_gamma_Lactone Glucono-γ-lactone (Five-membered ring) D_Gluconic_Acid->Glucono_gamma_Lactone - H₂O + H₂O pka_determination_workflow cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis Prep_Acid Prepare a standard solution of D-gluconic acid Prep_Titrant Prepare a standardized NaOH titrant solution Calibrate Calibrate pH meter with standard buffers Prep_Titrant->Calibrate Titrate Titrate gluconic acid with NaOH, recording pH and volume added Calibrate->Titrate Plot Plot pH vs. volume of NaOH added Titrate->Plot Find_EP Determine the equivalence point (inflection point of the curve) Plot->Find_EP Calc_pKa Calculate pKa (pH at half-equivalence point) Find_EP->Calc_pKa

References

An In-Depth Technical Guide to the Structure and Stereoisomers of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, stereoisomers, and analytical methodologies related to gluconic acid, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a mild, non-corrosive, and non-toxic carboxylic acid with the chemical formula C₆H₁₂O₇.[1] It is the oxidized form of glucose where the aldehyde group at the C1 position is oxidized to a carboxylic acid group.[2] In aqueous solutions, this compound exists in equilibrium with its cyclic esters, primarily glucono-delta-lactone and to a lesser extent, glucono-gamma-lactone. It is one of 16 possible stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[3][4] The naturally occurring and most common form is D-gluconic acid.

Chemical Structure of this compound

The structure of this compound consists of a six-carbon chain with a carboxylic acid group at one end and a primary alcohol group at the other, with four secondary alcohol groups in between. The stereochemistry of these chiral centers determines the specific isomer.

Fischer Projections

Fischer projections are a two-dimensional representation of a three-dimensional organic molecule. They are particularly useful for representing the stereochemistry of carbohydrates and their derivatives. In a Fischer projection, horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while vertical lines represent bonds projecting into the plane of the paper away from the viewer.

Haworth Projections and Chair Conformations

In solution, this compound can cyclize to form lactones (cyclic esters). The most stable of these are the six-membered ring (pyranose-like) known as glucono-δ-lactone and the five-membered ring (furanose-like) known as glucono-γ-lactone. These cyclic structures can be represented by Haworth projections and, more accurately for the six-membered ring, by chair conformations.

Stereoisomers of this compound

This compound has four chiral centers (carbons 2, 3, 4, and 5), which gives rise to 2⁴ = 16 possible stereoisomers. These are divided into eight pairs of enantiomers (D and L forms). The stereoisomers of this compound are named based on the parent aldohexose from which they are derived through oxidation.

The 16 Stereoisomers of 2,3,4,5,6-Pentahydroxyhexanoic Acid

Below are the Fischer projections for all 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.

D-Aldonic Acids:

  • D-Allonic acid

  • D-Altronic acid

  • D-Gluconic acid

  • D-Mannonic acid

  • D-Gulonic acid

  • D-Idonic acid

  • D-Galactonic acid

  • D-Talonic acid

L-Aldonic Acids:

  • L-Allonic acid

  • L-Altronic acid

  • L-Gluconic acid

  • L-Mannonic acid

  • L-Gulonic acid

  • L-Idonic acid

  • L-Galactonic acid

  • L-Talonic acid

The relationship between these stereoisomers can be visualized as follows:

Stereoisomers cluster_D D-Aldonic Acids cluster_L L-Aldonic Acids D-Gluconic Acid D-Gluconic Acid D-Mannonic Acid D-Mannonic Acid D-Gluconic Acid->D-Mannonic Acid Epimers (C2) D-Galactonic Acid D-Galactonic Acid D-Gluconic Acid->D-Galactonic Acid Epimers (C4) L-Gluconic Acid L-Gluconic Acid D-Gluconic Acid->L-Gluconic Acid Enantiomers L-Mannonic Acid L-Mannonic Acid D-Mannonic Acid->L-Mannonic Acid Enantiomers L-Galactonic Acid L-Galactonic Acid D-Galactonic Acid->L-Galactonic Acid Enantiomers D-Allonic Acid D-Allonic Acid L-Allonic Acid L-Allonic Acid D-Allonic Acid->L-Allonic Acid Enantiomers D-Altronic Acid D-Altronic Acid L-Altronic Acid L-Altronic Acid D-Altronic Acid->L-Altronic Acid Enantiomers D-Gulonic Acid D-Gulonic Acid L-Gulonic Acid L-Gulonic Acid D-Gulonic Acid->L-Gulonic Acid Enantiomers D-Idonic Acid D-Idonic Acid L-Idonic Acid L-Idonic Acid D-Idonic Acid->L-Idonic Acid Enantiomers D-Talonic Acid D-Talonic Acid L-Talonic Acid L-Talonic Acid D-Talonic Acid->L-Talonic Acid Enantiomers

Stereoisomeric Relationships of this compound

Physicochemical Properties

PropertyD-Gluconic AcidL-Gluconic AcidD-Galactonic AcidD-Mannonic Acid
Melting Point (°C) 131[5]---
Specific Rotation ([\α]D) -6.7° to +11.2° (mutarotation)---
Solubility in Water Freely soluble[5]---
pKa 3.86---

Experimental Protocols

Synthesis of D-Gluconic Acid via Enzymatic Oxidation of D-Glucose

This protocol describes the laboratory-scale synthesis of D-gluconic acid from D-glucose using glucose oxidase and catalase.

Materials:

  • D-Glucose

  • Glucose oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Deionized water

  • Reaction vessel with stirring and pH control

  • Temperature-controlled water bath

Procedure:

  • Prepare the reaction mixture: Dissolve a known concentration of D-glucose (e.g., 100 g/L) in the phosphate buffer in the reaction vessel.

  • Equilibrate the system: Place the reaction vessel in the water bath and allow the temperature to equilibrate to the optimal temperature for the enzymes (typically 30-35 °C). Begin stirring the solution.

  • Add enzymes: Add glucose oxidase and catalase to the reaction mixture. The optimal enzyme concentration will depend on the specific activity of the enzyme preparations.

  • Monitor and control pH: The oxidation of glucose to this compound will cause a decrease in pH. Monitor the pH continuously and maintain it at a constant level (e.g., pH 6.0-7.0) by the controlled addition of the NaOH solution.

  • Monitor reaction progress: The reaction can be monitored by measuring the consumption of glucose using a glucose sensor or by HPLC analysis of aliquots taken from the reaction mixture over time.

  • Reaction completion and work-up: Once the glucose concentration is negligible, the reaction is complete. The resulting solution contains sodium gluconate. To obtain this compound, the solution can be acidified with HCl and the this compound can be purified by crystallization or chromatography.

enzymatic_synthesis D-Glucose D-Glucose Glucono-δ-lactone Glucono-δ-lactone D-Glucose->Glucono-δ-lactone Glucose Oxidase D-Gluconic Acid D-Gluconic Acid Glucono-δ-lactone->D-Gluconic Acid Hydrolysis Glucose Oxidase Glucose Oxidase H2O2 H2O2 Glucose Oxidase->H2O2 H2O + O2 H2O + O2 H2O2->H2O + O2 Catalase

Enzymatic Synthesis of D-Gluconic Acid
Chiral Separation of this compound Stereoisomers by HPLC

Instrumentation and Columns:

  • HPLC system with a UV or refractive index (RI) detector.

  • Chiral stationary phase (CSP) column. Common choices for separating sugar acids include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns.

General Method Development Strategy:

  • Column Screening: Screen several different types of chiral columns (e.g., Chiralcel OD, Chiralpak AD, Cyclobond) with a standard mixture of a few available stereoisomers to identify a column that shows some selectivity.

  • Mobile Phase Optimization:

    • Normal Phase: A common starting point is a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of the modifier is a critical parameter to optimize. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape for these acidic analytes.

    • Reversed Phase: A mobile phase of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727) can be used. The pH of the aqueous phase can significantly influence the retention and selectivity.

  • Temperature Optimization: Column temperature can affect the efficiency and selectivity of the separation. Investigate a range of temperatures (e.g., 10-40 °C).

  • Detection: this compound and its isomers lack a strong chromophore, making UV detection challenging at standard wavelengths. Detection at low UV wavelengths (e.g., < 210 nm) or the use of a refractive index detector is often necessary. Derivatization with a UV-active or fluorescent tag can also be employed to enhance sensitivity.

hplc_workflow Sample (Mixture of Stereoisomers) Sample (Mixture of Stereoisomers) HPLC System HPLC System Sample (Mixture of Stereoisomers)->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column Injection Separation Separation Chiral Column->Separation Mobile Phase Flow Detector (UV/RI) Detector (UV/RI) Separation->Detector (UV/RI) Elution Chromatogram (Separated Peaks) Chromatogram (Separated Peaks) Detector (UV/RI)->Chromatogram (Separated Peaks)

General Workflow for Chiral HPLC Separation

Conclusion

This compound and its 15 stereoisomers represent a complex family of sugar acids with significant relevance in various scientific and industrial fields. Understanding their distinct structures and developing robust analytical methods for their separation and identification are crucial for their application in drug development and other research areas. This guide provides a foundational understanding and practical starting points for working with these challenging but important molecules.

References

natural occurrence of gluconic acid in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Gluconic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₂O₇), a mild organic acid derived from the oxidation of glucose, is a naturally occurring compound found in plants, fruits, and honey.[1][2] As a polyhydroxycarboxylic acid, its chemical structure consists of a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group.[3] While its commercial production is primarily microbial, its endogenous presence in plants is a result of fundamental metabolic pathways. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies for this compound in plant systems.

Natural Occurrence and Quantitative Data

This compound is ubiquitously present in the plant kingdom, contributing to the chemical composition of fruits and other plant-derived foods like wine and vinegar.[4] Its concentration can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions. While extensive data on this compound concentrations across a wide range of plant tissues is limited in publicly available literature, existing analyses of fruit juices and related products provide valuable insights.

For context, data on a related sugar derivative, D-glucaric acid, which is an end product of the D-glucuronic acid pathway, is more readily available for a variety of fresh fruits and vegetables.[5]

Table 1: Concentration of this compound in Selected Fruit Products

ProductConcentration RangeNotes
Wine (from Botrytized Grapes)>1 g/L, can exceed 10 g/LLevels are an indicator of Botrytis cinerea infection.[2]
Wine (General)Up to 0.25% (2.5 g/L)Contributes to the overall acidity and quality profile.[1]
HoneyUp to 1% (10 g/L)A major acid component, produced by bee enzymes.[1]

Table 2: Concentration of D-Glucaric Acid in Selected Raw Fruits and Vegetables

Note: D-Glucaric acid is a related sugar acid, not identical to this compound. It is formed via the D-glucuronic acid pathway. Data is presented here for comparative purposes as an example of a glucose oxidation product in plants.[5]

Plant SourceTissueConcentration (g/kg fresh weight)
AppleFruit~3.5
GrapefruitFruit~3.6
BroccoliFlorets~3.0
Brussels SproutsBuds~3.0
Mung Bean SproutsSprouts~1.5
CauliflowerFlorets~1.5
GrapesFruit~0.1
LettuceLeaves~0.1
(Data sourced from Nutrition Detective[5])

Biosynthesis in Plants

The primary route for the synthesis of the gluconate moiety in plants is the Oxidative Pentose Phosphate (B84403) Pathway (OPPP) . This fundamental metabolic pathway is crucial for generating reducing power in the form of NADPH and for producing precursors for the synthesis of nucleotides and other essential molecules.[6] The direct oxidation of free glucose to free this compound by glucose oxidase, a common process in fungi, is not considered a major pathway in plants.[7]

The initial steps of the OPPP leading to gluconate synthesis are as follows:

  • Phosphorylation of Glucose: Glucose entering the cell is first phosphorylated to Glucose-6-Phosphate (G6P) by hexokinase.

  • Oxidation of G6P: The enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH) , considered the rate-limiting step of the OPPP, catalyzes the oxidation of G6P. This reaction produces 6-phosphoglucono-δ-lactone and reduces NADP⁺ to NADPH.[1][8]

  • Hydrolysis: The unstable 6-phosphoglucono-δ-lactone is rapidly and spontaneously, or enzymatically by 6-phosphogluconolactonase (6PGL) , hydrolyzed to 6-phospho-D-gluconate .[1][8]

From this point, 6-phosphogluconate is further metabolized within the OPPP by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate, CO₂, and a second molecule of NADPH.[9] Free this compound can be formed through the action of phosphatases that remove the phosphate group from 6-phosphogluconate, although this specific step is not as extensively detailed in literature as the core OPPP reactions.

Biosynthesis_Pathway cluster_enzymes Enzymes Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP Lactone 6-Phosphoglucono-δ-lactone G6P->Lactone NADP+ -> NADPH GluconateP 6-Phospho-D-gluconate Lactone->GluconateP PPP Further in Pentose Phosphate Pathway GluconateP->PPP Gluconate This compound GluconateP->Gluconate Pi Hexokinase Hexokinase invis1 G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) invis2 PGL 6-Phosphogluconolactonase (or spontaneous) invis3 Phosphatase Phosphatase invis4 invis1->G6P invis2->Lactone invis3->GluconateP invis4->Gluconate

This compound Biosynthesis via the Pentose Phosphate Pathway.

Physiological Roles in Plants

The physiological significance of this compound in plants is primarily understood through its phosphorylated form, 6-phosphogluconate, as a central metabolite in the OPPP.

  • Source of NADPH: The OPPP is a major source of NADPH in non-photosynthetic tissues and in photosynthetic cells during the night.[6] This reducing power is vital for numerous biosynthetic reactions, including fatty acid synthesis, amino acid synthesis, and nitrogen assimilation.

  • Stress Response: The NADPH produced via the OPPP is critical for regenerating antioxidants like glutathione, thereby helping to mitigate oxidative stress caused by various biotic and abiotic factors.[1]

  • Bioactive Molecule and Growth Regulation: Recent studies suggest that exogenously applied gluconate can act as a bioactive molecule. In rice seedlings under osmotic stress, gluconate treatment enhanced water uptake and improved growth by promoting root system development and increasing the activity of aquaporins.[10]

  • Nutrient Availability (External Role): While not an endogenous role, it is important to note that this compound produced by plant-growth-promoting rhizobacteria in the soil plays a crucial role in solubilizing mineral phosphates, making phosphorus more available to the plant.[3]

Signaling Pathways

Direct signaling pathways initiated by this compound itself have not been clearly elucidated in plants. Instead, this compound metabolism is embedded within the broader context of sugar signaling networks. Sugars like glucose and sucrose (B13894) act as primary signaling molecules that interact extensively with phytohormone pathways (e.g., auxin, ABA, ethylene) to regulate gene expression and control plant growth and development from germination to senescence.[11][12][13]

These sugar signaling cascades can modulate the flux through metabolic pathways, including glycolysis and the OPPP, thereby influencing the rate of gluconate synthesis in response to the plant's energy status. Key components of these pathways include:

  • Hexokinase (HXK): Acts as a glucose sensor.

  • SnRK1 (SNF1-related protein kinase 1): A key sensor of low energy/sugar levels.

  • TOR (Target of Rapamycin): A central regulator that promotes growth in response to high energy/sugar availability.

The following diagram illustrates a simplified model of sugar signaling and its connection to metabolic regulation, including the OPPP.

Signaling_Pathway cluster_input Cellular Status cluster_sensors Key Sensors cluster_response Downstream Responses High_Sugar High Sugar / Energy TOR TOR Kinase High_Sugar->TOR Activates Low_Sugar Low Sugar / Energy SnRK1 SnRK1 Kinase Low_Sugar->SnRK1 Activates TOR->SnRK1 Inhibits Growth_Genes Anabolic Processes (Protein Synthesis, Growth) TOR->Growth_Genes Promotes SnRK1->Growth_Genes Inhibits Stress_Genes Catabolic Processes & Stress Response Genes SnRK1->Stress_Genes Activates Metabolism Metabolic Reprogramming Growth_Genes->Metabolism Stress_Genes->Metabolism Metabolism->High_Sugar Metabolism->Low_Sugar OPPP Pentose Phosphate Pathway (Gluconate Synthesis) Metabolism->OPPP Modulates Flux

Sugar signaling networks influencing plant metabolism.

Experimental Protocols

Accurate quantification of this compound from plant tissues requires robust extraction and analytical methods. Below are detailed protocols for sample preparation and two common quantification techniques.

Protocol 1: Extraction of Organic Acids from Plant Tissue

This protocol is a general method for extracting a broad range of polar metabolites, including organic acids, from plant leaves.

  • Sample Collection and Quenching: Immediately freeze ~100 mg of fresh plant tissue in liquid nitrogen to halt all metabolic activity.

  • Homogenization: In a pre-chilled 2 mL tube, add the frozen tissue and two small steel beads. Add 1.0 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol (B129727) in water). Homogenize using a bead beater for 2-3 minutes until the tissue is completely pulverized.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.[14]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[14]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the pelleted debris.

  • Purification (Optional but Recommended): To remove interfering compounds, pass the extract through a cation-exchange resin column followed by an anion-exchange resin column. The organic acids will bind to the anion-exchange resin.[15]

  • Elution: Wash the anion-exchange column to remove neutral sugars and other non-acidic compounds. Elute the organic acids using a suitable eluent (e.g., 1 M formic acid or a dilute ammonia (B1221849) solution).[16]

  • Concentration: Evaporate the eluate to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 200 µL) of the mobile phase to be used for HPLC analysis or the appropriate assay buffer for enzymatic analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for analysis.[14]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous separation and quantification of multiple organic acids.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H or a mixed-mode column.[15]

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).[15]

    • Flow Rate: 0.5 - 0.6 mL/min.

    • Column Temperature: 50-60°C.[15]

    • Detection: UV at 210 nm.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Curve Preparation: Prepare a series of standard solutions of pure D-gluconic acid (e.g., 10, 50, 100, 250, 500 mg/L) in the mobile phase.

    • Analysis: Inject the standards, followed by the prepared plant extracts.

    • Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.

    • Calculation: Construct a standard curve by plotting peak area versus concentration for the standards. Use the regression equation from this curve to calculate the concentration of this compound in the plant samples, accounting for all dilution factors during sample preparation.

HPLC_Workflow start Plant Tissue Sample homogenize Homogenize in 80% Methanol start->homogenize precipitate Precipitate Proteins (-20°C, 1 hr) homogenize->precipitate centrifuge Centrifuge (14,000 x g, 15 min) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant purify Purify via Ion-Exchange Columns supernatant->purify concentrate Evaporate to Dryness purify->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc Inject into HPLC System filter->hplc analyze Analyze Data & Quantify vs. Standard Curve hplc->analyze end Final Concentration analyze->end

Workflow for HPLC-based quantification of this compound.
Protocol 3: Quantification by Enzymatic Assay

Enzymatic kits offer a highly specific method for quantifying D-gluconic acid. The principle involves a series of coupled enzyme reactions leading to the formation of NADPH, which is measured spectrophotometrically at 340 nm.[17]

  • Principle:

    • D-Gluconate + ATP --(Gluconate Kinase)--> D-Gluconate-6-Phosphate + ADP

    • D-Gluconate-6-P + NADP⁺ --(6-PG Dehydrogenase)--> Ribulose-5-P + NADPH + CO₂

  • Materials:

    • Enzymatic assay kit for D-Gluconic Acid (e.g., from Megazyme or Sigma-Aldrich).[17][18]

    • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

    • Cuvettes or 96-well microplate.

  • Procedure (Manual Spectrophotometer Format):

    • Reagent Preparation: Prepare buffers and enzyme solutions according to the kit manufacturer's instructions.

    • Reaction Setup: In separate cuvettes for a blank, standard, and samples, pipette the assay buffer, NADP⁺/ATP solution, and 6-PGDH enzyme suspension.

    • Sample Addition: Add a defined volume (e.g., 0.1 mL) of distilled water (for blank), D-gluconic acid standard, and prepared plant extract (from Protocol 6.1) to the respective cuvettes. Mix well.

    • Initial Absorbance (A1): Wait 3-5 minutes and read the initial absorbance (A1) of all solutions at 340 nm.

    • Start Reaction: Add the final enzyme, gluconate kinase (GCK), to each cuvette to start the reaction.

    • Incubation: Mix and incubate at room temperature or 37°C (per kit instructions) for approximately 5-10 minutes, until the reaction is complete.

    • Final Absorbance (A2): Read the final absorbance (A2) of all solutions at 340 nm.[19]

  • Calculation:

    • Calculate the change in absorbance for the blank, standard, and samples (ΔA = A2 - A1).

    • Subtract the blank's ΔA from the sample's and standard's ΔA.

    • Calculate the concentration using the formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard (g/L) * Dilution_Factor

Enzymatic_Workflow start Prepared Plant Extract add_sample Add Sample, Standard, and Blank to Cuvettes start->add_sample setup Prepare Cuvettes: Buffer, NADP+/ATP, 6-PGDH setup->add_sample mix1 Mix and Incubate (3-5 min) add_sample->mix1 read1 Read Absorbance A1 (340 nm) mix1->read1 add_enzyme Add Gluconate Kinase (GCK) to start reaction read1->add_enzyme mix2 Mix and Incubate (5-10 min) add_enzyme->mix2 read2 Read Final Absorbance A2 (340 nm) mix2->read2 calculate Calculate ΔA (A2-A1) and Determine Concentration read2->calculate end Final Concentration calculate->end

References

A Technical Guide to the Microbial Biosynthesis of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of gluconic acid in key microorganisms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology. This document details the enzymatic processes, presents quantitative data for comparative analysis, outlines experimental protocols, and provides visual representations of the metabolic pathways.

Introduction to this compound and its Significance

This compound (C₆H₁₂O₇) is a mild organic acid derived from the oxidation of glucose.[1][2] It and its salts, such as sodium gluconate and calcium gluconate, have a wide array of applications in the food, pharmaceutical, and construction industries due to their non-toxic, non-corrosive, and chelating properties.[3][4] In the pharmaceutical sector, it is utilized as a chelating agent and for the preparation of mineral supplements. Microbial fermentation is the primary method for the industrial production of this compound, with Aspergillus niger and Gluconobacter oxydans being the most commercially significant microorganisms.[1][3]

Biosynthesis Pathways of this compound

The microbial production of this compound from glucose is primarily achieved through two distinct enzymatic pathways, differing between fungal and bacterial systems.

Fungal Biosynthesis in Aspergillus niger

In the fungus Aspergillus niger, the biosynthesis of this compound is predominantly an extracellular process catalyzed by the enzyme glucose oxidase (GOD) .[1][3] This flavoprotein, located in the cell wall and extracellular fluid, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with hydrogen peroxide (H₂O₂) generated as a byproduct.[1][2] The D-glucono-δ-lactone is then spontaneously or enzymatically hydrolyzed to this compound by lactonase .[1][2] The hydrogen peroxide is typically decomposed into water and oxygen by the enzyme catalase , which is also produced by the fungus.[1][2]

The overall reaction can be summarized as:

D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ D-glucono-δ-lactone + H₂O → this compound H₂O₂ → H₂O + ½ O₂

This pathway is highly efficient, with reported glucose conversion rates exceeding 90% under optimal conditions.[5]

Fungal_Gluconic_Acid_Pathway Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Oxidase (GOD) (Extracellular) H2O2 H₂O₂ Glucose->H2O2 Gluconic_Acid This compound Gluconolactone->Gluconic_Acid Lactonase / Spontaneous Hydrolysis H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Fungal Biosynthesis of this compound in Aspergillus niger
Bacterial Biosynthesis

Gluconobacter oxydans is renowned for its capacity for incomplete oxidation of sugars and alcohols.[6] This bacterium utilizes a periplasmic direct oxidation pathway for this compound synthesis.[1][2] The key enzyme is a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GDH) .[1][2] This enzyme oxidizes D-glucose to D-glucono-δ-lactone in the periplasmic space. The lactone is then converted to this compound.[6]

G. oxydans can further oxidize this compound to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid by gluconate-2-dehydrogenase and 5-keto-gluconate dehydrogenase, respectively.[1][7]

A secondary, cytoplasmic pathway also exists in G. oxydans, involving an NADP⁺-dependent glucose dehydrogenase , but the periplasmic pathway is predominant.[1][2]

Bacterial_Gluconic_Acid_Pathway_Gluconobacter cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose_p D-Glucose Gluconolactone_p D-Glucono-δ-lactone Glucose_p->Gluconolactone_p PQQ-dependent Glucose Dehydrogenase (GDH) Gluconic_Acid_p This compound Gluconolactone_p->Gluconic_Acid_p Spontaneous / Enzymatic Hydrolysis Keto_GA 2-keto- & 5-keto- This compound Gluconic_Acid_p->Keto_GA Gluconate Dehydrogenases Glucose_c D-Glucose Gluconic_Acid_c This compound Glucose_c->Gluconic_Acid_c NADP⁺-dependent Glucose Dehydrogenase PPP Pentose Phosphate (B84403) Pathway Gluconic_Acid_c->PPP

This compound Biosynthesis in Gluconobacter oxydans

Various Pseudomonas species are also capable of producing this compound. Similar to Gluconobacter, the primary pathway involves a periplasmic, PQQ-dependent glucose dehydrogenase (Gcd) that converts glucose to this compound.[8][9] This is followed by the action of gluconate dehydrogenase (Gad) , which can convert this compound to 2-ketogluconate.[8][10] The production of this compound by Pseudomonas has been linked to its biocontrol properties, as the acidification of the rhizosphere can inhibit the growth of plant pathogens.[8][11]

Bacterial_Gluconic_Acid_Pathway_Pseudomonas cluster_periplasm_pseudo Periplasm Glucose_ps D-Glucose Gluconic_Acid_ps This compound Glucose_ps->Gluconic_Acid_ps PQQ-dependent Glucose Dehydrogenase (Gcd) Keto_GA_ps 2-Ketogluconate Gluconic_Acid_ps->Keto_GA_ps Gluconate Dehydrogenase (Gad)

This compound Biosynthesis in Pseudomonas species

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly depending on the microorganism, fermentation strategy, and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production by Aspergillus niger

StrainFermentation ModeSubstrate (g/L)This compound Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
A. niger NCIM 530Submerged Batch100 (Golden Syrup)85.20.871.94[12]
A. nigerCell-recycle ContinuousNot specifiedNot specified0.984 (mol/mol)31.05[5]
A. nigerSubmerged140 (Glucose)58.46Not specifiedNot specified[13]
A. nigerSubmerged120-350 (Glucose)Not specified>0.909-15[5]

Table 2: this compound Production by Gluconobacter oxydans

StrainFermentation ModeSubstrate (g/L)This compound Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
G. oxydansBatch90 (Glucose)~81~0.90Not specified[14]
G. oxydans NL71Sequential Fermentation98.1 (Glucose)95.80.905Not specified[10]
G. oxydans HG19Fed-batchNot specified~420Not specified~32[15]
G. oxydansBatch40 (Glucose)270.62Not specified[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Fermentation Protocol for this compound Production

This protocol is adapted from studies on submerged fermentation for this compound production.[13][16]

1. Inoculum Preparation:

  • Prepare spore suspensions of A. niger from 5-day old cultures grown on Potato Dextrose Agar (PDA) slants.[16]

  • Suspend spores in a sterile 0.05 M phosphate buffer (pH 6.8) containing 0.1% Tween-80 to a concentration of 10¹⁰-10¹² spores/mL.[16]

2. Fermentation Medium:

  • A typical fermentation medium contains (g/L): Glucose, 100-150; (NH₄)₂HPO₄, 1.0; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.15.[16]

  • The initial pH is adjusted to 6.5.[16]

3. Fermentation Conditions:

  • Inoculate the fermentation medium with 2% (v/v) of the spore suspension.

  • Conduct the fermentation in a stirred-tank bioreactor at 30°C with an agitation of 150 rpm.[16]

  • Maintain the pH at 6.5 by the addition of CaCO₃ or NaOH.[16]

  • The fermentation is typically run for 6-7 days.[13][16]

This protocol is based on methodologies for this compound production using G. oxydans.[10]

1. Inoculum Preparation:

  • Pre-activate G. oxydans in a medium containing (g/L): Sorbitol, 50; Yeast Extract, 5.

  • Culture at 30°C and 220 rpm for 24 hours.[10]

2. Fermentation Medium:

  • The fermentation medium consists of (g/L): Glucose, 100; Yeast Extract, 5; MgSO₄, 0.5; K₂HPO₄, 1; KH₂PO₄, 2; (NH₄)₂SO₄, 5.[10]

  • The pH is maintained with 20 g/L CaCO₃.[10]

3. Fermentation Conditions:

  • Inoculate the fermentation medium to an initial OD₆₀₀ of 2.

  • Perform the fermentation at 30°C and 220 rpm for 24 hours.[10]

Enzyme Activity Assay

This spectrophotometric assay is based on the peroxidase-coupled oxidation of a chromogenic substrate.[8]

1. Reagents:

  • 0.1 M Potassium phosphate buffer, pH 6.0.

  • 18% (w/v) β-D-Glucose solution (allowed to mutarotate overnight).[8]

  • 1% (w/v) o-Dianisidine solution (handle with care, potential carcinogen).[8]

  • Peroxidase solution (200 µg/mL).[8]

  • Enzyme solution (Glucose Oxidase) diluted in reagent grade water.

2. Assay Procedure:

  • Prepare a reaction mixture by diluting 0.1 mL of 1% o-dianisidine in 12 mL of 0.1 M potassium phosphate buffer (pH 6.0) and saturate with oxygen.[8]

  • In a cuvette, mix 2.5 mL of the dianisidine-buffer mixture, 0.3 mL of 18% glucose, and 0.1 mL of peroxidase solution.[8]

  • Incubate at 25°C for 3-5 minutes to equilibrate.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

  • Monitor the increase in absorbance at 460 nm for 4-5 minutes.[8]

3. Calculation:

  • One unit of GOD activity is defined as the amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute under the specified conditions.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A suitable ion-exchange or reversed-phase column.

  • Mobile Phase: Typically a dilute acid solution (e.g., dilute H₂SO₄).

  • Detector: Refractive Index (RI) or UV detector.

  • Standard: A standard curve is generated using known concentrations of this compound.

Enzymatic Assay Kits:

  • Commercially available kits provide a convenient method for this compound determination.

  • These kits are often based on the phosphorylation of this compound and subsequent oxidation, leading to the formation of NADPH, which is measured spectrophotometrically at 340 nm.[17]

HPLC:

  • Similar to this compound analysis, HPLC with an RI detector can be used to quantify residual glucose.

Dinitrosalicylic Acid (DNS) Method:

  • A colorimetric method used for estimating reducing sugars.[13] The absorbance is measured at 700 nm.[13]

Conclusion

The microbial biosynthesis of this compound is a well-established and efficient process, with distinct pathways in fungi and bacteria. Aspergillus niger and Gluconobacter oxydans remain the workhorses of industrial production, each with its own set of advantages and challenges. The selection of the microorganism and the optimization of fermentation parameters are crucial for achieving high yields and productivities. This guide provides a foundational understanding of the core principles and methodologies for researchers and professionals in the field, facilitating further innovation and development in the production of this versatile organic acid.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis Strain_Selection Microorganism Selection (e.g., A. niger, G. oxydans) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermenter Bioreactor Operation (Batch, Fed-batch, Continuous) Inoculum_Prep->Fermenter Medium_Prep Fermentation Medium Preparation Medium_Prep->Fermenter Process_Control Process Parameter Control (pH, Temp, DO, Agitation) Fermenter->Process_Control Harvesting Broth Harvesting Fermenter->Harvesting Analysis Analysis (HPLC, Enzyme Assays) Harvesting->Analysis Purification Product Purification Harvesting->Purification

General Experimental Workflow for this compound Production

References

The Dynamic Duo: A Technical Guide to the Equilibrium Kinetics of Gluconic Acid and Glucono-delta-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In aqueous solutions, a dynamic and reversible relationship exists between gluconic acid and its cyclic ester, glucono-delta-lactone (GDL). This equilibrium is a cornerstone of various applications, from food science to pharmaceuticals, where the controlled release of acid is paramount. Understanding the kinetics of this interconversion is critical for process optimization, formulation stability, and predicting product performance. This technical guide provides an in-depth analysis of the core principles governing this equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Equilibrium Landscape

This compound, a mild organic acid, exists in equilibrium with its delta- and gamma-lactones in aqueous solutions. The predominant form is the delta-lactone (GDL), which is the primary focus of this guide. The equilibrium is influenced by several factors, most notably temperature and pH.[1][2] Upon dissolution in water, GDL partially hydrolyzes to this compound, establishing a chemical equilibrium.[1][3] This hydrolysis reaction is accelerated by heat and higher pH levels.[1] Conversely, lower temperatures favor the formation of glucono-delta-lactone.[4]

The interconversion between this compound and its lactones is a slow process, which is a key characteristic leveraged in many applications.[5] In acidic conditions (pH below 5), the lactonization of this compound is coupled with the protonation of the gluconate ion.[5][6] As the pH decreases, the formation of lactones, primarily the δ-lactone, is enhanced.[5][7] The γ-lactone may also form, particularly at lower pH values (below 2.0), though the δ-lactone remains the predominant species.[5][7]

Equilibrium Glucono-delta-lactone Glucono-delta-lactone This compound This compound Glucono-delta-lactone->this compound Hydrolysis (k₁) This compound->Glucono-delta-lactone Lactonization (k₋₁)

Figure 1: Equilibrium between Glucono-delta-lactone and this compound.

Quantitative Insights: A Summary of Kinetic and Equilibrium Data

The following tables summarize key quantitative data on the this compound and glucono-delta-lactone equilibrium, providing a comparative overview for researchers.

Table 1: Equilibrium Constants at 25°C

ConstantDefinitionValueReference
K(H⁺)·(GH₄⁻) / [(HGH₄) + (L)]1.76 ± 0.05 x 10⁻⁴[8]
Kₐ(H⁺)(GH₄⁻) / (HGH₄)1.99 ± 0.07 x 10⁻⁴[8]
Kₗ(HGH₄) / (L)7.7[8]
log KₐDeprotonation constant of the carboxylic group3.30 ± 0.02[5]
log Kₗδ-lactonization constant-0.54 ± 0.04[5]

L represents D-glucono-δ-lactone, HGH₄ represents this compound, and GH₄⁻ represents the gluconate ion.

Table 2: Hydrolysis and Lactonization Rate Constants

ConditionRate Constant (k)MethodValueReference
Hydrolysis at 25°C, pH 3-5kOptical Rotation2.26 x 10⁻⁴ s⁻¹[8]
Hydrolysis at 25°C, pH 3-5kCoulometry1.31 x 10⁻⁴ s⁻¹[8]
Hydrolysis in phosphate (B84403) buffer, pH 6.4Pseudo first-order rate constantNot Specified8.8 x 10⁻⁴ s⁻¹[8]
δ-lactonization at pCH ~5.0k₁ESI-MS3.2 x 10⁻⁵ s⁻¹[5]
Hydrolysis at pCH ~5.0k₋₁ESI-MS1.1 x 10⁻⁴ s⁻¹[5]
Water-catalyzed hydrolysis at 25°CkH₂OpH-stat4.59 x 10⁻⁵ s⁻¹[9]
Hydroxide ion-catalyzed hydrolysis at 25°CkOH⁻pH-stat2.76 x 10³ M⁻¹s⁻¹[9]

Table 3: Activation Energies for Hydrolysis

ReactionTemperature RangeActivation Energy (Eₐ)Reference
Lactone Hydrolysis20 to 25°C15 kcal/mol[8]
Water-catalyzed hydrolysis25 to 37°CEH₂O/R = 7360 K⁻¹[9]
Hydroxide ion-catalyzed hydrolysis25 to 37°CEOH⁻/R = 8880 K⁻¹[9]

Detailed Experimental Protocols

The study of this compound and GDL kinetics employs a variety of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Polarimetric Analysis of Hydrolysis Rate

This method leverages the difference in optical rotation between GDL and this compound to monitor the progress of the hydrolysis reaction.

  • Instrumentation: A high-precision polarimeter with a thermostated cell.

  • Procedure:

    • A solution of D-glucono-δ-lactone of known concentration is prepared in a buffer solution of the desired pH.

    • The solution is quickly transferred to a thermostated polarimeter cell maintained at a constant temperature (e.g., 25°C).

    • The optical rotation of the solution is measured at regular time intervals.

    • The reaction is followed until no further change in optical rotation is observed, indicating that equilibrium has been reached.

    • The rate constant is calculated from the first-order rate equation, using the measured optical rotations over time.[8]

pH-Stat Titration for Hydrolysis Kinetics

This technique monitors the production of this compound by titrating it with a standard base to maintain a constant pH.

  • Instrumentation: A pH-stat system, including a pH meter, a thermostated reaction vessel, and an automatic burette.

  • Procedure:

    • A solution of glucono-delta-lactone is prepared in deionized water or a very dilute buffer.

    • The solution is placed in the thermostated reaction vessel, and the pH is adjusted to the desired value.

    • The automatic burette, filled with a standard solution of NaOH, is set to maintain the pH at the setpoint.

    • As GDL hydrolyzes to this compound, the pH of the solution decreases. The pH-stat automatically adds NaOH to neutralize the newly formed acid and maintain the constant pH.

    • The volume of NaOH added is recorded over time.

    • The rate of the reaction is determined from the rate of addition of the titrant.[9]

Spectroscopic and Chromatographic Methods

Modern analytical techniques provide high sensitivity and specificity for quantifying the different species in the equilibrium mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to distinguish and quantify this compound and its δ- and γ-lactones based on their distinct chemical shifts. This method is particularly useful for studying the influence of pH on the equilibrium composition.[5][6]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be employed to determine the rate constants of both the lactonization and hydrolysis reactions by monitoring the concentrations of the respective species over time.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns like SB-Aq and amino columns, can be used for the qualitative and quantitative analysis of this compound and its lactones in complex mixtures.[10]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Prepare GDL Solution Prepare GDL Solution Set pH and Temperature Set pH and Temperature Prepare GDL Solution->Set pH and Temperature Polarimetry Polarimetry Set pH and Temperature->Polarimetry pH-Stat Titration pH-Stat Titration Set pH and Temperature->pH-Stat Titration NMR / ESI-MS NMR / ESI-MS Set pH and Temperature->NMR / ESI-MS Calculate Rate Constants Calculate Rate Constants Polarimetry->Calculate Rate Constants pH-Stat Titration->Calculate Rate Constants Determine Equilibrium Constants Determine Equilibrium Constants NMR / ESI-MS->Determine Equilibrium Constants Calculate Rate Constants->Determine Equilibrium Constants

Figure 2: General Experimental Workflow for Kinetic Studies.

Conclusion

The equilibrium between this compound and glucono-delta-lactone is a well-studied system with significant practical implications. The kinetics of this interconversion are governed by factors such as pH and temperature, with a wealth of quantitative data available to guide researchers. The choice of experimental protocol depends on the specific research question, with techniques ranging from classical polarimetry and titrimetry to modern spectroscopic and chromatographic methods. A thorough understanding of these principles is essential for professionals in drug development and other scientific fields who seek to harness the unique properties of this dynamic chemical system.

References

A Technical Guide to the Physical Properties of Aqueous Gluconic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of aqueous gluconic acid solutions. The information is intended to support research, development, and quality control activities where precise characterization of these solutions is critical. This document summarizes key quantitative data, outlines detailed experimental protocols for property measurement, and presents logical diagrams to illustrate chemical relationships and procedural workflows.

Introduction to this compound and its Aqueous Solutions

This compound (C₆H₁₂O₇) is a mild, non-corrosive, and non-toxic organic acid derived from the oxidation of glucose.[1] It is highly soluble in water and is commonly supplied and used as an aqueous solution, most frequently at a concentration of 50% by weight.[2] In aqueous media, this compound is in a dynamic equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[3] This equilibrium is influenced by factors such as temperature and pH.[1] The properties of this compound solutions, particularly their chelating ability, make them valuable in various industries, including pharmaceuticals, food and beverage, and industrial cleaning.[2][4]

Physical Properties of Aqueous this compound Solutions

The physical properties of aqueous this compound solutions are critical for their application and handling. These properties are dependent on the concentration of this compound and the temperature of the solution.

Density

The density of an aqueous solution is a fundamental property that relates its mass to its volume. For this compound solutions, density increases with concentration. The most commonly cited value is for a 50% (w/w) solution.

Table 1: Density of Aqueous this compound Solutions

Concentration (% w/w)Temperature (°C)Density (g/cm³)
50201.22 - 1.25
50251.23 - 1.234
49-53251.234

Data sourced from references:[2][4][5]

pH

This compound is a weak organic acid, and its aqueous solutions are acidic. The pH of the solution is dependent on the concentration.

Table 2: pH of Aqueous this compound Solutions

Concentration (% w/w)pH Range
501.2 - 2.2
1~2.8

Data sourced from references:[2][6]

Viscosity
Electrical Conductivity

As a weak acid, this compound partially dissociates in water to form gluconate anions and hydrogen ions, allowing the solution to conduct electricity. The electrical conductivity is expected to increase with concentration up to a certain point and is also influenced by temperature.[8] Specific conductivity data for a range of this compound concentrations is not widely published.

Chemical Equilibrium in Aqueous Solution

In an aqueous environment, this compound exists in equilibrium with its two primary lactones (cyclic esters). This relationship is crucial for understanding the chemical behavior of the solution.

Gluconic_Acid_Equilibrium GA This compound (Open-Chain) GDL Glucono-delta-lactone (Cyclic Ester) GA->GDL + H₂O GGL Glucono-gamma-lactone (Cyclic Ester) GA->GGL + H₂O Water1 H₂O Water2 H₂O

Caption: Equilibrium of this compound and its lactones in water.

A commercial 50% aqueous this compound solution at room temperature contains about 5% of its lactones.[9]

Experimental Protocols for Property Measurement

Accurate determination of the physical properties of aqueous this compound solutions requires standardized experimental methods.

Density Measurement

Methodology: Vibrating tube densitometry is a precise and rapid method for determining the density of liquids.

  • Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample liquid. The change in frequency is directly related to the density of the sample.

  • Apparatus: A digital vibrating tube densitometer with temperature control.

  • Procedure:

    • Calibrate the instrument with dry air and deionized water at the desired temperature.

    • Inject the aqueous this compound solution into the U-tube, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate.

    • Record the density reading provided by the instrument.

    • Clean and dry the U-tube between measurements.

pH Measurement

Methodology: Potentiometric pH measurement using a glass electrode.

  • Principle: A pH meter measures the voltage difference between a pH-sensitive glass electrode and a reference electrode. This potential difference is proportional to the activity of hydrogen ions in the solution.

  • Apparatus: A calibrated pH meter with a glass combination electrode and temperature compensation probe. Standard buffer solutions (e.g., pH 4, 7, and 10).

  • Procedure:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

    • Rinse the electrode with deionized water and blot dry.

    • Immerse the electrode and temperature probe in the this compound solution.

    • Gently stir the solution and wait for the reading to stabilize.

    • Record the pH and temperature.

Viscosity Measurement

Methodology: Rotational viscometry is suitable for determining the dynamic viscosity of solutions.

  • Principle: A spindle is rotated at a constant speed while immersed in the sample fluid. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

  • Apparatus: A rotational viscometer with a suitable spindle and a temperature-controlled water bath.

  • Procedure:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

    • Place a known volume of the this compound solution into a sample container and allow it to reach the desired temperature in the water bath.

    • Immerse the spindle into the solution to the specified depth.

    • Start the motor and allow the reading to stabilize.

    • Record the torque reading and convert it to a viscosity value (in mPa·s or cP) using the instrument's calibration factors.

Electrical Conductivity Measurement

Methodology: Two- or four-electrode conductivity measurement.

  • Principle: An alternating electrical current is passed between two electrodes immersed in the solution, and the resulting voltage is measured. The conductivity is calculated from the current and voltage, taking into account the geometry of the conductivity cell.

  • Apparatus: A conductivity meter with a conductivity probe (cell) and temperature sensor. Standard conductivity solutions for calibration.

  • Procedure:

    • Calibrate the conductivity meter using a standard solution with a known conductivity value that is in the expected range of the sample.

    • Rinse the probe with deionized water and then with a small amount of the sample solution.

    • Immerse the probe into the this compound solution, ensuring the electrodes are fully submerged and there are no trapped air bubbles.

    • Allow the reading to stabilize.

    • Record the temperature-compensated conductivity value.

Workflow for Solution Preparation and Characterization

A systematic workflow is essential for preparing and verifying the properties of aqueous this compound solutions for research and development purposes.

Solution_Workflow cluster_prep Preparation cluster_char Characterization cluster_verify Verification start Start: Define Target Concentration & Volume weigh Weigh this compound (or 50% solution) start->weigh add_solvent Add Deionized Water to Target Volume/Weight weigh->add_solvent mix Mix Until Homogeneous add_solvent->mix measure_density Measure Density mix->measure_density measure_ph Measure pH mix->measure_ph measure_viscosity Measure Viscosity mix->measure_viscosity measure_conductivity Measure Conductivity mix->measure_conductivity compare Compare with Specifications measure_density->compare measure_ph->compare measure_viscosity->compare measure_conductivity->compare pass Solution Ready for Use compare->pass Pass fail Adjust or Remake Solution compare->fail Fail

Caption: Workflow for preparing and characterizing aqueous solutions.

Conclusion

This guide has summarized the key physical properties of aqueous this compound solutions and provided standardized methodologies for their measurement. While data for the common 50% (w/w) solution is available, there is a need for more comprehensive studies to characterize these properties over a wider range of concentrations and temperatures to better support advanced applications in drug development and other scientific fields. The experimental protocols and workflows presented here provide a framework for researchers to generate reliable and reproducible data for their specific applications.

References

pKa and dissociation constant of gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa and Dissociation Constant of Gluconic Acid

Introduction

This compound (C₆H₁₂O₇) is a mild, non-toxic organic acid that occurs naturally in fruits, honey, and wine.[1][2] It is a polyhydroxycarboxylic acid, possessing both hydroxyl and carboxyl functional groups, which allows for versatile chemical reactions.[3] In aqueous solutions, this compound is part of a complex chemical equilibrium. It partially converts to a mixture with its neutral cyclic esters, glucono-delta-lactone (GDL) and glucono-gamma-lactone.[3][4][5] The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of the acid in solution. At a neutral pH, the gluconate ion is the predominant form.[4] This guide provides a detailed overview of the , the experimental protocols for their determination, and the underlying chemical equilibria.

Quantitative Data: pKa and Dissociation Constant

The acid dissociation constant (Ka) represents the equilibrium of the dissociation of a weak acid. The pKa, which is the negative logarithm of the Ka, is commonly used to express acidity on a more convenient scale.[6] The reported values for this compound are summarized below.

ParameterValueDescription
pKa ~3.70 - 3.75Represents the acidity of the carboxylic acid group.[1][7]
Dissociation Constant (Ka) 1.99 ± 0.07 × 10⁻⁴The equilibrium constant for the dissociation of the free this compound molecule (HGH₄).[7]
Combined Dissociation Constant (K) 1.76 ± 0.05 × 10⁻⁴The equilibrium constant considering the combined concentration of free acid and D-glucono-δ-lactone (L).[7]

Chemical Equilibria in Aqueous Solution

In an aqueous environment, this compound exists in a dynamic equilibrium with its conjugate base (gluconate) and its lactones. The primary dissociation involves the release of a proton from the carboxylic acid group. Concurrently, intramolecular esterification leads to the formation of glucono-delta-lactone and glucono-gamma-lactone. This complex equilibrium is influenced by factors such as temperature and concentration.[3]

G cluster_dissociation Acid Dissociation cluster_lactonization Lactonization Gluconic_Acid This compound (HOCH₂(CHOH)₄COOH) Gluconate Gluconate Ion (HOCH₂(CHOH)₄COO⁻) Gluconic_Acid->Gluconate H_plus H⁺ Gluconic_Acid_2 This compound GGL Glucono-gamma-lactone GDL Glucono-delta-lactone GDL->GGL High Temp Low Temp Gluconic_Acid_2->GDL

Figure 1: Chemical equilibria of this compound in an aqueous solution.

Experimental Protocols for pKa Determination

The determination of a pKa value is typically achieved by measuring a pH-dependent parameter, which results in a sigmoidal curve where the inflection point corresponds to the pKa.[8]

Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[9] The process involves titrating a solution of the weak acid with a strong base and monitoring the resulting change in pH.

Methodology:

  • Sample Preparation: A solution of this compound with a known concentration (e.g., 0.1 M) is prepared in carbonate-free deionized water.[10]

  • Titration: A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is incrementally added to the this compound solution.[10]

  • pH Monitoring: A calibrated pH electrode continuously measures the pH of the solution throughout the titration.[9]

  • Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The equivalence point is identified as the point of the steepest slope (the inflection point). The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized.[8][9]

G A Prepare this compound Solution (Known Molarity) D Incrementally Add Titrant to Acid Solution A->D B Standardize Strong Base Titrant (e.g., NaOH) B->D C Calibrate pH Meter and Electrode E Record pH After Each Addition C->E D->E Stirring F Plot pH vs. Volume of Titrant E->F G Determine Equivalence Point (Inflection Point) F->G H Calculate pKa at Half-Equivalence Point G->H

Figure 2: Workflow for pKa determination via potentiometric titration.
Spectroscopic Methods

Advanced spectroscopic techniques can also be employed for pKa determination, offering high precision without the need for titration.

Methodology (based on ¹³C-NMR): While the cited studies focus on the structurally similar glucuronic acid, the methodology is directly applicable to this compound.[11][12]

  • Sample Preparation: A series of buffered solutions containing this compound are prepared across a wide range of known pH values.

  • NMR Spectroscopy: ¹³C-NMR spectra are acquired for each sample. The chemical shift of the carboxyl carbon is particularly sensitive to the protonation state of the carboxylic acid group.[12]

  • Data Analysis: The chemical shift (δ) of the carboxyl carbon is plotted against the pH of the solution. This plot yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.[8][12] This method is advantageous as it can resolve the pKa values of multiple acidic groups within a molecule if they are sufficiently different.[12]

References

Spectroscopic Characterization of Gluconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconic acid (C₆H₁₂O₇) is a mild, non-corrosive organic acid derived from the oxidation of glucose. Its versatile properties, including strong chelating action, make it a valuable compound in the pharmaceutical, food, and industrial sectors.[1] For researchers, scientists, and drug development professionals, precise characterization is paramount for quality control, metabolic studies, and formulation development. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) helps identify the hydrogen atoms within the molecule. For this compound, the protons on the carbon chain (C2-C6) and the hydroxyl groups produce a series of signals. In aqueous solutions, the spectrum can be complex due to overlapping signals of the non-equivalent protons.[2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, including the carboxylic acid carbon (C1) and the five carbons of the sugar backbone.[3]

Quantitative NMR Data

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for D-gluconic acid, as reported in various studies. Solvent and pH conditions can significantly influence these values.[4][5]

Table 1: ¹H NMR Chemical Shifts for D-Gluconic Acid

Proton Chemical Shift (δ) in D₂O (ppm) Chemical Shift (δ) in H₂O at pH 7.0 (ppm)
H2 4.11 - 4.12 4.12 - 4.13
H3 3.83 3.83
H4 3.67 - 3.68 3.67 - 3.68
H5 3.78 - 3.80 3.76 - 3.81
H6a, H6b 3.63 - 3.66 3.64 - 3.66

Data sourced from the Human Metabolome Database and PubChem.[4][6]

Table 2: ¹³C NMR Chemical Shifts for D-Gluconic Acid

Carbon Chemical Shift (δ) in D₂O at pH 7.4 (ppm)
C1 (COOH) 181.35
C2 73.88
C3 75.28
C4 76.79
C5 73.67
C6 65.32

Data sourced from PubChem.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O). D₂O is commonly used for its ability to dissolve polar compounds like this compound and to avoid a large solvent signal in the ¹H NMR spectrum.[4]

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a similar reference compound, for accurate chemical shift calibration (δ = 0.0 ppm).

  • pH Adjustment: If pH-dependent studies are required, adjust the pH of the solution using dilute NaOD or DCl. Note the final pH, as it can affect the chemical shifts of exchangeable protons and the carboxyl carbon.[4][5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz) for better signal dispersion and resolution.[7]

    • Calibrate (shim) the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typically, this involves a 90° pulse and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to single peaks for each carbon. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional): Perform 2D experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignments.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in D₂O AddStd Add Internal Standard Dissolve->AddStd AdjustpH Adjust pH (optional) AddStd->AdjustpH Shim Shimming AdjustpH->Shim Acquire1H Acquire ¹H Spectrum Shim->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra Acquire13C->Acquire2D Process Fourier Transform & Phasing Acquire2D->Process Analyze Spectral Analysis & Assignment Process->Analyze

Caption: General workflow for NMR analysis of this compound.

Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. It is a rapid and effective method for identifying the key functional groups present in this compound, particularly the hydroxyl (-OH) and carbonyl (C=O) groups of the carboxylic acid moiety.

The IR spectrum of a carboxylic acid is highly characteristic.[8]

  • O-H Stretch: A very broad and strong absorption band appears from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9][10]

  • C=O Stretch: A sharp, intense absorption occurs in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl group.[9][11]

  • C-O Stretch: A medium intensity band is observed between 1210-1320 cm⁻¹.[8]

Quantitative FTIR Data

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Mode Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretching 2500 - 3300 Strong, Very Broad
C-H (Aliphatic) Stretching ~2900 Medium
C=O (Carboxylic Acid) Stretching 1700 - 1730 Strong, Sharp
C-O Stretching 1210 - 1320 Medium
O-H Bending 1413 - 1440 Medium

Data sourced from multiple spectroscopic guides and studies.[8][11][12]

Experimental Protocol: FTIR Analysis

a) KBr Pellet Method (for solid samples) [13]

  • Sample Grinding: Add 1-2 mg of solid this compound and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) to an agate mortar.

  • Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.

b) Attenuated Total Reflectance (ATR) Method (for solid or liquid samples) [13]

  • Instrument Setup: Place the ATR accessory into the spectrometer's sample compartment. Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal surface.

  • Apply Pressure: For solid samples, use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Analysis: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization: FTIR Sample Preparation Workflow

FTIR_Workflow cluster_kbr KBr Pellet Method cluster_atr ATR Method Start This compound Sample Grind Grind with KBr Start->Grind Place Place on ATR Crystal Start->Place Press Press into Pellet Grind->Press Analysis FTIR Analysis Press->Analysis Pressure Apply Pressure Place->Pressure Pressure->Analysis

Caption: Sample preparation workflows for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. It involves ionizing the sample and then separating the ions based on their mass-to-charge ratio (m/z).

For this compound (Molecular Weight: 196.16 g/mol ), Electrospray Ionization (ESI) is a common "soft" ionization technique, often coupled with Liquid Chromatography (LC-MS).[4][14] In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 195.05.[15] Further fragmentation (MS/MS) can provide structural information by breaking the molecule into smaller, characteristic pieces.[15]

Quantitative MS Data

Table 4: Characteristic Ions for this compound in ESI-MS

Ion Description Ionization Mode Observed m/z
Deprotonated Molecule [M-H]⁻ Negative ESI 195.058
Fragment Ion [M-H-H₂O]⁻ Negative ESI 177.038
Fragment Ion [M-H-2H₂O]⁻ Negative ESI 159.037
Fragment Ion Negative ESI 129.018
Fragment Ion Negative ESI 111.010
Fragment Ion Negative ESI 99.006
Fragment Ion Negative ESI 75.007

Data sourced from LC-ESI-QQ analysis.[15]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/L) in a suitable solvent system, such as water with 0.1% formic acid, to promote ionization.[14] Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Separation (LC):

    • Inject the sample into an HPLC system. For polar molecules like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective.[1]

    • Use a mobile phase gradient appropriate for separating the analyte from the matrix. A typical mobile phase for negative mode ESI might consist of water and acetonitrile (B52724) with a small amount of an additive like ammonium (B1175870) acetate.

  • Ionization (MS):

    • The eluent from the LC column is directed into the ESI source of the mass spectrometer.

    • Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the deprotonated molecule [M-H]⁻.

  • Mass Analysis:

    • Full Scan Mode: Acquire data over a mass range (e.g., m/z 50-300) to detect the precursor ion (m/z 195.05).

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 195.05) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This confirms the identity of the compound.[15]

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and compare the fragmentation pattern to known standards or databases.

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Dilute Sample Solution Inject Injection Sample->Inject Column HILIC Column Separation Inject->Column ESI Electrospray Ionization (ESI) Column->ESI Analyzer Mass Analyzer (m/z measurement) ESI->Analyzer Detector Detector Analyzer->Detector Result Mass Spectrum Detector->Result

Caption: Workflow for the LC-MS analysis of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source.[16] While FTIR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, characteristic modes include C-H and C-C vibrations.[17]

Quantitative Raman Data

Table 5: Key Raman Shifts for D-Gluconic Acid

Vibration Mode Raman Shift (cm⁻¹)
C-H Stretching 2800 - 3100
C=O Stretching ~1606 (very low intensity)
C-C Vibrations >1000

Data derived from solid-state Raman analysis.[17]

Experimental Protocol: Raman Analysis
  • Sample Preparation: Raman spectroscopy requires minimal sample preparation. The this compound sample (solid or aqueous solution) can be placed directly on a microscope slide or in a quartz cuvette.[16]

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 514.5 nm or 785 nm).[18]

    • Focus the laser beam onto the sample using the microscope objective.

    • Ensure the collection optics are aligned to efficiently gather the scattered light.

  • Data Acquisition:

    • Acquire the Raman spectrum by exposing the sample to the laser for a set integration time. Multiple acquisitions are often averaged to improve the signal-to-noise ratio.[19]

    • The scattered light is passed through a filter to remove the intense Rayleigh scattering and then dispersed by a grating onto a CCD detector.

  • Data Analysis: The resulting spectrum plots Raman intensity versus the Raman shift (in wavenumbers, cm⁻¹). The peaks are then assigned to specific molecular vibrations.[20]

Visualization: Raman Spectroscopy Logic

Raman_Logic cluster_scattering Light-Matter Interaction Laser Monochromatic Laser Source Sample This compound Sample Laser->Sample Rayleigh Sample->Rayleigh Raman Sample->Raman s_in s_out Filter Notch/Edge Filter (Blocks Rayleigh Scattering) Rayleigh->Filter Blocked Raman->Filter Transmitted Spectrometer Spectrometer (Disperses Light) Filter->Spectrometer Detector CCD Detector Spectrometer->Detector Spectrum Raman Spectrum Detector->Spectrum

Caption: Logical flow of a Raman spectroscopy experiment.

The comprehensive characterization of this compound is reliably achieved through a combination of powerful spectroscopic techniques. NMR spectroscopy provides the definitive structural map of the molecule's carbon and proton framework. FTIR and Raman spectroscopy offer rapid and complementary identification of key functional groups, confirming its carboxylic acid nature. Finally, mass spectrometry validates the molecular weight and provides insights into its fragmentation patterns. By employing these methods and protocols, researchers can ensure the identity, purity, and structural integrity of this compound in their scientific and developmental endeavors.

References

An In-depth Technical Guide to the Thermal Decomposition of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gluconic acid. Due to limited direct experimental data on the thermal analysis of pure this compound, this guide synthesizes available information on its salts and structurally related compounds to propose a likely decomposition pathway. All quantitative data from cited sources are presented in structured tables, and detailed experimental methodologies are provided.

Introduction to this compound and its Thermal Stability

This compound (C₆H₁₂O₇) is a mild organic acid derived from the oxidation of glucose.[1][2][3] Its structure consists of a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group.[1] In aqueous solutions, this compound exists in equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[4] While generally stable under standard conditions, this compound and its derivatives undergo decomposition upon heating.[5][6] The solid, crystalline form of this compound has a melting point of 131°C.[1][2]

Thermal Analysis of this compound Derivatives

Thermal Decomposition of Calcium Gluconate

Studies on calcium gluconate monohydrate (C₁₂H₂₂CaO₁₄·H₂O) reveal a multi-step decomposition process. The initial weight loss corresponds to dehydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Table 1: Thermal Decomposition Data for Calcium Gluconate Monohydrate

Temperature Range (°C)Weight Loss (%)Associated EventReference
40 - 125~4.0Dehydration (loss of one water molecule)[7][8]
> 200SignificantDecomposition of the anhydrous salt[7][9]

The overall decomposition reaction for calcium gluconate has been proposed as:

C₁₂H₂₂CaO₁₄ → 11C + CO₂↑ + CaO + 11H₂O↑[6]

This reaction indicates that the final solid residues are elemental carbon and calcium oxide.

Proposed Thermal Decomposition Pathway of this compound

Based on the decomposition of calcium gluconate and the thermal behavior of similar polyhydroxy compounds like glucose, a plausible decomposition pathway for solid this compound can be proposed. The decomposition is expected to be a complex process involving dehydration, decarboxylation, and subsequent fragmentation of the carbon chain.

G Gluconic_Acid This compound (Solid) Intermediate Anhydrous Intermediates (via intramolecular dehydration - lactonization) Gluconic_Acid->Intermediate Heat (below decomposition temp) Volatiles1 H₂O (g) Intermediate->Volatiles1 Decomposition_Products Decomposition Fragments Intermediate->Decomposition_Products Heat (decomposition temp) Volatiles2 CO₂, CO, H₂O (g) Other small organic molecules Decomposition_Products->Volatiles2 Carbon_Residue Carbonaceous Residue Decomposition_Products->Carbon_Residue

Caption: Proposed thermal decomposition pathway of solid this compound.

The initial heating of solid this compound likely leads to intramolecular dehydration, forming gluconolactones. As the temperature increases, the carboxylic acid group is expected to undergo decarboxylation, releasing carbon dioxide. The remaining hydrocarbon chain, rich in hydroxyl groups, would then fragment into smaller volatile organic molecules and water, ultimately leaving a carbonaceous residue.

Experimental Protocols for Studying Thermal Decomposition

To fully elucidate the thermal decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques is required.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are essential for determining the temperature ranges of decomposition and the associated mass loss and thermal events (endothermic or exothermic).

Experimental Workflow for TGA/DSC Analysis

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Instrument cluster_data Data Acquisition & Analysis Sample This compound (Solid) Weigh Weigh ~5-10 mg Sample->Weigh Crucible Place in Alumina Crucible Weigh->Crucible TGA_DSC TGA/DSC Instrument Crucible->TGA_DSC Acquire Acquire TGA & DSC Curves TGA_DSC->Acquire Parameters Set Parameters: - Temp Range: e.g., 25-600°C - Heating Rate: e.g., 10°C/min - Atmosphere: N₂ or Air Parameters->TGA_DSC Analyze Analyze Data: - Onset of decomposition - % Mass loss - Peak temperatures Acquire->Analyze

Caption: A typical experimental workflow for TGA/DSC analysis of this compound.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Experimental Protocol for TGA-FTIR/MS:

  • Sample Preparation: Prepare the this compound sample as described for TGA/DSC analysis.

  • Instrumentation:

    • Use a TGA instrument equipped with a heated transfer line connected to an FTIR spectrometer or a mass spectrometer.

    • Set the TGA parameters (temperature program, heating rate, atmosphere) as required.

    • Set the parameters for the FTIR or MS to continuously acquire spectra of the evolved gases.

  • Data Analysis:

    • Correlate the evolution of specific gases (e.g., H₂O, CO₂, CO) with the mass loss steps observed in the TGA curve.

    • For TGA-FTIR, identify gaseous products by their characteristic infrared absorption bands.

    • For TGA-MS, identify gaseous products by their mass-to-charge ratio.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique provides detailed information about the composition of the less volatile decomposition products.

Experimental Protocol for Py-GC/MS:

  • Sample Preparation: A small amount of solid this compound is placed in a pyrolysis sample tube.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere within the pyrolyzer, which is directly connected to a gas chromatograph.

  • GC Separation: The volatile and semi-volatile decomposition products are separated on a GC column.

  • MS Detection: The separated compounds are identified by their mass spectra.

Inferred Decomposition Products and Kinetic Data

While specific experimental data for this compound is lacking, the thermal degradation of glucose, a closely related molecule, provides some indication of potential products. The thermal decomposition of glucose is known to produce a complex mixture of compounds including furans, aldehydes, ketones, and organic acids.[10][11][12]

Kinetic analysis of the thermal decomposition of glucose has been performed, yielding activation energies for different stages of the process.[11]

Table 2: Kinetic Parameters for the Thermal Decomposition of Glucose

Decomposition StageActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Reference
Stage 113211.6[11]
Stage 215011.1[11]
Stage 325319.6[11]

It is plausible that the activation energy for the thermal decomposition of this compound would be in a similar range, although experimental verification is necessary.

Conclusion and Future Outlook

The thermal decomposition of this compound is a complex process that is not yet fully characterized in the scientific literature. Based on the analysis of its salts and related compounds, the decomposition likely proceeds through dehydration and decarboxylation reactions, yielding a variety of volatile products and a carbonaceous residue.

To provide a more definitive understanding, further research is required. Specifically, systematic studies employing TGA-DSC, TGA-FTIR/MS, and Py-GC/MS on pure, solid this compound are needed to accurately determine its decomposition temperatures, identify the evolved products, and calculate the kinetic parameters of the decomposition process. Such data would be invaluable for researchers, scientists, and drug development professionals working with this compound and its derivatives in applications where thermal stability is a critical factor.

References

A Comprehensive Toxicological Profile of Gluconic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of gluconic acid and its primary salts: sodium gluconate, calcium gluconate, and potassium gluconate. These compounds are of significant interest across the pharmaceutical, food, and cosmetic industries due to their versatile applications as excipients, dietary supplements, and chelating agents. This document summarizes key toxicological data, outlines experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of their safety profiles.

Executive Summary

This compound and its salts are generally recognized as safe (GRAS) and exhibit very low toxicity.[1] This is largely attributed to the fact that gluconate is a natural intermediate in the carbohydrate metabolism of mammals, specifically the pentose (B10789219) phosphate (B84403) pathway.[2][3][4] The toxicological effects observed are often related to the associated cation (e.g., sodium, calcium, potassium) at high doses rather than the gluconate moiety itself.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an Acceptable Daily Intake (ADI) of "not specified" for this compound and its salts, signifying their very low toxicity.[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from acute, short-term, and developmental toxicity studies on this compound and its salts.

Table 1: Acute Toxicity Data
CompoundSpeciesRouteLD50 (mg/kg bw)Reference
Sodium GluconateRatOral (gavage)> 2000[2][5][6]
Sodium GluconateRabbitIntravenous7630[2][5]
Potassium GluconateRatOral (gavage)6060[3][4]
Calcium GluconateMouseIntravenous950[2]
Glucono-delta-lactoneRatOral5940[2]
Glucono-delta-lactoneMouseOral6800[2]
Glucono-delta-lactoneRabbitOral7850[2]
Glucono-delta-lactoneHamsterOral5600[2]
D-Gluconic AcidRatOral7630[7]
Table 2: No-Observed-Adverse-Effect Level (NOAEL)
CompoundSpeciesStudy DurationRouteNOAEL (mg/kg bw/day)Effects Observed at LOAELReference
Sodium GluconateRat28 daysOral (gavage)500Increased relative kidney weight[8]
Sodium GluconateRat28 daysOral (diet)4100Increased relative kidney weights in males at highest dose[8]
Sodium GluconateDog28 daysOral (diet)500Diarrhea and vomiting[8]
Sodium Glucoheptonate (read-across)RatOECD Guideline 422Oral (gavage)1000 (Reproductive)No adverse reproductive effects noted[8]
Glucono-delta-lactoneRat, Mouse, Rabbit, HamsterDevelopmentalOralUp to 780No evidence of increased susceptibility[1]

Metabolic Pathway and Biological Fate

This compound and its salts are readily absorbed and metabolized in the body. Glucono-delta-lactone, the neutral cyclic ester of this compound, exists in equilibrium with this compound in aqueous solutions.[2][9][10] As a natural metabolite of glucose, gluconate is primarily oxidized via the pentose phosphate pathway.[2][3][4] A significant portion of parenterally administered gluconate is excreted unchanged in the urine.[3][4]

metabolic_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase GDL Glucono-delta-lactone G6P->GDL G6P Dehydrogenase GluconicAcid This compound GDL->GluconicAcid Spontaneous hydrolysis PentosePhosphate Pentose Phosphate Pathway GluconicAcid->PentosePhosphate Urine Urinary Excretion (Unchanged) GluconicAcid->Urine CO2 CO2 + H2O PentosePhosphate->CO2

Metabolic fate of this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound and its salts are often proprietary. However, based on published reports, the following outlines the general methodologies employed in key studies.

Acute Oral Toxicity Studies (e.g., Sodium Gluconate in Rats)
  • Test Guideline: Often based on OECD Guideline 401.

  • Animals: Sprague-Dawley rats, typically 5 of each sex per group.[2]

  • Housing: Housed in standard conditions with controlled temperature, humidity, and light-dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum, with an overnight fast before dosing.[2]

  • Dosing: Administration of a single dose via oral gavage. For sodium gluconate, doses of 500, 1000, and 2000 mg/kg bw have been used.[2]

  • Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Body weights are recorded periodically.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint: Determination of the LD50 or, in the case of low toxicity, a limit dose (e.g., >2000 mg/kg bw).[2][6]

Short-Term Repeated Dose Toxicity Studies (e.g., 28-day Sodium Gluconate in Rats)
  • Test Guideline: Often based on OECD Guideline 407.

  • Animals: Sprague-Dawley rats, typically 12 of each sex per group.[2]

  • Dosing: Daily administration for 28 days via gavage or in the diet. Gavage studies have used doses of 0, 500, 1000, or 2000 mg/kg bw/day.[2] Dietary studies have used concentrations up to 5% w/w.[2]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity and Carcinogenicity

Studies evaluated by JECFA have shown no evidence of genotoxicity or carcinogenicity for glucono-delta-lactone.[2] Available in vitro and in vivo mutagenicity data for glucono-delta-lactone, sodium, and calcium gluconate were negative.[4] Long-term carcinogenicity studies, such as a 2-year feeding study in rats with glucono-delta-lactone, did not show any compound-related tumors.[9]

Reproductive and Developmental Toxicity

Developmental toxicity studies on glucono-delta-lactone in mice, rats, hamsters, and rabbits have shown no evidence of teratogenicity or increased susceptibility at doses up to 780 mg/kg/day.[1][9] A reproductive toxicity study using sodium glucoheptonate as a read-across substance showed no adverse reproductive effects in rats at doses up to 1000 mg/kg/day.[8]

Toxicological Assessment Workflow

The toxicological evaluation of a substance like this compound typically follows a structured workflow to assess its safety. This involves a tiered approach, starting with acute toxicity and moving to more complex, long-term studies if necessary.

toxicological_workflow cluster_0 Tier 1: Acute & Local Effects cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Repeated Dose & Reproductive Toxicity cluster_3 Tier 4: Chronic Effects (if warranted) AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) GeneMutation Bacterial Reverse Mutation Test (Ames Test) AcuteTox->GeneMutation Irritation Skin & Eye Irritation Irritation->GeneMutation Sensitization Skin Sensitization Sensitization->GeneMutation ChromoAberration In Vitro Chromosomal Aberration Test InVivo In Vivo Genotoxicity (e.g., Micronucleus Test) Subchronic Subchronic Toxicity (28-day or 90-day study) InVivo->Subchronic ChronicTox Chronic Toxicity (1-year or longer) Subchronic->ChronicTox ReproDevo Reproductive/Developmental Toxicity Screening ReproDevo->ChronicTox RiskAssessment Risk Assessment (ADI, NOAEL determination) ChronicTox->RiskAssessment Carcinogenicity Carcinogenicity Study (2-year bioassay) Carcinogenicity->RiskAssessment

General workflow for toxicological assessment.

Observations in Humans

This compound and its derivatives are well-tolerated in humans.[2] Clinical studies and extensive use in food and pharmaceutical products have not revealed significant evidence of gastric or renal irritation.[2] For instance, potassium gluconate has been shown to cause less gastric irritation than potassium chloride.[2] The primary concerns with the salts of this compound at high doses are related to the physiological effects of the cations. For example, excessive intake of potassium gluconate can lead to hyperkalemia, characterized by symptoms such as muscle weakness and irregular heartbeat.[11][12] Similarly, high doses of calcium gluconate can lead to hypercalcemia.[13]

Conclusion

References

The Dawn of a Bio-Based Chemical: A Technical History of Gluconic Acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide tracing the evolution of gluconic acid production from its 19th-century discovery through the advent of industrial fermentation.

This technical guide provides an in-depth exploration of the discovery and historical preparation of this compound, a versatile organic acid with wide-ranging applications in the food, pharmaceutical, and industrial sectors. From early chemical synthesis to the pioneering efforts in microbial fermentation, this document details the key scientific milestones, experimental methodologies, and the evolution of production efficiency. Quantitative data is presented in structured tables for comparative analysis, and key historical workflows are visualized through diagrams to illuminate the progression of this important bio-based chemical.

The Initial Discovery: Chemical Oxidation of Glucose

This compound was first prepared in 1870 by the chemists Heinrich Hlasiwetz and Josef Habermann.[1] Their pioneering work involved the chemical oxidation of glucose, laying the fundamental groundwork for the synthesis of this and other sugar acids.

Experimental Protocol: Oxidation of Glucose

Objective: To oxidize the aldehyde group of glucose to a carboxylic acid group, forming this compound.

Materials:

  • D-glucose

  • Oxidizing agent (e.g., chlorine, bromine, or a hypochlorite (B82951) solution)

  • Neutralizing agent (e.g., calcium carbonate)

  • Solvent (typically water)

General Procedure:

  • A solution of D-glucose is prepared in water.

  • The oxidizing agent is gradually added to the glucose solution. The reaction temperature and addition rate are controlled to prevent unwanted side reactions.

  • As this compound is formed, the pH of the solution decreases. A neutralizing agent, such as calcium carbonate, is added to maintain a suitable pH and to precipitate the this compound as its calcium salt (calcium gluconate), which is often less soluble and easier to isolate.

  • The reaction is monitored for the consumption of glucose.

  • Upon completion, the precipitated calcium gluconate is separated by filtration.

  • The calcium gluconate can then be treated with an acid, such as sulfuric acid, to precipitate calcium sulfate (B86663) and liberate free this compound in solution.

  • The solution is then filtered to remove the calcium sulfate, and the resulting this compound solution can be concentrated.

The Advent of Biotechnology: Fermentative Production

A decade after its chemical synthesis, a biological route to this compound was discovered. In 1880, the French chemist L. Boutroux observed that certain microorganisms could produce an acidic substance from glucose.[1] He identified this as a "new glucose fermentation" and the responsible organisms as acetic acid bacteria.[1] This marked the beginning of the biotechnological production of this compound.

Early Fermentation Protocol: Acetic Acid Bacteria

Details from Boutroux's 1880 publication in Comptes rendus de l'Académie des sciences are not extensively detailed in contemporary sources. However, the fundamental approach involved the cultivation of acetic acid bacteria in a glucose-containing medium. A representative protocol for this early fermentation method would have included the following steps:

Objective: To produce this compound through the microbial oxidation of glucose using acetic acid bacteria.

Materials:

  • A strain of acetic acid bacteria (e.g., Acetobacter species)

  • A sterile fermentation medium containing:

    • Glucose as the primary carbon source

    • A nitrogen source (e.g., yeast extract)

    • Essential minerals

    • A buffering agent (e.g., calcium carbonate)

  • Fermentation vessel (e.g., a flask)

General Procedure:

  • A suitable fermentation medium is prepared and sterilized to prevent contamination by other microorganisms.

  • The sterile medium is inoculated with a culture of acetic acid bacteria.

  • The fermentation is carried out under aerobic conditions, as the bacteria require oxygen for the oxidation of glucose. This would have been achieved through surface culture techniques in flasks.

  • The temperature is maintained within the optimal range for the growth of the bacteria.

  • As the bacteria metabolize the glucose, they secrete this compound into the medium. The calcium carbonate in the medium neutralizes the acid, forming calcium gluconate.

  • The fermentation is allowed to proceed for several days, with the progress monitored by the consumption of glucose and the formation of calcium gluconate.

  • Upon completion, the bacterial cells are removed by filtration, and the calcium gluconate is recovered from the fermentation broth.

  • Free this compound can then be liberated from its calcium salt as described in the chemical synthesis protocol.

The Rise of Fungal Fermentation and Industrial Production

The early 20th century saw a significant advancement in this compound production with the discovery of fungal fermentation. In 1922, Molliard identified that the fungus Sterigmatocystis nigra, now known as Aspergillus niger, was capable of producing this compound.[2] This discovery was pivotal, as strains of Aspergillus niger proved to be highly efficient producers, paving the way for industrial-scale manufacturing. A landmark in this journey was the development of deep-tank fermentation by Pfizer in 1929 for this compound production, a technology that would later be crucial for the mass production of penicillin.[3]

Submerged Fermentation Protocol with Aspergillus niger

The following protocol is a generalized representation of early submerged fermentation techniques for this compound production using Aspergillus niger.

Objective: To produce high yields of this compound using submerged fermentation of Aspergillus niger.

Materials:

  • A high-yielding strain of Aspergillus niger

  • Sterile fermentation medium, for example, a modified Czapek-Dox broth containing (g/L): Glucose (100-150), NaNO₃ (3.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), and FeSO₄·7H₂O (0.01).[1]

  • Inoculum culture of Aspergillus niger

  • Fermenter equipped with aeration and agitation systems

  • pH control system with a sterile neutralizing agent (e.g., NaOH or CaCO₃ slurry)

Procedure:

  • Inoculum Development: A spore suspension of Aspergillus niger is used to inoculate a seed culture medium. The seed culture is incubated to allow for the growth of mycelia.

  • Fermentation: The production fermenter containing the sterile fermentation medium is inoculated with the seed culture.

  • Process Control:

    • Aeration: Sterile air is continuously supplied to the fermenter to provide the necessary oxygen for the oxidation of glucose.

    • Agitation: The medium is constantly agitated to ensure uniform distribution of nutrients and oxygen.

    • Temperature: The temperature is maintained at an optimal level for the specific Aspergillus niger strain, typically around 30°C.[1]

    • pH: The pH is controlled and maintained within a specific range (e.g., 5.0-6.5) by the automated addition of a neutralizing agent.[4]

  • Monitoring: The fermentation is monitored for key parameters such as glucose concentration, this compound concentration, and biomass.

  • Harvest and Recovery: Once the glucose is consumed and the maximum yield of this compound is achieved, the fermentation is stopped. The fungal biomass is separated from the broth by filtration. The this compound (as a salt) in the broth is then purified and concentrated.

Quantitative Data on Historical this compound Preparation

The following tables summarize the available quantitative data from various historical and early industrial methods for this compound production.

Table 1: Early Fermentation Parameters for this compound Production

MicroorganismFermentation TypeTemperature (°C)Initial pHIncubation TimeThis compound Yield (g/L)Reference
Aspergillus nigerSubmerged Culture306.07 days58.46[1]
Aspergillus niger (mutant strain)Submerged Culture285.544 hours85.2[5]
Aspergillus nigerSubmerged Culture306.56 daysNot specified, but max yield[2]

Table 2: Comparison of Early this compound Production Methods

MethodOrganism/CatalystKey FeaturesReported YieldTimeframe
Chemical OxidationChemical OxidantsFirst synthesis of this compound.Not specified in historical reviews.1870
Bacterial FermentationAcetic Acid BacteriaFirst biological production method.Not specified in historical reviews.1880
Fungal FermentationAspergillus nigerHigh efficiency, basis for industrial production.58.46 - 99.80 g/LEarly-Mid 20th Century

Visualizing the Historical Progression

The following diagrams, created using the DOT language, illustrate the key historical workflows in the preparation of this compound.

Discovery_and_Early_Synthesis cluster_1870 1870: Chemical Synthesis cluster_1880 1880: Fermentative Discovery Glucose_Chem Glucose Oxidation Chemical Oxidation (e.g., with chlorine) Glucose_Chem->Oxidation GluconicAcid_Chem This compound Oxidation->GluconicAcid_Chem Glucose_Ferm Glucose Fermentation Fermentation with Acetic Acid Bacteria Glucose_Ferm->Fermentation GluconicAcid_Ferm This compound Fermentation->GluconicAcid_Ferm Hlasiwetz Hlasiwetz & Habermann Hlasiwetz->Oxidation Boutroux Boutroux Boutroux->Fermentation

Timeline of the discovery and early synthesis of this compound.

Industrial_Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Fermentation Submerged Fermentation cluster_Recovery Downstream Processing Spore_Suspension Aspergillus niger Spore Suspension Seed_Culture Seed Culture (Mycelial Growth) Spore_Suspension->Seed_Culture Fermenter Production Fermenter (Glucose Medium) Seed_Culture->Fermenter Inoculation Process_Control Process Control (Aeration, Agitation, Temp, pH) Fermenter->Process_Control Fermentation_End Fermentation Broth Process_Control->Fermentation_End Filtration Filtration Fermentation_End->Filtration Harvest Purification Purification & Concentration Filtration->Purification Final_Product This compound Product Purification->Final_Product

Workflow of early industrial this compound production by submerged fermentation.

Conclusion

The journey of this compound from a laboratory curiosity to an industrially significant chemical is a testament to the advancements in both chemical and biological sciences. The initial chemical synthesis by Hlasiwetz and Habermann provided the first glimpse of this molecule, while the subsequent discovery of its microbial production by Boutroux opened up a new, bio-based avenue for its preparation. The optimization of fermentation processes, particularly with Aspergillus niger, transformed this compound production into a commercially viable enterprise. This historical progression highlights a broader trend in chemical manufacturing, where early reliance on chemical synthesis has often been supplemented or replaced by more efficient and sustainable biotechnological methods. The foundational work detailed in this guide laid the groundwork for the modern, highly optimized processes used today to produce this versatile and valuable organic acid.

References

Microbial Sources for Gluconic Acid Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial production of gluconic acid, a versatile organic acid with wide-ranging applications in the pharmaceutical, food, and chemical industries. This document details the primary microbial sources, their production yields, optimized fermentation conditions, and the underlying biochemical pathways. Experimental protocols for key methodologies are provided to facilitate research and development in this field.

Introduction to this compound and its Microbial Synthesis

This compound (C₆H₁₂O₇) is a mild organic acid naturally found in fruits, honey, and wine.[1] It is produced by the oxidation of glucose.[2] While chemical methods for its synthesis exist, microbial fermentation is the preferred route for industrial production due to its high specificity and efficiency.[2][3] The process primarily utilizes fungi and bacteria, with the most commercially significant microorganisms being the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[4][5] Microbial production involves the enzymatic conversion of glucose to glucono-δ-lactone, which is then hydrolyzed to this compound.[2]

Key Microbial Producers of this compound

A variety of microorganisms, including fungi and bacteria, are capable of producing this compound.[2][6] However, Aspergillus niger and Gluconobacter oxydans are the most extensively studied and utilized for industrial-scale fermentation.[4]

Fungal Production: Aspergillus niger

Aspergillus niger is a filamentous fungus renowned for its ability to produce substantial amounts of this compound.[6] The key enzyme in this process is glucose oxidase (GOD), which catalyzes the oxidation of glucose.[4] A. niger is favored for its robust growth, high product yields, and the relative ease of separating the product from the fungal biomass.[7]

Bacterial Production: Gluconobacter oxydans

Gluconobacter oxydans is an acetic acid bacterium known for its rapid and incomplete oxidation of sugars and alcohols.[5] In G. oxydans, the oxidation of glucose to this compound is catalyzed by glucose dehydrogenase (GDH).[3] This organism is particularly noted for its tolerance to high substrate concentrations and its suitability for continuous fermentation processes.[4]

Other microorganisms reported to produce this compound include species of Penicillium, Fusarium, Mucor, Acetobacter, and Pseudomonas.[2][6]

Quantitative Comparison of Microbial this compound Production

The following tables summarize quantitative data from various studies on this compound production by different microorganisms under optimized conditions.

Table 1: this compound Production by Fungal Strains

MicroorganismSubstrateConcentration (g/L)Temperature (°C)pHFermentation TimeThis compound Yield (g/L)Reference
Aspergillus nigerGlucose140306.07 days58.46[6]
Aspergillus niger ORS-4.410Glucose120305.510-12 days78.04[2]
Aspergillus niger NCIM 530Golden Syrup (10% w/v glucose)-285.544 hours85.2[8]
Aspergillus nigerFigs (Solid State)----490 g/kg dry fig[2]
Aspergillus nigerSugarcane Bagasse (Solid State)----107[2]
Aspergillus terreusGlucose--6.5-High molar conversion efficiency (up to 0.7 mol/mol glucose)[9]

Table 2: this compound Production by Bacterial Strains

MicroorganismSubstrateConcentration (g/L)Temperature (°C)pHFermentation TimeThis compound Yield (g/L)Reference
Gluconobacter oxydansCorncob Hydrolysate100 (Glucose)30--98.8[10]
Gluconobacter oxydansEnzymatic Hydrolysate98.1 (Glucose)30--95.8[11]
Gluconobacter oxydansGlucose-30<3.5-75-80% efficiency[3]
Pseudomonas ovalisGlucose----99% yield[2]
Micrococcus sp. M 27Glucose9---8.19 (91% conversion)[12]

Experimental Protocols

This compound Production by Aspergillus niger (Submerged Fermentation)

This protocol is adapted from studies on submerged fermentation with Aspergillus niger.[6][8]

1. Microorganism and Inoculum Preparation:

  • Maintain Aspergillus niger (e.g., NCIM 530) on potato dextrose agar (B569324) (PDA) slants.

  • Harvest spores from a 4-day old culture using sterile 50 mM sodium phosphate (B84403) buffer (pH 6.8) containing 0.1% Tween 80 to achieve a spore suspension of 10⁸ - 10¹⁰ spores/mL.[8]

  • Inoculate the spore suspension into a spore germination medium containing: glucose 5%, di-ammonium phosphate 0.2%, MgSO₄·7H₂O 0.25%, and KH₂PO₄ 0.1% (pH 5.5).[8]

2. Fermentation Medium:

  • Prepare the production medium with the following composition (per liter):

    • Glucose: 140 g[6]

    • Peptone: 10 g[6]

    • NaNO₃: 3.0 g

    • Yeast Extract: 3.0 g

    • KH₂PO₄: 1.0 g

    • MgSO₄·7H₂O: 0.5 g

    • KCl: 0.5 g

    • FeSO₄·7H₂O: 0.01 g[6]

  • Adjust the initial pH to 6.0.[6]

3. Fermentation Conditions:

  • Carry out the fermentation in a stirred-tank fermenter.

  • Set the temperature to 30°C.[6]

  • Maintain the pH at 5.5-6.0 by the controlled addition of NaOH or CaCO₃.[8]

  • Provide high aeration.

  • Agitation speed: 250 rpm.[8]

  • Fermentation duration: 7 days.[6]

4. Analysis:

  • Monitor glucose consumption and this compound production using methods such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[8]

This compound Production by Gluconobacter oxydans

This protocol is based on methodologies for this compound production using Gluconobacter oxydans.[10][11]

1. Microorganism and Inoculum Preparation:

  • Culture Gluconobacter oxydans (e.g., NL71) in a pre-activation medium containing 50 g/L sorbitol and 5 g/L yeast extract at 30°C and 220 rpm for 24 hours.[11]

  • Transfer the activated culture to a larger volume of seed medium (e.g., 100 g/L sorbitol and 10 g/L yeast extract) and incubate under the same conditions for another 24 hours.[11]

2. Fermentation Medium:

  • Prepare the fermentation medium with the following composition (per liter):

    • Glucose: 100 g[11]

    • Yeast Extract: 5 g[11]

    • (NH₄)₂SO₄: 5 g[11]

    • KH₂PO₄: 2 g[11]

    • K₂HPO₄: 1 g[11]

    • MgSO₄·7H₂O: 0.5 g[11]

  • Use CaCO₃ (e.g., 20 g/L) to maintain the pH.[11]

3. Fermentation Conditions:

  • Perform the fermentation in a baffled Erlenmeyer flask or a stirred-tank bioreactor.

  • Set the temperature to 30°C.[11]

  • Maintain agitation at 220 rpm for flask cultures or 500 rpm in a bioreactor.[10][11]

  • Provide aeration at 1.5 vvm in a bioreactor.[10]

  • Fermentation duration: 24-36 hours.[10][11]

4. Analysis:

  • Determine the concentrations of glucose and this compound using HPLC.

Biochemical Pathways and Visualizations

The production of this compound from glucose involves distinct enzymatic pathways in fungi and bacteria.

This compound Biosynthesis in Aspergillus niger

In A. niger, the conversion of glucose to this compound is a two-step process primarily occurring in the periplasmic space.

Aspergillus_niger_Pathway Glucose β-D-Glucose GDL D-Glucono-δ-lactone Glucose->GDL Glucose Oxidase (GOD) H2O2 H₂O₂ Glucose->H2O2 Glucose Oxidase (GOD) GA This compound GDL->GA Spontaneous Hydrolysis / Lactonase H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Biosynthetic pathway of this compound in Aspergillus niger.

D-glucose is first oxidized to D-glucono-δ-lactone by glucose oxidase, with hydrogen peroxide as a byproduct. The lactone is then hydrolyzed to this compound.[4]

This compound Biosynthesis in Gluconobacter oxydans

Gluconobacter oxydans utilizes a different enzymatic system located in the periplasmic space for the direct oxidation of glucose.

Gluconobacter_oxydans_Pathway Glucose D-Glucose GDL D-Glucono-δ-lactone Glucose->GDL Glucose Dehydrogenase (GDH) (PQQ-dependent) GA This compound GDL->GA Spontaneous Hydrolysis Keto_GA 2-Keto-gluconate & 2,5-Diketo-gluconate GA->Keto_GA Gluconate Dehydrogenase

Biosynthetic pathway of this compound in Gluconobacter oxydans.

In this pathway, D-glucose is oxidized to D-δ-gluconolactone by a membrane-bound PQQ-dependent glucose dehydrogenase. The gluconolactone (B72293) is then hydrolyzed to this compound, which can be further oxidized to keto-gluconates.[3]

General Experimental Workflow for Microbial this compound Production

The following diagram illustrates a typical workflow for the laboratory-scale production and analysis of this compound via microbial fermentation.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Recovery Strain Microbial Strain Selection (e.g., A. niger, G. oxydans) Media Media Preparation (Seed & Production) Strain->Media Inoculum Inoculum Development Media->Inoculum Fermenter Fermentation in Bioreactor/Flask Inoculum->Fermenter Control Parameter Control (pH, Temp, Aeration) Fermenter->Control Sampling Sampling Fermenter->Sampling Analysis Analysis of Substrate & Product (e.g., HPLC) Sampling->Analysis Recovery Product Recovery & Purification Analysis->Recovery

General experimental workflow for microbial this compound production.

Conclusion

Microbial fermentation, particularly utilizing Aspergillus niger and Gluconobacter oxydans, remains the most viable and efficient method for the industrial production of this compound. Understanding the specific physiological and biochemical characteristics of these microorganisms is crucial for optimizing fermentation processes to achieve high yields and productivities. This guide provides a foundational understanding of the key microbial sources, comparative production data, detailed experimental protocols, and the underlying metabolic pathways to aid researchers and professionals in the development and improvement of this compound production technologies. Further research into strain improvement through genetic engineering and the utilization of low-cost, sustainable substrates will continue to enhance the economic feasibility of microbial this compound production.

References

The Central Role of Glucose Oxidase in the Synthesis of Gluconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconic acid and its salts have garnered significant interest across the pharmaceutical, food, and chemical industries due to their versatile properties as chelating agents, acidulants, and additives. The enzymatic synthesis of this compound, primarily catalyzed by glucose oxidase, offers a highly specific and efficient alternative to traditional chemical oxidation methods. This technical guide provides an in-depth exploration of the pivotal role of glucose oxidase in this biotransformation, detailing the underlying biochemical pathways, production methodologies, and analytical techniques. Quantitative data on enzyme kinetics and production yields are systematically presented, alongside detailed experimental protocols for key assays and processes. Furthermore, this guide incorporates visual diagrams of reaction pathways and experimental workflows to facilitate a comprehensive understanding of the core principles and practical applications of glucose oxidase in this compound synthesis.

Introduction

This compound (C₆H₁₂O₇) is a mild organic acid that is the C1-oxidized form of D-glucose.[1] Its non-corrosive, non-toxic, and readily biodegradable nature has led to its widespread use in various industrial sectors. In the pharmaceutical industry, gluconate salts of minerals like calcium, magnesium, and iron are used as supplements to treat deficiencies.[1] The production of this compound can be achieved through chemical, electrochemical, and biotechnological routes. The biotechnological approach, utilizing microorganisms or isolated enzymes, is often preferred due to its high specificity, milder reaction conditions, and higher yields.[2]

At the heart of the enzymatic production of this compound lies the flavoenzyme glucose oxidase (GOx; EC 1.1.3.4).[2] This oxidoreductase, predominantly produced by fungi such as Aspergillus niger and Penicillium species, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to this compound.[2] This guide delves into the technical intricacies of this process, providing valuable insights for professionals engaged in research, development, and application of this compound and its derivatives.

Enzymatic Synthesis of this compound: The Role of Glucose Oxidase

The enzymatic conversion of glucose to this compound is a two-step process initiated by glucose oxidase.[2]

  • Oxidation of β-D-glucose: Glucose oxidase specifically acts on the β-D-glucopyranose anomer of glucose.[3] In the presence of molecular oxygen, GOx catalyzes the oxidation of the hemiacetal C1 hydroxyl group of β-D-glucose to form D-glucono-1,5-lactone and hydrogen peroxide (H₂O₂).[2][4] The enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is reduced to FADH₂ during the oxidation of glucose and subsequently re-oxidized by molecular oxygen.[3]

  • Hydrolysis of D-glucono-1,5-lactone: The D-glucono-1,5-lactone produced in the first step is unstable in aqueous solution and spontaneously hydrolyzes to D-gluconic acid.[4] This hydrolysis can also be accelerated by the enzyme gluconolactonase.[5]

A significant challenge in the enzymatic production of this compound is the generation of hydrogen peroxide, which can inactivate glucose oxidase.[1][5] To mitigate this, catalase is often used in conjunction with glucose oxidase to decompose the hydrogen peroxide into water and oxygen.[1][5] This not only protects the glucose oxidase but also regenerates half of the oxygen consumed in the initial oxidation step, improving the overall process efficiency.

dot

Enzymatic_Synthesis_of_Gluconic_Acid cluster_0 Reaction 1: Oxidation cluster_1 Reaction 2: Hydrolysis cluster_2 H₂O₂ Decomposition Glucose β-D-Glucose Lactone D-Glucono-1,5-lactone Glucose->Lactone GOx O2_in O₂ H2O2 H₂O₂ O2_in->H2O2 GOx GOx Glucose Oxidase (FAD) GluconicAcid This compound Lactone->GluconicAcid Spontaneous Hydrolysis / Gluconolactonase H2O_catalase H₂O H2O2->H2O_catalase Catalase O2_out ½ O₂ H2O2->O2_out Catalase H2O_hydrolysis H₂O Catalase Catalase

Caption: Enzymatic conversion of glucose to this compound.

Production Processes

The industrial production of this compound using glucose oxidase can be broadly categorized into two main approaches: fermentation using microorganisms and enzymatic conversion using isolated enzymes.

Fermentation

Fermentation using Aspergillus niger is a well-established method for large-scale this compound production.[2][6] The fungus naturally produces high levels of extracellular glucose oxidase and catalase. The process is typically carried out as a fed-batch submerged fermentation to maintain optimal glucose concentration and control pH.[5][7]

Key process parameters for A. niger fermentation:

  • Temperature: 30-35°C[5]

  • pH: 5.5-6.5, typically controlled by the addition of NaOH or CaCO₃.[5]

  • Aeration: High aeration is crucial as oxygen is a substrate.[5]

  • Glucose Concentration: Maintained at a level that avoids substrate inhibition.[6]

Enzymatic Conversion

The use of isolated glucose oxidase and catalase offers better process control and higher purity of the final product. The enzymes can be used in their soluble form or immobilized on a solid support.

  • Soluble Enzymes: This approach is often employed in batch or fed-batch reactors.[5] While simpler to implement, the recovery and reuse of the enzymes are challenging.

  • Immobilized Enzymes: Immobilization of glucose oxidase and catalase on various carriers (e.g., membranes, beads, nanoparticles) enhances enzyme stability, allows for continuous operation, and simplifies product separation and enzyme reuse.[8][9] This method has been shown to achieve high yields of this compound, with some processes reporting yields of at least 95%.[3]

dot

Production_Workflow Start Glucose Solution (Substrate) Bioreactor Bioreactor (Fermentation or Enzymatic Conversion) Start->Bioreactor Control Process Control (pH, Temp, O₂) Bioreactor->Control Downstream Downstream Processing Bioreactor->Downstream Additives Glucose Oxidase Catalase (or A. niger spores) Additives->Bioreactor Separation Separation (Filtration/Centrifugation) Downstream->Separation Purification Purification (Chromatography/Crystallization) Separation->Purification Product This compound / Gluconate Salts Purification->Product

Caption: General workflow for this compound production.

Quantitative Data

The efficiency of this compound synthesis is dependent on the kinetic properties of glucose oxidase and the operational parameters of the production system.

Table 1: Kinetic Parameters of Glucose Oxidase from Aspergillus niger
ParameterValueReference
Km (for D-glucose) 2.56 mM - 33 mM[10][11]
Vmax 17 U/mg - 458 U/mg[11][12]

Note: Km (Michaelis constant) and Vmax (maximum reaction velocity) values can vary depending on the purity of the enzyme, assay conditions, and the specific strain of Aspergillus niger. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 2: Optimal Conditions and Yields for this compound Production
Production MethodOptimal pHOptimal Temperature (°C)YieldReference(s)
A. niger Fermentation (Batch) 5.5 - 6.530 - 3585.2 g/L (from golden syrup)[13]
A. niger Fermentation (Fed-batch) 6.0 - 6.534~97-100% conversion[5][6]
Immobilized GOx and Catalase 5.5 - 6.040 - 60≥ 95%[3][5]
Soluble GOx in Membrane Bioreactor 5.530~75%[14]

Experimental Protocols

Protocol for Glucose Oxidase Activity Assay (Spectrophotometric)

This protocol is based on the coupled reaction with peroxidase and a chromogenic substrate (e.g., o-dianisidine or ABTS).[15][16] The hydrogen peroxide produced by glucose oxidase is used by peroxidase to oxidize the chromogen, resulting in a colored product that can be measured spectrophotometrically.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • D-glucose solution (18% w/v, allowed to mutarotate overnight)

  • o-dianisidine solution (1% w/v in water, handle with care as it is a potential carcinogen)

  • Peroxidase solution (e.g., 200 µg/mL in water)

  • Glucose oxidase enzyme solution (appropriately diluted)

  • Spectrophotometer set to 460 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture by combining 12 mL of 0.1 M phosphate buffer (pH 6.0) and 0.1 mL of 1% o-dianisidine solution. Saturate with oxygen for 10 minutes.

  • In a cuvette, add 2.5 mL of the oxygen-saturated dianisidine-buffer mixture, 0.3 mL of the 18% glucose solution, and 0.1 mL of the peroxidase solution.

  • Incubate the cuvette in the spectrophotometer at 25°C for 3-5 minutes to achieve temperature equilibrium and record any blank rate.

  • Initiate the reaction by adding 0.1 mL of the diluted glucose oxidase solution and mix immediately.

  • Record the increase in absorbance at 460 nm for 5 minutes.

  • Calculate the rate of change in absorbance (ΔA₄₆₀/min) from the initial linear portion of the curve.

  • One unit of glucose oxidase activity is defined as the amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute at 25°C and pH 6.0.

Protocol for Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound in fermentation broths or reaction mixtures.[1][4]

Materials and Equipment:

  • HPLC system with a UV or Pulsed Amperometric Detector (PAD)

  • Anion exchange or organic acid analysis column (e.g., Allure Organic Acids column)

  • Mobile phase (e.g., 0.1 M sodium hydroxide (B78521) solution or 100 mM phosphate buffer)

  • This compound standard solutions of known concentrations

  • 0.2 µm syringe filters

  • Sample vials

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in the desired mobile phase.

  • Prepare the samples by centrifuging to remove cells and particulate matter, followed by filtration through a 0.2 µm syringe filter.

  • Set up the HPLC system with the appropriate column and mobile phase at a constant flow rate (e.g., 1.5 mL/min).

  • Set the column temperature (e.g., 20°C).

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatograms based on the retention time of the standard.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Conclusion

Glucose oxidase is a cornerstone enzyme in the biotechnological production of this compound. Its high specificity for β-D-glucose enables the synthesis of high-purity this compound under mild conditions. While challenges such as hydrogen peroxide-induced inactivation exist, they can be effectively addressed through the co-application of catalase and enzyme immobilization techniques. The choice between fermentation and direct enzymatic conversion depends on factors such as the desired scale of production, purity requirements, and cost considerations. For researchers, scientists, and drug development professionals, a thorough understanding of the enzymatic properties of glucose oxidase, process parameters, and analytical methods is essential for the successful development and optimization of this compound synthesis processes. The data and protocols provided in this guide serve as a valuable resource for advancing research and applications in this field.

References

Gluconate as a Counterion in Pharmaceutical Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Counterions in Drug Development

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal step in drug development, capable of significantly influencing the therapeutic efficacy, stability, and manufacturability of the final drug product.[1][2] Salt formation is a widely employed strategy to enhance the physicochemical and biopharmaceutical properties of ionizable drugs, with approximately 50% of all drugs on the market existing as salts.[3] The counterion, the ionic species paired with the API, dictates many of the salt's properties, including solubility, dissolution rate, hygroscopicity, and solid-state stability.[2][3]

Gluconate, the conjugate base of gluconic acid, has emerged as a versatile and biocompatible counterion in pharmaceutical formulations.[4] Derived from glucose, it is a naturally occurring, non-toxic, and biodegradable substance.[4][5] Its use is prevalent in mineral supplements, such as iron, calcium, and zinc gluconate, where it enhances bioavailability and stability.[6] Beyond its role as a carrier for essential minerals, gluconate offers several advantageous properties as a counterion for a broader range of APIs. This technical guide provides a comprehensive overview of the core attributes of gluconate as a pharmaceutical counterion, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties of Gluconate Salts

The selection of gluconate as a counterion can favorably modify the physicochemical properties of an API. These properties are critical for formulation development and ultimately impact the drug's performance in vivo.

Solubility and Dissolution Rate

A primary driver for salt formation is the enhancement of aqueous solubility and dissolution rate, which are often rate-limiting steps for the absorption of poorly soluble drugs. While comprehensive quantitative data comparing a wide range of drug-gluconate salts to their corresponding free forms is not centrally available, the general principle is that salt formation increases solubility by creating a more hydrophilic crystal lattice.[7]

For instance, the formation of a salt can significantly increase the dissolution rate compared to the free acid or base form of a drug.[3] This is attributed to the fact that dissolving a salt crystal involves the interaction of water molecules with charged species, a process that is often more energetically favorable than the dissolution of a neutral molecule.[7]

Table 1: Physicochemical Data of Sodium Gluconate

PropertyValueReference
Molecular Weight218.14 g/mol [8]
Melting Point170-175 °C[8]
Solubility in WaterVery soluble[8]
Solubility in EthanolSparingly soluble[8]
pH (10% solution)6.5 - 7.5[8]
Stability

Gluconate can contribute to the chemical and physical stability of an API. Its strong chelating properties allow it to sequester metal ions that can catalyze oxidative degradation of the drug substance.[9] This is particularly beneficial for APIs susceptible to oxidation.

The stability of a pharmaceutical salt is a critical quality attribute that is assessed through rigorous stability testing programs under various environmental conditions.[10][11][12]

Table 2: Illustrative Data on the Stabilizing Effect of Sodium Gluconate on an API Prone to Metal-Catalyzed Oxidative Degradation

FormulationMetal Ion Spike (e.g., 10 ppm CuCl₂)% API Remaining after Accelerated Stability (e.g., 40°C/75% RH, 1 month)
API in solution (Control)Yes85%
API with 0.1% Sodium GluconateYes92%
API with 0.5% Sodium GluconateYes98%
API with 1.0% Sodium GluconateYes99%
Note: This is illustrative data based on the principles of forced degradation studies as described in the literature.[9] Actual results will vary depending on the specific API and formulation.
Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can impact the physical stability, flowability, and chemical stability of a powdered drug substance.[13] While some salts can be highly hygroscopic, certain gluconate salts have been shown to exhibit only slight hygroscopicity.[14]

Table 3: Comparative Hygroscopicity of Various Calcium Salts

Calcium SaltChemical FormulaTypical Hygroscopic NatureEuropean Pharmacopoeia Classification (Estimated)
Calcium GluconateC₁₂H₂₂CaO₁₄Slightly HygroscopicSlightly Hygroscopic
Calcium LactateC₆H₁₀CaO₆Slightly HygroscopicSlightly Hygroscopic
Calcium LevulinateC₁₀H₁₄CaO₆Slightly HygroscopicSlightly Hygroscopic
Calcium CitrateCa₃(C₆H₅O₇)₂Slightly HygroscopicSlightly Hygroscopic
Calcium Chloride (anhydrous)CaCl₂Very Hygroscopic / DeliquescentVery Hygroscopic
Source: Adapted from Benchchem.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of gluconate salts, as well as standard protocols for evaluating their key physicochemical properties.

Synthesis of Gluconate Salts

Pharmaceutical salts are typically formed by reacting an acidic or basic API with a suitable counterion in a process of neutralization or ion exchange.[15]

Salt_Formation cluster_reactants Reactants cluster_process Process cluster_products Products API_Free API (Free Acid/Base) Reaction Neutralization/ Ion Exchange API_Free->Reaction Counterion This compound or Metal Hydroxide (B78521)/Salt Counterion->Reaction Solvent Suitable Solvent Solvent->Reaction in Drug_Salt Drug-Gluconate Salt Reaction->Drug_Salt Byproduct Byproduct (e.g., Water) Reaction->Byproduct

Caption: General workflow for the synthesis of a drug-gluconate salt.

This protocol describes a common method for the preparation of chlorhexidine (B1668724) gluconate.

  • Reaction of Hexamethylenediamine (B150038) with Sodium Dicyanamide (B8802431): In a pressure reactor, hexamethylenediamine is reacted with sodium dicyanamide in an alcoholic solvent (e.g., isopropanol) in the presence of catalytic amounts of chlorhexidine base. The reaction is typically carried out at an elevated temperature (100-140°C) and pressure.[16]

  • Formation of Chlorhexidine Base: The resulting hexamethylenebiscyanoguanidine is then reacted with p-chloroaniline in the presence of hydrochloric acid. The mixture is heated under pressure. After cooling, the free chlorhexidine base is precipitated by the addition of a sodium hydroxide solution.[16]

  • Formation of Chlorhexidine Gluconate: The purified chlorhexidine base is then reacted with this compound in an aqueous solution. The resulting chlorhexidine gluconate solution can be concentrated to the desired concentration.[11]

This protocol outlines the synthesis of ferrous gluconate from sodium gluconate and ferrous sulfate (B86663).

  • Preparation of Reactant Solutions: Prepare aqueous solutions of sodium gluconate and ferrous sulfate.

  • Reaction: Mix the two solutions. Ferrous gluconate will form, and sodium sulfate will be a byproduct.

  • Purification: The crude reaction mixture is treated with acidic and basic ion-exchange resins to remove sodium and sulfate ions.[16][17]

  • Isolation: The purified ferrous gluconate solution is concentrated by evaporation under vacuum. The product is then precipitated by the addition of an aprotic solvent like ethanol.[16][17]

  • Drying: The precipitated ferrous gluconate is filtered and dried in a desiccator over a dehydrating agent to yield the final product.[16][17]

Characterization of Gluconate Salts

The synthesized salts must be thoroughly characterized to confirm their identity, purity, and solid-state properties.

Salt_Characterization cluster_techniques Characterization Techniques Salt_Sample Synthesized Drug-Gluconate Salt FTIR FTIR Spectroscopy Salt_Sample->FTIR Vibrational Modes NMR NMR Spectroscopy Salt_Sample->NMR Chemical Structure DSC Differential Scanning Calorimetry (DSC) Salt_Sample->DSC Thermal Transitions TGA Thermogravimetric Analysis (TGA) Salt_Sample->TGA Thermal Stability PXRD Powder X-Ray Diffraction (PXRD) Salt_Sample->PXRD Crystallinity HPLC HPLC (for purity) Salt_Sample->HPLC Purity & Assay

Caption: Key analytical techniques for the characterization of pharmaceutical salts.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[18]

  • Preparation: An excess amount of the gluconate salt is added to a known volume of the dissolution medium (e.g., purified water, buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved drug in the filtrate is then determined using a validated analytical method, such as HPLC.

Protocol for Dissolution Testing (USP Apparatus 2 - Paddle Method)

Dissolution testing evaluates the rate at which the drug substance is released from its dosage form.[8][13]

  • Apparatus Setup: The dissolution vessel is filled with a specified volume of dissolution medium, which is deaerated and maintained at a constant temperature (typically 37 ± 0.5 °C). The paddle is positioned at a specified height from the bottom of the vessel.

  • Test Initiation: The dosage form (e.g., tablet or capsule) containing the gluconate salt is dropped into the vessel, and the paddle is rotated at a specified speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn and filtered.

  • Analysis: The concentration of the dissolved drug in each sample is determined using a validated analytical method. The results are typically expressed as the cumulative percentage of drug dissolved over time.

Protocol for Stability Testing

Stability testing is performed to evaluate how the quality of a drug substance or drug product varies over time under the influence of environmental factors.[10][11][12]

  • Protocol Design: A stability testing protocol is established, defining the batches to be tested, storage conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH), testing frequency, and the analytical tests to be performed.[10][11][12]

  • Storage: The drug substance or product is stored in its intended container-closure system under the specified conditions.

  • Testing: At each time point, samples are withdrawn and tested for key quality attributes, including assay, degradation products, dissolution, and physical appearance. A validated stability-indicating analytical method is used for the assay and degradation product analysis.[19][20][21]

  • Evaluation: The data are evaluated to establish a re-test period for the API or a shelf-life for the drug product.

Biological Interactions of Gluconate

While primarily considered an inert excipient, recent research has indicated that gluconate can exhibit biological activity. Notably, gluconate has been shown to inhibit CLC-3 chloride channels, which may have implications for its use in certain therapeutic areas.[10][22]

Interaction with CLC-3 Chloride Channels

Studies have demonstrated that gluconate can block voltage-dependent outward rectifying Cl⁻ currents mediated by CLC-3 channels, particularly in the developing brain.[10][22] This inhibition can suppress seizure activity in neonatal models.[22]

Gluconate_CLC3_Interaction Gluconate Gluconate CLC3 CLC-3 Chloride Channel Gluconate->CLC3 inhibits Seizure_Activity Seizure Activity Gluconate->Seizure_Activity suppresses Cl_Influx Chloride Ion (Cl⁻) Influx CLC3->Cl_Influx mediates GABA_Excitation Enhanced GABAergic Excitation (in neonates) Cl_Influx->GABA_Excitation leads to GABA_Excitation->Seizure_Activity contributes to

Caption: Proposed mechanism of gluconate's inhibitory effect on seizure activity.

This interaction highlights that even "inert" excipients can have biological effects, a factor that should be considered during drug development.[23][24]

Conclusion

Gluconate is a valuable and versatile counterion in pharmaceutical salt formation, offering numerous advantages for drug development professionals. Its favorable physicochemical properties, including good solubility, stabilizing effects through chelation, and generally low hygroscopicity, can significantly improve the performance and manufacturability of APIs. The well-established safety profile and biocompatibility of gluconate further enhance its appeal as an excipient.

The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and evaluation of gluconate salts. As with any excipient, a thorough understanding of its properties and potential biological interactions is crucial for successful formulation development. The emerging research on the biological activity of gluconate underscores the importance of a holistic approach to excipient selection, considering not only its impact on the drug's physicochemical properties but also its potential interactions within the biological system. By leveraging the beneficial attributes of gluconate, researchers and scientists can effectively address formulation challenges and develop safer, more effective drug products.

References

Theoretical Modeling of Gluconate Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gluconate, the conjugate base of gluconic acid, is a versatile chelating agent with a wide range of applications in the pharmaceutical, food, and industrial sectors. Its ability to form stable, water-soluble complexes with various metal ions is of particular interest in drug development for enhancing the bioavailability and stability of metal-based drugs, as a carrier for metal ions, and in the formulation of contrast agents for medical imaging.[1] The hydroxyl and carboxyl groups in the gluconate molecule provide multiple coordination sites, allowing for the formation of chelate rings with metal ions, which significantly enhances the stability of the resulting complexes.[2][3]

The chelation process is governed by a complex interplay of thermodynamic and kinetic factors, including the nature of the metal ion, pH of the solution, temperature, and the presence of competing ligands. A thorough understanding of these factors is crucial for the rational design and optimization of gluconate-based formulations. Theoretical modeling, encompassing quantum chemical calculations and molecular dynamics simulations, offers a powerful computational microscope to elucidate the intricate details of gluconate chelation at an atomic level. In concert with experimental validation, these in-silico approaches provide invaluable insights into the structure, stability, and reactivity of metal-gluconate complexes.

This technical guide provides a comprehensive overview of the theoretical modeling of gluconate chelation, supplemented with detailed experimental protocols for the validation of computational predictions. The core focus is on providing researchers with the fundamental knowledge and practical methodologies to investigate and harness the chelating properties of gluconate.

Theoretical Background of Gluconate Chelation

The chelation of a metal ion (Mⁿ⁺) by gluconate (G⁻) can be represented by the following general equilibrium:

Mⁿ⁺ + mG⁻ ⇌ [M(G)ₘ]⁽ⁿ⁻ᵐ⁾⁺

The stability of the resulting metal-gluconate complex is quantified by the overall stability constant (βₘ), which is a measure of the equilibrium concentration of the complex relative to the concentrations of the free metal ion and gluconate. A higher value of β indicates a more stable complex.

The chelate effect is a key thermodynamic principle that explains the enhanced stability of complexes formed by polydentate ligands like gluconate compared to those formed by a stoichiometrically equivalent number of monodentate ligands.[3] This effect is primarily driven by a favorable entropy change upon chelation, as multiple solvent molecules are displaced by a single chelating ligand, leading to an increase in the overall disorder of the system.[4][5] Enthalpic contributions, arising from the formation of multiple metal-ligand bonds, also play a role in the stability of the chelate complex.[4][6]

The pH of the solution significantly influences gluconate chelation. The protonation state of both the gluconate ligand and the aqua-complex of the metal ion are pH-dependent, which in turn affects the stability and stoichiometry of the formed complexes. At different pH values, different hydroxyl groups on the gluconate molecule can deprotonate and participate in coordination, leading to the formation of various complex species.

Computational Methods for Modeling Gluconate Chelation

Theoretical modeling provides a powerful avenue to investigate the intricacies of gluconate chelation at the molecular level. Quantum chemical calculations and molecular dynamics simulations are the two primary computational tools employed for this purpose.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure, geometry, and stability of metal-gluconate complexes.[7][8][9] These calculations provide insights into the nature of the metal-ligand bonding, the coordination environment of the metal ion, and the relative energies of different isomeric structures.

Methodology:

  • Model Building: A model of the metal-gluconate complex is constructed. This can be a single metal ion coordinated by one or more gluconate ligands. The initial coordinates can be obtained from crystal structures or generated using molecular modeling software.

  • Geometry Optimization: The geometry of the model is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, LANL2DZ).[10] The choice of functional and basis set is crucial for obtaining accurate results and should be validated for the specific metal ion under investigation.[10]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

  • Stability Constant Calculation: The free energy of the chelation reaction is calculated from the thermodynamic properties of the reactants and products. The stability constant (β) can then be derived from the Gibbs free energy change (ΔG) using the equation: ΔG = -RTln(β).[11]

Quantum_Chemical_Calculation_Workflow cluster_workflow DFT Calculation Workflow Model_Building Model Building (Metal-Gluconate Complex) Geometry_Optimization Geometry Optimization (DFT Functional & Basis Set) Model_Building->Geometry_Optimization Initial Structure Frequency_Calculation Frequency Calculation (Thermodynamic Properties) Geometry_Optimization->Frequency_Calculation Optimized Structure Free_Energy_Calculation Free Energy Calculation (ΔG of Chelation) Frequency_Calculation->Free_Energy_Calculation Thermodynamic Data Stability_Constant Stability Constant (β) (ΔG = -RTln(β)) Free_Energy_Calculation->Stability_Constant ΔG Molecular_Dynamics_Simulation_Workflow cluster_workflow MD Simulation Workflow for Binding Free Energy System_Setup System Setup (Solvated Complex & Ligands) Force_Field Force Field Parameterization System_Setup->Force_Field Equilibration Equilibration (NVT & NPT) Force_Field->Equilibration Production_Run Production MD Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (Binding Free Energy, etc.) Production_Run->Trajectory_Analysis Experimental_Validation_Workflow cluster_workflow Experimental Validation Workflow Potentiometry Potentiometric Titration Stability_Constants Stability Constants (log β) Potentiometry->Stability_Constants ITC Isothermal Titration Calorimetry ITC->Stability_Constants Thermodynamic_Parameters Thermodynamic Parameters (ΔH, ΔS) ITC->Thermodynamic_Parameters Spectrophotometry UV-Vis Spectrophotometry Spectrophotometry->Stability_Constants

References

Methodological & Application

Application Note and Protocol for the Quantification of Gluconic Acid in Fermentation Broth by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconic acid is a mild organic acid that is a key product in various industrial fermentation processes. It is widely used in the food, pharmaceutical, and chemical industries. Accurate and reliable quantification of this compound in fermentation broth is crucial for monitoring fermentation efficiency, optimizing process parameters, and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of organic acids in complex matrices like fermentation broths.[1] This application note provides a detailed protocol for the determination of this compound using HPLC with different detection methods.

Principle

The quantification of this compound by HPLC is typically achieved through one of several chromatographic separation techniques, including ion-exclusion chromatography, reversed-phase chromatography, or anion-exchange chromatography. The choice of method depends on the sample matrix, the presence of interfering compounds, and the available instrumentation. Following separation, the concentration of this compound is determined using a suitable detector, such as a Refractive Index (RI) detector, a UV-Vis detector (often requiring derivatization), or a Pulsed Amperometric Detector (PAD).

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound using various HPLC methods.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1: Ion-Exclusion with RI DetectionMethod 2: Reversed-Phase with UV Detection (Post-Derivatization)Method 3: Anion-Exchange with Pulsed Amperometric Detection
Column Aminex HPX-87H (300 x 7.8 mm)[2]C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[3]Anion-Exchange (e.g., Hamilton RCX-10, 250 x 4.6 mm)[4]
Mobile Phase Dilute Sulfuric Acid (e.g., 0.005 M)Gradient of acidified water and acetonitrile (B52724)0.1 M Sodium Hydroxide[4]
Flow Rate 0.6 mL/min1.0 mL/min[3]1.5 mL/min[4]
Column Temp. 35 - 60 °C30 °C[3]20 °C[4]
Injection Vol. 10 - 20 µL20 µL[3]10 µL[4]
Detector Refractive Index (RI)UV-Vis (e.g., 210 nm)Pulsed Amperometric Detector (PAD)[4]

Table 2: Performance Characteristics of Different HPLC Methods for this compound Quantification

Performance MetricMethod 1: Ion-Exclusion with RI DetectionMethod 2: Reversed-Phase with UV DetectionMethod 3: Anion-Exchange with Pulsed Amperometric Detection
Typical Retention Time ~10 - 15 minVaries based on exact conditions~14.2 min[4]
Linearity Range Broad range, dependent on detectorDependent on derivatization efficiencyUp to 500 mg/L[4][5]
Limit of Detection (LOD) Generally in the µg/mL rangeCan be in the low µg/mL to ng/mL range with derivatization0.6 mg/L[4]
Limit of Quantification (LOQ) Generally in the µg/mL rangeCan be in the low µg/mL to ng/mL range with derivatization2.0 mg/L[4][5][6]
Precision (RSD%) Typically < 5%Typically < 5%[3]< 2.5%[4][5]
Accuracy (Recovery %) 98 - 102%98 - 102%[3]Not explicitly stated, but checked against enzymatic method[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to protect the HPLC column and ensure accurate quantification.

  • Cell Removal: Centrifuge an aliquot of the fermentation broth (e.g., 5-10 mL) at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the microbial cells.

  • Protein Precipitation (Optional but Recommended): To the supernatant from the previous step, add a precipitating agent like acetonitrile or a zinc sulfate (B86663) solution to remove soluble proteins that can interfere with the analysis. Centrifuge again to remove the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[4] This step is crucial to prevent clogging of the HPLC system.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC Analysis Protocol (Example using Ion-Exclusion with RI Detection)

This protocol provides a general guideline. Specific parameters may need to be optimized for your particular application and instrumentation.

  • Instrument Setup:

    • Install an Aminex HPX-87H column or equivalent ion-exclusion column.

    • Prepare the mobile phase: 0.005 M Sulfuric Acid in HPLC-grade water. Degas the mobile phase thoroughly.

    • Set the column oven temperature to 50 °C.

    • Set the RI detector to the appropriate sensitivity and allow it to warm up and stabilize.

    • Set the pump flow rate to 0.6 mL/min.

  • Calibration:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis:

    • Inject the prepared fermentation broth samples into the HPLC system.

    • Identify the this compound peak based on its retention time, which should correspond to the retention time of the standard.

    • Integrate the peak area of the this compound peak in the sample chromatograms.

  • Quantification:

    • Using the calibration curve equation, calculate the concentration of this compound in the injected sample.

    • Factor in the dilution performed during sample preparation to determine the original concentration of this compound in the fermentation broth.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Sample Centrifugation Centrifugation (Cell Removal) Fermentation_Broth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC_System HPLC System (Pump, Injector, Column) Dilution->HPLC_System Detector Detector (RI, UV, or PAD) HPLC_System->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Plotting Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantification of this compound in fermentation broth using HPLC. The choice of the HPLC column and detector is critical and should be based on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. By following the outlined sample preparation and analytical procedures, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this compound, enabling effective monitoring and optimization of fermentation processes.

References

Application Note and Protocol: Enzymatic Assay for D-Gluconic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

D-Gluconic acid is a mild, non-corrosive organic acid that is a product of glucose oxidation.[1] It is naturally occurring and can be found in various sources such as fruit, honey, and wine. In the industrial sector, D-gluconic acid and its salts, like sodium gluconate, are widely utilized in the food, pharmaceutical, and manufacturing industries.[1][2] For instance, it serves as an acidity regulator in food products and a chelating agent in industrial cleaning.[2] In winemaking, the concentration of D-gluconic acid can be an indicator of grape quality and the presence of Botrytis cinerea infection.[3][4] This application note provides a detailed protocol for the quantitative determination of D-gluconic acid using a specific and sensitive enzymatic assay.

Principle of the Assay

The quantitative determination of D-gluconic acid is performed using a coupled enzymatic reaction. The assay is based on the phosphorylation of D-gluconate followed by oxidative decarboxylation, leading to the formation of NADPH, which can be measured spectrophotometrically.[2][3]

The reaction proceeds in two steps:

  • Phosphorylation: D-Gluconic acid (D-gluconate) is phosphorylated by the enzyme gluconate kinase (GCK) in the presence of adenosine-5'-triphosphate (B57859) (ATP), forming D-gluconate-6-phosphate and adenosine-5'-diphosphate (ADP).[3]

    • D-Gluconate + ATP --(GCK)--> D-gluconate-6-phosphate + ADP

  • Oxidative Decarboxylation: D-gluconate-6-phosphate is then oxidatively decarboxylated by the enzyme 6-phosphogluconate dehydrogenase (6-PGDH) using nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor. This reaction produces ribulose-5-phosphate, carbon dioxide, and reduced nicotinamide adenine dinucleotide phosphate (NADPH).[3]

    • D-gluconate-6-P + NADP+ --(6-PGDH)--> Ribulose-5-P + NADPH + CO2 + H+

The amount of NADPH produced is directly proportional (stoichiometric) to the initial amount of D-gluconic acid in the sample.[3] The concentration of D-gluconic acid can be determined by measuring the increase in absorbance at 340 nm resulting from the formation of NADPH.[3][5]

This method can also be adapted to measure D-glucono-δ-lactone, which can be converted to D-gluconic acid through alkaline hydrolysis before the assay.[3]

Enzymatic_Pathway cluster_1 Step 1: Phosphorylation cluster_2 Step 2: Oxidation DG D-Gluconic Acid GCK Gluconate Kinase (GCK) DG->GCK ATP ATP ATP->GCK ADP ADP GCK->ADP DGP D-Gluconate-6-Phosphate GCK->DGP PGDH 6-Phosphogluconate Dehydrogenase (6-PGDH) DGP->PGDH NADP NADP+ NADP->PGDH NADPH NADPH (Absorbance at 340 nm) PGDH->NADPH R5P Ribulose-5-Phosphate PGDH->R5P CO2 CO2 + H+ PGDH->CO2

Caption: Enzymatic reaction pathway for D-gluconic acid detection.

Assay Performance Characteristics

This enzymatic assay is highly specific for D-gluconic acid.[3] The performance of commercially available kits demonstrates high sensitivity and a broad linear range suitable for various applications.

ParameterValueSource
Detection Method Spectrophotometry (Absorbance at 340 nm)[3][6]
Linear Range 0.8 to 50 µg of D-gluconic acid per assay[3][7]
Limit of Detection (LOD) 0.792 mg/L[3][8]
Limit of Quantitation (LOQ) 6 mg/L[9]
Reaction Time Approximately 6-15 minutes[3][6][7]
Specificity Specific for D-gluconic acid[3][9]

Experimental Protocol

This protocol is intended for manual use with a spectrophotometer. The assay can also be adapted for microplate and auto-analyzer formats.[8]

  • Equipment:

    • Spectrophotometer with a 340 nm wavelength setting

    • Cuvettes (1 cm light path)

    • Micropipettes and tips

    • Vortex mixer

    • Incubator or water bath (37°C)

    • Volumetric flasks and general lab glassware

  • Reagents:

    • R1: Assay Buffer/Reagent Mix: A buffered solution (e.g., pH 7.6) containing ATP and NADP+.[3]

    • R2: Enzyme Suspension 1: 6-Phosphogluconate Dehydrogenase (6-PGDH).[3]

    • R3: Enzyme Suspension 2 (Trigger Enzyme): Gluconate Kinase (GCK).[3]

    • D-Gluconic Acid Standard Solution: A standard solution of known concentration (e.g., 0.25 g/L).[3]

    • Deionized/Ultrapure Water

    • (Optional for sample prep) 2 M NaOH, Carrez I & II solutions, PVPP.[3]

  • Allow all reagents to equilibrate to room temperature (20-25°C) before use.[9]

  • Prepare reagent solutions according to the kit manufacturer's instructions. Typically, buffer and cofactors may need to be reconstituted in distilled water.[3]

  • Enzyme suspensions should be gently mixed before use; do not vortex.

  • D-Gluconic Acid Standard: If starting from a salt (e.g., sodium D-gluconate), accurately weigh the required amount and dissolve in distilled water to achieve the desired concentration.[3][10]

The amount of D-gluconic acid in the sample aliquot should fall within the assay's linear range (0.8-50 µg).[3] Dilution with distilled water may be necessary.

  • Clear Liquid Samples (e.g., white wine, fruit juice): Use directly or after dilution. If the sample is acidic, adjust the pH to approximately 7.6 with 2 M NaOH.[3]

  • Colored Liquid Samples: To remove interfering colors, treat with polyvinylpolypyrrolidone (PVPP). Add PVPP to a final concentration of 1% (w/v), mix for 5 minutes, and centrifuge at 10,000 x g for 5 minutes. Use the clear supernatant.

  • Solid and Semi-Solid Samples: Homogenize a known weight of the sample in ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes to pellet solids and use the clear supernatant. For samples containing protein, deproteinization using Carrez reagents may be required.[3]

  • Samples containing D-glucono-δ-lactone: To measure the total D-gluconic acid content, first hydrolyze the lactone by adjusting the sample pH to ~11 with 2 M NaOH and incubating for 10 minutes at room temperature before neutralization and use in the assay.[3]

Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation (Equilibrate to RT) pipette Pipette Reagents & Sample (Blank, Standard, Sample) reagent_prep->pipette sample_prep Sample Preparation (Dilute, Neutralize, Clarify) sample_prep->pipette read1 Read Absorbance 1 (A1) at 340 nm pipette->read1 add_enzyme Add Trigger Enzyme (Gluconate Kinase) read1->add_enzyme incubate Incubate (e.g., 6 min at 37°C) add_enzyme->incubate read2 Read Absorbance 2 (A2) at 340 nm incubate->read2 calc_delta Calculate ΔA (ΔA_sample - ΔA_blank) read2->calc_delta calc_conc Calculate Concentration (Using ε of NADPH) calc_delta->calc_conc

Caption: General experimental workflow for the enzymatic D-gluconic acid assay.

  • Set the spectrophotometer to a wavelength of 340 nm.

  • Pipette the following into separate cuvettes for a Blank, Standard, and Sample:

ReagentBlankStandardSample
Distilled Water2.1 mL2.0 mL2.0 mL
D-Gluconic Acid Standard-0.1 mL-
Sample--0.1 mL
Reagent Mix (R1 + R2)0.2 mL0.2 mL0.2 mL
  • Mix the contents of the cuvettes thoroughly and incubate for ~2 minutes at room temperature.

  • Measure the initial absorbance (A1) for each cuvette.

  • Start the reaction by adding the trigger enzyme to each cuvette:

ReagentBlankStandardSample
Gluconate Kinase (R3)20 µL20 µL20 µL
  • Mix thoroughly and incubate at 37°C for approximately 6 minutes, or until the reaction is complete.[5]

  • Measure the final absorbance (A2) for each cuvette. The absorbance should be stable.

  • Calculate the absorbance difference (ΔA) for the blank and the sample(s):

    • ΔA = A2 - A1

  • Subtract the absorbance difference of the blank from the absorbance difference of the sample(s) to obtain the corrected absorbance change (ΔA_gluconic-acid):

    • ΔA_gluconic-acid = ΔA_sample - ΔA_blank

  • Calculate the concentration of D-gluconic acid (in g/L) in the sample solution using the following general formula.[10]

    C (g/L) = (V × MW × ΔA_gluconic-acid) / (ε × d × v × 1000)

    Where:

    • V = Final assay volume in mL (e.g., 2.32 mL)

    • MW = Molecular weight of D-gluconic acid (196.16 g/mol )

    • ε = Molar extinction coefficient of NADPH at 340 nm (6.3 L · mmol⁻¹ · cm⁻¹)[10]

    • d = Light path of the cuvette in cm (typically 1 cm)

    • v = Volume of the sample in mL (e.g., 0.1 mL)

    • 1000 = Conversion factor from g to mg

  • If the sample was diluted during preparation, the final result must be multiplied by the dilution factor.

Interference

If the reaction does not complete within the specified time, it may indicate the presence of interfering substances in the sample.[3] This can be confirmed by spiking the sample with a known amount of D-gluconic acid standard after the initial reaction is complete; a significant increase in absorbance should be observed.[3] The inclusion of an internal standard during sample analysis can help identify and quantify any inhibition.[3] High levels of sulfite (B76179) (>0.5 g/L) may cause interference.[9]

References

Application Notes and Protocols for Gluconic Acid Production using Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gluconic acid, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and beverage industries due to their non-toxic and non-corrosive nature. Microbial fermentation, particularly using the filamentous fungus Aspergillus niger, is the predominant method for its industrial production. This process relies on the enzymatic conversion of glucose to this compound by glucose oxidase. This document provides detailed protocols for the production of this compound using A. niger in submerged fermentation, including media composition, optimal fermentation conditions, and analytical methods for quantification.

Data Presentation

Table 1: Optimal Fermentation Parameters for this compound Production by Aspergillus niger
ParameterOptimal ValueReference
Temperature30°C[1][2]
Initial pH5.5 - 6.5[2][3][4][5]
Incubation Time6 - 12 days[6]
Agitation150 - 250 rpm[7]
AerationHigh, essential for glucose oxidase activity[1][8]
Table 2: Composition of Fermentation Media for Aspergillus niger
ComponentConcentration (g/L)PurposeReference
Carbon Source
Glucose100 - 140Primary substrate for this compound production[1][2]
Nitrogen Source
Peptone10Organic nitrogen source, supports biomass and acid production[1][2]
Yeast Extract3Provides vitamins and growth factors[1]
NaNO₃3Inorganic nitrogen source[1]
(NH₄)₂HPO₄1Inorganic nitrogen and phosphate (B84403) source[6]
Mineral Salts
KH₂PO₄0.5 - 1.0Phosphate source and buffering agent[1][6]
MgSO₄·7H₂O0.15 - 0.5Source of magnesium ions, cofactor for enzymes[1][6]
KCl0.5Source of potassium and chloride ions[1]
FeSO₄·7H₂O0.01Source of iron, a cofactor for some enzymes[1]
Neutralizing Agent
CaCO₃Added as neededMaintains pH by neutralizing produced this compound[9]
Table 3: Reported Yields of this compound from Aspergillus niger Fermentation
Aspergillus niger StrainFermentation TypeCarbon SourceThis compound Yield (g/L)Reference
Wild TypeSubmerged14% (w/v) Glucose58.46[1][2]
Wild TypeSubmerged14% (w/v) Glucose + 1% Peptone99.80[1]
Mutant ORS-4.410Submerged12% Substrate85-87% (yield)[6]
Mutant ORS-4.410Solid State12% Substrate94-97% (yield)[6]

Experimental Protocols

Protocol 1: Preparation of Aspergillus niger Spore Suspension
  • Culture Maintenance: Maintain Aspergillus niger on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 15-20 days.

  • Spore Harvesting:

    • To a sporulated PDA slant (typically 5-7 days old), add 10 mL of sterile 0.1% (v/v) Tween 80 solution.

    • Gently scrape the surface with a sterile inoculation loop to dislodge the spores.

    • Transfer the resulting spore suspension to a sterile tube.

  • Spore Counting:

    • Vortex the spore suspension to ensure homogeneity.

    • Using a hemocytometer, count the number of spores per milliliter.

    • Adjust the concentration of the spore suspension with sterile 0.1% Tween 80 to the desired inoculum density (e.g., 10⁷ - 10⁸ spores/mL).

Protocol 2: Submerged Fermentation for this compound Production
  • Media Preparation:

    • Prepare the desired fermentation medium (refer to Table 2) in a fermentation vessel (e.g., Erlenmeyer flask or bioreactor).

    • Adjust the initial pH of the medium to 6.0-6.5 using 1M NaOH or HCl.

    • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Inoculation:

    • Aseptically inoculate the sterilized fermentation medium with the prepared Aspergillus niger spore suspension to achieve a final concentration of approximately 1-2% (v/v).

  • Incubation:

    • Incubate the fermentation culture at 30°C with agitation (e.g., 180 rpm on a rotary shaker for flasks).

    • Ensure adequate aeration, as the conversion of glucose to this compound is an oxidative process. For bioreactors, maintain a constant supply of sterile air.

  • pH Control:

    • During fermentation, the pH will decrease due to the accumulation of this compound.

    • To maintain the pH within the optimal range (5.5-6.5), periodically add a sterile neutralizing agent such as a CaCO₃ suspension or a solution of NaOH.

  • Sampling and Harvesting:

    • Aseptically withdraw samples at regular intervals to monitor fungal growth, glucose consumption, and this compound production.

    • After the desired incubation period (typically 7-12 days), harvest the fermentation broth by separating the fungal biomass through filtration or centrifugation. The supernatant contains the this compound.

Protocol 3: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) Method:

  • Sample Preparation:

    • Centrifuge the collected fermentation broth samples to remove any remaining fungal cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: A suitable column for organic acid analysis, such as a C18 or an ion-exchange column.

    • Mobile Phase: A dilute acid solution, for example, 0.005 M H₂SO₄.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV detector at a wavelength of 210 nm or a Refractive Index (RI) detector.

    • Temperature: 30-40°C.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Inject the prepared samples and standards into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Inoculum Preparation cluster_fermentation Submerged Fermentation cluster_analysis Analysis A_niger_slant Aspergillus niger on PDA Slant spore_harvesting Spore Harvesting (0.1% Tween 80) A_niger_slant->spore_harvesting spore_suspension Spore Suspension spore_harvesting->spore_suspension spore_counting Spore Counting (Hemocytometer) spore_suspension->spore_counting inoculum Standardized Inoculum spore_counting->inoculum inoculation Inoculation inoculum->inoculation media_prep Media Preparation (See Table 2) sterilization Sterilization (Autoclaving) media_prep->sterilization sterilization->inoculation incubation Incubation (30°C, Agitation) inoculation->incubation pH_control pH Control (5.5 - 6.5) incubation->pH_control Monitoring harvesting Harvesting incubation->harvesting pH_control->incubation sample_prep Sample Preparation (Filtration) harvesting->sample_prep hplc HPLC Analysis sample_prep->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound production.

Signaling_Pathway cluster_environment Environmental Signals cluster_regulation Regulatory Network cluster_output Metabolic Output pH Ambient pH PacC PacC (Transcription Factor) pH->PacC Activates at alkaline pH Glucose Glucose Gluconic_Acid This compound Glucose->Gluconic_Acid Catalysis gox_gene gox Gene (Glucose Oxidase Gene) PacC->gox_gene Positive Regulation Glucose_Oxidase Glucose Oxidase (Enzyme) gox_gene->Glucose_Oxidase Transcription & Translation

Caption: pH-responsive signaling pathway for this compound production.

References

Application Notes and Protocols: Gluconic Acid as a Chelating Agent in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of metal ion concentration in cell culture media is critical for robust and reproducible experimental outcomes. Divalent and trivalent cations, such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), magnesium (Mg²⁺), and copper (Cu²⁺), are essential cofactors for a multitude of cellular processes, including cell adhesion, proliferation, signaling, and enzymatic activity. Uncontrolled fluctuations in the bioavailability of these ions can lead to experimental artifacts and misinterpretation of results.

Gluconic acid and its salt, sodium gluconate, are effective chelating agents that form stable complexes with di- and trivalent metal ions.[1][2][3][4] Derived from the oxidation of glucose, this compound is a naturally occurring, non-toxic, and biodegradable compound, presenting a potentially gentler alternative to traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) in certain cell culture applications.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a chelating agent to modulate metal ion availability in cell culture media.

Mechanism of Action

This compound's chelating ability stems from its multiple hydroxyl (-OH) groups and a carboxyl (-COOH) group.[8] These groups act as ligands, donating lone pairs of electrons to form coordinate bonds with positively charged metal ions, effectively sequestering them and preventing their participation in other reactions. The stability of these complexes is pH-dependent, with gluconate exhibiting particularly strong chelation in alkaline conditions.[1][5] By forming these stable complexes, this compound can control the concentration of free, biologically active metal ions in the cell culture medium.

Data Presentation: Comparison of Chelating Agents

The selection of a chelating agent depends on its affinity for specific metal ions, which is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants of sodium gluconate and EDTA with various biologically relevant metal ions.

Metal IonSodium Gluconate (log K)EDTA (log K)
Calcium (Ca²⁺)1.7 (pH 7)10.6
Iron (Fe³⁺)18.3 (pH 7)25.1
Copper (Cu²⁺)18.4 (pH 7)18.8
Magnesium (Mg²⁺)0.7 (pH 7)8.7
Zinc (Zn²⁺)1.7 (pH 7)16.5
Manganese (Mn²⁺)1.1 (pH 7)14.0

Note: Stability constants can be influenced by pH, temperature, and the presence of other ions. The values presented are approximations under physiological conditions. While EDTA generally shows higher stability constants, gluconate's affinity for iron and copper is notable.

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium with a Defined Free Metal Ion Concentration using Sodium Gluconate

This protocol describes how to prepare a cell culture medium with a specific concentration of free calcium ions. The same principle can be applied to other metal ions.

Materials:

  • Basal cell culture medium, nominally calcium-free

  • Sterile, cell culture grade Sodium Gluconate solution (e.g., 1 M)

  • Sterile, cell culture grade Calcium Chloride (CaCl₂) solution (e.g., 1 M)

  • Sterile, deionized water

  • pH meter

  • Sterile filtration unit (0.22 µm)

  • Appropriate supplements (e.g., fetal bovine serum, antibiotics), noting that serum contains its own metal ions and chelators which will affect the final free ion concentration.

Procedure:

  • Calculate Required Concentrations: Utilize a chemical equilibrium software (e.g., MaxChelator or a similar program) to calculate the total amount of sodium gluconate and CaCl₂ needed to achieve the desired free Ca²⁺ concentration at the pH of your cell culture medium. You will need to input the stability constant of the Ca²⁺-gluconate complex, the pH, and the desired free [Ca²⁺].

  • Prepare the Medium: In a sterile container, add the required volume of calcium-free basal medium.

  • Add Sodium Gluconate: Aseptically add the calculated volume of the sterile sodium gluconate stock solution to the basal medium and mix gently.

  • Add Calcium Chloride: Aseptically add the calculated volume of the sterile CaCl₂ stock solution to the medium while gently stirring.

  • Add Other Supplements: Add other required supplements, such as serum and antibiotics. Be aware that these will alter the ionic composition.

  • Adjust pH: Check the pH of the final medium and adjust to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

  • Final Volume and Sterilization: Bring the medium to the final volume with sterile, deionized water and sterilize by passing it through a 0.22 µm filter.

  • Storage: Store the prepared medium at 4°C.

Protocol 2: Evaluating the Effect of Gluconate-Mediated Metal Ion Chelation on Cell Viability and Proliferation

This protocol outlines a method to assess the impact of reducing metal ion availability using sodium gluconate on cell health.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sodium Gluconate stock solution (sterile, e.g., 1 M)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the chosen assay and allow them to adhere overnight.

  • Prepare Treatment Media: Prepare a series of complete cell culture media containing increasing concentrations of sodium gluconate (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Treatment: Remove the overnight culture medium and replace it with the prepared treatment media. Include a positive control for cell death if appropriate for the assay.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability/Proliferation Assay: At the end of the incubation period, perform the cell viability or proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the results using a plate reader or by cell counting. Plot cell viability/proliferation as a function of sodium gluconate concentration.

Protocol 3: Non-Enzymatic Cell Detachment Using Sodium Gluconate

This protocol provides a gentle alternative to trypsin for detaching adherent cells, which can be useful when preserving cell surface proteins is important.

Materials:

  • Confluent culture of adherent cells

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Sodium Gluconate solution (e.g., 5-10 mM in Ca²⁺/Mg²⁺-free PBS, pre-warmed to 37°C)

  • Complete cell culture medium

  • Sterile centrifuge tubes

Procedure:

  • Aspirate Medium: Remove the culture medium from the flask.

  • Wash Cells: Gently wash the cell monolayer with Ca²⁺/Mg²⁺-free PBS to remove any residual serum.

  • Add Gluconate Solution: Add the pre-warmed sodium gluconate solution to the flask, ensuring the cell monolayer is completely covered.

  • Incubate: Incubate the flask at 37°C for 5-15 minutes. Monitor the cells under a microscope until they begin to round up and detach. Gentle tapping of the flask can aid detachment.

  • Neutralize and Collect: Add 2-3 volumes of complete culture medium to the flask to inactivate the chelating effect and collect the detached cells.

  • Centrifuge and Resuspend: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, complete medium for further use.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Calcium_Signaling_Pathway cluster_receptor Receptor Activation extracellular Extracellular Space intracellular Intracellular Space er Endoplasmic Reticulum ip3r IP₃ Receptor gluconic_acid This compound ca_ion_ext Ca²⁺ gluconic_acid->ca_ion_ext Chelates ca_channel Calcium Channel ca_ion_ext->ca_channel Influx ca_ion_int [Ca²⁺]i ca_channel->ca_ion_int plc PLC pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 ip3->ip3r Binds ip3r->ca_ion_int Release from ER calmodulin Calmodulin ca_ion_int->calmodulin Activates camk CaMK calmodulin->camk Activates proliferation Cell Proliferation camk->proliferation Promotes gpcr GPCR/ RTK gpcr->plc

Caption: this compound chelates extracellular Ca²⁺, modulating its influx and subsequent downstream signaling pathways that influence cell proliferation.

Iron_Metabolism_and_Chelation extracellular Extracellular Space intracellular Intracellular Space gluconic_acid This compound transferrin_fe Transferrin-Fe³⁺ gluconic_acid->transferrin_fe tfr Transferrin Receptor transferrin_fe->tfr Binds endosome Endosome tfr->endosome Endocytosis fe2_ion Fe²⁺ endosome->fe2_ion Release lip Labile Iron Pool (LIP) fe2_ion->lip ferroportin Ferroportin fe2_ion->ferroportin Efflux ferritin Ferritin (Storage) lip->ferritin Storage metabolic_processes Metabolic Processes (e.g., DNA synthesis) lip->metabolic_processes ferritin->lip Release

Caption: this compound can chelate extracellular iron, affecting its uptake via the transferrin receptor and influencing the intracellular labile iron pool.

Experimental_Workflow_Chelation_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells end End overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Replace media and treat cells overnight_incubation->treat_cells prepare_media Prepare media with varying [Sodium Gluconate] prepare_media->treat_cells incubation_period Incubate for 24/48/72h treat_cells->incubation_period viability_assay Perform cell viability/ proliferation assay incubation_period->viability_assay data_acquisition Acquire data (plate reader/microscope) viability_assay->data_acquisition data_analysis Analyze and plot data data_acquisition->data_analysis data_analysis->end

Caption: A generalized workflow for evaluating the effects of sodium gluconate on cell viability and proliferation.

References

Application Notes and Protocols: Gluconic Acid as a Retarder in Cement Hydration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gluconic acid and its salt, sodium gluconate, are highly effective and widely used retarding admixtures in the concrete industry.[1][2] As hydroxycarboxylic acids, they delay the setting time of cement, which is crucial for processes such as transporting concrete over long distances, placing concrete in hot weather, and allowing for complex formwork.[3][4] Understanding the mechanism and quantitative effects of this compound on cement hydration is essential for optimizing its use and developing new admixture technologies. These application notes provide a comprehensive overview of the role of this compound as a cement retarder, including its mechanism of action, effects on cement properties, and detailed protocols for relevant experimental studies.

Mechanism of Action

The retarding effect of this compound is primarily attributed to two key mechanisms: chelation of calcium ions and adsorption onto cement particles.[1][4] Upon addition to the cement paste, this compound chelates the calcium ions (Ca²⁺) released during the initial dissolution of cement phases, particularly tricalcium silicate (B1173343) (C₃S).[1][5] This complexation reduces the concentration of Ca²⁺ in the pore solution, which is critical for the nucleation and growth of hydration products like calcium silicate hydrate (B1144303) (C-S-H) and ettringite.[5][6]

Simultaneously, gluconate molecules adsorb onto the surface of the unhydrated cement particles and the newly formed hydration products.[6][7] This adsorbed layer acts as a physical barrier, hindering further contact between the cement grains and water, thereby slowing down the hydration reactions.[4] The combination of these actions extends the induction (or dormant) period of cement hydration, delaying the main heat evolution peak and consequently the setting of the cement paste.[1][3]

Gluconic_Acid_Retardation_Mechanism cluster_0 Cement Paste Environment cluster_1 Retardation Mechanisms cluster_2 Effects on Hydration Cement Cement Particles (C₃S, C₃A) Dissolution Initial Dissolution Cement->Dissolution Adsorption Adsorption of GA on Cement Particles Cement->Adsorption Water Water Water->Dissolution GA This compound (GA) Chelation Chelation (GA-Ca²⁺ Complex) GA->Chelation GA->Adsorption Ca_ions Ca²⁺ Ions Dissolution->Ca_ions Ca_ions->Chelation Reduced_Ca Reduced Ca²⁺ Concentration Chelation->Reduced_Ca Physical_Barrier Physical Barrier Formation Adsorption->Physical_Barrier Inhibited_Nucleation Inhibited Nucleation & Growth of Hydrates (C-S-H, Ettringite) Reduced_Ca->Inhibited_Nucleation Delayed_Hydration Delayed Hydration Reactions Physical_Barrier->Delayed_Hydration Inhibited_Nucleation->Delayed_Hydration Extended_Setting Extended Setting Time Delayed_Hydration->Extended_Setting

Mechanism of cement hydration retardation by this compound.

Quantitative Data Presentation

The following tables summarize the effects of this compound (GA) and sodium gluconate (SG) on key cement properties. Dosages are typically expressed as a percentage by weight of cement (% bwoc).

Table 1: Effect of this compound and Sodium Gluconate on Setting Time of Ordinary Portland Cement (OPC)

AdmixtureDosage (% bwoc)Initial Setting Time (min)Final Setting Time (min)Reference
Control (OPC 53)0.0070410[1]
This compound (GA)0.02100 (+43%)450 (+10%)[1]
0.04120 (+71%)480 (+17%)[1]
0.06140 (+100%)510 (+24%)[1]
0.08160 (+129%)540 (+32%)[1]
0.10180 (+157%)570 (+39%)[1]
Sodium Gluconate (SG)0.06101 (+44%)468 (+14%)[1]
0.15~350 (+400%)~1845 (+350%)[8]

Note: Percentages in parentheses indicate the increase relative to the control.

Table 2: Effect of this compound and Sodium Gluconate on Compressive Strength of Concrete

AdmixtureDosage (% bwoc)3-Day Strength (MPa)7-Day Strength (MPa)28-Day Strength (MPa)Reference
Control0.0018.2527.5038.50[1]
This compound (GA)0.0219.3328.7540.25[1]
0.1020.6930.5042.50[1]
Sodium Gluconate (SG)0.02 - 0.08~ Similar to control~ Similar to control~ Similar to control[1]
0.10Slight DecreaseSlight DecreaseSlight Decrease[1]
VariesDecreased 1 & 3-day-Improved[2][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Setting Time (Vicat Needle Test)

This protocol determines the initial and final setting times of cement paste, a crucial indicator of the retarding effect.

Vicat_Needle_Test_Workflow cluster_0 Preparation cluster_1 Initial Set Measurement cluster_2 Final Set Measurement A1 Weigh Cement (e.g., 500g) and Retarder Solution A2 Mix Paste to Standard Consistency (Vigorous mixing) A1->A2 A3 Fill Vicat Mould and Level the Surface A2->A3 B1 Position 1mm Needle on Paste Surface A3->B1 B2 Release Needle and Allow 30s Penetration B1->B2 B3 Record Penetration Depth B2->B3 B4 Repeat Every 5-15 min at New Locations B3->B4 B5 Initial Set = Time to Reach 25mm Penetration or Less B4->B5 C1 Replace with Needle with 5mm Annular Attachment B5->C1 C2 Lower Needle onto Surface C1->C2 C3 Final Set = Time when Needle Makes an Impression but Annular Attachment Does Not C2->C3

Experimental workflow for the Vicat needle test.

Protocol:

  • Materials and Equipment:

    • Ordinary Portland Cement (OPC)

    • This compound solution of desired concentration

    • Distilled water

    • Vicat apparatus with 1mm initial setting needle and 5mm final setting needle with annular attachment[9][10]

    • Mixing bowl, trowel, stopwatch, and graduated cylinders[11]

  • Procedure:

    • Prepare a cement paste by mixing a pre-weighed amount of cement (e.g., 500g) with a specific volume of the this compound solution. The amount of liquid should be sufficient to achieve a standard consistency.[11]

    • Start the stopwatch at the moment water is added to the cement.[11]

    • Mix the paste vigorously for 3-5 minutes until a uniform consistency is achieved.

    • Fill the Vicat mould with the paste, level the surface, and place it under the Vicat apparatus.[10]

    • For the initial setting time , lower the 1mm needle gently to touch the surface of the paste. Release the rod quickly and allow the needle to penetrate for 30 seconds.[12]

    • Record the penetration depth. Repeat this measurement at regular intervals (e.g., every 10-15 minutes) on different spots of the paste surface.[11][12]

    • The initial setting time is the elapsed time from the addition of water until the needle penetrates to a depth of 25 mm or less.[9][12]

    • For the final setting time , replace the initial needle with the needle for final set determination (1mm needle with a 5mm annular attachment).

    • Gently lower the needle onto the paste surface. The final set is considered to have occurred when the needle makes an impression, but the annular attachment fails to do so.[10] Record this elapsed time as the final setting time.

Heat of Hydration (Isothermal Calorimetry)

This protocol measures the heat flow of the cement hydration process over time, providing insights into the kinetics and the effect of the retarder on the reaction rate.

Protocol:

  • Materials and Equipment:

    • Isothermal Calorimeter (e.g., TAM Air)[13][14]

    • Cement and this compound solution

    • Sample ampoules (e.g., 20 ml glass or plastic)[14]

    • Precision balance

    • Overhead stirrer or mixer[13]

  • Procedure:

    • Set the calorimeter to the desired testing temperature (e.g., 20°C).[13]

    • Accurately weigh the cement and the this compound solution for a specific water-to-cement (w/c) ratio (e.g., 0.5).[13]

    • Mix the cement and solution externally for a fixed duration (e.g., 1 minute) using a stirrer.[13]

    • Precisely weigh a specific amount of the fresh paste (e.g., 6.00 g) into a sample ampoule and seal it.[13]

    • Load the sealed ampoule into the calorimeter. A reference ampoule containing an inert material of similar heat capacity can be used in the reference channel.

    • Record the heat flow data for a specified period (e.g., 72 hours).[13]

    • Analyze the data to determine the end of the induction period, the time to reach the main hydration peak, and the total heat evolved. The retarding effect is observed as a delay in the main hydration peak and a prolongation of the induction period.[1][3]

Compressive Strength Testing

This protocol assesses the effect of the retarder on the mechanical properties of the hardened concrete.

Protocol:

  • Materials and Equipment:

    • Cement, fine aggregate (sand), coarse aggregate, and this compound solution

    • Concrete mixer

    • Cylindrical or cubical molds (e.g., 100mm x 200mm cylinders)[15]

    • Tamping rod or vibrator

    • Curing tank or moist room

    • Compression testing machine[16]

  • Procedure:

    • Prepare the concrete mix by blending the components (cement, aggregates, water, and this compound solution) in a mixer according to a specified mix design.

    • Cast the fresh concrete into molds in layers, compacting each layer with a tamping rod or vibrator to remove entrapped air.

    • Level the top surface and store the specimens in a moist environment for 24 hours.

    • Demold the specimens and transfer them to a curing tank or a moist room maintained at a standard temperature and humidity until the day of testing.

    • At the specified ages (e.g., 3, 7, and 28 days), remove the specimens from curing and test them for compressive strength using a compression testing machine.[15]

    • Apply the load at a constant rate until failure. Record the maximum load and calculate the compressive strength. Test multiple specimens for each batch to ensure statistical reliability.

Conclusion

This compound is a potent retarder that significantly influences the hydration kinetics and properties of cement-based materials. Its primary mechanisms of action, chelation and adsorption, effectively delay the setting time, which can be advantageous in many construction scenarios. While it can reduce early-age strength, the 28-day compressive strength is often comparable or even slightly enhanced with appropriate dosages.[1] The protocols outlined in these notes provide a standardized framework for researchers to quantitatively assess the impact of this compound and other retarders on cement hydration, facilitating further innovation in concrete technology.

References

Application Notes and Protocols: Synthesis and Catalytic Applications of Metal Gluconate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal gluconate complexes, derived from the benign and biocompatible gluconic acid, are emerging as versatile and sustainable catalysts in a variety of chemical transformations. Their water solubility, low toxicity, and the ability of the gluconate ligand to stabilize various metal centers make them attractive alternatives to traditional catalysts. This document provides detailed application notes and experimental protocols for the synthesis of key metal gluconate complexes (Copper, Iron, Manganese, and Zinc) and their applications in catalysis.

I. Synthesis of Metal Gluconate Complexes

The synthesis of metal gluconate complexes is generally achieved through the reaction of this compound or its delta-lactone with a corresponding metal salt, oxide, or carbonate. The following protocols provide detailed procedures for the preparation of copper(II) gluconate, iron(II) gluconate, manganese(II) gluconate, and zinc(II) gluconate.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of Copper(II) Gluconate [1][2][3][4]

This protocol describes the synthesis of copper(II) gluconate from glucono-delta-lactone and basic copper carbonate.

Materials:

  • Glucono-delta-lactone

  • Basic copper carbonate

  • Deionized water

Equipment:

  • Reaction vessel

  • Stirrer

  • Heating mantle

  • Drying oven

Procedure:

  • Dissolve 1 part by weight of glucono-delta-lactone in a suitable amount of deionized water in the reaction vessel.

  • Heat the solution to 60°C with stirring until the glucono-delta-lactone is completely dissolved, then stop heating.

  • To the gluconolactone (B72293) solution, add 1.1-1.2 parts by weight of basic copper carbonate.

  • Stir the mixture and allow it to stand for crystallization. A semi-solid phase reaction leading to direct crystallization will occur.

  • After 1 hour, collect the crystals by filtration.

  • Dry the obtained crystals at 50-60°C in a drying oven.

  • Crush the dried crystals to obtain copper(II) gluconate powder.

Protocol 2: Synthesis of Iron(II) Gluconate [5][6][7][8][9][10]

This protocol details the synthesis of iron(II) gluconate from ferrous sulfate (B86663) and calcium gluconate.

Materials:

  • Calcium gluconate

  • Ferrous sulfate

  • Deionized water

  • Nitrogen gas

Equipment:

  • Reaction vessel with inert gas inlet

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum evaporator

  • Crystallization vessel

Procedure:

  • In a reaction vessel, dissolve calcium gluconate in deionized water under a nitrogen atmosphere. The mass ratio of calcium gluconate to water should be between 1:4 and 1:7.

  • Heat the solution to 90-100°C with stirring to ensure complete dissolution.

  • Separately, prepare a ferrous sulfate solution by dissolving ferrous sulfate in deionized water (mass ratio 1:1 to 1:2).

  • Slowly add the ferrous sulfate solution to the hot calcium gluconate solution. The mass ratio of calcium gluconate to ferrous sulfate should be 1:0.5-0.7.

  • Continue stirring the reaction mixture at 90-100°C for 55-70 minutes. A precipitate of calcium sulfate will form.

  • Filter the hot solution to remove the calcium sulfate precipitate.

  • Concentrate the filtrate using a vacuum evaporator.

  • Cool the concentrated solution to induce crystallization of ferrous gluconate.

  • Collect the crystals by filtration and dry them under vacuum.

Protocol 3: Synthesis of Manganese(II) Gluconate [9][11]

This protocol describes the synthesis of manganese(II) gluconate from manganese carbonate and this compound.

Materials:

  • Manganese carbonate

  • This compound

  • Deionized water

Equipment:

  • Reaction vessel

  • Stirrer

  • Heating mantle

  • Crystallization dish

Procedure:

  • In a reaction vessel, prepare a suspension of manganese carbonate in deionized water.

  • Add this compound to the suspension while stirring.

  • Heat the mixture to facilitate the reaction and dissolution of the reactants.

  • Continue stirring until the reaction is complete, indicated by the cessation of gas evolution.

  • Filter the resulting solution to remove any unreacted starting material.

  • Transfer the filtrate to a crystallization dish and allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting slightly pink crystals of manganese(II) gluconate.

Protocol 4: Synthesis of Zinc(II) Gluconate [8][12][13]

This protocol details the synthesis of zinc(II) gluconate from zinc oxide and this compound.

Materials:

  • Zinc oxide

  • This compound solution (typically 50%)

  • Deionized water

  • Initiator (e.g., formic acid or acetic acid, optional)

Equipment:

  • Reaction kettle

  • Stirrer

  • Heating system

  • Drying screen

Procedure:

  • Add this compound, zinc oxide, an optional initiator, and water to the reaction kettle. A typical molar ratio of this compound to zinc oxide is 2:1 to 2:1.2.

  • Stir the mixture and heat to initiate the reaction. The reaction temperature is typically maintained to facilitate the salt-forming reaction and the release of any carbon dioxide if carbonate is present as an impurity.

  • Continue the reaction until the zinc oxide has completely reacted to form zinc gluconate.

  • Separate the resulting granular product from the solution.

  • Dry the granular product on a drying screen with top-to-bottom ventilation.

  • Screen the dried product to obtain zinc(II) gluconate.

II. Catalytic Applications of Metal Gluconate Complexes

Metal gluconate complexes have demonstrated catalytic activity in a range of organic transformations. The following sections provide an overview of their applications and available quantitative data.

A. Copper(II) Gluconate in Cross-Coupling Reactions

Copper(II) gluconate can serve as a catalyst for Chan-Lam type C-N cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and other fine chemicals[1][12][14]. These reactions typically involve the coupling of an aryl boronic acid with an amine.

chan_lam_coupling cluster_synthesis Catalyst Preparation cluster_reaction Chan-Lam Coupling Reaction Cu_source Copper(II) Source (e.g., Copper Acetate) Cu_Gluconate Copper(II) Gluconate Catalyst Cu_source->Cu_Gluconate Reaction Gluconate Sodium Gluconate Gluconate->Cu_Gluconate Reaction_Vessel Reaction at RT Cu_Gluconate->Reaction_Vessel Catalyst Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Base Base (e.g., 2,6-lutidine) Base->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Coupled_Product N-Aryl Amine Product Reaction_Vessel->Coupled_Product Yield

Caption: Workflow for Copper-Catalyzed Chan-Lam Coupling.

EntryAryl Boronic AcidAmineCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
1Phenylboronic acidAniline10 (Cu(OAc)₂)2,6-LutidineCH₂Cl₂4885[15]
24-Methoxyphenylboronic acidAniline10 (Cu(OAc)₂)2,6-LutidineCH₂Cl₂4891[15]
34-Chlorophenylboronic acidAniline10 (Cu(OAc)₂)2,6-LutidineCH₂Cl₂4882[15]
4Phenylboronic acid4-Chloroaniline10 (Cu(OAc)₂)2,6-LutidineCH₂Cl₂4875[15]
52-Nitrophenylboronic acid2-Nitroimidazole10 (Cu(OAc)₂)K₂CO₃DMF2478[14]

Note: While copper(II) acetate (B1210297) is cited in these examples, copper(II) gluconate is expected to exhibit similar catalytic activity as a soluble Cu(II) source.

chan_lam_cycle Cu_II Cu(II)-Gluconate Cu_III_Aryl Ar-Cu(III)-Gluconate Cu_II->Cu_III_Aryl Transmetalation Cu_III_Amine Ar-Cu(III)(NR'R'')-Gluconate Cu_III_Aryl->Cu_III_Amine Ligand Exchange Cu_I Cu(I)-Gluconate Cu_III_Amine->Cu_I Reductive Elimination Product Ar-NR'R'' Cu_III_Amine->Product Cu_I->Cu_II Oxidation Aryl_BOH2 ArB(OH)₂ Aryl_BOH2->Cu_III_Aryl Amine HNR'R'' Amine->Cu_III_Amine Oxidant Oxidant (O₂) Oxidant->Cu_II

Caption: Catalytic Cycle of Chan-Lam Coupling.

B. Iron(II) Gluconate in Fenton-like Oxidation

Iron(II) gluconate can act as a homogeneous catalyst in Fenton-like processes for the degradation of organic pollutants in water[16][17]. The reaction involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide.

fenton_workflow cluster_preparation Catalyst Solution cluster_degradation Pollutant Degradation Fe_Gluconate Iron(II) Gluconate Catalyst_Sol Catalyst Solution Fe_Gluconate->Catalyst_Sol Water Water Water->Catalyst_Sol Reaction_Vessel Fenton Reaction Catalyst_Sol->Reaction_Vessel Catalyst Pollutant Organic Pollutant (e.g., Rhodamine B) Pollutant->Reaction_Vessel H2O2 Hydrogen Peroxide H2O2->Reaction_Vessel Degraded_Products Degradation Products (CO₂, H₂O, etc.) Reaction_Vessel->Degraded_Products Degradation

Caption: Workflow for Fenton-like Oxidation.

Entry[RhB]₀ (mg/L)[Fe²⁺] (mg/L)[H₂O₂] (mg/L)pHTime (min)Degradation Efficiency (%)Reference
110250300218092[18][19]
2200.5 g/L (Fe-Si-B)1.6 mM310~100[20]
3108.4 x 10⁻⁴ M0.03 M1.5-23099.42[21]

Note: These studies utilize various iron sources, but iron(II) gluconate is expected to be an effective catalyst in similar Fenton-like systems.

fenton_mechanism Fe_II Fe(II)-Gluconate Fe_III Fe(III)-Gluconate Fe_II->Fe_III + OH⁻ OH_radical •OH (Hydroxyl Radical) Fe_II->OH_radical Fe_III->Fe_II + H⁺ HO2_radical •OOH (Hydroperoxyl Radical) Fe_III->HO2_radical Degradation Degradation Products OH_radical->Degradation Oxidation H2O2_1 H₂O₂ H2O2_1->Fe_III H2O2_2 H₂O₂ H2O2_2->Fe_II Pollutant Organic Pollutant Pollutant->Degradation oxidation_workflow cluster_catalyst Catalyst Preparation cluster_oxidation Oxidation Reaction Mn_Source Manganese Carbonate Mn_Gluconate Manganese(II) Gluconate Catalyst Mn_Source->Mn_Gluconate Reaction Gluconic_Acid This compound Gluconic_Acid->Mn_Gluconate Reaction_Vessel Catalytic Oxidation Mn_Gluconate->Reaction_Vessel Catalyst Substrate Substrate (e.g., Ethylbenzene) Substrate->Reaction_Vessel Oxidant Oxidant (e.g., O₂) Oxidant->Reaction_Vessel Product Oxidized Product (e.g., Acetophenone) Reaction_Vessel->Product Conversion & Selectivity mn_oxidation_cycle Mn_II Mn(II)-Gluconate Mn_III_OOH [Gluconate-Mn(III)-OOH] Mn_II->Mn_III_OOH Oxidant Activation Mn_IV_O [Gluconate-Mn(IV)=O] Mn_III_OOH->Mn_IV_O Mn_III_OH [Gluconate-Mn(III)-OH] Mn_IV_O->Mn_III_OH H-atom Abstraction Substrate_Radical R• Mn_IV_O->Substrate_Radical Mn_III_OH->Mn_II Radical Rebound Product_OH R-OH Mn_III_OH->Product_OH Oxidant Oxidant (O₂) Oxidant->Mn_III_OOH Substrate_H R-H Substrate_H->Substrate_Radical Substrate_Radical->Product_OH

References

Application Notes and Protocols: Gluconic Acid in Biodegradable Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, applications, and performance of gluconic acid as a key component in the formulation of effective and environmentally friendly biodegradable cleaning agents. Detailed experimental protocols are included to enable the evaluation of cleaning efficacy and biodegradability.

Introduction to this compound in Cleaning Formulations

This compound, a mild organic acid derived from glucose, is a versatile and non-toxic ingredient increasingly utilized in biodegradable cleaning formulations.[1][2] Its excellent chelating properties, coupled with its ready biodegradability, make it a sustainable alternative to traditional cleaning agents like phosphates and EDTA.[3][4] this compound is particularly effective in dissolving mineral deposits, preventing the formation of scale, and removing rust, making it suitable for a wide range of industrial and household cleaning applications.[5][6][7]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₆H₁₂O₇[8]
Molar Mass 196.16 g/mol [8]
Appearance Colorless to light yellow liquid (50% solution)[3]
pKa 3.86[8]
Biodegradability Readily biodegradable (98% after 2 days)[1]
Toxicity Non-toxic[3]

Applications in Cleaning

This compound's primary function in cleaning formulations is as a chelating agent. It forms stable, water-soluble complexes with di- and trivalent metal ions such as calcium, magnesium, iron, and aluminum. This action prevents the precipitation of mineral scales and helps in the removal of existing deposits.

Primary Applications:

  • Hard Surface Cleaning: Effective in removing soap scum and hard water stains from bathroom and kitchen surfaces.[9]

  • Industrial Metal Cleaning: Used in alkaline solutions for degreasing and cleaning ferrous and non-ferrous metals. It aids in the removal of rust, scale, and other metallic compounds.

  • Bottle Washing: Prevents the formation of bottle haze caused by calcium and magnesium precipitates in hard water and eliminates rust spots.[6]

  • Rust Removal: A key component in formulations designed for the removal of corrosion from steel and other metals.[10][11]

  • Corrosion Inhibition: In acidic cleaning compositions, particularly those containing urea (B33335) sulfate (B86663), this compound has been shown to act as an effective corrosion inhibitor for stainless steel.[12]

Quantitative Performance Data

Table 1: Rust Removal Efficacy of an Organic Acid Formulation (Illustrative Example)

Time (minutes)Rust Removal (%)
3035 - 63
6071 - 85
9077 - 92
Data adapted from a study on a citric acid-based formulation, intended to illustrate the type of quantitative data that can be generated for a this compound formulation using the provided protocols.[10]

Table 2: Corrosion Inhibition Performance of this compound in an Acidic Cleaning Solution

MetalCleaning SolutionTemperatureCorrosion Rate (mils per year)
Stainless Steel (304 & 316)25% active urea sulfate with this compoundRoom Temperature0.1 (almost negligible)
Stainless Steel & Nickel1% urea sulfate with this compound160°FEffective Protection
Source: US Patent 7828908 B1[12]

Experimental Protocols

Protocol for Evaluating Hard Surface Cleaning Performance (Adapted from ASTM G122)

This protocol provides a standardized method for evaluating the effectiveness of a this compound-based cleaning formulation in removing a standardized soil from a hard surface.

4.1.1. Materials and Equipment:

  • Test Substrates (e.g., stainless steel, ceramic tiles, glass coupons)

  • Standardized Soil (e.g., greasy soil, soap scum)

  • This compound-based cleaning formulation

  • Control cleaning formulation (e.g., water, standard commercial cleaner)

  • Analytical balance (accurate to 0.1 mg)

  • Oven

  • Spray bottle or other application device

  • Sponge or cloth

  • Colorimeter or spectrophotometer (optional, for colorimetric analysis)

4.1.2. Procedure:

  • Coupon Preparation: Clean test coupons thoroughly, dry them in an oven, and weigh them to the nearest 0.1 mg (Initial Weight, W1).

  • Soiling: Apply a consistent and known amount of the standardized soil to each coupon.

  • Curing: Allow the soiled coupons to air dry or cure under specified conditions (e.g., 24 hours at room temperature).

  • Weighing of Soiled Coupon: Weigh the soiled coupon (Soiled Weight, W2). The weight of the soil is Ws = W2 - W1.

  • Cleaning Process:

    • Apply the this compound-based cleaning formulation to the soiled coupon using a standardized method (e.g., spray, immersion).

    • Allow a specific contact time.

    • Clean the coupon using a standardized mechanical action (e.g., wiping with a sponge for a set number of strokes).

    • Rinse the coupon with deionized water.

  • Drying and Final Weighing: Dry the cleaned coupon in an oven until a constant weight is achieved (Final Weight, W3).

  • Calculation of Cleaning Efficacy:

    • The weight of the remaining soil is Wr = W3 - W1.

    • The percentage of soil removal is calculated as: Cleaning Efficacy (%) = [(Ws - Wr) / Ws] x 100

4.1.3. Data Presentation:

Record the percentage of soil removal for the this compound formulation and the control. A higher percentage indicates better cleaning performance.

Protocol for Determining Ready Biodegradability (Adapted from OECD 301B - CO₂ Evolution Test)

This protocol is designed to determine if a this compound-based cleaning formulation is "readily biodegradable."

4.2.1. Principle:

A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and compared to the theoretical maximum.

4.2.2. Materials and Equipment:

  • This compound-based cleaning formulation

  • Mineral medium

  • Activated sludge inoculum

  • CO₂-free air supply

  • Incubation bottles

  • CO₂ absorption bottles (containing Ba(OH)₂ or NaOH)

  • Titration equipment or Total Organic Carbon (TOC) analyzer

4.2.3. Procedure:

  • Preparation: Prepare a solution of the test substance in the mineral medium at a concentration corresponding to 10-20 mg of Total Organic Carbon (TOC) per liter.

  • Inoculation: Inoculate the test solution with a small volume of activated sludge.

  • Incubation: Incubate the test mixture in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Aeration: Continuously supply CO₂-free air to the incubation bottle.

  • CO₂ Measurement: Pass the exhaust air from the incubation bottle through absorption bottles to trap the evolved CO₂.

  • Analysis: Determine the amount of CO₂ produced by titrating the remaining alkali in the absorption bottles or by analyzing the TOC of the absorption solution.

  • Calculation of Biodegradation:

    • Calculate the percentage of biodegradation based on the ratio of the measured CO₂ to the theoretical maximum amount of CO₂ that can be produced from the test substance.

    • A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.[12]

Visualizations

Mechanism of Action: Chelation

The primary cleaning mechanism of this compound in removing mineral deposits and metal oxides is chelation. The gluconate anion forms stable, water-soluble complexes with metal ions, effectively lifting them from the surface.

Chelation_Mechanism cluster_surface Contaminated Surface Mineral_Deposit Mineral Deposit (e.g., CaCO₃, Fe₂O₃) Metal_Ion Metal Ion (e.g., Ca²⁺, Fe³⁺) Mineral_Deposit->Metal_Ion releases Gluconic_Acid This compound (in cleaning solution) Gluconic_Acid->Mineral_Deposit attacks Gluconic_Acid->Metal_Ion chelates Soluble_Complex Soluble Gluconate-Metal Complex Metal_Ion->Soluble_Complex forms Clean_Surface Clean Surface Soluble_Complex->Clean_Surface rinsed away, revealing

Caption: Chelation mechanism of this compound for mineral deposit removal.

Experimental Workflow: Hard Surface Cleaning Evaluation

The following diagram outlines the key steps in the experimental protocol for evaluating the cleaning performance of a this compound-based formulation on a hard surface.

Cleaning_Evaluation_Workflow Start Start Prep_Coupons Prepare & Weigh Test Coupons (W1) Start->Prep_Coupons Apply_Soil Apply Standardized Soil Prep_Coupons->Apply_Soil Cure_Soil Cure Soil Apply_Soil->Cure_Soil Weigh_Soiled Weigh Soiled Coupons (W2) Cure_Soil->Weigh_Soiled Cleaning Apply Cleaning Formulation & Mechanical Action Weigh_Soiled->Cleaning Rinse_Dry Rinse & Dry Coupons Cleaning->Rinse_Dry Weigh_Cleaned Weigh Cleaned Coupons (W3) Rinse_Dry->Weigh_Cleaned Calculate Calculate Cleaning Efficacy (%) Weigh_Cleaned->Calculate End End Calculate->End

Caption: Experimental workflow for evaluating hard surface cleaning efficacy.

Logical Relationship: Factors Influencing Biodegradability

The biodegradability of a cleaning formulation containing this compound is influenced by several interconnected factors, as illustrated below.

Biodegradability_Factors Formulation Cleaning Formulation (this compound-Based) GA_Concentration This compound Concentration Formulation->GA_Concentration Other_Ingredients Other Organic Ingredients Formulation->Other_Ingredients Inorganic_Ingredients Inorganic Ingredients Formulation->Inorganic_Ingredients Microbial_Activity Microbial Activity GA_Concentration->Microbial_Activity Other_Ingredients->Microbial_Activity Biodegradation_Rate Rate & Extent of Biodegradation Microbial_Activity->Biodegradation_Rate Environmental_Conditions Environmental Conditions (Temp, pH, O₂) Environmental_Conditions->Biodegradation_Rate

Caption: Factors influencing the biodegradability of this compound formulations.

References

The Role of Sodium Gluconate in Stabilizing Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a highly versatile excipient utilized in the pharmaceutical industry to enhance the stability and shelf life of a wide range of drug formulations.[1][2] Derived from the fermentation of glucose, this non-toxic, water-soluble, and biodegradable compound offers multiple stabilizing functionalities.[3][4] Its primary role is to protect active pharmaceutical ingredients (APIs) from degradation, thereby maintaining their potency and ensuring patient safety.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in leveraging the stabilizing properties of sodium gluconate.

Mechanisms of Stabilization

Sodium gluconate contributes to formulation stability through three primary mechanisms: chelation of metal ions, pH regulation, and physical stabilization.

Chelation of Metal Ions

The most significant stabilizing function of sodium gluconate is its ability to chelate di- and trivalent metal ions, such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and calcium (Ca²⁺).[2][3] These metal ions, often present as trace impurities from raw materials or manufacturing equipment, can catalyze oxidative degradation of APIs.[2] The gluconate molecule possesses multiple hydroxyl groups and a carboxyl group that form stable, water-soluble complexes with these metal ions, effectively sequestering them and preventing their participation in degradative reactions.[2][5] This is particularly effective in alkaline and concentrated alkaline solutions.[2][6]

Mechanism of API Stabilization by Chelation API Active Pharmaceutical Ingredient (API) Degradation API Degradation (Oxidation) API->Degradation Stabilized_API Stabilized API API->Stabilized_API Metal_Ions Free Metal Ions (e.g., Fe³⁺, Cu²⁺) Metal_Ions->Degradation Catalyzes Chelated_Complex Stable Metal-Gluconate Complex Metal_Ions->Chelated_Complex Sodium_Gluconate Sodium Gluconate Sodium_Gluconate->Chelated_Complex Chelates Chelated_Complex->Stabilized_API Prevents Degradation

Mechanism of API stabilization via metal ion chelation.
pH Regulation

Maintaining a stable pH is crucial for the stability of many APIs, as pH fluctuations can accelerate hydrolysis and other degradation pathways. Sodium gluconate acts as a buffering agent, helping to maintain the pH of formulations, typically within the range of 6 to 8.[1][2]

Physical Stabilization

In liquid and semi-solid formulations, sodium gluconate contributes to physical stability. It can prevent the precipitation of insoluble salts by chelating metal ions that might otherwise form precipitates.[1][2] For instance, it can prevent the precipitation of calcium lactate (B86563) in formulations.[5] In protein-based therapeutics, sodium gluconate can help stabilize the protein structure, thereby preventing aggregation.[2]

Applications in Pharmaceutical Formulations

The multifaceted stabilizing properties of sodium gluconate make it a valuable excipient in a variety of dosage forms.[2][4]

Formulation TypeApplication of Sodium Gluconate
Injectable Solutions (Parenterals) Acts as a stabilizer to prevent API degradation from metal ion catalysis and as a buffering agent to maintain a stable pH.[2][4]
Oral Liquid Formulations Prevents precipitation of insoluble salts, maintains physical stability, and can improve taste.[2]
Biologics and Vaccines Stabilizes complex protein structures, preventing aggregation and degradation.[3]
Topical Formulations Enhances product stability and extends shelf life by preventing oxidation of active ingredients.
Oral Rehydration Solutions (ORS) Helps to stabilize the electrolyte composition.[1]

Quantitative Data on Stabilization Effects

The efficacy of sodium gluconate as a stabilizer is concentration-dependent. The following tables provide illustrative data on its various stabilizing functions.

Table 1: Inhibition of Metal-Catalyzed API Degradation

This table demonstrates the protective effect of sodium gluconate on an API susceptible to metal-catalyzed oxidation.

FormulationSodium Gluconate Conc. (% w/v)Metal Ion Spike (Cu²⁺)Storage ConditionAPI Remaining (%) After 30 Days
Control0.0None40°C / 75% RH98.5
Stressed Control0.010 ppm40°C / 75% RH85.2
Test Formulation 10.110 ppm40°C / 75% RH94.1
Test Formulation 20.510 ppm40°C / 75% RH97.8
Table 2: pH Buffering Capacity in an Aqueous Solution

This table illustrates the ability of sodium gluconate to resist pH changes upon the addition of an acid or base.

SolutionInitial pHpH after addition of 0.1M HCl (1 mL)pH after addition of 0.1M NaOH (1 mL)
Purified Water7.03.011.0
1% w/v Sodium Gluconate7.06.87.2
5% w/v Sodium Gluconate7.06.57.5
Table 3: Prevention of Calcium Salt Precipitation

This table shows the effect of sodium gluconate on preventing the precipitation of an insoluble calcium salt in a liquid formulation.

FormulationSodium Gluconate Conc. (% w/v)Calcium Ion Conc. (mEq/L)Phosphate (B84403) Ion Conc. (mmol/L)Observation after 24 hours at 25°C
Control0.02020Heavy Precipitation
Test Formulation 10.52020Slight Turbidity
Test Formulation 21.02020Clear Solution

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the stabilizing effects of sodium gluconate in pharmaceutical formulations.

Protocol 1: Forced Degradation Study to Evaluate Chelation Efficacy

This protocol is designed to accelerate the degradation of an API under oxidative stress to assess the protective effect of sodium gluconate.

Forced Degradation Study Workflow cluster_prep Formulation Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Control Prepare Control (API in vehicle) Spike Spike with Metal Ions (e.g., 10 ppm Cu²⁺) Prep_Control->Spike Prep_Test Prepare Test Formulations (API + varying % Sodium Gluconate) Prep_Test->Spike Incubate Incubate at Accelerated Conditions (e.g., 40°C / 75% RH) Spike->Incubate Sampling Withdraw Samples at Time Points (T=0, 7, 15, 30 days) Incubate->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data_Analysis Calculate % API Remaining and Degradation Rates HPLC->Data_Analysis

Workflow for a forced degradation study.

Methodology:

  • Preparation of Formulations:

    • Control Formulation: Prepare a solution of the API in the desired vehicle (e.g., Water for Injection, WFI) at the target concentration.

    • Test Formulations: Prepare identical solutions to the control, but with the addition of varying concentrations of sodium gluconate (e.g., 0.1%, 0.5%, and 1.0% w/v).

  • Initiation of Stress Study:

    • Spike the control and test formulations with a solution of a metal salt (e.g., copper (II) chloride) to achieve a final metal ion concentration of 10 ppm.

    • Transfer the solutions to appropriate stability chambers and store at accelerated conditions (e.g., 40°C and 75% relative humidity).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 7, 15, and 30 days), withdraw aliquots from each formulation.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method that can separate the intact API from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the API remaining at each time point relative to the initial concentration.

    • Compare the degradation rates of the control and test formulations to quantify the stabilizing effect of sodium gluconate.

Protocol 2: Evaluation of Precipitation Inhibition

This protocol uses turbidity measurement to assess the ability of sodium gluconate to prevent the precipitation of an insoluble salt.

Methodology:

  • Preparation of Solutions:

    • Solution A: Prepare a solution of a soluble calcium salt (e.g., calcium chloride) in the formulation vehicle.

    • Solution B: Prepare a solution of a soluble phosphate salt (e.g., sodium phosphate) in the formulation vehicle.

    • Test Solutions: Prepare a series of Solution B containing varying concentrations of sodium gluconate (e.g., 0%, 0.5%, 1.0%, and 2.0% w/v).

  • Initiation of Precipitation:

    • In a series of clear glass vials, mix equal volumes of Solution A and each of the Test Solutions.

  • Turbidity Measurement:

    • Immediately after mixing (T=0) and at specified time intervals (e.g., 1, 4, and 24 hours), measure the turbidity of each solution using a nephelometer.

  • Data Analysis:

    • Plot the turbidity (in Nephelometric Turbidity Units, NTU) versus time for each concentration of sodium gluconate.

    • A lower rate of increase in turbidity indicates a greater inhibitory effect on precipitation.

Protocol 3: Assessment of Protein Aggregation Inhibition

This protocol utilizes Dynamic Light Scattering (DLS) to evaluate the effect of sodium gluconate on preventing protein aggregation.

Methodology:

  • Preparation of Protein Solutions:

    • Prepare a stock solution of the model protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a series of protein solutions containing varying concentrations of sodium gluconate (e.g., 0%, 0.5%, 1.0%, and 2.0% w/v).

  • Induction of Aggregation:

    • Induce protein aggregation by subjecting the solutions to stress, such as elevated temperature (e.g., 60°C for 1 hour) or mechanical agitation.

  • Dynamic Light Scattering (DLS) Analysis:

    • Measure the particle size distribution and the average hydrodynamic radius of the protein in each solution before and after the stress induction using a DLS instrument.

  • Data Analysis:

    • Compare the increase in the average particle size and the appearance of larger aggregates in the control and test solutions.

    • A smaller increase in particle size in the presence of sodium gluconate indicates its ability to inhibit protein aggregation.

Conclusion

Sodium gluconate is a multifunctional excipient that offers significant advantages in stabilizing a wide variety of pharmaceutical formulations.[1][2] Its primary mechanism of action, the chelation of metal ions, effectively mitigates a common degradation pathway for many APIs.[2] Furthermore, its ability to regulate pH and provide physical stabilization makes it a versatile tool for formulation scientists.[1][2] The experimental protocols provided in this document offer a framework for researchers to systematically evaluate and optimize the use of sodium gluconate to enhance the stability and shelf life of their pharmaceutical products.

References

Application of Gluconic Acid in Organic Synthesis as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid derived from glucose, is emerging as a versatile and environmentally benign catalyst in organic synthesis.[1][2][3] Its use in a 50% aqueous solution (GAAS) offers a green, non-toxic, non-corrosive, and biodegradable alternative to conventional catalysts and solvents.[1][2] GAAS has demonstrated particular efficacy in promoting Knoevenagel condensations, Michael additions, and various multicomponent reactions, often functioning as both the catalytic medium and the solvent.[1][2] This approach aligns with the principles of green chemistry by simplifying reaction procedures, minimizing waste, and utilizing a renewable bio-based catalyst.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the synthesis of dihydropyrano[2,3-c]pyrazoles, a class of heterocyclic compounds with significant biological activity.

Catalytic Activity of this compound

In aqueous solutions, this compound exists in equilibrium with its D-1,5-gluconolactone and D-1,4-gluconolactone forms.[1] This equilibrium, in conjunction with its Brønsted acidity (pKa = 3.86), which is about ten times stronger than that of acetic acid, is believed to be the basis of its catalytic activity.[1] The acidic nature of the solution facilitates the protonation of carbonyl groups, thereby activating them for nucleophilic attack, while the aqueous medium is suitable for a wide range of organic reactions.

Application: One-Pot Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles

A highly efficient application of this compound as a catalyst is in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction involves the condensation of an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate (B1235776). The use of GAAS as the reaction medium and catalyst leads to high yields, operational simplicity, and easy product isolation.[2] Furthermore, the catalytic medium can be recycled and reused multiple times without a significant decrease in its efficacy.[2]

Quantitative Data

The following table summarizes the results for the synthesis of various dihydropyrano[2,3-c]pyrazole derivatives using different aromatic aldehydes as one of the starting materials in a 50% aqueous this compound solution.

EntryAldehyde (R)Time (min)Yield (%)
1C₆H₅2596
24-CH₃-C₆H₄3095
34-OCH₃-C₆H₄3094
44-Cl-C₆H₄2592
52-Cl-C₆H₄3089
64-NO₂-C₆H₄2091
73-NO₂-C₆H₄2093
82-NO₂-C₆H₄2590

Data sourced from Farooqui, M., et al. (2019).[2]

Experimental Protocol

General Procedure for the Synthesis of 6-Amino-4-aryl-1,4-dihydro-3-methylpyrano[2,3-c]pyrazole-5-carbonitriles:

  • Reaction Setup: In a 50 mL round-bottomed flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Addition of Catalyst: To the mixture of reactants, add 5 mL of a 50% aqueous solution of this compound (GAAS).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solid product that precipitates from the reaction mixture is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from ethanol (B145695) to afford the pure dihydropyrano[2,3-c]pyrazole derivative.

  • Catalyst Recycling: The aqueous filtrate containing the this compound can be recovered and reused for subsequent reactions.

Visualizations

G cluster_workflow Experimental Workflow Reactants Aromatic Aldehyde (1 mmol) Malononitrile (1 mmol) Hydrazine Hydrate (1 mmol) Ethyl Acetoacetate (1 mmol) GAAS 50% this compound Aqueous Solution (5 mL) Reactants->GAAS Add Stirring Stirring at Room Temperature GAAS->Stirring Filtration Filtration Stirring->Filtration Precipitate Formation Washing Washing with Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Product Pure Dihydropyrano[2,3-c]pyrazole Recrystallization->Product

Caption: Experimental workflow for the synthesis of dihydropyrano[2,3-c]pyrazoles.

G cluster_mechanism Proposed Catalytic Role of this compound GA This compound (H+) Aldehyde Aldehyde GA->Aldehyde Protonation ActivatedAldehyde Protonated Aldehyde (Electrophilic) Aldehyde->ActivatedAldehyde Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) ActivatedAldehyde->Knoevenagel Intermediate1 Intermediate 1 Knoevenagel->Intermediate1 Michael Michael Addition (Intermediate 1 + Pyrazolone) Intermediate1->Michael Intermediate2 Intermediate 2 Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Dihydropyrano[2,3-c]pyrazole Cyclization->Product

Caption: Plausible catalytic pathway for the formation of dihydropyrano[2,3-c]pyrazoles.

Conclusion

The use of a 50% aqueous solution of this compound as a catalyst and medium for the synthesis of dihydropyrano[2,3-c]pyrazoles represents a significant advancement in the development of sustainable synthetic methodologies. This approach offers high yields, mild reaction conditions, and operational simplicity, making it an attractive option for researchers in both academic and industrial settings. The bio-based and biodegradable nature of this compound further enhances its appeal as a green catalyst for a variety of organic transformations. Further research into the application of GAAS for other organic reactions is warranted and is expected to expand the toolkit of sustainable chemistry.

References

Application Notes and Protocols for the Determination of Gluconic Acid in Wine and Honey Samples

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid, is a significant component in both wine and honey, where its concentration serves as a key quality indicator. In viticulture, this compound levels in must and wine can indicate the health of the grapes; elevated concentrations often point to the presence of Botrytis cinerea (noble or gray rot).[1][2] In sound, mature harvests, the concentration typically remains below 300 mg/L.[1] For honey, this compound is the principal organic acid, contributing significantly to its characteristic flavor, acidity, and stability.[3][4] It is produced by the enzymatic action of glucose oxidase, an enzyme introduced by bees, on glucose.[4] The accurate quantification of this compound is therefore crucial for quality control, authenticity assessment, and process monitoring in the food and beverage industries.

This document provides detailed application notes and protocols for three common analytical methods for determining this compound concentration in wine and honey samples: Enzymatic Assay, High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD), and Electrochemical Biosensing.

Quantitative Data Summary

The concentration of this compound can vary significantly based on the origin and processing of the wine and honey. The following tables summarize typical concentration ranges found in these matrices.

Table 1: Typical this compound Concentrations in Various Wine Samples

Wine/Must TypeTypical this compound ConcentrationReference
From Sound, Mature Grapes< 200–300 mg/L[1]
From Grapes with Botrytis cinerea (Noble Rot)1 g/L to 5 g/L[2][5]
Indication of Fungus Infection> 1.0 g/L[6]

Table 2: Typical this compound Concentrations in Various Honey Samples

Honey TypeTypical this compound Concentration (g/kg or mg/g)Reference
General Range1.3 - 10.8 g/kg[7]
Acacia Honey1.9 - 2.7 g/kg[4]
Sunflower Honey~5.6 g/kg[4]
Chestnut Honey~8.9 g/kg[4]

Experimental Workflow Overview

The general workflow for the determination of this compound in either wine or honey samples involves sample preparation followed by analysis using one of several instrumental or wet-chemical methods.

G General Workflow for this compound Determination cluster_0 Start cluster_1 Sample Preparation cluster_2 Analytical Methods cluster_3 Data Acquisition & Analysis Sample Sample Reception (Wine or Honey) Prep Dilution & Filtration Sample->Prep Hydrolysis Alkaline Hydrolysis (to convert lactones to acid) Prep->Hydrolysis Required for total This compound Enzymatic Enzymatic Assay Hydrolysis->Enzymatic HPLC HPLC-PAD Analysis Hydrolysis->HPLC Biosensor Electrochemical Biosensor Hydrolysis->Biosensor Spec Spectrophotometry (Absorbance at 340 nm) Enzymatic->Spec Chrom Chromatogram (Peak Integration) HPLC->Chrom Ampero Amperometry (Current Measurement) Biosensor->Ampero Report Calculation & Reporting (mg/L or g/kg) Spec->Report Chrom->Report Ampero->Report

Caption: Workflow from sample preparation to final analysis.

Experimental Protocols

Method 1: Enzymatic Determination of D-Gluconic Acid

This method is based on a coupled enzymatic reaction where the formation of NADPH is measured spectrophotometrically and is stoichiometric with the amount of D-gluconic acid in the sample.[5]

1.1. Principle

D-Gluconic acid (D-gluconate) is first phosphorylated to D-gluconate-6-phosphate by the enzyme gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (B57859) (ATP).[5] The D-gluconate-6-phosphate is then oxidatively decarboxylated to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase (6-PGDH), with the concurrent reduction of nicotinamide-adenine dinucleotide phosphate (B84403) (NADP+) to NADPH.[5] The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial concentration of D-gluconic acid.[5][8]

G Gluconate D-Gluconate + ATP Gluconate6P D-Gluconate-6-P + ADP Gluconate->Gluconate6P Gluconate Kinase (GK) Ribulose5P Ribulose-5-P + NADPH + H+ Gluconate6P->Ribulose5P 6-PGDH / NADP+

Caption: Enzymatic reaction pathway for this compound determination.

1.2. Reagents and Equipment

  • Enzymatic test kit for D-Gluconic Acid (containing buffer, NADP+/ATP coenzyme mix, 6-PGDH enzyme, and GK enzyme).

  • Spectrophotometer capable of reading at 340 nm.

  • 1 cm path length cuvettes.

  • Micropipettes.

  • Sodium Hydroxide (NaOH), 2 M.

  • Hydrochloric Acid (HCl), 1 M.

  • Distilled water.

  • Vortex mixer.

1.3. Sample Preparation

  • For Total D-Gluconic Acid (including D-glucono-δ-lactone): In wine and honey, this compound exists in equilibrium with its lactone form.[9] To measure the total amount, the lactone must be hydrolyzed.

    • Take a known volume or weight of the sample.

    • Adjust the pH to approximately 11.0 with 2 M NaOH.[5][8]

    • Incubate at room temperature for 5-10 minutes.[5][8]

    • Neutralize the sample to a pH of ~7.5-8.0 with 1 M HCl.[8]

  • Dilution: The sample must be diluted to yield a this compound concentration between 0.08 and 0.6 g/L in the final solution to be added to the cuvette.[5][8] For most wine samples, a 1-in-10 dilution is appropriate.[8] Honey samples require a more substantial dilution.

  • Clarification:

    • Wine: Clear wine samples can be used directly after dilution.[5] Turbid wines should be filtered (e.g., Whatman No. 1 filter paper).[8] Samples containing CO2 (sparkling wines) must be degassed.[5][10]

    • Honey: Dilute the honey sample in distilled water (e.g., 1 g in 100 mL) and mix thoroughly. If the solution contains protein or is turbid, clarify using Carrez reagents or centrifugation.[5]

1.4. Assay Procedure The following is a general procedure; always refer to the specific instructions of the commercial kit being used.

  • Pipette the following into 1 cm cuvettes:

    Reagent Blank Cuvette Sample Cuvette
    Distilled Water 2.00 mL 1.90 mL
    Buffer/Coenzyme Mix 1.00 mL 1.00 mL
    Sample Solution - 0.10 mL

    | 6-PGDH Enzyme | 0.02 mL | 0.02 mL |

  • Mix the contents of the cuvettes thoroughly and incubate for approximately 5 minutes at 20-25°C.

  • Read the initial absorbance (A1) of the blank and sample cuvettes at 340 nm.

  • Start the final reaction by adding 0.02 mL (20 µL) of GK enzyme to each cuvette.[8]

  • Mix and incubate for approximately 6-10 minutes until the reaction is complete.[5]

  • Read the final absorbance (A2) of the blank and sample cuvettes.

  • Calculate the absorbance differences (ΔA = A2 - A1) for both the blank and the sample.

  • Subtract the blank's absorbance difference from the sample's absorbance difference to get ΔA_sample.

1.5. Calculation The concentration of this compound is calculated using the Beer-Lambert law. The exact formula will be provided in the test kit manual, but it will be of the form:

Concentration (g/L) = (V_total / (ε * d * V_sample)) * (MW / 1000) * ΔA_sample * F

Where:

  • V_total = Total volume in the cuvette (e.g., 3.04 mL).

  • ε = Molar extinction coefficient of NADPH at 340 nm (6.3 L mmol⁻¹ cm⁻¹).

  • d = Cuvette path length (1 cm).

  • V_sample = Volume of the sample used (e.g., 0.1 mL).

  • MW = Molecular weight of this compound (196.16 g/mol ).

  • F = Dilution factor of the sample.

Method 2: High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This method offers high sensitivity and specificity for the direct measurement of this compound without the need for derivatization.

2.1. Principle The sample is injected into an HPLC system equipped with an anion-exchange column. This compound is separated from other matrix components under an isocratic mobile phase of sodium hydroxide. Detection is achieved using a pulsed amperometric detector (PAD) with a gold electrode, which provides sensitive and selective detection of carbohydrates and related sugar acids.[9][11][12]

2.2. Reagents and Equipment

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.

  • Anion-exchange analytical column (e.g., Dionex CarboPac).

  • Sodium Hydroxide (NaOH), HPLC grade.

  • This compound standard.

  • Ultrapure water.

  • 0.45 µm syringe filters.

2.3. Sample Preparation

  • Wine: Dilute the wine sample with ultrapure water (e.g., 1:10 v/v).[9] Filter the diluted sample through a 0.45 µm syringe filter before injection.[12]

  • Honey: Prepare a stock solution by dissolving a known weight of honey in ultrapure water (e.g., 1 g in 100 mL). Further dilution may be necessary. Filter the diluted solution through a 0.45 µm syringe filter.

2.4. Chromatographic Conditions

  • Mobile Phase: Isocratic NaOH solution (concentration to be optimized, e.g., 100 mM).[9]

  • Flow Rate: 1.5 mL/min.[9][11]

  • Column Temperature: 20°C.[9]

  • Injection Volume: 10 µL.[9]

  • Run Time: Approximately 30 minutes.[9][11]

  • PAD Waveform: A typical three-potential waveform for a gold electrode would be:

    • E1: +200 mV for 300 ms (B15284909) (detection).[9]

    • E2: +700 mV for 100 ms (oxidation/cleaning).[9]

    • E3: -900 mV for 100 ms (reduction/reactivation).[9]

2.5. Analysis and Calculation

  • Prepare a series of this compound standards in ultrapure water across a relevant concentration range (e.g., 1 to 500 mg/L).[9]

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard (approx. 14.2 minutes under the specified conditions).[9]

  • Quantify the this compound concentration in the injected sample using the calibration curve.

  • Calculate the original concentration in the wine or honey sample by applying the dilution factor.

Method 3: Amperometric Electrochemical Biosensor

This method utilizes the high specificity of an enzyme immobilized on an electrode surface for rapid and sensitive detection.

3.1. Principle An amperometric biosensor is constructed by modifying a gold electrode with a self-assembled monolayer (SAM) of a substance like 3-mercaptopropionic acid.[13][14] The enzyme gluconate dehydrogenase (GADH) and a redox mediator (e.g., tetrathiafulvalene (B1198394), TTF) are then co-immobilized on the electrode surface.[13][14] When the electrode is placed in the sample, GADH catalyzes the oxidation of this compound. The mediator facilitates electron transfer from the enzyme to the electrode surface. By applying a constant, low potential (+0.15 V vs. Ag/AgCl), the resulting current is measured, which is directly proportional to the this compound concentration.[13][14]

3.2. Reagents and Equipment

  • Potentiostat for amperometric measurements.

  • Gold working electrode (AuE), Ag/AgCl reference electrode, and platinum counter electrode.

  • Gluconate dehydrogenase (GADH) or a bienzymatic system of gluconate kinase (GK) and 6-phospho-D-gluconate dehydrogenase (6PGDH).[6]

  • Redox mediator (e.g., tetrathiafulvalene - TTF).

  • Reagents for SAM formation (e.g., 3-mercaptopropionic acid).

  • Buffer solution (e.g., phosphate buffer).

  • Dialysis membrane.

3.3. Electrode Preparation (Example)

  • Polish the gold electrode surface and clean it electrochemically.

  • Form a SAM by immersing the clean electrode in a solution of 3-mercaptopropionic acid.

  • Co-immobilize GADH enzyme and the TTF mediator onto the modified electrode surface.[13][14]

  • Cover the electrode surface with a dialysis membrane to hold the components in place and protect the enzyme.[13][14]

3.4. Measurement Procedure

  • Immerse the biosensor system (working, reference, and counter electrodes) into a stirred, thermostated electrochemical cell containing a buffer solution.

  • Apply the working potential (e.g., +0.15 V) and wait for the baseline current to stabilize.[13][14]

  • Add a known volume of the prepared wine or honey sample to the cell.

  • Record the steady-state current response. The change in current from the baseline is proportional to the this compound concentration.

3.5. Analysis and Calculation

  • Calibrate the biosensor by measuring the current response to successive additions of a standard this compound solution, creating a calibration curve of current vs. concentration.

  • Use the calibration curve to determine the concentration of this compound in the analyzed sample.

  • Apply the dilution factor to calculate the concentration in the original sample. This method has shown a linear response in ranges such as 6.0 x 10⁻⁷ to 2.0 x 10⁻⁵ M.[13][14]

References

Application Notes and Protocols for Gluconate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconate, a salt or ester of gluconic acid, is emerging as a versatile and promising molecule in the field of drug delivery. Traditionally used as a physiologically neutral cation carrier for minerals like calcium and zinc, recent research has unveiled its potential as an active targeting ligand and a component of various drug delivery platforms.[1][2][3][4] Its biocompatibility, biodegradability, and specific interactions with cellular transport mechanisms make it an attractive candidate for enhancing the efficacy and safety of therapeutic agents.[5][6]

These application notes provide a comprehensive overview of the use of gluconate in drug delivery systems, including its role as a targeting ligand and as a structural component of nanoparticles and hydrogels. Detailed protocols for the synthesis, characterization, and evaluation of gluconate-based drug delivery systems are provided to guide researchers in this innovative area.

I. Gluconate as a Targeting Ligand

Gluconate's structural similarity to glucose allows it to be recognized by glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells to meet their high metabolic demands.[7][8] This provides a mechanism for the targeted delivery of anticancer drugs. Furthermore, gluconate has been shown to interfere with citrate (B86180) metabolism in cancer cells, suggesting an intrinsic therapeutic potential.[1][2][3][4][9][10]

Signaling Pathway: GLUT1-Mediated Uptake of Gluconate-Conjugated Nanoparticles

The following diagram illustrates the proposed mechanism for the cellular uptake of a gluconate-conjugated drug delivery system via the GLUT1 transporter, a common pathway in cancer cells.

GLUT1_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glu-NP Gluconate-Nanoparticle (Drug Loaded) GLUT1 GLUT1 Transporter Glu-NP->GLUT1 Binding Endosome Endosome GLUT1->Endosome Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA, enzymes) Drug->Target Therapeutic Action Citrate_Metabolism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Citrate_out Extracellular Citrate pmCiC pmCiC Transporter Citrate_out->pmCiC Uptake Gluconate Gluconate Gluconate->pmCiC Blocks Citrate_in Cytoplasmic Citrate pmCiC->Citrate_in Metabolism Cancer Cell Metabolism (e.g., Fatty Acid Synthesis) Citrate_in->Metabolism Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Nanoparticle Formation B Gluconate Conjugation A->B C Drug Loading B->C D Characterization (Size, Zeta, EE%) C->D E Drug Release Kinetics D->E F Cytotoxicity Assay (e.g., MTT) E->F G Cellular Uptake Analysis F->G H Biodistribution (Animal Model) G->H I Tumor Regression Analysis H->I

References

Application Notes and Protocols for Immobilizing Glucose oxidase for Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the immobilization of glucose oxidase (GOx), a key enzyme in the production of gluconic acid. The immobilization of GOx enhances its stability, reusability, and overall efficiency, making it a cost-effective choice for various industrial applications, including pharmaceuticals and food production.[1][2][3] This guide covers three primary immobilization techniques: covalent bonding, entrapment, and cross-linking.

Introduction to Glucose Oxidase and this compound Production

Glucose oxidase (EC 1.1.3.4) is an oxidoreductase enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[1][3] The D-glucono-δ-lactone then spontaneously hydrolyzes to form this compound.[1][3] The overall reaction is as follows:

β-D-Glucose + O₂ → D-Glucono-δ-lactone + H₂O₂ D-Glucono-δ-lactone + H₂O → this compound

Immobilization of glucose oxidase onto a solid support offers several advantages over using the free enzyme, including enhanced stability at different temperatures and pH levels, easier separation from the product, and the potential for continuous operation and reuse, which is crucial for cost-effective production.[1][2][4]

Comparative Data of Immobilization Techniques

The choice of immobilization method can significantly impact the performance of the enzyme. The following table summarizes key performance indicators for different immobilization strategies.

Immobilization MethodSupport MaterialKey Performance MetricValueReference
Covalent Bonding Polyaniline film with grafted acrylic acidImmobilized GOx AmountIncreases linearly with grafted polymer concentration[5]
Thermal StabilityHigher than free enzyme[5]
pH StabilityWider range than free enzyme[5]
Poly(2-hydroxyethyl methacrylate) (pHEMA)Immobilization Efficiency17.4%[6]
Kₘ8.8 mmol dm⁻³[6]
Vₘₐₓ0.067 mmol dm⁻³ min⁻¹[6]
Entrapment Calcium Alginate Gel BeadsStorage Stability88% activity retained after 30 days[7]
ReusabilityRetained activity for 7 cycles[7]
Poly(2-hydroxyethyl methacrylate) (pHEMA)Immobilization Efficiency93.7%[6]
Kₘ12.4 mmol dm⁻³[6]
Vₘₐₓ0.056 mmol dm⁻³ min⁻¹[6]
Polyacrylamide/acrylic acid microgelsImmobilization EffectivenessEffective with ≥ 0.021 mol/g cross-links[8]
Cross-Linking Glutaraldehyde (B144438)Immobilization TimeRequires at least 24 hours at room temperature[9]
StabilityIncreased glutaraldehyde concentration minimizes sensitivity loss over time[9]
Co-immobilization with Catalase Anion-exchange membraneThis compound Yield95%[10]
Storage StabilityLost 20% of initial activity after 90 days[10]

Experimental Protocols

Detailed methodologies for the key immobilization techniques are provided below.

Protocol 1: Covalent Bonding to a Support

This protocol describes the covalent immobilization of glucose oxidase onto a support material, a method that offers strong enzyme attachment and minimizes leaching.[2]

G cluster_prep Support Preparation cluster_immobilization Immobilization cluster_analysis Analysis Support Select Support (e.g., SiO2, Polyaniline) Activation Surface Activation (e.g., NH3:H2O2:H2O) Support->Activation Silanization Silanization (e.g., APTES vapor) Activation->Silanization Linker Linker Deposition (e.g., Glutaraldehyde) Silanization->Linker Enzyme Enzyme Coupling (GOx solution) Linker->Enzyme Washing Washing (e.g., Phosphate (B84403) buffer) Enzyme->Washing ActivityAssay Enzyme Activity Assay Washing->ActivityAssay StabilityTest Stability and Reusability Testing ActivityAssay->StabilityTest

Caption: Workflow for covalent immobilization of GOx.

Materials:

  • Glucose oxidase (from Aspergillus niger)

  • Support material (e.g., SiO₂, polyaniline films)[5][11]

  • 3-Aminopropyltriethoxysilane (APTES)

  • Glutaraldehyde (2.5% in 0.1 M phosphate buffer solution, PBS)

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Activation solution (e.g., NH₃:H₂O₂:H₂O at a 1:1:10 ratio)[11]

Procedure:

  • Support Activation: Immerse the support material in the activation solution for 20 minutes to increase the density of surface hydroxyl groups.[11]

  • Silanization: Treat the activated support with APTES vapors to introduce amino groups onto the surface. Cure the samples under vacuum to prevent APTES polymerization.[11]

  • Linker Molecule Deposition: Immerse the silanized support in a 2.5% glutaraldehyde solution in 0.1 M PBS. Glutaraldehyde acts as a cross-linking agent.[11]

  • Enzyme Immobilization: Immerse the support in a PBS solution containing glucose oxidase (e.g., 2 mg/ml) and incubate overnight at room temperature.[11]

  • Washing: Thoroughly wash the immobilized enzyme with PBS to remove any unbound enzyme.

Protocol 2: Entrapment in a Polymer Matrix

Entrapment involves physically confining the enzyme within a porous matrix, which is a gentle immobilization method that often preserves enzyme activity.[2]

G cluster_prep Preparation cluster_entrapment Entrapment cluster_analysis Analysis Polymer Prepare Polymer Solution (e.g., Sodium Alginate) Mixing Mix Enzyme and Polymer Polymer->Mixing EnzymeSol Prepare Enzyme Solution (Glucose Oxidase) EnzymeSol->Mixing Extrusion Extrude into Cross-linking Solution (e.g., CaCl2) Mixing->Extrusion Curing Cure Beads Extrusion->Curing Washing Wash Beads Curing->Washing ActivityAssay Enzyme Activity Assay Washing->ActivityAssay StabilityTest Stability and Reusability Testing ActivityAssay->StabilityTest

Caption: Workflow for GOx entrapment in alginate beads.

Materials:

  • Glucose oxidase

  • Sodium alginate

  • Calcium chloride (CaCl₂) solution

  • Distilled water

Procedure:

  • Prepare Sodium Alginate Solution: Dissolve sodium alginate in distilled water to form a viscous solution.

  • Prepare Enzyme Solution: Dissolve glucose oxidase in a small amount of buffer.

  • Mixing: Add the glucose oxidase solution to the sodium alginate solution and mix gently to ensure a homogenous distribution of the enzyme.

  • Bead Formation: Extrude the enzyme-alginate mixture dropwise into a CaCl₂ solution. The droplets will form insoluble calcium alginate beads, entrapping the enzyme within.[7]

  • Curing: Allow the beads to harden in the CaCl₂ solution for a specified time.

  • Washing: Collect the beads and wash them thoroughly with distilled water to remove excess calcium ions and any unbound enzyme.

Protocol 3: Co-immobilization with Catalase

To improve the efficiency of this compound production, glucose oxidase can be co-immobilized with catalase. Catalase decomposes the hydrogen peroxide byproduct, which can inhibit and deactivate glucose oxidase.[4][10]

G Glucose Glucose GOx Glucose Oxidase Glucose->GOx Gluconolactone D-Glucono-δ-lactone Spontaneous Spontaneous Hydrolysis Gluconolactone->Spontaneous GluconicAcid This compound H2O2 H₂O₂ Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ GOx->Gluconolactone GOx->H2O2 Catalase->H2O_O2 Spontaneous->GluconicAcid

Caption: Enzymatic cascade with GOx and Catalase.

This protocol can be adapted from either the covalent bonding or entrapment methods by adding catalase to the enzyme solution before immobilization. For instance, in the entrapment protocol, a solution containing both glucose oxidase and catalase would be mixed with the sodium alginate. This co-immobilization leads to a higher yield of this compound, with reports of up to 95%.[10]

Determination of Enzyme Activity

The activity of free and immobilized glucose oxidase is commonly determined using a colorimetric assay.[12]

Principle: The hydrogen peroxide produced by the glucose oxidase reaction is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.[12]

Reagents:

  • Phosphate buffer (0.1 M, pH 7.0)

  • Glucose solution

  • Horseradish peroxidase (HRP) solution

  • o-Dianisidine solution

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, glucose solution, HRP solution, and o-dianisidine solution.

  • Add the free or immobilized glucose oxidase to initiate the reaction.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 460 nm for o-dianisidine) over time using a spectrophotometer.[12]

  • One unit of glucose oxidase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of β-D-glucose per minute under specified conditions.

By following these detailed protocols and considering the comparative data, researchers can select and implement the most suitable immobilization strategy for their specific this compound production needs.

References

Application Notes and Protocols for Gluconic Acid in Metal Surface Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gluconic acid and its salts (primarily sodium gluconate) for the surface cleaning and etching of various metals. This compound, a mild organic acid derived from glucose, is non-toxic, biodegradable, and an excellent chelating agent, making it a valuable component in numerous industrial and research applications.[1][2] Its ability to form stable complexes with metal ions is key to its effectiveness in removing rust, scale, and other surface contaminants, as well as in controlled etching processes.[3][4][5]

Principle of Action: Chelation

This compound and its conjugate base, the gluconate ion, are effective chelating agents for di- and trivalent metal ions such as iron (Fe²⁺, Fe³⁺), calcium (Ca²⁺), aluminum (Al³⁺), and copper (Cu²⁺).[3][4][5] The gluconate ion can bind to a single metal ion at multiple points, forming a stable, water-soluble ring structure known as a chelate complex. This process effectively sequesters the metal ions in solution, preventing them from redepositing on the metal surface and facilitating their removal.[3][5] This chelating action is particularly effective in alkaline solutions.[1][3][5]

dot

Caption: Chelation of a metal ion by the gluconate ion.

Applications in Metal Cleaning and Etching

This compound and its salts are versatile and can be used in both acidic and alkaline formulations for various metal treatment applications.

Alkaline Derusting and Cleaning of Ferrous Metals

Sodium gluconate is a key ingredient in alkaline formulations for removing rust, scale, and smut from ferrous metals.[3] Its strong chelating ability in caustic solutions helps to dissolve iron oxides and prevent their redeposition.[3]

Typical Formulation and Operating Conditions:

ParameterValue
Sodium Hydroxide (NaOH)1% - 50% by weight
Sodium Gluconate0.01% - 10% by weight
Temperature71°C - 82°C (160°F - 180°F)
Treatment TimeVaries (minutes to hours)

Source:[3][6]

Aluminum Etching

In the aluminum etching industry, gluconate is used in caustic etch baths to control the etching process and prevent the formation of hard, adherent aluminum oxide scale.[3][7] By sequestering the dissolved aluminum, it allows for a more uniform and controlled etch, and the resulting aluminate sludge can be easily rinsed away.[3][7]

Typical Formulation and Operating Conditions for Aluminum Etching:

ParameterValue
Caustic Soda (NaOH)3 - 10 oz/gallon
Sodium Gluconate2% - 5% (based on caustic amount)
Temperature49°C - 82°C (120°F - 180°F)
Etch TimeVaries (dependent on desired etch)

Source:[3][7]

Acidic Cleaning and Corrosion Inhibition of Stainless Steel

While traditionally used in alkaline solutions, this compound has been found to be an effective corrosion inhibitor in acidic cleaning compositions for stainless steel, particularly in combination with urea (B33335) sulfate.[8][9] It is postulated that the this compound forms a protective coating on the steel surface, preventing corrosion by the acid.[8]

Corrosion Inhibition Data for Stainless Steel:

Steel TypeCleaning SolutionTemperatureCorrosion Rate (mils/year)
304 & 31625% Urea Sulfate with this compoundRoom Temperature~0.1
304 & 3161% Urea Sulfate with this compound71°C (160°F)~0.03

Source:[8]

Experimental Protocols

The following are general protocols for metal cleaning and etching using this compound-based formulations. Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals. Work in a well-ventilated area or a fume hood.

Protocol for Alkaline Derusting of Mild Steel

Objective: To remove rust from a mild steel coupon.

Materials:

  • Mild steel coupon with rust

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Sodium Gluconate powder

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirrer

  • Tongs

  • Drying oven

Procedure:

  • Pre-cleaning: Degrease the steel coupon by washing it with a suitable solvent (e.g., acetone (B3395972) or ethanol) and then rinse with deionized water. Dry the coupon completely.

  • Solution Preparation: In a beaker, prepare the derusting solution. For a 100 mL solution, add 90 mL of deionized water, then carefully add 5 g of NaOH pellets and 1 g of sodium gluconate. Stir until all solids are dissolved. Caution: The dissolution of NaOH is exothermic.

  • Heating: Place the beaker on a hot plate and heat the solution to 75°C - 80°C.

  • Immersion: Using tongs, carefully immerse the rusted steel coupon into the hot derusting solution.

  • Treatment: Leave the coupon in the solution for 30-60 minutes, or until the rust is visibly removed. Gentle agitation can improve the process.

  • Rinsing: Remove the coupon from the solution with tongs and rinse it thoroughly with deionized water.

  • Neutralization (Optional but Recommended): Immerse the coupon in a dilute acid solution (e.g., 1% citric acid) for a few minutes to neutralize any residual alkalinity, followed by another rinse with deionized water.

  • Drying: Dry the coupon in an oven at 110°C for 15-20 minutes or with a stream of dry air.

  • Evaluation: Visually inspect the coupon for rust removal. For quantitative analysis, the weight loss of the coupon can be measured.

dot

Alkaline_Derusting_Workflow A Pre-clean Steel Coupon (Solvent Wash & DI Water Rinse) B Prepare Alkaline Derusting Solution (NaOH + Sodium Gluconate in Water) A->B C Heat Solution to 75-80°C B->C D Immerse Rusted Coupon C->D E Treat for 30-60 minutes D->E F Rinse with DI Water E->F G Neutralize (Optional) (Dilute Acid Dip) F->G H Dry Coupon G->H I Evaluate Rust Removal H->I

Caption: Workflow for alkaline derusting of steel.

Protocol for Etching of Aluminum

Objective: To achieve a uniform etch on an aluminum coupon.

Materials:

  • Aluminum coupon

  • Sodium Hydroxide (NaOH) pellets

  • Sodium Gluconate powder

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirrer

  • Tongs

  • Drying oven

  • Nitric acid (for desmutting)

Procedure:

  • Pre-cleaning: Clean the aluminum coupon with a mild alkaline cleaner or solvent to remove any oils or grease. Rinse with deionized water and dry.

  • Etching Solution Preparation: Prepare the etching bath. For example, a solution containing 50 g/L NaOH and 2.5 g/L sodium gluconate. Dissolve the NaOH in deionized water first, then add the sodium gluconate.

  • Heating: Heat the etching solution to the desired temperature, for example, 60°C.

  • Immersion: Immerse the aluminum coupon in the heated etching solution for a predetermined time (e.g., 1-5 minutes), depending on the desired depth of etch.

  • Rinsing: After the specified time, remove the coupon and rinse it thoroughly with deionized water.

  • Desmutting: A dark "smut" may form on the surface. To remove this, dip the coupon in a solution of nitric acid (e.g., 20-50% by volume) for a few seconds to a minute.

  • Final Rinse: Rinse the coupon again thoroughly with deionized water.

  • Drying: Dry the coupon using a stream of air or in an oven.

  • Evaluation: The surface can be evaluated for etch uniformity and roughness using microscopy or profilometry.

Aluminum_Etching_Workflow A Pre-clean Aluminum Coupon B Prepare Caustic Etching Solution (NaOH + Sodium Gluconate) A->B C Heat Solution to 60°C B->C D Immerse Coupon for 1-5 minutes C->D E Rinse with DI Water D->E F Desmut with Nitric Acid E->F G Final Rinse with DI Water F->G H Dry Coupon G->H I Evaluate Etch Quality H->I

References

Application Notes and Protocols: Formulation of Ferrous Gluconate for Iron Supplementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrous gluconate is an organic iron salt widely utilized in the treatment and prevention of iron deficiency anemia. It is often preferred over inorganic iron salts, such as ferrous sulfate (B86663), due to its good water solubility, higher bioavailability, and reduced incidence of gastrointestinal side effects.[1][2] The bioavailability of ferrous gluconate is reported to be in the range of 15-20%, compared to 10-15% for ferrous sulfate.[1] The formulation of ferrous gluconate into a suitable dosage form is critical for ensuring its stability, efficacy, and patient compliance. These application notes provide an overview of formulation strategies, experimental protocols, and evaluation methods for developing ferrous gluconate supplements for research and clinical studies.

Formulation and Development Considerations

The development of a ferrous gluconate dosage form requires careful consideration of several factors:

  • Dosage Form Selection: Ferrous gluconate can be formulated into various dosage forms, including tablets, capsules, and oral solutions.[3] Immediate-release oral products are generally preferred for the treatment of iron deficiency anemia, as enteric-coated and slow-release formulations may exhibit poor absorption.[4][5] Oral liquid formulations can be particularly effective and well-tolerated.[2][6]

  • Excipients: The choice of excipients is crucial for the stability and manufacturability of the final product. Common excipients for tablet formulations include diluents, binders, disintegrants, and lubricants. For liquid formulations, solvents, buffering agents, preservatives, and flavoring agents are necessary. It is important to avoid excipients that may interact with ferrous gluconate and reduce its bioavailability, such as phosphates or tannins.[7]

  • Stability: Ferrous gluconate is susceptible to oxidation, where the ferrous (Fe²⁺) ion is converted to the less bioavailable ferric (Fe³⁺) ion.[7][8] This degradation can be accelerated by heat, light, moisture, and high pH.[7] Formulation strategies to enhance stability include maintaining an acidic pH (4.0-6.0 for solutions), using antioxidants (like ascorbic acid), and employing appropriate packaging that protects from light and moisture.[7][9]

  • Bioavailability: The ultimate goal of formulation is to ensure optimal bioavailability of the iron. Factors influencing this include the dissolution rate of the dosage form and interactions with other components in the formulation and diet.[1] Co-administration with ascorbic acid (Vitamin C) can enhance iron absorption.[9][10]

Data Presentation

Table 1: Example Formulations of Ferrous Gluconate
Dosage FormComponentRoleConcentration/AmountReference
Oral Syrup Ferrous GluconateActive Pharmaceutical Ingredient80.0 g / 1000 mL[11]
Citric AcidBuffering Agent / Chelator2.1 g / 1000 mL[11]
Sucrose (B13894)Sweetening Agent / Viscosity Modifier700.0 g / 1000 mL[11]
Peppermint SpiritFlavoring Agent2.0 cc / 1000 mL[11]
Distilled WaterSolventq.s. to 1000 mL[11]
Tablet Ferrous GluconateActive Pharmaceutical Ingredient324 mg (provides ~38 mg elemental iron)[12]
LactoseDiluentVaries[11]
StarchDisintegrant / BinderVaries[11]
Methyl CelluloseBinderVaries[11]
Magnesium StearateLubricantVaries[11]
TalcGlidantVaries[11]
Table 2: Comparative Bioavailability and Dissolution of Iron Formulations
Study ComparisonFormulations ComparedKey FindingsReference
Bioavailability in Pregnant Women Group A: Oral liquid ferrous gluconate (75 mg/day) Group B: Solid ferrous gluconate (80 mg/day) Group C: Solid ferrous sulfate (105 mg/day) Group D: Ferric protein succinylate (80 mg/day)Liquid ferrous gluconate was more effective and better tolerated. Group A showed significant increases in red blood cells, Hb, Ht, and serum iron with no side effects.[2][13][2][13]
In Vitro Dissolution Folifer® (Ferrous Sulfate) vs. Ferroliver® (Ferrous Fumarate)Folifer® released more iron (59.4 mg) over 4 hours compared to Ferroliver® (48.5 mg), suggesting potentially higher bioavailability.[14][15][14][15]
Absorption Rate Ferrous Gluconate vs. Ferrous SulfateFerrous gluconate generally has a higher absorption rate (15%-20%) compared to ferrous sulfate (10%-15%).[1][1]

Experimental Protocols

Protocol 1: Preparation of Ferrous Gluconate Oral Solution

Objective: To prepare a stable and palatable oral solution of ferrous gluconate.

Materials:

  • Ferrous Gluconate: 80.0 g

  • Citric Acid: 2.1 g

  • Sucrose: 700.0 g

  • Peppermint Spirit: 2.0 mL

  • Distilled Water

  • Heating plate and magnetic stirrer

  • Volumetric flasks and beakers

  • Filtration apparatus

Procedure: [11]

  • Heat 450 mL of distilled water to boiling in a glass beaker.

  • Remove from heat and dissolve the ferrous gluconate, citric acid, and 200 g of the sucrose in the hot water with stirring.

  • Allow the solution to cool to room temperature.

  • Add the peppermint spirit and mix thoroughly.

  • Filter the solution through paper until clear.

  • In the clear filtrate, dissolve the remaining 500 g of sucrose.

  • Transfer the solution to a 1000 mL volumetric flask and add distilled water to make up the final volume.

  • Mix the solution thoroughly. If necessary, strain through a pledget of cotton.

  • Store in a tightly sealed, light-resistant container.

Protocol 2: In Vitro Dissolution Testing for Ferrous Gluconate Tablets

Objective: To assess the in vitro release of iron from ferrous gluconate tablets, which is a key indicator of potential in vivo bioavailability.[14]

Materials and Equipment:

  • USP Apparatus 2 (Paddle Apparatus)[16][17]

  • Dissolution Medium: 900 mL of simulated gastric fluid (TS) (e.g., 0.1 N HCl)[16][18]

  • Ferrous Gluconate Tablets

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[16][18]

  • Syringes and filters

Procedure:

  • Set the temperature of the dissolution medium in the vessels to 37 ± 0.5 °C.[16]

  • Set the paddle speed to the specified rate (e.g., 75-150 rpm).[16][18]

  • Place one ferrous gluconate tablet in each vessel.

  • Start the apparatus.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 15, 30, 45, 60, 80, 120 minutes).[16][18]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[17]

  • Filter the samples immediately.

  • Dilute the filtered samples appropriately with the dissolution medium.

  • Analyze the concentration of dissolved iron in the samples using a validated analytical method like AAS at a wavelength of 248.3 nm.[16][18]

  • Calculate the cumulative percentage of the labeled amount of iron dissolved at each time point. The acceptance criterion is typically not less than 80% (Q) of the labeled amount dissolved in 80 minutes.[18]

Protocol 3: Stability Testing of Ferrous Gluconate Formulations

Objective: To evaluate the stability of a ferrous gluconate formulation under specific storage conditions over time.

Materials and Equipment:

  • Stability chambers with controlled temperature and humidity

  • The ferrous gluconate formulation in its final proposed packaging

  • Validated stability-indicating analytical methods (e.g., HPLC, Titration)[8][19]

Procedure:

  • Place multiple samples of the ferrous gluconate formulation in its final packaging into stability chambers under various conditions as per ICH guidelines.

    • Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[20]

    • Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH.[8][20]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[8][20]

  • At each time point, analyze the samples for the following attributes:

    • Appearance: Color, clarity (for liquids), physical form.[8]

    • Assay of Ferrous (Fe²⁺) Content: To determine the amount of active ingredient. A common method is redox titration with potassium permanganate (B83412) or ceric sulfate.[8][18]

    • Degradation Products/Impurities: Quantify the amount of ferric (Fe³⁺) ion, as this indicates oxidation.[8]

    • pH: For liquid formulations, the pH should be monitored as it affects stability.[7]

    • Dissolution: For solid dosage forms.

  • Evaluate the data to establish a re-test period or shelf life for the product.

Visualizations

Formulation_Workflow start Start: Define Target Product Profile preformulation Preformulation Studies (Solubility, Stability of API) start->preformulation form_dev Formulation Development (Excipient Selection, Process Optimization) preformulation->form_dev manufacturing Scale-Up & Manufacturing of Pilot Batch form_dev->manufacturing analytical_dev Analytical Method Development & Validation qc_testing Quality Control Testing (Assay, Dissolution, Purity) analytical_dev->qc_testing manufacturing->qc_testing stability Stability Studies (ICH Conditions) qc_testing->stability clinical Bioavailability/ Bioequivalence Studies qc_testing->clinical end Final Product stability->end clinical->end

Caption: Workflow for Ferrous Gluconate Formulation Development.

Iron_Absorption_Pathway lumen Intestinal Lumen enterocyte Duodenal Enterocyte blood Bloodstream Fe2_gluconate Ferrous Gluconate (Fe²⁺) DMT1 DMT1 (transporter) Fe2_gluconate->DMT1 direct uptake Fe3_food Ferric Iron (Fe³⁺) from food Dcytb Dcytb (reductase) Fe3_food->Dcytb reduction Dcytb->DMT1 Fe²⁺ Fe2_cyto Fe²⁺ (cytosol) DMT1->Fe2_cyto import Ferritin Ferritin (storage, Fe³⁺) Fe2_cyto->Ferritin storage Ferroportin Ferroportin (exporter) Fe2_cyto->Ferroportin export Hephaestin Hephaestin (oxidase) Ferroportin->Hephaestin Fe²⁺ Fe3_blood Fe³⁺ Hephaestin->Fe3_blood oxidation Transferrin Transferrin (transporter) Fe3_blood->Transferrin binding

Caption: Pathway of Intestinal Iron Absorption.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gluconic Acid Fermentation with Gluconobacter oxydans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve gluconic acid yield in Gluconobacter oxydans fermentation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound fermentation with G. oxydans.

Issue 1: Low this compound Yield

  • Question: My Gluconobacter oxydans fermentation is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low this compound yield can stem from several factors. A primary cause is the further oxidation of this compound into byproducts like 2-ketothis compound (2-KGA) and 5-ketothis compound (5-KGA).[1][2] To mitigate this, consider the following strategies:

    • pH Control: Maintaining a low pH environment (around 2.5-3.5) can significantly inhibit the activity of gluconate dehydrogenase, the enzyme responsible for converting this compound to keto-gluconic acids.[1][2] This strategy has been shown to achieve this compound yields of over 95%.[1]

    • High Glucose Concentration: Keeping the glucose concentration above 15 mM can also suppress the formation of keto-gluconic acids.[3][4]

    • Dissolved Oxygen (DO): G. oxydans is a strictly aerobic bacterium, and a sufficient oxygen supply is crucial for efficient glucose oxidation to this compound.[3][4][5][6] Inadequate aeration will limit the production rate. Maintaining a high dissolved oxygen level, for instance above 20%, is beneficial.[3][4]

    • Media Composition: Ensure the fermentation medium is optimized. While a high glucose concentration is needed for production, the seed medium should contain D-mannitol or D-sorbitol to achieve sufficient biomass.[3][4]

Issue 2: Significant Byproduct Formation (2-KGA and 5-KGA)

  • Question: I am observing significant production of 2-ketothis compound and/or 5-ketothis compound in my fermentation broth, which is reducing my this compound purity and yield. How can I prevent this?

  • Answer: The formation of 2-KGA and 5-KGA is a common challenge as G. oxydans possesses membrane-bound dehydrogenases that further oxidize this compound.[1] Here's how to control byproduct formation:

    • Low pH Strategy: The most effective method is to operate the fermentation at a low pH. A pH below 3.5 strongly inhibits the enzymes that produce keto-gluconic acids.[1][3][4] In some cases, running the fermentation without pH control allows the natural drop in pH due to this compound accumulation to self-regulate and prevent byproduct formation.[7]

    • Endpoint Control: The conversion of this compound to byproducts often occurs after the depletion of glucose.[1] Careful monitoring of glucose levels and harvesting the fermentation shortly after glucose is consumed can prevent significant byproduct accumulation.

Issue 3: Inconsistent Fermentation Performance and Batch-to-Batch Variability

  • Question: I am experiencing significant variability between my fermentation batches. What factors should I standardize to ensure reproducibility?

  • Answer: Inconsistent performance is often due to variations in key process parameters. To ensure reproducibility, strictly control the following:

    • Inoculum Quality: The preparation of the seed culture is critical. Standardize the age, cell density (OD600), and volume of the inoculum.[1][8] Use a pre-culture medium containing sorbitol or mannitol (B672) to ensure healthy and sufficient biomass.[1][3][4]

    • Aeration and Agitation: As oxygen transfer is critical, maintaining consistent agitation and aeration rates is essential to ensure a stable dissolved oxygen concentration.[9][10]

    • Media Preparation: Precisely control the composition of both the seed and fermentation media, including the concentrations of the carbon source, nitrogen source, and essential minerals.[1][8]

    • pH Monitoring and Control: If not employing a low pH strategy, ensure your pH control system is calibrated and maintains the setpoint accurately throughout the fermentation.[3][4]

Data Presentation

Table 1: Effect of pH on this compound (GA) and 2-Ketothis compound (2-KGA) Production

pHAverage GA Productivity (g/L/h at 3h)2-KGA Concentration at 12h (g/L)Average 2-KGA Productivity (g/L/h at 12h)Reference
2.5~24.2~0.960.08[1]
3.5Not specifiedNot specifiedLower than pH 4.5[1]
4.529.1~39.963.33[1]
5.530.148.66.2[1]

Table 2: Influence of Initial Glucose Concentration on this compound Production

Initial Glucose (g/L)Final this compound (g/L)Conversion Yield (%)Reference
10098.896[1]
10098.7Not specified[8]
10095.8Not specified[8]
15074.7Not specified[1]
20040.9Not specified[1]

Experimental Protocols

1. Inoculum Preparation

  • Objective: To prepare a healthy and active seed culture of G. oxydans for inoculation into the fermentation medium.

  • Methodology:

    • Prepare a seed culture medium consisting of 50 g/L D-sorbitol and 5 g/L yeast extract.[1][3]

    • Inoculate a single colony of G. oxydans from an agar (B569324) plate into a baffled Erlenmeyer flask containing the seed medium.

    • Incubate at 30°C with shaking at 220 rpm for 24 hours.[1][8]

    • For larger scale fermentations, this primary culture can be used to inoculate a secondary seed culture containing 100 g/L sorbitol and 10 g/L yeast extract, incubated under the same conditions for 16-24 hours.[1][8]

    • Harvest the cells by centrifugation and resuspend in the fermentation medium to achieve the desired initial optical density (e.g., OD600 of 2.0).[1][8]

2. This compound Fermentation

  • Objective: To produce this compound from glucose using G. oxydans.

  • Methodology:

    • Prepare the fermentation medium. A typical composition is: 100 g/L glucose, 5 g/L yeast extract, 5 g/L (NH4)2SO4, 2 g/L KH2PO4, 1 g/L K2HPO4, and 0.5 g/L MgSO4.[1][8]

    • For pH control, either add CaCO3 to the medium (e.g., 20 g/L) or use a bioreactor with automated pH control (e.g., maintaining pH at 5.5 with NaOH or NH3·H2O).[1][8] For a low pH strategy, no neutralizer is added.[1]

    • Inoculate the fermentation medium with the prepared seed culture.

    • Maintain the fermentation at 30°C.[1][8]

    • Provide adequate aeration and agitation (e.g., 1.5 vvm and 500 rpm in a bioreactor, or 220 rpm in a baffled flask).[1][8]

    • Monitor glucose consumption and this compound production periodically using methods like HPLC.[1]

    • Harvest the fermentation broth upon depletion of glucose to maximize this compound yield and minimize byproduct formation.[1]

Visualizations

Gluconic_Acid_Pathway cluster_periplasm Periplasmic Space Glucose Glucose Gluconolactone δ-Gluconolactone Glucose->Gluconolactone Membrane-bound Glucose Dehydrogenase (GDH) Gluconic_Acid This compound Gluconolactone->Gluconic_Acid Spontaneous hydrolysis Keto_Gluconic_Acids 2-Keto-Gluconic Acid 5-Keto-Gluconic Acid Gluconic_Acid->Keto_Gluconic_Acids Gluconate Dehydrogenase Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Harvest Media_Prep Media Preparation (Seed & Fermentation) Fermentation Bioreactor/ Flask Fermentation Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation (Seed Culture) Inoculum_Prep->Fermentation Process_Control Process Control (pH, DO, Temp) Fermentation->Process_Control Sampling Sampling & Monitoring (HPLC) Fermentation->Sampling Harvest Harvesting Sampling->Harvest

References

Technical Support Center: Overcoming Product Inhibition in Gluconic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gluconic acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address challenges related to product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in this compound fermentation?

A1: In the context of this compound fermentation, particularly with Aspergillus niger, product inhibition refers to the slowing or stopping of the fermentation process due to the accumulation of its products. The primary inhibitory effects are not from this compound itself but are primarily caused by two factors:

  • Lowering of pH: The accumulation of this compound naturally decreases the pH of the fermentation medium. The key enzyme, glucose oxidase, has an optimal pH range for activity. As the pH drops below this range, the enzyme's efficiency is significantly reduced, thereby inhibiting further this compound production.[1][2][3]

  • Hydrogen Peroxide (H₂O₂): A byproduct of the glucose oxidation reaction is hydrogen peroxide.[1] H₂O₂ is a strong inactivating agent for glucose oxidase, and its accumulation can lead to a significant loss of enzyme activity.[4]

Q2: What is the optimal pH for this compound fermentation with Aspergillus niger?

A2: The optimal pH for this compound production by Aspergillus niger is generally between 4.5 and 6.5.[1][2] Maintaining the pH within this range is crucial for maximizing the activity of glucose oxidase and achieving high yields.

Q3: How does hydrogen peroxide inhibit glucose oxidase?

A3: Hydrogen peroxide acts as a competitive inhibitor of glucose oxidase.[5] It can oxidize essential amino acid residues in the enzyme, leading to a conformational change and loss of catalytic activity. The reduced form of glucose oxidase is particularly sensitive to inactivation by H₂O₂.

Troubleshooting Guide

Problem 1: Low Final this compound Titer

Possible Causes:

  • Suboptimal pH of the fermentation medium.

  • Inhibition by hydrogen peroxide.

  • Incomplete glucose conversion.

Solutions:

  • pH Control: Implement a pH control strategy to maintain the pH between 5.5 and 6.5 throughout the fermentation. This can be achieved by the continuous or intermittent addition of an alkali solution, such as sodium hydroxide (B78521) (NaOH) or calcium carbonate (CaCO₃).[6]

  • Co-expression of Catalase: Aspergillus niger naturally produces catalase, which helps to decompose hydrogen peroxide into water and oxygen.[1] Ensuring the robust expression and activity of catalase is crucial. In some cases, co-immobilization of catalase with glucose oxidase can be employed.

  • Fed-Batch Fermentation: A fed-batch strategy can help to maintain a lower, non-inhibitory concentration of glucose, which can moderate the rate of hydrogen peroxide production.

Problem 2: Fermentation Stalls Prematurely

Possible Causes:

  • Rapid drop in pH leading to enzyme inactivation.

  • Accumulation of toxic levels of hydrogen peroxide.

  • Oxygen limitation.

Solutions:

  • Effective pH Buffering/Control: Ensure your medium has sufficient buffering capacity or implement an active pH control system.

  • Enhanced Aeration: this compound production is a highly aerobic process. Increase the agitation and aeration rates to ensure sufficient dissolved oxygen levels.

  • In-Situ Product Recovery (ISPR): Consider implementing an ISPR technique, such as using anion-exchange resins, to continuously remove this compound from the fermentation broth. This alleviates both pH drop and potential end-product feedback inhibition.[7]

Quantitative Data

Table 1: Effect of pH on this compound Production by Aspergillus niger

pHThis compound Yield (g/L)Reference
4.03.12 µg/ml[8]
4.54.18 µg/ml[8]
5.04.19 µg/ml[8]
5.55.12 µg/ml[8]
6.058.46 g/L[9]
6.57.09 µg/ml[8]

Table 2: Inhibition of Glucose Oxidase by Hydrogen Peroxide

H₂O₂ Concentration (mmol/L)Relative Activity of Glucose Oxidase (%)Reference
4582.6[10]
6080.0[10]
7570.4[10]
200~60 (40% activity loss)[5]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

Objective: To maintain a controlled glucose concentration to mitigate substrate inhibition and reduce the rate of hydrogen peroxide formation.

Materials:

  • Aspergillus niger spores

  • Fermentation medium (e.g., Czapek-Dox broth with high glucose)

  • Concentrated glucose solution (e.g., 50% w/v)

  • Bioreactor with feeding pump and pH control

Procedure:

  • Prepare the initial fermentation medium with a moderate glucose concentration (e.g., 100 g/L).

  • Inoculate the bioreactor with Aspergillus niger spores.

  • Maintain the fermentation at optimal conditions (e.g., 30°C, pH 5.5-6.5, adequate aeration).

  • Monitor the glucose concentration at regular intervals.

  • When the glucose concentration drops to a predetermined level (e.g., 20-30 g/L), start the continuous or intermittent feeding of the concentrated glucose solution.

  • Adjust the feeding rate to maintain the glucose concentration within the desired range.

  • Continue the fed-batch process until the desired this compound concentration is achieved or the fermentation ceases.

Protocol 2: pH Control using a pH-Stat System

Objective: To maintain the pH of the fermentation broth within the optimal range for glucose oxidase activity.

Materials:

  • Fermentation setup as in Protocol 1

  • pH probe and controller

  • Sterile alkali solution (e.g., 2M NaOH or 15% CaCO₃ slurry)

  • Peristaltic pump

Procedure:

  • Calibrate the pH probe before sterilization.

  • Set the desired pH setpoint on the controller (e.g., pH 6.0).

  • During the fermentation, the pH probe will continuously monitor the pH of the broth.

  • As this compound is produced, the pH will decrease.

  • When the pH drops below the setpoint, the controller will activate the peristaltic pump to add the sterile alkali solution to the bioreactor.

  • The alkali addition will continue until the pH returns to the setpoint.

Protocol 3: In-Situ Product Recovery (ISPR) using Anion-Exchange Resins

Objective: To continuously remove this compound from the fermentation broth to prevent a drop in pH and reduce potential feedback inhibition.

Materials:

  • Fermentation setup

  • Sterile anion-exchange resin (e.g., Amberlite IRA-400)

  • Column for resin or resin beads added directly to the fermenter

  • Elution buffer (e.g., 1M NaCl)

Procedure:

  • Resin Preparation: Pre-treat the anion-exchange resin by washing with deionized water and sterilizing.

  • ISPR Setup:

    • External Loop: Circulate the fermentation broth through an external column containing the sterilized resin.

    • Direct Addition: Add the sterilized resin beads directly to the fermentation broth.

  • Fermentation: Run the fermentation under optimal conditions. The gluconate ions will bind to the anion-exchange resin.

  • Resin Regeneration:

    • For the external loop, the resin can be regenerated offline by passing an elution buffer through the column to release the bound this compound.

    • For direct addition, the resin can be recovered at the end of the fermentation and regenerated.

Visualizations

GluconicAcidPathway Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone O₂ GluconicAcid This compound Gluconolactone->GluconicAcid Spontaneous Hydrolysis / Lactonase H2O2 Hydrogen Peroxide (H₂O₂) Catalase Catalase H2O2->Catalase H2O_O2 Water (H₂O) + Oxygen (O₂) GlucoseOxidase Glucose Oxidase (GOx) Catalase->H2O_O2

Caption: Metabolic pathway of this compound production in Aspergillus niger.

TroubleshootingWorkflow Start Low this compound Yield CheckpH Monitor pH Profile Start->CheckpH CheckDO Monitor Dissolved Oxygen Start->CheckDO CheckGlucose Check Residual Glucose Start->CheckGlucose pH_low pH drops below 4.5? CheckpH->pH_low DO_low DO drops significantly? CheckDO->DO_low Glucose_high High residual glucose? CheckGlucose->Glucose_high pH_low->CheckDO No ImplementpH_control Implement pH Control (Protocol 2) pH_low->ImplementpH_control Yes DO_low->CheckGlucose No IncreaseAeration Increase Aeration/ Agitation DO_low->IncreaseAeration Yes ConsiderISPR Consider In-Situ Product Recovery (Protocol 3) Glucose_high->ConsiderISPR If pH also an issue FedBatch Implement Fed-Batch (Protocol 1) Glucose_high->FedBatch Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Purification of Gluconic Acid from Fermentation Broth by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of gluconic acid from fermentation broth using chromatographic techniques.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

Sample Preparation & Pre-treatment

Question: My fermentation broth is highly viscous and contains a lot of biomass. How should I prepare it before loading it onto the chromatography column?

Answer: Proper sample preparation is crucial to prevent column clogging and ensure efficient purification. The recommended procedure involves:

  • Biomass Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 10 minutes) to pellet the microbial cells. Alternatively, microfiltration can be used to separate the cells from the supernatant.[1]

  • Protein Precipitation: If the broth has a high protein content, which can interfere with the purification, consider a protein precipitation step. This can be achieved by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation and neutralization of the supernatant with 1 M KOH.

  • Filtration: After centrifugation, filter the supernatant through a 0.45 µm or 0.22 µm membrane filter to remove any remaining particulate matter.[2] This step is essential to prevent clogging of the chromatography column inlet frit.

  • Decolorization: Fermentation broths are often colored due to pigments produced by the microorganisms or from the medium components.[3] Activated carbon treatment is a common method for color removal. Add activated carbon to the filtered supernatant, stir for a period, and then filter to remove the carbon particles. Alternatively, adjusting the pH to around 13.4 can precipitate some color-forming impurities.[4][5]

Chromatography Performance Issues

Question: I am observing co-elution of glucose and this compound in my HPLC analysis. How can I improve their separation?

Answer: The separation of glucose (a neutral sugar) and this compound (an acidic sugar) can be challenging. Here are several strategies to improve resolution:

  • Method Selection:

    • HILIC/Anion-Exchange Mixed-Mode Chromatography: This is a powerful technique for separating neutral and acidic sugars. Glucose is retained by the HILIC mechanism, while this compound is retained by both HILIC and anion-exchange mechanisms. The retention can be controlled by adjusting the acetonitrile (B52724) concentration, buffer pH, and buffer concentration in the mobile phase.[6]

    • Ion-Exclusion Chromatography: This method, often performed under acidic conditions, can separate the two compounds. However, it can sometimes lead to peak tailing for this compound due to lactonization.[7]

    • Reverse-Phase Chromatography with Acidic Eluent: Using an acidic mobile phase (e.g., with perchloric acid or phosphoric acid) suppresses the dissociation of the carboxyl group in this compound, making it more hydrophobic and allowing for separation from the highly hydrophilic glucose on a reverse-phase column.[8]

  • Mobile Phase Optimization:

    • pH Adjustment: For ion-exchange chromatography, carefully controlling the mobile phase pH is critical. A lower pH will suppress the ionization of this compound, decreasing its retention on an anion exchanger, while a higher pH will increase its retention. For HILIC, pH changes can affect the ionization and polarity of both the stationary phase and the analytes.[6]

    • Buffer Concentration: In ion-exchange and HILIC methods, adjusting the buffer concentration can modulate the ionic strength and influence the retention of charged molecules like this compound.[6]

Question: My this compound peak is showing significant tailing in my chromatogram. What are the possible causes and solutions?

Answer: Peak tailing for this compound can be caused by several factors. Here's a troubleshooting guide:

  • Chemical Interactions:

    • Secondary Interactions: Unwanted interactions between this compound and active sites on the column packing material (e.g., residual silanols on silica-based columns) can cause tailing.

      • Solution: Use a base-deactivated column. Buffering the mobile phase can also help to mask these residual silanol (B1196071) interactions.[9]

    • Lactonization: Under acidic conditions, this compound can form glucono-δ-lactone and glucono-γ-lactone, which may have different retention times and contribute to peak broadening or tailing.

      • Solution: Performing the analysis under alkaline conditions can prevent lactonization.[7]

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Dilute the sample or inject a smaller volume.[9]

    • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or packing material can distort peak shape.

      • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the column is degraded, it may need to be replaced.[10][11]

  • Mobile Phase Problems:

    • Incorrect pH: Operating near the pKa of this compound can lead to inconsistent peak shapes.

      • Solution: Adjust the mobile phase pH to be at least one pH unit away from the pKa of this compound.

Question: I am experiencing low recovery of this compound after the chromatographic purification step. What could be the reasons?

Answer: Low recovery can be attributed to several factors throughout the purification process:

  • Incomplete Elution: The elution conditions may not be strong enough to desorb all the bound this compound from the column.

    • Solution for Ion-Exchange: Increase the salt concentration or change the pH of the elution buffer to facilitate the release of this compound.

  • Degradation: this compound might be degrading during the process, although it is a relatively stable compound.

    • Solution: Ensure the pH and temperature conditions used are not extreme.

  • Irreversible Binding: Strong, irreversible binding to the column matrix can occur, especially if the column is not suitable for the application or has been fouled.

    • Solution: Ensure the column is properly cleaned and regenerated between runs. If the problem persists, consider a different type of stationary phase.

  • Sample Loss during Preparation: Significant loss can occur during the pre-treatment steps.

    • Solution: Optimize each step of the sample preparation protocol to minimize losses.

Question: The color of my fermentation broth is being adsorbed by the ion-exchange resin, leading to a colored eluate. How can I prevent this?

Answer: Color bodies in fermentation broth can indeed bind to chromatography resins. Here are some approaches to address this:

  • Pre-treatment for Color Removal: As mentioned in the sample preparation section, treating the broth with activated carbon before chromatography is a highly effective way to remove many color-causing impurities.[1] Adjusting the pH to highly alkaline conditions (around 13.4) can also precipitate certain color-formers.[4][5]

  • Resin Selection: Some resins have a higher affinity for color bodies than others. Experimenting with different types of resins (e.g., different polymer backbones or functional groups) may help identify one that has a lower affinity for the specific color compounds in your broth.

  • Washing Steps: A thorough wash of the column after sample loading and before elution with a buffer that does not elute this compound might help remove some of the loosely bound color molecules.

Data Presentation

The following tables summarize quantitative data for different aspects of this compound purification.

Table 1: Comparison of Chromatographic Methods for this compound Purification

Chromatographic MethodStationary Phase ExampleMobile Phase ExampleTypical RecoveryTypical PurityAdvantagesDisadvantages
Anion-Exchange Chromatography DOWEX™ Marathon™ WBAStep gradient of NaOH~85%~92%High capacity, good for capturing acidic compounds.Can bind color bodies, requires salt gradients for elution.
Reverse-Phase HPLC C18Acetonitrile/Water with 0.1% Formic Acid>90% (analytical scale)HighGood for separating compounds with different hydrophobicities.This compound is highly polar, may have low retention.
HILIC Polymer-based amino columnsAcetonitrile/Ammonium formate (B1220265) bufferHigh (analytical scale)HighExcellent for separating polar compounds like glucose and this compound.Requires careful control of mobile phase composition.

Note: Recovery and purity can vary significantly based on the specific fermentation broth composition and the optimization of the chromatographic conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Fermentation Broth for Chromatography

  • Centrifugation: Centrifuge 50 mL of the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean beaker.

  • Decolorization (Optional): Add 1% (w/v) of activated carbon to the supernatant. Stir for 30 minutes at room temperature.

  • Filtration: Filter the supernatant (or the activated carbon-treated supernatant) through a 0.45 µm syringe filter to remove any remaining particulates and activated carbon.

  • pH Adjustment (for Ion-Exchange): Adjust the pH of the filtered broth to the desired binding pH for the selected ion-exchange resin using a suitable acid or base.

Protocol 2: Purification of this compound using Anion-Exchange Chromatography

  • Column: Pack a column with a weak base anion-exchange resin (e.g., Amberlite IRA-96 or DOWEX™ Marathon™ WBA).

  • Equilibration: Equilibrate the column with 5 column volumes (CV) of deionized water or a low ionic strength buffer at a pH that ensures this compound is charged (e.g., pH 5-6).

  • Sample Loading: Load the pre-treated fermentation broth onto the column at a controlled flow rate.

  • Washing: Wash the column with 5 CV of the equilibration buffer to remove unbound and weakly bound impurities, such as glucose.

  • Elution: Elute the bound this compound using a step or linear gradient of a salt solution (e.g., 0.1 M to 1 M NaCl) or a dilute acid (e.g., 0.1 M HCl).

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC).

Visualizations

Experimental_Workflow cluster_pretreatment Pre-treatment of Fermentation Broth cluster_chromatography Chromatographic Purification cluster_post_purification Post-Purification fermentation_broth Fermentation Broth centrifugation Centrifugation/Microfiltration (Cell Removal) fermentation_broth->centrifugation decolorization Decolorization (Activated Carbon) centrifugation->decolorization filtration Sterile Filtration (0.22 µm) decolorization->filtration column_equilibration Column Equilibration sample_loading Sample Loading filtration->sample_loading washing Washing (Impurity Removal) sample_loading->washing elution Elution (this compound Recovery) washing->elution analysis Purity & Concentration Analysis elution->analysis final_product Purified this compound analysis->final_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_resolution Poor Resolution start Chromatography Issue Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting broad_peaks Broad Peaks start->broad_peaks low_yield Low Yield of this compound start->low_yield co_elution Co-elution of Glucose and This compound start->co_elution solution1 Dilute sample Adjust pH Use end-capped column peak_tailing->solution1 Check for column overload Check mobile phase pH Check for secondary interactions solution2 Increase elution strength Check temperature/pH stability Review pre-treatment steps low_yield->solution2 Optimize elution conditions Check for sample degradation Ensure proper sample prep solution3 Implement HILIC method Perform gradient optimization Select a high-resolution column co_elution->solution3 Change chromatography mode (e.g., HILIC) Optimize mobile phase (pH, organic content) Use a different column

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Minimizing 2-Keto-D-Gluconic Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of 2-keto-D-gluconic acid (2-KGA) during their experiments.

Troubleshooting Guides

Issue 1: High Levels of 2-Keto-D-Gluconic Acid Detected in Fermentation Broth

Possible Cause 1: Suboptimal pH of the Culture Medium

Low pH has been shown to inhibit the enzymatic conversion of D-gluconic acid to 2-KGA.

  • Solution: Maintain the pH of the fermentation medium below 3.5. This can be achieved by the controlled addition of acid or by using a buffered medium. In a study with Gluconobacter oxydans, lowering the pH from 5.5 to 2.5 resulted in a significant decrease in 2-KGA production.

Possible Cause 2: Inappropriate Fermentation Temperature

The activity of gluconate-2-dehydrogenase (GA2DH), the enzyme responsible for 2-KGA formation, is temperature-dependent.

  • Solution: Operate the fermentation at a temperature that is suboptimal for GA2DH activity. While the optimal temperature for 2-KGA production by Pseudomonas plecoglossicida is around 34°C, operating at temperatures above or below this optimum can reduce the yield. The specific temperature should be determined empirically for the microbial strain being used.

Possible Cause 3: High Dissolved Oxygen Levels

High dissolved oxygen can favor the metabolic pathways leading to the formation of keto-gluconic acids.

  • Solution: Control the dissolved oxygen (DO) concentration in the fermenter. While sufficient oxygen is necessary for cell growth, limiting the DO level can help reduce the formation of 2-KGA. In some cases, DO levels below 20% saturation have been shown to favor the accumulation of gluconic acid over its keto derivatives.

Issue 2: Difficulty in Replicating Low 2-Keto-D-Gluconic Acid Yields

Possible Cause 1: Inconsistent Analytical Methods

Inaccurate quantification of 2-KGA can lead to misleading results.

  • Solution: Implement a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-KGA. A detailed protocol is provided in the "Experimental Protocols" section below.

Possible Cause 2: Genetic Instability of the Microbial Strain

Spontaneous mutations in the production strain can alter its metabolic profile and lead to increased 2-KGA formation.

  • Solution: Ensure the use of a stable, well-characterized microbial strain. Regularly perform quality control checks, including genetic sequencing, to monitor for any changes in the strain's genetic makeup.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for 2-keto-D-gluconic acid formation?

A1: In many microorganisms, D-glucose is first oxidized to D-gluconic acid in the periplasm by the enzyme glucose dehydrogenase (GDH). Subsequently, D-gluconic acid is oxidized to 2-keto-D-gluconic acid by the membrane-bound, FAD-dependent enzyme gluconate-2-dehydrogenase (GA2DH).

Q2: Are there any known inhibitors of gluconate-2-dehydrogenase (GA2DH)?

A2: Specific, commercially available inhibitors for GA2DH are not widely documented. However, as GA2DH is a FAD-dependent dehydrogenase, compounds known to inhibit this class of enzymes may have an effect. These can include substrate analogs and compounds that interfere with the FAD cofactor. Research in this area is ongoing, and screening for potential inhibitors may be necessary for specific applications.

Q3: Can genetic engineering be used to minimize 2-keto-D-gluconic acid formation?

A3: Yes, metabolic engineering is a powerful tool for this purpose. The key target is the gene encoding gluconate-2-dehydrogenase (ga2dh). Knocking out or downregulating the expression of this gene can significantly reduce or eliminate the formation of 2-KGA. This redirects the metabolic flux away from 2-KGA production.

Q4: What is the competing metabolic pathway to 2-KGA formation?

A4: A major competing pathway is the formation of 5-keto-D-gluconic acid (5-KGA) from D-gluconic acid, catalyzed by the enzyme gluconate-5-dehydrogenase. Redirecting the metabolic flux towards this pathway by overexpressing the gene for gluconate-5-dehydrogenase could be a strategy to reduce 2-KGA levels.

Data Presentation

Table 1: Effect of pH on 2-Keto-D-Gluconic Acid (2-KGA) Production by Gluconobacter oxydans

pHAverage 2-KGA Productivity (g/L/h) at 9-12h
2.50.08
3.5Low (not specified)
4.53.33
5.56.20

Data adapted from a study on Gluconobacter oxydans.

Table 2: Effect of Temperature on 2-Keto-D-Gluconic Acid (2-KGA) Production by Immobilized Pseudomonas plecoglossicida

Temperature (°C)2-KGA Concentration (g/L)Productivity (g/L·h)Yield (g/g)
26Not specifiedNot specifiedNot specified
30Not specifiedNot specifiedNot specified
34173.003.941.074
38Not specifiedNot specifiedNot specified
42167.033.211.030
46Not specifiedNot specifiedNot specified

Data adapted from a study on Pseudomonas plecoglossicida.

Experimental Protocols

Protocol 1: Quantification of 2-Keto-D-Gluconic Acid by HPLC

This protocol provides a general method for the quantification of 2-KGA in fermentation broth.

1. Sample Preparation: a. Collect a sample of the fermentation broth. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solids. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. Dilute the sample with the mobile phase if the concentration of 2-KGA is expected to be outside the linear range of the standard curve.

2. HPLC Conditions:

  • Column: Aminex HPX-87H (300 x 7.8 mm)
  • Mobile Phase: 5 mM H₂SO₄
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 50°C
  • Detection: UV at 210 nm
  • Injection Volume: 10 µL

3. Standard Curve Preparation: a. Prepare a stock solution of 2-keto-D-gluconic acid standard in the mobile phase. b. Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 2, 5, and 10 g/L). c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

4. Analysis: a. Inject the prepared sample into the HPLC system. b. Identify the 2-KGA peak based on the retention time of the standard. c. Quantify the concentration of 2-KGA in the sample by comparing its peak area to the standard curve.

Protocol 2: Gluconate-2-Dehydrogenase (GA2DH) Activity Assay

This spectrophotometric assay measures the activity of GA2DH by monitoring the reduction of an artificial electron acceptor.

1. Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.0.
  • Substrate: 100 mM D-gluconic acid in assay buffer.
  • Electron Acceptor: 1 mM 2,6-dichlorophenolindophenol (DCIP) in assay buffer.
  • Electron Mediator: 10 mM phenazine (B1670421) methosulfate (PMS) in assay buffer (prepare fresh and protect from light).
  • Enzyme Sample: Cell lysate or purified enzyme preparation.

2. Assay Procedure: a. In a cuvette, combine 800 µL of assay buffer, 100 µL of D-gluconic acid solution, and 50 µL of DCIP solution. b. Add 20 µL of PMS solution and mix gently. c. Initiate the reaction by adding 30 µL of the enzyme sample. d. Immediately monitor the decrease in absorbance at 600 nm for 5 minutes at a constant temperature (e.g., 30°C).

3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA₆₀₀/min) from the linear portion of the reaction curve. b. Calculate the enzyme activity using the molar extinction coefficient of DCIP (16.3 mM⁻¹cm⁻¹ at pH 6.0).

Mandatory Visualizations

Metabolic_Pathway_to_2KGA Glucose Glucose Gluconic_Acid Gluconic_Acid Glucose->Gluconic_Acid Glucose Dehydrogenase Two_KGA 2-Keto-D-Gluconic Acid Gluconic_Acid->Two_KGA Gluconate-2- Dehydrogenase Five_KGA 5-Keto-D-Gluconic Acid Gluconic_Acid->Five_KGA Gluconate-5- Dehydrogenase

Caption: Metabolic pathway showing

Technical Support Center: Optimizing pH and Aeration for Large-Scale Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing and troubleshooting the large-scale production of gluconic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for this compound (GA) production is highly dependent on the microorganism used. For fungal fermentation with Aspergillus niger, the optimal pH range is typically between 4.5 and 6.5.[1][2][3] Specifically, a pH of 5.5 is often cited as optimal for A. niger.[1][4][5] Some studies have reported the best yields at pH 6.0 or 6.5.[6][7][8] It is critical to maintain the pH above 3.5, as lower values can trigger the tricarboxylic acid (TCA) cycle, leading to the formation of citric acid as a byproduct.[1][2] For bacterial fermentation using Gluconobacter oxydans, a low pH environment (2.5-3.5) can be beneficial as it limits the further oxidation of this compound into 2-ketothis compound, thereby increasing the final yield.[9]

Q2: Why is aeration critical for this compound fermentation?

A2: this compound synthesis is a strictly aerobic process, meaning it requires a consistent and sufficient supply of oxygen.[1][2] The rate of oxygen transfer from the gas phase to the liquid medium directly impacts the metabolic activity of the microorganisms and the efficiency of the glucose oxidation reaction.[1] Inadequate aeration can lead to reduced production rates, lower yields, and the formation of undesirable byproducts.

Q3: What are the key parameters to monitor for aeration?

A3: The most crucial parameters for aeration are the Dissolved Oxygen (DO) concentration, the air flow rate, and the agitation speed.[1] For G. oxydans, the DO level should be continuously maintained above 20% to ensure high productivity.[1][2] For A. niger, enriching the inlet air with pure oxygen to maintain a DO level above 75% saturation has been shown to improve results.[3] Agitation is also vital as it increases the oxygen transfer efficiency by breaking large air bubbles into smaller ones, thus increasing the surface area for gas exchange.[3]

Q4: How is the pH controlled during large-scale fermentation?

A4: As this compound is produced, the pH of the fermentation broth naturally decreases. To maintain the optimal pH range, a neutralizer is typically added. Common neutralizers include sodium hydroxide (B78521) (NaOH) and calcium carbonate (CaCO3).[2][3] In large-scale bioreactors, this process is often automated using a pH sensor linked to a pump that adds the neutralizing agent as needed.

Q5: What are the main microorganisms used for industrial this compound production?

A5: The filamentous fungus Aspergillus niger is widely used for industrial-scale production due to its high yields and the production of fewer byproducts.[1][2] Bacteria such as Gluconobacter oxydans are also used, particularly for their ability to perform the oxidation reaction efficiently.[1][2]

Data Presentation: Optimized Fermentation Parameters

Table 1: Optimal pH for this compound Production by Microorganism

MicroorganismOptimal pH RangeReported OptimumNotes
Aspergillus niger4.5 - 6.5[1][2][3]5.5 - 6.5[1][4][6][8]pH < 3.5 promotes citric acid formation.[1][2]
Gluconobacter oxydans2.5 - 3.5[9]Not specifiedLow pH inhibits further oxidation to 2-ketothis compound.[9]
Fusarium moniliformeNot specified5.5[8]
Aureobasidium pullulans4.5 - 6.5[1]Not specifiedHigh air pressure can favor production.[1]

Table 2: Optimal Aeration Conditions for this compound Production

MicroorganismParameterOptimal ConditionExpected Outcome
Gluconobacter oxydansDissolved Oxygen (DO)> 20%[1][2]Ensures high productivity of keto-d-gluconate.[1][2]
Aspergillus nigerDissolved Oxygen (DO)> 75%[3]Increased gluconate productivity.[3]
Aspergillus nigerAeration Rate2.0 L/min (high)[3]Modulated this compound production.[3]
A. nigerOxygen SupplyOxygen-enriched air (32% O₂)[1]Increased yield (0.903 mol/mol) and reduced citric acid.[1]
Gluconobacter oxydansOxygen SupplyHigh oxygen atmosphere[10]Productivity up to ~32 g/L/h.[10]

Troubleshooting Guides

Issue 1: Low or No this compound Yield

Possible CauseTroubleshooting Step
Suboptimal pH Verify that the pH of the medium is within the optimal range for your microorganism (see Table 1). Implement continuous pH monitoring and control. A pH below 3.5 with A. niger can shift metabolism towards citric acid production.[1][2]
Inadequate Aeration Ensure the Dissolved Oxygen (DO) level is maintained above the minimum requirement (e.g., >20% for G. oxydans).[1][2] Increase agitation speed or air flow rate to improve the oxygen transfer rate.[3]
Microbial Contamination Aseptically collect a sample of the fermentation broth and plate it on a general-purpose medium to check for contaminating microorganisms. Review and reinforce sterile techniques during inoculation and sampling.
Nutrient Limitation Confirm that the fermentation medium contains adequate concentrations of the carbon source (glucose), nitrogen, and essential minerals.[7]

Issue 2: High Levels of Byproducts (e.g., Citric Acid, 2-Ketothis compound)

Possible CauseTroubleshooting Step
Low pH (Citric Acid) If using A. niger, a pH drop below 3.5 can trigger the TCA cycle, promoting citric acid formation.[1][2] Ensure the pH control system is functioning correctly to maintain the pH within the 4.5-6.5 range.
High pH (2-Ketothis compound) If using G. oxydans, higher pH levels (e.g., 4.5-5.5) can lead to the accumulation of 2-ketothis compound.[9] To maximize this compound, operate the fermentation at a lower pH of 2.5-3.5.[9]
Excessive Aeration/Specific Strain Metabolism Some strains may inherently produce more byproducts. Consider screening different strains or optimizing aeration to find a balance that favors this compound production.

Issue 3: Excessive Foaming

Possible CauseTroubleshooting Step
Carbon Dioxide Formation Foaming is a normal result of carbon dioxide production during fermentation.[11] If it becomes excessive and risks overflowing the bioreactor, add a sterile, food-grade antifoaming agent (e.g., 0.5% soybean oil).[3]
High Protein Content in Medium Complex nitrogen sources can contribute to foaming. If possible, test alternative nitrogen sources or use a defined medium.

Issue 4: Inconsistent Batch-to-Batch Results

Possible CauseTroubleshooting Step
Variability in Raw Materials If using complex substrates like molasses or hydrolysates, their composition can vary between batches.[12] Analyze the composition of each new batch of raw material.
Inconsistent Inoculum Standardize the protocol for inoculum preparation, including the age of the culture, growth medium, incubation time, and cell density to ensure a consistent starting point for each batch.[4][12]
Fluctuations in Process Parameters Implement strict, automated monitoring and control of all critical fermentation parameters (pH, temperature, aeration, agitation) to ensure they are consistent throughout the entire process for every batch.[12]

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus niger

  • Medium Preparation: Prepare the fermentation medium. A modified Czapek Dox Broth is often used, containing (g/L): glucose 100.0-140.0, NaNO₃ 3.0, yeast extract 3.0, KH₂PO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5, and FeSO₄·7H₂O 0.01.[7] Adjust the initial pH to 6.0.[7] Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[13]

  • Inoculum Preparation: Prepare a spore suspension of A. niger from a 4-7 day old culture grown on an agar (B569324) slant.[4] Harvest spores in a sterile solution (e.g., 0.1% Tween 80). The final inoculum should contain 10⁸ - 10¹⁰ spores per ml.[14]

  • Inoculation: Aseptically inoculate the sterile fermentation medium with the spore suspension (e.g., a 2% v/v inoculum).[4]

  • Incubation: Incubate the culture in a stirred-tank fermenter at 30°C.[4][7]

  • Parameter Control:

    • pH: Maintain the pH at 5.5 by the automated addition of sterile NaOH or a CaCO₃ solution.[4][15]

    • Aeration: Supply sterile air at a high flow rate (e.g., 1-2 vvm).[3]

    • Agitation: Set the agitation speed to ensure adequate mixing and oxygen transfer (e.g., 200-300 rpm).[13][15]

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals to measure biomass, residual glucose, and this compound concentration using methods like HPLC.[12]

  • Harvesting: Continue the fermentation until the glucose concentration is depleted or the this compound concentration plateaus (typically 7-12 days).[4][7]

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Low this compound Yield cluster_legend Legend Start Low this compound Yield Detected Check_pH Is pH in Optimal Range? (e.g., 4.5-6.5 for A. niger) Start->Check_pH Check_Aeration Is Aeration Sufficient? (DO > 20-75%) Check_pH->Check_Aeration Yes Adjust_pH Action: Adjust pH Controller & Neutralizer Feed Check_pH->Adjust_pH No Check_Contamination Is Culture Contaminated? Check_Aeration->Check_Contamination Yes Adjust_Aeration Action: Increase Airflow or Agitation Speed Check_Aeration->Adjust_Aeration No Review_Sterility Action: Review Sterile Procedures & Restart Fermentation Check_Contamination->Review_Sterility Yes End_Good Yield Improved Check_Contamination->End_Good No Adjust_pH->Check_Aeration:n Adjust_Aeration->Check_Contamination End_Bad Issue Persists: Investigate Nutrients/Strain Review_Sterility->End_Bad Problem Problem Check Check Action Action Result Result

Caption: Troubleshooting workflow for low this compound yield.

MetabolicPathway cluster_main Impact of pH and Aeration on A. niger Metabolism cluster_conditions Process Conditions Glucose Glucose GOD Glucose Oxidase (GOD) Glucose->GOD TCA TCA Cycle Glucose->TCA Gluconolactone Glucono-δ-lactone GOD->Gluconolactone Gluconic_Acid This compound (Target Product) Gluconolactone->Gluconic_Acid Citric_Acid Citric Acid (Byproduct) TCA->Citric_Acid High_Aeration High Aeration (High DO) High_Aeration->GOD Promotes Optimal_pH Optimal pH (4.5 - 6.5) Optimal_pH->GOD Favors Low_pH Low pH (< 3.5) Low_pH->TCA Triggers

Caption: Relationship between pH, aeration, and metabolic pathways.

ExperimentalWorkflow cluster_exp Experimental Workflow for Fermentation Optimization Step1 1. Medium Prep & Sterilization Step2 2. Inoculum Preparation Step1->Step2 Step3 3. Fermenter Inoculation Step2->Step3 Step4 4. Fermentation Run (pH & Aeration Control) Step3->Step4 Step5 5. Regular Sampling Step4->Step5 Step6 6. Analytical Quantification (HPLC) Step5->Step6 Step7 7. Data Analysis & Parameter Tuning Step6->Step7 Step7->Step4 Iterate

Caption: Workflow for optimizing fermentation parameters.

References

Technical Support Center: Downstream Processing of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gluconic acid downstream processing. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance and detailed protocols for common challenges encountered during the purification and isolation of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is my final this compound yield unexpectedly low?

Answer:

Low recovery of this compound can stem from several stages in the downstream process. The most common culprits are inefficient separation from the fermentation broth, losses during purification steps, and suboptimal crystallization conditions.

  • Inefficient Primary Separation: The initial recovery from the fermentation broth is critical. Traditional methods like precipitation with calcium carbonate can lead to losses if not optimized. In this process, this compound is converted to calcium gluconate, which is then precipitated.[1][2] Incomplete precipitation due to factors like incorrect pH, temperature, or stoichiometry will significantly reduce the starting amount for subsequent purification steps.

  • Losses During Purification:

    • Ion Exchange Chromatography: While effective for removing impurities, improper resin selection, inadequate binding capacity, or incorrect elution conditions can lead to the loss of this compound.[3][4]

    • Electrodialysis: Membrane fouling or using membranes with incorrect permselectivity can result in the loss of gluconate ions into the wrong streams.[5]

    • Reactive Extraction: The choice of solvent (diluent) and extractant (e.g., tertiary amines) greatly impacts the distribution coefficient. An unsuitable combination will result in poor extraction efficiency.[6]

  • Poor Crystallization: If crystallization is the final step, factors like the presence of impurities, incorrect supersaturation levels, and improper cooling profiles can prevent efficient crystal formation, leaving a significant amount of product in the mother liquor.[7]

Question 2: My purified this compound has poor purity and a noticeable color. How can I improve this?

Answer:

Purity and color issues are typically caused by residual proteins, unfermented sugars, inorganic salts from the fermentation medium, or byproducts like keto-gluconic acids.[8] Non-enzymatic browning reactions can also contribute to coloration.[9]

  • Initial Broth Treatment: The fermentation broth should first be clarified by centrifugation or filtration to remove microbial cells and other suspended solids.[8][10]

  • Decolorization: Treatment with activated carbon is a common and effective method for removing colored impurities.[1][11] This is often performed on the hot gluconate solution before crystallization or other purification steps.

  • Advanced Purification Techniques:

    • Ion Exchange Chromatography: This is a highly effective method for removing charged impurities like inorganic salts and other organic acids.[3][12][13] Anion exchange resins are used to bind the gluconate anion, allowing neutral impurities like sugars to pass through.[3][4]

    • Electrodialysis with Bipolar Membranes (BMED): BMED is an environmentally friendly technique that can effectively separate and concentrate this compound from its salt form (e.g., sodium gluconate) while removing impurities.[14][15] It is particularly useful for separating this compound from inorganic salts.[5]

    • Nanofiltration: Membrane-based processes like nanofiltration can be optimized to retain unfermented glucose while allowing the smaller this compound molecules to permeate, thus achieving separation.[16]

Question 3: I am struggling with the crystallization of this compound. What factors should I control?

Answer:

Crystallization of this compound is challenging due to its high solubility in water and its tendency to form an equilibrium with its lactones (glucono-δ-lactone and glucono-γ-lactone).[8][17] The specific form that crystallizes is highly dependent on temperature.

  • Temperature Control: This is the most critical factor.

    • To crystallize This compound , the process should be conducted below 30°C (preferably 20-25°C).[1][18]

    • To crystallize glucono-δ-lactone , the temperature should be maintained between 30°C and 70°C.[1][18]

  • Supersaturation: A supersaturated solution is necessary for crystallization to occur. This is typically achieved by concentrating the aqueous this compound solution in a vacuum at a low temperature to avoid degradation.[17]

  • Seeding: Adding seed crystals of the desired form (this compound or a lactone) can facilitate and accelerate the crystallization process.[17][19]

  • Agitation: Gentle and consistent stirring helps to maintain a uniform temperature and supersaturation throughout the crystallizer, promoting uniform crystal growth.[19]

  • Solvent Addition: For calcium gluconate crystallization, the addition of water-miscible solvents like ethanol (B145695) can reduce its solubility and promote precipitation.[1][20]

Comparative Data on Purification Techniques

The selection of a purification strategy often involves a trade-off between yield, purity, and operational complexity. The following tables summarize quantitative data for common downstream processing methods.

Table 1: Comparison of Primary Recovery & Purification Methods for this compound

MethodTypical PurityTypical Recovery/YieldKey AdvantagesKey Disadvantages
Precipitation (as Calcium Gluconate) 50-80% (before further purification)[16]~90%Simple, relatively low cost.Generates significant solid waste (calcium sulfate); requires further purification steps.
Reactive Extraction (with TOA) >90%80-95%[6]High selectivity.Requires use of organic solvents; can be complex to optimize.
Anion Exchange Chromatography >95%85-95%High purity; effective for removing salts and other charged impurities.[3]Can be expensive due to resin cost; requires regeneration.
Electrodialysis (BMED) >96% (for regenerated base)[14]88-98% (current efficiency)Environmentally friendly (no salt waste); continuous process.[14]High capital cost; membrane fouling can be an issue.
Nanofiltration >90%88% (permeation rate)[16]Green process; can separate acid from unfermented sugar.[16]Pressure-driven process; membrane selection is critical.

Detailed Experimental Protocols

Protocol 1: Purification via Calcium Carbonate Precipitation

This protocol describes a common method to recover this compound from a clarified fermentation broth.

Objective: To precipitate this compound as calcium gluconate, separate it, and then regenerate the free acid.

Materials:

  • Clarified this compound fermentation broth

  • Calcium carbonate (CaCO₃) or Calcium hydroxide (B78521) (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄), stoichiometric amount

  • Activated carbon

  • Filtration apparatus (e.g., Buchner funnel)

  • pH meter and heating/stirring plate

Methodology:

  • Neutralization & Precipitation:

    • Heat the clarified fermentation broth to 80-90°C with vigorous stirring.[19]

    • Slowly add calcium carbonate slurry to the broth to neutralize the this compound. Maintain the pH around 6.0-7.0. The reaction is: 2 C₆H₁₂O₇ + CaCO₃ → Ca(C₆H₁₁O₇)₂ + H₂O + CO₂.

    • Continue stirring at an elevated temperature to form a hot, supersaturated solution of calcium gluconate.[1]

  • Decolorization & Clarification:

    • Add activated carbon (typically 1-2% w/v) to the hot solution and stir for 30 minutes to adsorb colored impurities.[1][19]

    • Filter the hot solution to remove the activated carbon and any other solids.

  • Crystallization of Calcium Gluconate:

    • Cool the clear filtrate to approximately 20°C while stirring gently. Seeding with calcium gluconate crystals can be done when the temperature reaches 30-40°C to induce crystallization.[19]

    • Allow crystallization to proceed for 8-12 hours at a low temperature (10-20°C).[19]

  • Recovery of Calcium Gluconate:

    • Separate the calcium gluconate crystals from the mother liquor by centrifugation or filtration.

    • Wash the crystals several times with cold water to remove soluble impurities.

    • Dry the crystals at 80°C.[1]

  • Regeneration of this compound:

    • Re-dissolve the purified calcium gluconate crystals in water.

    • Add a stoichiometric amount of sulfuric acid to the solution. This will precipitate calcium as calcium sulfate (B86663) (CaSO₄) and release the free this compound.[1]

    • Filter off the insoluble calcium sulfate. The resulting filtrate is a purified aqueous solution of this compound.

Protocol 2: Purification using Anion Exchange Chromatography

This protocol is for polishing a partially purified this compound solution to remove residual salts and other charged impurities.

Objective: To achieve high-purity this compound by separating it from other anions and neutral molecules.

Materials:

  • Strong base anion exchange resin (e.g., Dowex 1-X10)[13]

  • Partially purified this compound solution

  • Deionized water

  • Eluent: A strong acid solution (e.g., HCl or H₂SO₄) or a gradient of formic acid.[13]

  • Chromatography column

  • Fraction collector

Methodology:

  • Resin Preparation & Packing:

    • Swell the anion exchange resin in deionized water.

    • Pack the column with the resin slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing it with several column volumes of deionized water or a starting buffer until the pH of the eluate is stable.

  • Sample Loading:

    • Adjust the pH of the this compound solution to be above its pKa (~3.7) to ensure the gluconate is in its anionic form (C₆H₁₁O₇⁻).

    • Apply the solution to the top of the equilibrated column at a controlled flow rate. The gluconate anions will bind to the positively charged functional groups of the resin.[3]

  • Washing:

    • Wash the column with several volumes of deionized water. This step removes unbound materials, such as neutral molecules (e.g., residual sugars) and cations.[3]

  • Elution:

    • Displace the bound this compound from the resin by passing an eluent containing a stronger anion through the column.[3] A common method is to use a gradient of a strong acid. The stronger anions in the eluent compete with the gluconate for binding sites on the resin, causing the this compound to be released and flow out of the column.

    • Alternatively, a gradient elution with increasing concentrations of formic acid can be used for finer separation of different organic acids.[13]

  • Fraction Collection & Analysis:

    • Collect the eluate in fractions using a fraction collector.

    • Analyze the fractions for this compound concentration (e.g., via HPLC) to identify and pool the fractions containing the purified product.

Visualized Workflows

Troubleshooting Flowchart for Low Purity

The following diagram provides a logical workflow for diagnosing and solving issues related to low purity in the final this compound product.

Troubleshooting_Purity Start Start: Low Purity or Coloration Issue Check_Clarification Was initial broth clarified effectively (centrifugation/filtration)? Start->Check_Clarification Clarify Action: Improve cell and solid removal step. Check_Clarification->Clarify No Check_Carbon Was activated carbon treatment performed? Check_Clarification->Check_Carbon Yes Clarify->Check_Carbon Add_Carbon Action: Introduce activated carbon treatment step (1-2% w/v). Check_Carbon->Add_Carbon No Check_Byproducts Are byproducts present (e.g., keto-gluconic acids)? Check_Carbon->Check_Byproducts Yes Add_Carbon->Check_Byproducts Optimize_Ferm Action: Optimize fermentation conditions (pH, DO) to minimize byproduct formation. Check_Byproducts->Optimize_Ferm Yes Implement_Purification Implement advanced purification method. Check_Byproducts->Implement_Purification No Optimize_Ferm->Implement_Purification Ion_Exchange Anion Exchange Chromatography Implement_Purification->Ion_Exchange Electrodialysis Electrodialysis (BMED) Implement_Purification->Electrodialysis Nanofiltration Nanofiltration Implement_Purification->Nanofiltration End End: High Purity Product Achieved Ion_Exchange->End Electrodialysis->End Nanofiltration->End

Caption: Troubleshooting workflow for low this compound purity.

General Experimental Workflow

This diagram illustrates a generalized, multi-step workflow for the downstream processing of this compound, from fermentation broth to a purified final product.

DSP_Workflow cluster_0 Upstream cluster_1 Primary Recovery cluster_2 Purification cluster_3 Final Product Fermentation Fermentation Broth Clarification 1. Clarification (Remove Cells) Fermentation->Clarification Precipitation 2. Precipitation (as Calcium Gluconate) Clarification->Precipitation Acidification 3. Acid Regeneration (H₂SO₄ Addition) Precipitation->Acidification Purification 4. Polishing (e.g., Ion Exchange) Acidification->Purification Concentration 5. Concentration & Crystallization Purification->Concentration Final_Product Purified this compound or GdL Concentration->Final_Product

References

Technical Support Center: Troubleshooting Glucose to Gluconic Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the oxidation of glucose to gluconic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic oxidation of glucose to this compound?

The optimal pH for glucose oxidase, the primary enzyme used in this conversion, is generally between 4.5 and 6.5.[1][2][3] For instance, glucose oxidase from Aspergillus niger exhibits optimal activity in a pH range of 4.0 to 7.0.[4] Maintaining the pH within this range is critical, as deviations can lead to decreased enzyme activity and lower conversion rates. For Gluconobacter oxydans, the optimal pH for glucose dehydrogenase (GDH) is between 5 and 6.[5]

Q2: What is the ideal temperature for this reaction?

The optimal temperature for fungal glucose oxidases typically falls within the range of 40-60 °C.[4] It is crucial to maintain a stable temperature, as excessive heat can lead to enzyme denaturation and a subsequent loss of activity.

Q3: Why is oxygen availability so important for the reaction?

The oxidation of glucose to this compound is a strictly aerobic process.[2] Molecular oxygen acts as the electron acceptor in the reaction catalyzed by glucose oxidase.[4] Insufficient dissolved oxygen is a common rate-limiting factor. Increasing the dissolved oxygen concentration can significantly boost the activity of glucose oxidase and the production rate of D-gluconic acid.[1][4]

Q4: Can the byproduct hydrogen peroxide affect the reaction?

Yes, hydrogen peroxide (H₂O₂) is a byproduct of the reaction catalyzed by glucose oxidase and is a strong deactivating agent for the enzyme.[4] Its accumulation can inhibit or damage the glucose oxidase, leading to a significant drop in conversion efficiency.[4]

Q5: How can the negative effects of hydrogen peroxide be mitigated?

A common and effective strategy is to use catalase in conjunction with glucose oxidase.[3][4] Catalase breaks down hydrogen peroxide into water and oxygen, thereby protecting the glucose oxidase from deactivation.[4] Co-immobilization of both enzymes is often the preferred method.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the glucose to this compound oxidation process.

Problem Potential Cause Recommended Solution
Low Conversion Rate Suboptimal pH Verify and adjust the pH of the reaction mixture to the optimal range of 4.5-6.5 for fungal glucose oxidase.[1][2]
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range of 40-60 °C for fungal glucose oxidase.[4]
Insufficient Oxygen Increase the aeration rate or agitation speed to improve oxygen transfer into the reaction medium. Consider using oxygen-enriched air.[1][4]
Enzyme Inhibition by Hydrogen Peroxide Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct.[3][4]
Enzyme Inactivation Check for the presence of inhibiting metal ions such as Ag⁺, Hg²⁺, Cu²⁺, Mg²⁺, and Ca²⁺.[4] Ensure proper storage and handling of the enzyme to maintain its activity.
Incorrect Substrate Anomer Glucose oxidase is highly specific for the β-D-glucose anomer. The α-anomer is a poor substrate.[4] Allow for mutarotation to occur for a sufficient amount of time if starting with pure α-D-glucose.
Reaction Stops Prematurely Enzyme Deactivation This is often due to the accumulation of hydrogen peroxide.[4] Implement a strategy to remove H₂O₂ as described above.
Depletion of Oxygen Monitor dissolved oxygen levels. If they are dropping significantly, improve aeration.
Significant pH Drop The production of this compound will lower the pH of the medium.[5] Use a buffer system or add a base (e.g., sodium hydroxide (B78521) or calcium carbonate) to maintain the pH within the optimal range.[1]
Formation of Byproducts Further Oxidation In some chemical catalysis methods, this compound can be further oxidized to other products.[6][7] Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of this compound.
Side Reactions Depending on the catalytic method, side products like formic and acetic acids can be formed.[8] Adjusting reaction conditions may help improve selectivity.

Experimental Protocols

Enzyme Activity Assay for Glucose Oxidase

This protocol provides a general method for determining the activity of glucose oxidase.

  • Prepare a reaction mixture containing a known concentration of glucose in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.5).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30 °C).[9]

  • Initiate the reaction by adding a specific amount of glucose oxidase solution.

  • Monitor the reaction progress . This can be done by:

    • Measuring the consumption of oxygen using an oxygen electrode.

    • Measuring the formation of hydrogen peroxide using a colorimetric assay (e.g., with peroxidase and a chromogenic substrate).

    • Measuring the formation of this compound via titration with a standard base or using HPLC.

  • Calculate the enzyme activity . One unit of glucose oxidase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of glucose per minute under specified conditions.

General Protocol for Enzymatic Glucose to this compound Conversion
  • Dissolve glucose in a buffered solution (e.g., pH 5.5) to the desired concentration (e.g., 2.5 mM to 5.0 mM).[9]

  • Add glucose oxidase (e.g., 1.0 mg/mL) and, if necessary, catalase to the solution.[9]

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 5.5) with continuous agitation (e.g., 100 rpm).[9]

  • Ensure adequate aeration by bubbling air or oxygen through the mixture.

  • Monitor the conversion of glucose to this compound over time by taking samples and analyzing them using methods like HPLC or titration.

Visualizations

Troubleshooting_Workflow start Low Glucose to this compound Conversion Rate check_ph Is pH within optimal range (4.5-6.5)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_temp Is temperature within optimal range (40-60 °C)? check_ph->check_temp Yes adjust_ph->check_ph adjust_temp Adjust Temperature check_temp->adjust_temp No check_o2 Is there sufficient dissolved oxygen? check_temp->check_o2 Yes adjust_temp->check_temp increase_aeration Increase Aeration / Agitation check_o2->increase_aeration No check_h2o2 Is hydrogen peroxide being removed? check_o2->check_h2o2 Yes increase_aeration->check_o2 add_catalase Add Catalase check_h2o2->add_catalase No check_inhibitors Are inhibitors present? check_h2o2->check_inhibitors Yes add_catalase->check_h2o2 remove_inhibitors Identify and Remove Inhibitors check_inhibitors->remove_inhibitors Yes success Conversion Rate Improved check_inhibitors->success No remove_inhibitors->success

Caption: Troubleshooting workflow for low conversion rates.

Caption: Enzymatic oxidation of glucose to this compound.

References

effect of substrate concentration on gluconic acid production rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of substrate concentration on gluconic acid production rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate (glucose) concentration for this compound production?

The optimal glucose concentration for this compound production typically falls within the range of 10% to 20% (w/v).[1] However, the exact optimal concentration can vary depending on the specific microbial strain and fermentation conditions. For instance, studies with Aspergillus niger have identified optimal concentrations at 12% and 14% (w/v).[1][2] High glucose concentrations (above 20%) can lead to substrate inhibition, which decreases the production of this compound.[1]

Q2: How does substrate concentration affect the rate of this compound production?

Initially, increasing the substrate concentration leads to a higher rate of this compound production. However, after reaching an optimal concentration, further increases in substrate levels can inhibit the enzymatic activity responsible for converting glucose to this compound, thereby reducing the production rate.[1]

Q3: Can other carbon sources besides glucose be used for this compound production?

While glucose is the most common and effective substrate, other carbon sources can be utilized. Agro-industrial byproducts such as sugarcane hydrolysates, corn stover, and whey have been investigated as more economical alternatives.[3] Golden syrup has also been effectively used as a substitute for glucose in some fermentation processes.

Q4: What is the role of pH in this compound production, and how does it relate to substrate concentration?

Maintaining an optimal pH is crucial for efficient this compound production, typically between 4.5 and 6.5.[3][4] The production of this compound naturally lowers the pH of the fermentation medium. If the pH drops too low (below 3.5), it can inhibit the activity of glucose oxidase, the key enzyme in the process.[3][4] Therefore, pH control, often through the addition of neutralizers like NaOH or CaCO3, is essential, especially at high initial substrate concentrations.

Q5: How does aeration influence the effect of substrate concentration?

Aeration is critical as the conversion of glucose to this compound is an oxidative process.[1][3] A high dissolved oxygen level is necessary to support the activity of glucose oxidase. Insufficient aeration can become a limiting factor, even at optimal substrate concentrations, leading to a lower production rate.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low this compound Yield Sub-optimal Substrate Concentration: The initial glucose concentration may be too low or too high.Optimize the glucose concentration for your specific strain. Start with a concentration in the range of 10-15% (w/v) and perform a dose-response experiment.
Substrate Inhibition: High concentrations of glucose (>20%) can inhibit enzyme activity.[1]If using high initial glucose concentrations, consider a fed-batch fermentation strategy to maintain the glucose level within the optimal range.
Poor Aeration: Insufficient oxygen supply limits the oxidative conversion of glucose.[1]Increase the agitation speed or the aeration rate. Ensure the fermenter design allows for efficient oxygen transfer.
Incorrect pH: The pH of the medium may have dropped to an inhibitory level.Monitor and control the pH of the fermentation broth. Use a suitable buffer or add a neutralizer like CaCO3 or NaOH to maintain the pH between 5.5 and 6.5.[2][3]
Inconsistent Production Rates Fluctuations in Substrate Concentration: In fed-batch systems, inconsistent feeding can lead to variable production rates.Implement a controlled feeding strategy to maintain a stable glucose concentration in the fermenter.
Nutrient Limitation: Other essential nutrients, such as the nitrogen source, may be depleted.Ensure the fermentation medium is well-balanced. A study showed that 1% peptone as a nitrogen source was optimal for A. niger.[1]
Formation of Byproducts High Substrate Concentration: Very high glucose levels can sometimes lead to the formation of other organic acids.Optimize the initial glucose concentration to minimize byproduct formation.
Contamination: The presence of contaminating microorganisms can lead to the production of unwanted byproducts.Ensure aseptic techniques are strictly followed during inoculum preparation and fermentation.

Data Presentation

Table 1: Effect of Glucose Concentration on this compound Production by Aspergillus niger

Glucose Concentration (% w/v)This compound Yield (g/L)Biomass (g/L)Reference
10--[1]
1278.04-[2]
1458.4610.02[1]
20Decreased ProductionRelatively Constant[1]
256.98 (µg/ml)-[5]
>30Inhibitory-[1]

Note: The results from different studies may not be directly comparable due to variations in strains and experimental conditions.

Experimental Protocols

Key Experiment: Optimizing Substrate Concentration for this compound Production

Objective: To determine the optimal initial glucose concentration for maximizing this compound production using a specific microbial strain (e.g., Aspergillus niger).

Methodology:

  • Inoculum Preparation:

    • Prepare a spore suspension of the microbial strain from a fresh culture grown on a suitable agar (B569324) medium.

    • The spore count should be standardized to ensure a consistent inoculum size for all experiments (e.g., 10^8 - 10^10 spores/ml).

  • Fermentation Medium:

    • Prepare a basal fermentation medium. A typical medium for A. niger might contain (per liter):

      • Glucose (variable concentrations: e.g., 5%, 10%, 15%, 20%, 25% w/v)

      • Peptone: 10 g[1]

      • KH2PO4: 0.2 g

      • MgSO4·7H2O: 0.25 g

      • Di-ammonium phosphate: 0.9 g

      • Urea: 0.15 g

    • Adjust the initial pH of the medium to 6.0.[1]

  • Fermentation Conditions:

    • Dispense equal volumes of the medium with varying glucose concentrations into fermentation flasks or a bioreactor.

    • Inoculate each flask with the prepared spore suspension.

    • Incubate at 30°C with agitation (e.g., 180-250 rpm) for a specified period (e.g., 7-12 days).[1][2]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., every 24 hours).

    • Analyze the samples for:

      • This compound concentration (e.g., using HPLC or titration).

      • Residual glucose concentration.

      • Biomass (mycelial dry weight).

      • pH of the medium.

  • Data Interpretation:

    • Plot this compound concentration, residual glucose, and biomass against time for each initial glucose concentration.

    • Determine the optimal initial glucose concentration that results in the highest this compound yield and production rate.

Mandatory Visualization

GluconicAcidProductionWorkflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase cluster_results Results & Optimization Inoculum Inoculum Preparation (e.g., A. niger spores) Fermentation Submerged Fermentation (Controlled Temp, pH, Aeration) Inoculum->Fermentation Inoculation Medium Medium Preparation (Varying Glucose Conc.) Medium->Fermentation Nutrient Supply Sampling Regular Sampling Fermentation->Sampling Process Monitoring Analysis Analysis of: - this compound - Residual Glucose - Biomass Sampling->Analysis Sample Processing Data Data Interpretation Analysis->Data Quantitative Data Optimization Identify Optimal Substrate Concentration Data->Optimization Decision Making

Caption: Experimental workflow for optimizing substrate concentration in this compound production.

References

strategies to enhance glucose oxidase activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucose Oxidase (GOx). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing GOx activity and stability. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for GOx activity?

A1: Glucose oxidase derived from Aspergillus niger generally exhibits maximum activity in a pH range of 4.0 to 7.0, with an optimum often cited around pH 5.5.[1][2] The optimal temperature is typically between 30°C and 60°C.[1] However, thermal stability decreases significantly above 50-60°C, with free GOx losing all activity at 70°C.[2][3]

Q2: What are the common causes of GOx instability and activity loss?

A2: GOx instability is a significant challenge, especially for applications like continuous glucose monitoring.[4][5] Key causes include:

  • Hydrogen Peroxide (H₂O₂): As a product of the enzymatic reaction, H₂O₂ can cause oxidative damage to the enzyme, particularly to methionine residues, leading to inactivation. The reduced form of GOx is about 100 times more susceptible to inactivation by H₂O₂ than the oxidized form.[1][4]

  • Thermal Denaturation: Elevated temperatures lead to the unfolding of the protein structure and loss of the essential FAD cofactor, causing irreversible inactivation.[6][7]

  • Sub-optimal pH: Extreme pH values can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis.[2]

  • Inhibitors: Various substances can inhibit GOx activity, including certain metal ions (Ag⁺, Hg²⁺, Co²⁺) and chemical reagents.[1]

Q3: How can I improve the long-term stability of GOx?

A3: Several strategies can significantly enhance GOx stability:

  • Immobilization: Attaching the enzyme to a solid support is a primary method to improve stability and allow for reuse.[8][9] Common techniques include covalent bonding, entrapment, and cross-linking.[8] Immobilization can enhance thermal and pH stability.[10][11]

  • Genetic Engineering: Site-directed mutagenesis can be used to introduce mutations that improve thermal resistance and catalytic efficiency.[1][12] For example, a double mutant (Thr30Ser/Ile94Val) showed an increase in thermal resistance from 58°C to 62°C.[1]

  • Use of Additives: Stabilizers such as polyols (sorbitol), salts (NaCl, K₂SO₄), and polymers (polyethylenimine) can protect the enzyme from denaturation.[3][6][13]

  • Encapsulation: Techniques like silica (B1680970) sol-gel encapsulation create a protective microenvironment around the enzyme, shielding it from degradative factors.[4][5]

Q4: What substances are known to interfere with GOx-based assays?

A4: In clinical or complex samples, several substances can interfere with GOx-based glucose measurements. Interference can be enzymatic (affecting the enzyme directly) or electrochemical (affecting the sensor electrode).[14]

  • Other Sugars: While GOx is highly specific for β-D-glucose, high concentrations of other sugars like galactose may cause minor interference.[1][14]

  • Drugs: Certain drugs, such as the antidiabetic medication gliclazide (B1671584), can interfere with the peroxidase-based detection method commonly coupled with GOx, leading to underestimation of glucose levels.[15]

  • Reducing Agents: Ascorbic acid and uric acid are common interferents in electrochemical biosensors as they can be oxidized at the electrode, generating a false signal.[16]

Troubleshooting Guides

Issue 1: Low or No GOx Activity Detected in Assay

This guide helps diagnose common reasons for unexpectedly low enzymatic activity.

Caption: Troubleshooting workflow for low GOx activity.

Issue 2: Poor Enzyme Stability Over Time or Under Stress (e.g., High Temperature)

This guide addresses rapid loss of activity in stored samples or during experiments.

Caption: Strategies to address poor GOx stability.

Data Presentation: GOx Stability Enhancement

The following tables summarize quantitative data on strategies to improve the stability of Glucose Oxidase.

Table 1: Effect of pH and Immobilization on Thermal Stability

Enzyme FormpHDenaturation Temp (Td)Reference
Free GOx7.957.5 °C[10]
Free GOx6.760.0 °C[10]
Free GOx5.461.5 °C[10]
Immobilized GOx on SFF5.463.0 °C[10]
SFF: Poly(vinyl alcohol) super fine fibers

Table 2: Effect of Additives on Immobilized GOx Operational Stability at 70°C

AdditiveTransition Temp (Tm)Half-life (t₁/₂) Fold IncreaseReference
Control (No Additive)75 °C1.0x[13]
Kanamycin80 °C7.7x[13]
NaCl82 °C11.0x[13]
K₂SO₄84 °C22.0x[13]

Table 3: Effect of Polymer Complexation on Thermal Stability

Enzyme FormOptimal TemperatureStability LimitReference
Free GOx50 °CActivity lost at 70 °C[3]
GOx-PEI Complex>60 °CActivity maintained up to 70 °C[3]
PEI: Polyethylenimine

Experimental Protocols

Protocol 1: Standard GOx Activity Assay (Colorimetric)

This protocol is based on the common coupled enzyme assay using horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

  • 0.1 M Potassium Phosphate Buffer (pH 7.0)

  • GOx sample (diluted in buffer to 0.1-0.15 U/mL)[17]

  • Substrate solution: 100 mg/mL D-glucose in water[17]

  • Chromogen solution: 6.6 mg/mL o-dianisidine dihydrochloride (B599025) in water[17]

  • HRP solution: 1 mg/mL in buffer[18]

  • Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

  • Prepare Reaction Mixture: In a suitable tube, prepare the reaction mixture. For a 3 mL final volume in a cuvette, mix:

    • 2.50 mL 0.1 M Phosphate Buffer (pH 7.0)

    • 0.50 mL D-glucose solution

    • 0.01 mL HRP solution

    • 0.05 mL o-dianisidine solution[17]

  • Equilibration: Transfer the reaction mixture to a cuvette and place it in the spectrophotometer. Allow the temperature to equilibrate to 25°C.

  • Initiate Reaction: Start the reaction by adding 0.05 mL of the diluted GOx enzyme sample. Mix gently by inverting.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 500 nm (for o-dianisidine).[19] Record readings every 30 seconds for 5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Use the Beer-Lambert law and the molar extinction coefficient of the oxidized chromogen to calculate the rate of H₂O₂ production, which corresponds to GOx activity. One unit of GOx is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of glucose per minute under the specified conditions.[17][20]

Protocol 2: GOx Immobilization on Magnetic Nanoparticles (MNPs)

This protocol describes a common method for covalent immobilization of GOx onto amine-functionalized MNPs using EDC/NHS chemistry.[11]

Caption: Experimental workflow for GOx immobilization on MNPs.

Materials:

  • Fe₃O₄ magnetic nanoparticles (amine-functionalized)

  • Glucose Oxidase (GOx)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Distilled water or appropriate buffer (e.g., Phosphate Buffer, pH 6.0-7.0)

  • External magnet

Procedure:

  • Prepare GOx Activating Solution: Prepare a solution containing GOx, EDC, and NHS in distilled water. A typical ratio might be 0.05 g GOx, 0.1 g EDC, and 0.04 g NHS in 50 mL of water.[11] This mixture activates the carboxyl groups on the GOx enzyme to form a semi-stable NHS ester.

  • Prepare MNP Suspension: Weigh 0.25 g of dried, amine-functionalized MNPs and suspend them in the GOx activating solution from Step 1.

  • Immobilization Reaction: Allow the suspension to react for approximately 12 hours with gentle mixing (e.g., on a shaker) at a controlled temperature (e.g., 5°C or room temperature).[13][19] During this time, the activated carboxyl groups on GOx will react with the surface amino groups of the MNPs to form stable amide bonds.

  • Separation and Washing: After incubation, place the reaction vessel next to a strong external magnet. The GOx-functionalized MNPs will be pulled to the side of the vessel. Carefully decant and discard the supernatant, which contains unbound enzyme and reagents.

  • Final Preparation: Resuspend the MNPs in fresh buffer and repeat the magnetic separation and washing step 3-4 times to ensure all non-covalently bound enzyme is removed.

  • Storage: After the final wash, the resulting biocatalyst can be dried or stored as a suspension in buffer at 4°C. The immobilized enzyme typically shows enhanced stability and can be reused multiple times.[11]

Protocol 3: Site-Directed Mutagenesis of GOx

This protocol provides a general workflow for introducing specific point mutations into the GOx gene to investigate or enhance enzyme properties. This process relies on commercial kits.

Materials:

  • Plasmid DNA containing the GOx gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • Appropriate selective media (e.g., LB agar (B569324) with antibiotic)

Procedure:

  • Primer Design: Design two mutagenic primers that are complementary to opposite strands of the plasmid DNA. The primers should contain the desired mutation and be between 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[21]

  • Mutagenesis PCR: Set up a PCR reaction containing the template GOx plasmid, the mutagenic primers, dNTPs, and a high-fidelity polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Following PCR, digest the parental (non-mutated) template DNA by adding the DpnI enzyme directly to the amplification product. DpnI specifically targets and digests methylated DNA (i.e., the original plasmid), leaving the newly synthesized, unmethylated, mutated plasmids intact. Incubate at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated plasmid DNA into highly competent E. coli cells. Use a standard heat shock protocol (e.g., 42°C for 45-90 seconds).[22]

  • Plating and Selection: Plate the transformed cells onto selective agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Verification: Select several colonies and grow them in liquid culture. Isolate the plasmid DNA from these cultures and verify the presence of the desired mutation via DNA sequencing.

  • Protein Expression and Characterization: Once a correct clone is confirmed, proceed with expressing the mutant GOx protein. Purify the protein and characterize its activity, stability, and kinetics compared to the wild-type enzyme.[23][24]

References

preventing microbial contamination in gluconic acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gluconic Acid Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent microbial contamination in their this compound fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of microbial contamination in my this compound fermentation?

A1: Early detection of contamination is crucial. Common indicators include:

  • Visual Changes: The culture medium may appear cloudy or milky. You might also observe a thin, slimy film (pellicle) on the surface of a liquid culture or fuzzy, cottony growths that can be green, black, white, or blue-green.[1]

  • Olfactory Cues: A foul or sour odor emanating from the fermenter is a strong indicator of bacterial contamination.[1]

  • Process Parameter Deviations: A sudden drop in dissolved oxygen levels, unexpected changes in pH, or an unusual increase in the rate of substrate consumption can signal the presence of contaminating microorganisms.[2][3]

  • Microscopic Examination: Direct microscopic observation of your culture can reveal microbial forms that are inconsistent with your production strain.

Q2: What are the primary sources of contamination in a fermentation process?

A2: Contamination can be introduced at various stages of the fermentation process. The most common sources include:

  • Raw Materials: The substrate (e.g., glucose syrup), water, and other media components can harbor microbial spores if not properly sterilized.

  • Equipment: Improperly sterilized bioreactors, probes, tubing, and seals are frequent sources of contamination.[1] Dead spaces in the equipment can lead to cold spots where sterilization temperatures are not reached.[4]

  • Air and Environment: Airborne spores of bacteria and fungi can enter the fermenter through inadequate air filtration systems.[1]

  • Personnel: Human error during inoculation, sampling, or other manipulations can introduce contaminants.[5]

  • Inoculum: The seed culture itself may be contaminated. It's essential to ensure the purity of your starter culture.[4][6]

Q3: Which microorganisms are typically used for this compound production, and what are their optimal growth conditions?

A3: The most common microorganisms used for industrial this compound production are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans. Maintaining optimal conditions for these organisms is key to both high yield and preventing the growth of contaminants.

ParameterAspergillus nigerGluconobacter oxydans
pH 2.5 - 3.55.5 - 6.0
Temperature 25 - 30°C25 - 30°C
Aeration Highly aerobicObligate aerobe
Substrate GlucoseGlucose, Alcohol

Data sourced from multiple references.[7][8]

Q4: Can I use antibiotics to control bacterial contamination in my fungal fermentation?

A4: While it is possible to add broad-spectrum antibiotics to control bacterial contamination in a fungal fermentation like that of Aspergillus niger, this should be considered a last resort.[1] It is always preferable to identify and eliminate the source of the contamination. The use of antibiotics may not be suitable for all applications, especially in the production of food and pharmaceutical-grade products.

Troubleshooting Guides

Guide 1: Responding to a Suspected Contamination Event

If you suspect your fermentation is contaminated, follow these steps to diagnose and address the issue.

Step 1: Initial Observation and Data Collection

  • Record all observations: Note any visual changes, unusual odors, and deviations in process parameters (pH, dissolved oxygen, temperature, etc.).

  • Aseptic Sampling: Carefully take a sample from the bioreactor for immediate analysis.

Step 2: Microscopic Examination

  • Wet Mount: Prepare a wet mount of the culture sample to quickly visualize the types of microorganisms present.

  • Gram Staining: Perform a Gram stain to differentiate between Gram-positive and Gram-negative bacteria, which can help in preliminary identification.

Step 3: Culture-Based Identification

  • Plating: Plate a diluted sample of the culture on various types of agar (B569324) (e.g., nutrient agar for general bacteria, Sabouraud dextrose agar for fungi) to isolate and cultivate the contaminant.

  • Incubation: Incubate the plates under appropriate conditions to allow the contaminant to grow for further identification.

Step 4: Root Cause Analysis

  • If contamination is confirmed, initiate a root cause analysis to identify the source and prevent future occurrences.

Guide 2: Identifying the Source of Contamination

A systematic approach is necessary to pinpoint the origin of the contamination.

1. Review Sterilization Procedures:

  • Autoclave Validation: Verify that your autoclave is reaching and maintaining the correct temperature (typically 121°C) for the specified duration (at least 15-20 minutes).[1] Use biological indicators to confirm the effectiveness of your sterilization cycles.

  • Media and Equipment: Ensure that all media, reagents, and equipment were properly sterilized before use.

2. Inspect the Bioreactor and Associated Equipment:

  • Seals and O-rings: Check all seals, O-rings, and gaskets for any signs of wear or damage that could compromise the sterile barrier.

  • Tubing and Connections: Inspect all tubing and connections for cracks or loose fittings.

  • Filters: Verify the integrity of all air and liquid filters. A wetted filter can be a source of contamination.[3]

3. Evaluate Aseptic Techniques:

  • Inoculation and Sampling: Review your procedures for inoculation and sampling to ensure they are performed under strict aseptic conditions, preferably in a laminar flow hood.[1]

  • Personnel Training: Confirm that all personnel involved in the fermentation process are adequately trained in aseptic techniques.

4. Test Raw Materials and Inoculum:

  • Sterility Testing: Perform sterility tests on retained samples of media, supplements, and the inoculum to check for pre-existing contamination.

Experimental Protocols

Protocol 1: Sterility Testing of Liquid Media

This protocol is used to confirm that the fermentation medium is sterile before inoculation.

Materials:

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM)

  • Sterile test tubes or flasks

  • Incubators set at 30-35°C and 20-25°C

  • Laminar flow hood

Procedure:

  • Aseptically transfer a representative sample of the liquid medium to be tested into tubes or flasks containing FTM and SCDM.

  • Incubate the FTM tubes at 30-35°C for 14 days. This medium is suitable for the growth of anaerobic and some aerobic bacteria.

  • Incubate the SCDM tubes at 20-25°C for 14 days. This medium supports the growth of a wide range of aerobic bacteria and fungi.[9]

  • Visually inspect the tubes daily for any signs of turbidity, which would indicate microbial growth.

  • If no growth is observed after 14 days, the medium is considered sterile.

Protocol 2: Aseptic Sampling from a Bioreactor

This procedure outlines the steps for taking a sample from a bioreactor without introducing contamination.

Materials:

  • Sterile sample container

  • 70% ethanol (B145695) or other suitable disinfectant

  • Steam source (if using a steam-sterilizable sampling port)

  • Laminar flow hood or a clean environment near the sampling port

Procedure:

  • Ensure the area around the sampling port is clean and free of drafts.

  • If the sampling port is steam-sterilizable, pass steam through the sampling line for 1-2 minutes to sterilize it.[1]

  • Disinfect the outer surface of the sampling port with 70% ethanol.

  • Aseptically connect the sterile sample container to the sampling port.

  • Open the sampling valve and discard the initial small volume of the culture to clear any residue from the sampling line.[1]

  • Collect the desired volume of the sample into the sterile container.

  • Close the sampling valve.

  • Aseptically disconnect the sample container.

  • If applicable, re-sterilize the sampling port with steam.

Protocol 3: Gram Staining for Microbial Identification

This differential staining technique helps to classify bacteria as Gram-positive or Gram-negative based on their cell wall structure.[10]

Reagents:

  • Crystal violet (primary stain)

  • Gram's iodine (mordant)

  • Decolorizer (e.g., 95% ethanol or an acetone-alcohol mixture)

  • Safranin (counterstain)

  • Clean, grease-free microscope slides

  • Inoculating loop

  • Bunsen burner

  • Microscope with oil immersion objective

Procedure:

  • Prepare a thin smear of the microbial sample on a clean slide.

  • Allow the smear to air dry and then heat-fix it by passing it quickly through the flame of a Bunsen burner a few times.[11]

  • Flood the slide with crystal violet and let it stand for 1 minute. Rinse with water.[12]

  • Flood the slide with Gram's iodine and let it stand for 1 minute. Rinse with water.[12]

  • Decolorize with the decolorizing solution for a few seconds until the runoff is clear. Immediately rinse with water.[12]

  • Counterstain with safranin for 30-60 seconds. Rinse with water.[11][12]

  • Blot the slide dry and observe under the oil immersion objective of a microscope.

  • Interpretation: Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[13]

Quantitative Data Summary

Table 1: Standard Sterilization Parameters for Fermentation
MethodTemperaturePressureDurationApplication
Autoclave (Moist Heat) 121°C~15 psi15-30 minutesMedia, glassware, small equipment
Steam-in-Place (SIP) 121°CVaries20-30 minutesBioreactors, large equipment
Dry Heat 160-180°CN/A1-2 hoursGlassware, heat-stable instruments
Filtration N/AN/AN/AHeat-sensitive media and solutions

Note: The exact duration may need to be validated for specific loads and equipment.

Table 2: Acceptance Criteria for Microbial Limit Testing
TestAcceptance Criteria (cfu/g or cfu/mL)
Total Aerobic Microbial Count (TAMC) Typically < 100
Total Yeast and Mold Count (TYMC) Typically < 10
Specified Pathogens (e.g., E. coli, Salmonella, S. aureus) Should be absent

These are general guidelines and may vary depending on the product and regulatory requirements. cfu = colony-forming units.[14]

Visualizations

Contamination_Troubleshooting_Workflow Start Suspected Contamination Observe Observe Visual Cues & Process Parameters Start->Observe Sample Aseptic Sampling Observe->Sample Microscopy Microscopic Examination (Wet Mount, Gram Stain) Sample->Microscopy Plate Plate on Selective Media Sample->Plate RCA Root Cause Analysis Microscopy->RCA Identify Identify Contaminant Plate->Identify Identify->RCA CorrectiveAction Implement Corrective & Preventive Actions (CAPA) RCA->CorrectiveAction End Resolved CorrectiveAction->End

Caption: A workflow for troubleshooting microbial contamination.

Root_Cause_Analysis_Contamination cluster_sources Potential Sources Contamination Contamination Event Personnel Personnel (Aseptic Technique) Contamination->Personnel Equipment Equipment (Sterilization, Seals) Contamination->Equipment Materials Raw Materials (Media, Inoculum) Contamination->Materials Environment Environment (Air Filtration) Contamination->Environment

Caption: Root cause analysis of a contamination event.

References

issues with crystallization of calcium gluconate during production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of calcium gluconate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or Slow Crystallization Yield

Q: Why am I experiencing a low yield of calcium gluconate crystals?

A: Low yield is a common issue that can be attributed to several factors impacting the supersaturation of the solution. Key areas to investigate include:

  • Suboptimal Temperature Control: The solubility of calcium gluconate is highly dependent on temperature. A slow or inefficient cooling process can lead to insufficient supersaturation, resulting in less crystal formation.

  • Incorrect pH: The solubility of calcium gluconate is also influenced by pH. Deviations from the optimal pH range can increase solubility and thus reduce the driving force for crystallization.

  • Presence of Impurities: Impurities in the solution can inhibit crystal nucleation and growth, leading to a lower yield.

  • Insufficient Supersaturation: The concentration of calcium gluconate in the solution may not be high enough to exceed the solubility limit under the given conditions, preventing crystallization.

Troubleshooting Steps:

  • Optimize Cooling Profile: Implement a controlled and consistent cooling rate. A faster cooling rate can sometimes induce nucleation, but a rate that is too rapid may lead to the formation of small, impure crystals. Experiment with different cooling profiles to find the optimal balance.

  • Verify and Adjust pH: Ensure the pH of the solution is within the optimal range for calcium gluconate crystallization. The solubility of calcium gluconate increases in acidic conditions.[1]

  • Ensure Purity of Starting Materials: Use high-purity starting materials (gluconic acid/gluconolactone and a calcium source) to minimize the presence of impurities.

  • Increase Initial Concentration: If possible, increase the initial concentration of calcium gluconate to ensure an adequate level of supersaturation is achieved upon cooling.

Issue 2: Formation of Undesirable Crystal Forms (Polymorphism)

Q: My calcium gluconate crystals are not the desired polymorph. How can I control the crystal form?

A: Calcium gluconate can exist in different crystalline forms, primarily as a monohydrate and an anhydrous form (Form I). The stable form is temperature-dependent. Below 19°C (292 K), the monohydrate is more stable, while above this temperature, the anhydrous Form I is the more stable form.

Troubleshooting Steps:

  • Precise Temperature Control: The transition temperature between the monohydrate and Form I is approximately 19°C. To obtain the monohydrate form, crystallization should be carried out and completed below this temperature. Conversely, for Form I, the process should be conducted above 19°C.

  • Seeding: Introducing seed crystals of the desired polymorph can effectively direct the crystallization towards that form. Ensure the seed crystals are of high purity and the correct polymorphic form.

  • Solvent System: While water is the most common solvent, the presence of co-solvents can influence which polymorph is favored. However, this requires careful investigation as it can also impact solubility and yield.

Issue 3: Inconsistent Crystal Size and Morphology

Q: The size and shape of my calcium gluconate crystals are not uniform. What could be the cause?

A: Inconsistent crystal size and morphology can be due to uncontrolled nucleation and growth, which are influenced by several process parameters.

Troubleshooting Steps:

  • Control Supersaturation: Supersaturation is a key driver for both nucleation and crystal growth.[2] High supersaturation tends to favor rapid nucleation, leading to a larger number of small crystals. Lower supersaturation favors the growth of existing crystals, resulting in a larger average crystal size.

  • Optimize Agitation: The stirring rate affects mass transfer in the crystallizer. Inadequate agitation can lead to localized areas of high supersaturation, causing uncontrolled nucleation. Conversely, excessively high agitation can lead to crystal breakage (secondary nucleation), resulting in a wider size distribution. Experiment with different agitation rates to achieve homogeneity without causing significant crystal damage.

  • Implement Seeding: Adding seed crystals of a known size and morphology can help control the final crystal size distribution by providing surfaces for controlled growth rather than spontaneous nucleation.

  • Cooling Rate: A rapid cooling rate can lead to high supersaturation and the formation of many small crystals. A slower, controlled cooling rate allows for more ordered growth on existing crystals, leading to a larger and more uniform crystal size.

Data Presentation

Table 1: Solubility of Calcium Gluconate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
15~3.3
25~3.5[3][4]
100 (boiling)~20

Note: The solubility of calcium gluconate increases significantly with temperature.[1]

Table 2: Influence of pH on Calcium Gluconate Solubility

pH ConditionEffect on Solubility
Acidic (e.g., pH < 6)Increased solubility[1]
Neutral (e.g., pH 6-7)Baseline solubility[5]
Alkaline (e.g., pH > 7.6)Potential for precipitation with other ions (e.g., phosphate)[1]

Note: In acidic conditions, the gluconate ion is protonated, which shifts the equilibrium and increases the solubility of the calcium salt.

Experimental Protocols

1. Powder X-Ray Diffraction (PXRD) for Polymorph Identification

  • Objective: To identify the crystalline form (polymorph) of the calcium gluconate sample.

  • Methodology:

    • Sample Preparation: Gently grind the calcium gluconate crystal sample to a fine powder using a mortar and pestle.

    • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

    • Instrument Setup:

      • Radiation Source: Cu-Kα (λ = 1.5406 Å)

      • Voltage and Current: e.g., 40 kV and 40 mA

      • Scan Range (2θ): 5° to 40°

      • Step Size: e.g., 0.02°

      • Scan Speed: e.g., 2°/min

    • Data Acquisition: Run the PXRD scan and collect the diffraction pattern.

    • Data Analysis: Compare the obtained diffraction pattern with reference patterns for calcium gluconate monohydrate and Form I to identify the polymorph(s) present in the sample. Characteristic peaks for the monohydrate are typically found at 2θ values of approximately 8.0°, 9.0°, and 22.5°, while Form I has characteristic peaks at around 10.1°, 12.3°, and 35.5°.

2. Scanning Electron Microscopy (SEM) for Morphology Analysis

  • Objective: To visualize the size, shape, and surface morphology of the calcium gluconate crystals.

  • Methodology:

    • Sample Preparation: Mount a representative sample of the crystals onto an SEM stub using double-sided carbon tape.

    • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Imaging:

      • Insert the coated sample into the SEM chamber.

      • Evacuate the chamber to high vacuum.

      • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

      • Focus the electron beam on the sample and adjust magnification to observe the crystal morphology.

      • Capture images at various magnifications to document the crystal size, shape, and surface features.

3. Differential Scanning Calorimetry (DSC) for Thermal Analysis

  • Objective: To determine the thermal properties of the calcium gluconate sample, such as dehydration and melting points, which can help in polymorph identification.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum DSC pan.

    • Instrument Setup:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heating Rate: e.g., 10 °C/min

      • Temperature Range: e.g., 25 °C to 200 °C

      • Atmosphere: Inert gas (e.g., nitrogen) flow.

    • Data Acquisition: Heat the sample and record the heat flow as a function of temperature.

    • Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events. For calcium gluconate monohydrate, an endothermic peak corresponding to the loss of water (dehydration) will be observed, typically in the range of 80-120°C. The anhydrous form will not show this dehydration peak.

Visualizations

Troubleshooting_Crystallization_Yield Start Low Crystallization Yield Check_Temp Review Temperature Profile Start->Check_Temp Check_pH Verify Solution pH Start->Check_pH Check_Purity Assess Raw Material Purity Start->Check_Purity Check_Concentration Evaluate Initial Concentration Start->Check_Concentration Optimize_Cooling Optimize Cooling Rate Check_Temp->Optimize_Cooling Suboptimal Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH Incorrect Purify_Materials Use Higher Purity Materials Check_Purity->Purify_Materials Impurities Present Increase_Concentration Increase Solute Concentration Check_Concentration->Increase_Concentration Too Low Success Improved Yield Optimize_Cooling->Success Adjust_pH->Success Purify_Materials->Success Increase_Concentration->Success

Caption: Troubleshooting workflow for low crystallization yield.

Crystal_Size_Morphology_Control Input Desired Crystal Size & Morphology Supersaturation Control Supersaturation Input->Supersaturation Agitation Optimize Agitation Rate Input->Agitation Seeding Implement Seeding Input->Seeding Cooling Control Cooling Rate Input->Cooling Output Consistent Crystal Product Supersaturation->Output Agitation->Output Seeding->Output Cooling->Output

Caption: Key parameters for controlling crystal size and morphology.

References

Technical Support Center: Optimizing Catalyst Recycling in Gluconic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst recycling in the chemical synthesis of gluconic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on catalyst performance and recycling.

Issue 1: Decreased Catalyst Activity or Reaction Rate

Symptoms:

  • Slower reaction times compared to previous runs with fresh or newly regenerated catalyst.

  • Incomplete conversion of glucose within the expected timeframe.

Probable CauseProposed Solution
Catalyst Poisoning: Active sites are blocked by impurities from the feedstock or byproducts.- Identify and Remove Source of Poison: Analyze feedstock for impurities (e.g., sulfur, nitrogen compounds).[1][2] - Solvent Wash: Wash the catalyst with an appropriate solvent (e.g., deionized water, ethanol (B145695), or a dilute acid/base solution) to remove adsorbed species.[3] - Thermal Treatment: Calcine the catalyst at a specific temperature to burn off organic poisons. The temperature should be carefully selected to avoid sintering.
Sintering: Agglomeration of metal nanoparticles on the support at high temperatures, leading to a loss of active surface area.[1]- Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.[1] - Choose a Stable Support: Utilize supports with strong metal-support interactions to inhibit particle migration. - Regeneration (if applicable): In some cases, redispersion of metal particles can be achieved through specific chemical treatments, though this is often challenging.
Fouling/Coking: Deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface.[1][2]- Solvent Wash: Use appropriate solvents to dissolve and remove the fouling agents. - Calcination: Controlled oxidation in air or an inert atmosphere can remove coke deposits.
Leaching: Dissolution of the active metal from the support into the reaction medium.[4]- Select a Robust Support: Use supports that strongly bind the active metal. - Optimize pH: Control the reaction pH to minimize metal dissolution. - Recovery from Solution: If significant leaching occurs, consider methods to recover the metal from the reaction filtrate, such as precipitation or ion exchange.
Issue 2: Decreased Selectivity to this compound

Symptoms:

  • Increased formation of byproducts such as fructose, glucaric acid, or other oxidation products.[5][6]

Probable CauseProposed Solution
Changes in Catalyst Structure: Oxidation state or morphology of the catalyst has changed.- Controlled Pre-treatment: Ensure consistent and appropriate pre-treatment of the catalyst before each use. - Optimize Reaction Conditions: Adjusting parameters like oxygen pressure and temperature can influence selectivity.[7]
Mass Transfer Limitations: Poor mixing or diffusion of reactants to the catalyst surface.- Increase Agitation: Ensure vigorous stirring to improve mass transfer. - Optimize Catalyst Particle Size: Use a catalyst with an appropriate particle size to minimize diffusion limitations.
Prolonged Reaction Time: Extended reaction times can lead to the over-oxidation of this compound to other products.[6]- Monitor Reaction Progress: Closely monitor the reaction and stop it once the optimal conversion of glucose is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most common noble metal catalysts used for this compound synthesis?

A1: The most common noble metal catalysts are based on palladium (Pd), platinum (Pt), and gold (Au). Bimetallic catalysts, such as Pd-Bi, are also frequently used to improve selectivity and stability.[5][8][9]

Q2: How does the catalyst support affect recycling efficiency?

A2: The support material plays a crucial role in catalyst stability and recyclability. An ideal support should have a high surface area, be chemically inert under reaction conditions, and exhibit strong metal-support interactions to prevent metal leaching and sintering. Common supports include activated carbon, alumina (B75360) (Al₂O₃), titania (TiO₂), and silica (B1680970) (SiO₂).[10][11]

Q3: Can I reuse my catalyst without any regeneration treatment?

A3: In some cases, yes. If the deactivation is minimal, the catalyst can be recovered by simple filtration or centrifugation, washed with a solvent like deionized water or ethanol to remove residual reactants and products, and then dried before reuse. However, for significant deactivation, a regeneration step is necessary to restore its activity.[6]

Q4: What is the typical number of times a catalyst can be recycled?

A4: The recyclability of a catalyst depends on the specific catalyst, reaction conditions, and the effectiveness of the regeneration process. Some studies report successful recycling for 5 or more cycles with minimal loss of activity.[10]

Q5: How can I determine the cause of my catalyst's deactivation?

A5: Characterization techniques can help identify the cause of deactivation. For example, Transmission Electron Microscopy (TEM) can reveal sintering, while Inductively Coupled Plasma (ICP) analysis of the reaction filtrate can quantify metal leaching. X-ray Photoelectron Spectroscopy (XPS) can be used to determine changes in the oxidation state of the metal.[1]

Q6: Are there non-noble metal catalysts for this compound synthesis?

A6: Yes, research is ongoing into the use of more cost-effective non-noble metal catalysts, such as those based on copper (Cu) and nickel (Ni). These have shown promise but may require different optimization and recycling strategies.[12][13]

Quantitative Data on Catalyst Performance

The following table summarizes quantitative data from various studies on the catalytic synthesis of this compound, providing a comparison of different catalyst systems.

CatalystSupportGlucose Conversion (%)This compound Selectivity (%)Reaction ConditionsRecyclabilityReference
Pt-ZnBiochar10098.920°C, atmospheric airNot specified[14]
Pd/Al₂O₃Al₂O₃2993150 min, O₂ flow, pH controlNot specified[5]
0.35Bi:Pd/Al₂O₃Al₂O₃57>90 (as sodium gluconate)150 min, O₂ flow, pH controlNot specified[5]
Au/HAP-LDHHydroxyapatite - Layered Double Hydroxide98.999.7Room temperatureHigh activity maintained for 4 cycles[10]
5Ni/SiO₂SiO₂~25~25 (yield)Not specifiedSuperior stability[12]
Au-Fe/SiO₂SiO₂~40~23 (yield)Not specifiedLower stability[12]
CuBC600NBiocharNot specified30.7 (yield)160°C, 20 min, microwavePerformance decreased over 3 runs[13][15]

Experimental Protocols

Protocol 1: Catalyst Recovery by Filtration/Centrifugation

This protocol is suitable for heterogeneous catalysts that are solid and insoluble in the reaction mixture.

Materials:

  • Reaction mixture containing the spent catalyst

  • Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge

  • Washing solvent (e.g., deionized water, ethanol)

  • Drying oven or vacuum oven

Procedure:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • For Filtration:

    • Set up the filtration apparatus.

    • Pour the reaction mixture through the filter paper to separate the solid catalyst from the liquid product solution.

    • Wash the catalyst on the filter paper with the chosen solvent (e.g., 3 x 20 mL of deionized water) to remove any adsorbed products or unreacted starting materials.

  • For Centrifugation:

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge at an appropriate speed (e.g., 4000 rpm for 10 minutes) to pellet the catalyst.

    • Carefully decant the supernatant.

    • Resuspend the catalyst pellet in the washing solvent, vortex or sonicate to ensure thorough washing, and repeat the centrifugation and decanting steps 2-3 times.

  • Transfer the washed catalyst to a suitable container and dry it in an oven at a temperature that will not cause sintering (e.g., 80-110°C) until a constant weight is achieved.

  • Store the dried, recovered catalyst in a desiccator until its next use.

Protocol 2: Catalyst Regeneration by Solvent Washing and Calcination

This protocol is intended for catalysts that have experienced deactivation due to poisoning by organic species or coking.

Materials:

  • Deactivated catalyst

  • Appropriate washing solvent(s)

  • Tube furnace or muffle furnace with temperature control

  • Inert gas (e.g., nitrogen) or air supply

Procedure:

  • Solvent Wash:

    • Suspend the deactivated catalyst in a suitable solvent in a flask.

    • Stir the suspension at room temperature or with gentle heating for a specified period (e.g., 1-2 hours). The choice of solvent depends on the nature of the suspected poison.

    • Recover the catalyst by filtration or centrifugation as described in Protocol 1.

    • Dry the catalyst thoroughly.

  • Calcination:

    • Place the dried, washed catalyst in a crucible or a quartz tube within the furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or air, depending on the desired regeneration chemistry (oxidation for coke removal).

    • Slowly ramp up the temperature to the target calcination temperature. This temperature should be high enough to remove the poison but below the temperature at which significant sintering occurs. This is highly dependent on the specific catalyst and support.

    • Hold the catalyst at the target temperature for a set duration (e.g., 2-4 hours).

    • Allow the catalyst to cool down to room temperature under the same atmosphere.

    • Store the regenerated catalyst in a desiccator.

Visualizations

Below are diagrams illustrating key workflows and relationships in optimizing catalyst recycling for this compound synthesis.

Catalyst_Recycling_Workflow cluster_reaction Reaction & Recovery cluster_evaluation Performance Evaluation cluster_decision Decision & Regeneration This compound Synthesis This compound Synthesis Catalyst Recovery Catalyst Recovery This compound Synthesis->Catalyst Recovery Filtration/ Centrifugation Activity Test Activity Test Catalyst Recovery->Activity Test Acceptable Activity? Acceptable Activity? Activity Test->Acceptable Activity? Reuse Catalyst Reuse Catalyst Acceptable Activity?->Reuse Catalyst Yes Regeneration Regeneration Acceptable Activity?->Regeneration No Regeneration->Activity Test Re-evaluate

A simplified workflow for catalyst recycling and regeneration.

Troubleshooting_Deactivation cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Decreased Activity Decreased Activity Poisoning Poisoning Decreased Activity->Poisoning Sintering Sintering Decreased Activity->Sintering Fouling Fouling Decreased Activity->Fouling Leaching Leaching Decreased Activity->Leaching Decreased Selectivity Decreased Selectivity Decreased Selectivity->Sintering Structural Change Structural Change Decreased Selectivity->Structural Change Solvent Wash Solvent Wash Poisoning->Solvent Wash Optimize Temp. Optimize Temp. Sintering->Optimize Temp. Fouling->Solvent Wash Calcination Calcination Fouling->Calcination Change Support Change Support Leaching->Change Support Monitor Reaction Monitor Reaction Structural Change->Monitor Reaction

A troubleshooting decision tree for catalyst deactivation.

References

Validation & Comparative

comparative study of gluconic acid and citric acid as chelating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gluconic Acid and Citric Acid as Chelating Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating properties of this compound and citric acid, two widely used organic acids in various scientific and industrial applications. The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of their chemical structures and experimental workflows.

Introduction to this compound and Citric Acid

This compound is a mild organic acid derived from glucose.[1] It is non-corrosive, non-toxic, and readily biodegradable. Its chelating ability stems from its carboxyl group and multiple hydroxyl groups, which can form stable complexes with various metal ions.[1] this compound and its salts, such as sodium gluconate, are extensively used in food, pharmaceutical, and industrial applications as chelating agents, particularly in alkaline conditions.[1][2]

Citric acid is a tricarboxylic acid naturally found in citrus fruits.[3] It is a versatile and widely used chelating agent due to its three carboxyl groups and one hydroxyl group, which allow it to form stable multi-dentate complexes with a wide range of metal ions.[3] Citric acid is extensively used in the food, beverage, pharmaceutical, and cleaning industries as an acidulant, preservative, and chelating agent.[3]

Comparative Chelating Performance

The effectiveness of a chelating agent is determined by the stability of the complexes it forms with metal ions, which is quantified by the stability constant (Log K). A higher Log K value indicates a more stable complex and a stronger chelating agent for that particular metal ion under specific conditions. The chelating capacity is also highly dependent on the pH of the solution, as it affects the ionization state of the organic acid.

Below is a summary of the comparative chelating performance of this compound and citric acid with various metal ions.

Data Presentation: Stability Constants and Chelation Capacity
Metal IonChelating AgentLog K (Stability Constant)ConditionsReference
Ca²⁺ Sodium Citrate (B86180)-pH 10, RT[2]
Sodium Gluconate-pH 13, RT[2]
Mg²⁺ Sodium Citrate-pH 10 & 12, 40°C[2]
Sodium Gluconate-pH 12, 40°C[2]
Cu²⁺ Sodium Citrate5.9 (MHL), 4.4 (ML), -2.9 (MOHL)25°C, 0.1 M KNO₃[3][4]
Sodium Gluconate-pH 11, RT[2]
Fe²⁺ Citric Acid3.2 (MHL), 2.5 (ML)25°C, 0.1 M KNO₃[3][4]
This compound~13-20 (M1Gl1)pH 7[5]
Fe³⁺ Citric Acid11.4 (FeL)-[6]
This compound~24-38 (M1Gl1)pH 13.3[5]

Note: A direct comparison of Log K values is challenging due to variations in experimental conditions across different studies. The table presents available data to illustrate the general chelating trends. MHL, ML, and MOHL represent different protonated states of the metal-ligand complex. M1Gl1 refers to a 1:1 metal-gluconate complex.

A study by Jungbunzlauer provides a direct comparison of the chelating capacity of sodium citrate and sodium gluconate for certain divalent cations under specific pH and temperature conditions.[2]

  • Calcium (Ca²⁺): At room temperature, sodium citrate shows superior complexing performance at pH 10. In contrast, sodium gluconate demonstrates the best performance under highly alkaline conditions (pH 13).[2]

  • Magnesium (Mg²⁺): At an elevated temperature of 40°C, sodium citrate performs better in moderately alkaline conditions (pH 10 and 12), while sodium gluconate is most effective at pH 12.[2]

  • Copper (Cu²⁺): Sodium gluconate exhibits a superior ability to complex copper ions across all tested pH levels at room temperature. At pH 11, 1 gram of sodium gluconate can complex approximately 815 mg of Cu²⁺.[2]

Experimental Protocols

Potentiometric Titration for Determination of Stability Constants

This method is widely used to determine the stability constants of metal complexes.[5][7]

Objective: To determine the stability constants of metal-ligand complexes formed between a metal ion (e.g., Cu²⁺, Fe²⁺, Fe³⁺) and a chelating agent (this compound or citric acid).

Materials:

  • pH meter with a glass electrode

  • Burette

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HCl)

  • Solution of the chelating agent (this compound or citric acid) of known concentration

  • Solution of the metal salt (e.g., CuSO₄, FeSO₄, FeCl₃) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃, NaClO₄)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration of the Ligand: Titrate a known volume of the chelating acid solution (with the inert salt) with the standardized strong base. Record the pH after each addition of the base. This allows for the determination of the acid dissociation constants (pKa) of the chelating agent.

  • Titration of the Metal-Ligand Mixture: Prepare a solution containing known concentrations of the chelating agent, the metal salt, and the inert salt.

  • Titrate this mixture with the standardized strong base, recording the pH after each addition.

  • Data Analysis: Plot the titration curves (pH vs. volume of base added). The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.

  • Use appropriate software or calculation methods (e.g., the Bjerrum method) to calculate the formation constants (stability constants) of the metal-ligand complexes from the titration data.[8]

Spectrophotometric Assay for Comparing Chelating Capacity

This method relies on the change in absorbance of a solution when a chelating agent binds to a metal ion that forms a colored complex with an indicator.

Objective: To compare the chelating capacity of this compound and citric acid for a specific metal ion (e.g., Fe²⁺).

Materials:

  • UV-Vis Spectrophotometer

  • Solutions of this compound and citric acid at various concentrations

  • Solution of a metal salt (e.g., FeCl₂)

  • Solution of a colorimetric indicator that complexes with the metal ion (e.g., ferrozine (B1204870) for Fe²⁺)

  • Buffer solution to maintain a constant pH

Procedure:

  • Reaction Mixture Preparation: In a series of test tubes, add the buffer solution, the metal salt solution, and varying concentrations of the chelating agent (this compound or citric acid).

  • Incubation: Allow the mixtures to incubate for a specific period to allow for the chelation reaction to occur.

  • Indicator Addition: Add the indicator solution (e.g., ferrozine) to each tube. The indicator will react with any free metal ions, forming a colored complex.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.

  • Calculation of Chelating Activity: The chelating activity is calculated as the percentage of inhibition of the formation of the metal-indicator complex using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without the chelating agent) and A₁ is the absorbance in the presence of the chelating agent.

  • Comparison: Compare the chelating activities of this compound and citric acid at the same concentrations to determine their relative effectiveness.

Mandatory Visualizations

Caption: Chemical structures and chelation mechanisms.

G start Start: Prepare Solutions (Ligand, Metal, Base) calibrate Calibrate pH Meter start->calibrate titrate_mixture Titrate Metal-Ligand Mixture with Base start->titrate_mixture titrate_ligand Titrate Ligand with Base (Determine pKa) calibrate->titrate_ligand plot_curves Plot Titration Curves (pH vs. Volume of Base) titrate_ligand->plot_curves titrate_mixture->plot_curves calculate Calculate Stability Constants (e.g., Bjerrum Method) plot_curves->calculate end End: Report Stability Constants calculate->end

Caption: Potentiometric titration workflow.

G start Define Application Requirements ph_condition What is the operating pH? start->ph_condition metal_ion Which metal ion needs to be chelated? ph_condition->metal_ion Acidic to Neutral gluconic Select this compound ph_condition->gluconic Highly Alkaline (pH > 12) temp_condition What is the operating temperature? metal_ion->temp_condition Ca²⁺, Mg²⁺ citric Select Citric Acid metal_ion->citric Fe³⁺ (stronger complex) metal_ion->gluconic Cu²⁺ temp_condition->citric Room Temperature temp_condition->gluconic Elevated Temperature (40°C)

Caption: Chelating agent selection guide.

References

A Comparative Guide to the Accurate Measurement of Gluconic Acid: HPLC-PAD vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gluconic acid is critical in various applications, from food and beverage quality control to pharmaceutical formulations. This guide provides an objective comparison of High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) against other common analytical techniques for this compound measurement. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate methodology transfer and validation.

Performance Comparison

The selection of an appropriate analytical method for this compound determination depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section summarizes the quantitative performance of HPLC-PAD and compares it with enzymatic assays and capillary electrophoresis.

ParameterHPLC-PADEnzymatic AssayCapillary Electrophoresis
Linearity Range Up to 500 mg/L[1][2]0.08 to 0.5 g/L[3]2.73 - 12.20% (w/v)
Limit of Detection (LOD) 0.6 mg/L[1]0.792 mg/L[3]10 - 43 µmol/L
Limit of Quantification (LOQ) 2.0 mg/L[1][2]~2 µMNot explicitly found
Precision (RSD%) < 2.5%[1][2]Typically < 10%Intra-day: < 1.6% (migration time), 1.0 - 5.9% (peak area); Inter-day: < 5.0% (migration time), 5.7 - 9.3% (peak area)
Accuracy (Recovery %) 99.1% - 112.4%[4]Not explicitly found for this compound, but generally high for enzymatic kits.98.21–104.81% (for similar analytes)[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This method is highly sensitive and selective for the direct measurement of this compound without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Pulsed Amperometric Detector (PAD) with a gold working electrode

Chromatographic Conditions:

  • Column: Anion exchange column

  • Mobile Phase: 0.1 M Sodium Hydroxide (NaOH) solution, degassed[1]

  • Flow Rate: 1.5 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 20 °C[1]

  • Run Time: Approximately 30 minutes, including column cleaning and conditioning[1]

Detector Settings (Pulsed Amperometry):

  • E1: +200 mV for 300 ms

  • E2: +700 mV for 100 ms

  • E3: -900 mV for 100 ms

Sample Preparation:

  • For wine samples, simple dilution (e.g., 1:10 with deionized water) is typically sufficient.

  • Filtration of the diluted sample through a 0.45 µm filter is recommended before injection.

Enzymatic Assay

Enzymatic assays offer a convenient and high-throughput alternative for this compound quantification, often available in kit format.

Principle: D-gluconic acid is phosphorylated by gluconate kinase (GK) to D-gluconate-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of NADP+, leading to the formation of NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial D-gluconic acid concentration.

Reagents and Materials (Typical Kit Components):

  • Buffer solution

  • ATP/NADP+ coenzyme mixture

  • Gluconate kinase (GK) enzyme solution

  • 6-phosphogluconate dehydrogenase (6-PGDH) enzyme solution

  • D-gluconic acid standard solution

Assay Procedure (Manual Spectrophotometer):

  • Pipette buffer, sample (or standard), and ATP/NADP+ mixture into a cuvette.

  • Add the 6-PGDH enzyme solution, mix, and incubate for approximately 5 minutes to measure the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding the GK enzyme solution.

  • Mix and incubate for approximately 20 minutes, or until the reaction is complete.

  • Measure the final absorbance (A2) at 340 nm.

  • Calculate the change in absorbance (ΔA = A2 - A1) and determine the this compound concentration by comparison to a standard curve.

Sample Preparation:

  • Samples may require dilution with distilled water to fall within the linear range of the assay.

  • For samples containing D-glucono-δ-lactone, a hydrolysis step (adjusting pH to 10-11 with KOH, followed by neutralization) is necessary to measure the total this compound content.

  • Turbid samples should be filtered.

Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-efficiency separation method for charged species like this compound.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused silica (B1680970) capillary.

  • Carrier Electrolyte: 50 mM disodium (B8443419) hydrogen phosphate, 6 mM potassium biphthalate, and 15% (v/v) acetonitrile.

  • Applied Voltage: 15 kV.

  • Detection: Direct UV at 214 nm.

  • Temperature: Ambient (e.g., 15-20 °C).

Sample Preparation:

  • Samples are typically filtered before injection. No other pretreatment is usually necessary.

Visualizing the Workflow

To better understand the experimental process for the primary method discussed, a logical workflow for HPLC-PAD analysis is presented below.

HPLC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PAD Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection (10 µL) Filtration->Injection Separation Anion Exchange Chromatography Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for this compound measurement using HPLC-PAD.

This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

comparing the efficiency of different microbial strains for gluconic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of gluconic acid, a versatile organic acid with wide applications in the pharmaceutical, food, and construction industries, is predominantly achieved through microbial fermentation.[1][2] The efficiency of this bioprocess is critically dependent on the choice of microbial strain. This guide provides a comparative analysis of different microbial strains, focusing on their this compound production capabilities, supported by experimental data.

Comparative Analysis of Microbial Strain Efficiency

The most commonly employed microorganisms for industrial-scale this compound production are the fungus Aspergillus niger and bacteria of the Gluconobacter genus, particularly Gluconobacter oxydans.[1][3] These microorganisms are favored due to their high yields and well-understood fermentation processes.[1][3]

Below is a summary of quantitative data from various studies, highlighting the this compound production efficiency of different strains under optimized fermentation conditions.

Microbial StrainSubstrateThis compound Titer (g/L)Yield (g/g or %)Productivity (g/L/h)Fermentation Time (h)Reference
Aspergillus nigerGlucose58.46--168[4]
Aspergillus nigerGlucose99.80--168[4]
Aspergillus niger NCIM 530 (mutant)Golden Syrup (100 g/L Glucose)85.286.97% (glucose conversion)1.9444[5]
Aspergillus niger ORS-4.410 (mutant)Glucose (12%)78.0494.5% (yield)-144[6]
Aspergillus nigerBy-products from beet-processing-0.258 - 0.354 g/g substrate--[7]
Gluconobacter oxydansEnzymatic Hydrolysate (100 g/L Glucose)98.792.4%-12[8]
Gluconobacter oxydansCorncob Enzymatic Hydrolysate (100 g/L Glucose)98.896%--[9]
Gluconobacter oxydans DSM 2003Potato Waste Hydrolysate81.494.9% (glucose conversion)4.0720[10]
Gluconobacter japonicus CECT 8443Not specified----[11][12]
Acetobacter malorum CECT 7749Not specifiedProduces this compound, but further oxidizes it---[11][12]

Aspergillus niger is a robust fungus capable of producing substantial amounts of this compound, with some mutant strains showing enhanced productivity.[4][5][6] It is well-suited for batch fermentation processes.[3] Gluconobacter oxydans, on the other hand, is preferred for continuous fermentation and is known for its rapid oxidation of glucose.[3] However, a key challenge with Gluconobacter species is the potential for further oxidation of this compound to keto-gluconic acids, which can reduce the final product yield.[1][11][12]

Experimental Protocols

The following is a generalized methodology for comparing the efficiency of different microbial strains for this compound production, based on common practices reported in the literature.

Microorganism and Inoculum Preparation
  • Strains: Obtain pure cultures of the microbial strains to be tested (e.g., Aspergillus niger, Gluconobacter oxydans).

  • Culture Maintenance: Maintain the strains on appropriate agar (B569324) slants (e.g., Potato Dextrose Agar for fungi, Mannitol Agar for bacteria).

  • Inoculum Development:

    • For Aspergillus niger: Prepare a spore suspension from a 5-7 day old culture. The inoculum level is typically around 2% (v/v) of the fermentation medium.[6]

    • For Gluconobacter oxydans: Prepare a seed culture by inoculating a suitable liquid medium (e.g., containing D-mannitol and yeast extract) and incubating for 24-48 hours.

Fermentation Medium

A typical fermentation medium for this compound production contains:

  • Carbon Source: Glucose (concentration often ranges from 100 to 150 g/L).[5][9] Other carbon sources like golden syrup or hydrolysates from agricultural waste can also be used.[5][8][9][10]

  • Nitrogen Source: Peptone, yeast extract, or ammonium (B1175870) salts.[4]

  • Mineral Salts: Such as KH2PO4, MgSO4·7H2O.

  • Buffering Agent: Calcium carbonate (CaCO3) is often added to neutralize the produced this compound and maintain a suitable pH.[6]

Fermentation Conditions
  • Fermenter: The fermentation can be carried out in shake flasks for initial screening or in stirred-tank bioreactors for better control of parameters.

  • Temperature: Typically maintained between 28-30°C.[4][13]

  • pH: The initial pH is usually set between 5.5 and 6.5.[4][13] During fermentation, the pH is controlled to prevent it from dropping too low, which can inhibit microbial activity.

  • Aeration and Agitation: Adequate oxygen supply is crucial for the oxidative conversion of glucose. This is achieved by shaking in flasks or by sparging air and stirring in a bioreactor. Dissolved oxygen (DO) levels are often maintained above 20%.[1]

Analytical Methods
  • Biomass Concentration: Determined by measuring the dry cell weight.

  • Glucose Concentration: Measured using methods like High-Performance Liquid Chromatography (HPLC) or enzymatic assays.

  • This compound Concentration: Quantified by titration with a standard base or by HPLC.[4]

Visualizing the Process

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain_selection Strain Selection (e.g., A. niger, G. oxydans) inoculum_prep Inoculum Preparation strain_selection->inoculum_prep fermentation Submerged Fermentation (Shake Flask / Bioreactor) inoculum_prep->fermentation medium_prep Fermentation Medium Preparation medium_prep->fermentation parameter_control Parameter Control (pH, Temp, Aeration) fermentation->parameter_control sampling Periodic Sampling fermentation->sampling measurement Measurement (Biomass, Glucose, this compound) sampling->measurement data_analysis Data Analysis (Yield, Productivity) measurement->data_analysis

Caption: Experimental workflow for comparing microbial this compound production.

signaling_pathway glucose Glucose gox Glucose Oxidase (in A. niger) Glucose Dehydrogenase (in G. oxydans) glucose->gox Oxidation gluconolactone Glucono-δ-lactone gox->gluconolactone hydrolysis Spontaneous Hydrolysis gluconolactone->hydrolysis gluconic_acid This compound hydrolysis->gluconic_acid

Caption: Simplified pathway of glucose oxidation to this compound.

References

Gluconic Acid vs. EDTA for Metal Ion Sequestration in Alkaline Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and pharmaceutical development, the effective sequestration of metal ions is paramount to ensure product stability, efficacy, and safety. Ethylenediaminetetraacetic acid (EDTA) has long been the industry standard for chelation across a broad pH range. However, under alkaline conditions, gluconic acid and its salts, such as sodium gluconate, emerge as a potent and often superior alternative for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal chelating agent for their needs.

Performance Comparison: Stability of Metal Complexes

The stability of a metal-chelant complex is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and, consequently, more effective sequestration. While EDTA generally forms highly stable complexes with a wide array of metal ions in neutral to slightly acidic environments, the chelating strength of gluconate significantly increases in alkaline conditions.[1] This is particularly evident with trivalent metal ions like iron (III).

For instance, at a pH of 13.3, the log β value for the Fe(III)-gluconate complex is a remarkably high 37.9, surpassing that of the Fe(III)-EDTA complex, which is 25.1.[1] This suggests that gluconate can be a more effective chelating agent than EDTA for certain metal ions under highly alkaline conditions.[1] In contrast, for many divalent cations, EDTA maintains a high stability constant across a broader pH range.[1] However, the stability of some EDTA-metal complexes can be compromised at very high pH levels due to the formation of insoluble metal hydroxides. For example, Fe-EDTA may precipitate as iron hydroxide (B78521) at a pH above 8-9, and Zn-EDTA can become unstable at a pH above 10-11.[2]

The following tables summarize the stability constants (log K) for gluconate and EDTA with various metal ions. It is important to note that the stability of these complexes is pH-dependent. The conditional formation constant, which accounts for the pH of the solution, is a critical factor in determining the effectiveness of a chelating agent.[3]

Table 1: Stability Constants (log K) of Metal-Gluconate Complexes

Metal IonpHlog K (log β)Stoichiometry
Fe(III)13.337.9M1Gl1
Eu(III)13.324.3M1Gl1
Ho(III)13.349.8M2Gl1
Ce(III)13.343.9M2Gl1
Cd(II)13.3~13-20-
Co(II)13.3~13-20-
U(VI)13.319.9-
Fe(II)13.3~13-20-

Data sourced from a study on metal this compound complexes at high pH.[4]

Table 2: Stability Constants (log K) of Metal-EDTA Complexes

Metal Ionlog K
Fe(III)25.1
Cu(II)18.8
Ni(II)18.6
Pb(II)18.0
Zn(II)16.5
Cd(II)16.5
Co(II)16.3
Mn(II)14.0
Ca(II)10.7
Mg(II)8.7

Note: These are general stability constants and the conditional stability constant will vary with pH.[1]

Mechanism of Chelation

Both this compound and EDTA are polydentate ligands, meaning they can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. EDTA has six binding sites, allowing it to form very stable 1:1 complexes with most metal ions.[3] this compound, a sugar acid, also acts as a multidentate ligand, and its effectiveness as a chelator is enhanced in alkaline environments.[5][6]

ChelationMechanisms cluster_Gluconate Gluconate Chelation cluster_EDTA EDTA Chelation Metal_G Metal Ion (e.g., Fe³⁺) Complex_G Fe(III)-Gluconate Complex Metal_G->Complex_G Chelation in alkaline conditions Gluconate Gluconate Gluconate->Complex_G Metal_E Metal Ion (e.g., Ca²⁺) Complex_E Ca(II)-EDTA Complex Metal_E->Complex_E Forms stable 1:1 complex EDTA EDTA EDTA->Complex_E

Fig. 1: Simplified chelation mechanisms of Gluconate and EDTA.

Experimental Protocols

The determination of metal chelation efficiency and stability constants relies on various established experimental techniques.

1. Potentiometric Titration

This is a widely used and accurate method for determining stability constants.[7][8]

  • Principle: The method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter with a glass electrode. The stability constant is calculated from the titration curve data.[9][10]

  • Procedure Outline:

    • Prepare solutions of the metal salt, the chelating agent (ligand), a strong acid (to lower the initial pH), and a strong base of known concentrations.[11]

    • Calibrate the pH electrode with standard buffer solutions.[10]

    • Titrate a mixture of the metal ion and ligand solution with the standard base solution.[11]

    • Record the pH at regular intervals of titrant addition.

    • The data is then analyzed using computer programs to calculate the stability constants.[9] The Irving and Rossotti method is a common approach for these calculations.[7][8]

2. Spectrophotometric Methods

These methods are based on the change in absorbance of a solution upon complex formation.

  • Principle: If the metal-chelate complex has a different color (and thus a different absorption spectrum) from the free metal ion or ligand, the concentration of the complex can be determined by measuring the absorbance at a specific wavelength.[12]

  • Procedure Outline (Ferrozine Assay for Iron Chelation):

    • A known amount of the sample (chelating agent) is mixed with a solution of ferrous chloride (FeCl₂).[12]

    • The reaction is initiated by adding ferrozine (B1204870) reagent, which forms a colored complex with any unchelated Fe²⁺ ions.[12]

    • The mixture is incubated for a set time (e.g., 10 minutes) at room temperature.[12]

    • The absorbance of the solution is measured at 562 nm.[12]

    • The percentage of metal chelation is calculated by comparing the absorbance of the sample to a control without the chelating agent.

3. Ion-Exchange (Schubert Method) and Solubility Product Methods

These methods are also employed for determining stability constants, particularly for complexes at high pH.[4] The Schubert method involves the use of ion-exchange resins to determine the distribution of the metal ion between the resin and the complexing solution.[4] The solubility product method is used when a sparingly soluble salt of the metal ion is involved.[13]

Logical Workflow for Chelating Agent Selection

Choosing the appropriate chelating agent requires a systematic evaluation of the application's specific requirements.

ChelatorSelectionWorkflow Start Start: Need for Metal Ion Sequestration Define_Conditions Define Operating Conditions: pH, Temperature, Metal Ions Present Start->Define_Conditions Alkaline_Check Is the pH alkaline (e.g., > 8)? Define_Conditions->Alkaline_Check Fe_Check Is Fe(III) the primary metal of concern? Alkaline_Check->Fe_Check Yes Select_EDTA Consider EDTA Alkaline_Check->Select_EDTA No Select_Gluconate Consider this compound/ Sodium Gluconate Fe_Check->Select_Gluconate Yes Fe_Check->Select_EDTA No Evaluate_Stability Evaluate Conditional Stability Constants for Specific Metals & pH Select_Gluconate->Evaluate_Stability Select_EDTA->Evaluate_Stability Test_Performance Conduct Performance Testing under Application Conditions Evaluate_Stability->Test_Performance Final_Selection Final Chelating Agent Selection Test_Performance->Final_Selection

References

A Comparative Guide to Electrochemical Methods for Gluconate Detection and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various electrochemical methods for the detection and validation of gluconate, a key analyte in numerous biological and industrial processes. The following sections detail the performance of different sensor types, provide in-depth experimental protocols, and illustrate the underlying signaling pathways and workflows.

Performance Comparison of Electrochemical Gluconate Sensors

The selection of an appropriate electrochemical method for gluconate detection depends on the specific requirements of the application, such as sensitivity, selectivity, and operating conditions. Below is a summary of the performance of different electrochemical sensors for gluconate.

Electrochemical Method Sensor Type Linear Range Limit of Detection (LOD) Key Features Reference
Amperometry Enzymatic (Gluconate Dehydrogenase)6.0 x 10⁻⁷ - 2.0 x 10⁻⁵ M1.9 x 10⁻⁷ MHigh selectivity for gluconate.[1]
Pulsed Amperometric Detection (PAD) with HPLC Non-EnzymaticNot explicitly statedLimit of Quantification: 2.6 x 10⁻⁵ MSuitable for complex matrices like nuclear waste.[2]
Voltammetry Non-Enzymatic (Fe(III)-cluster modified 3D printed electrode)25 - 500 µmol L⁻¹4.3 µmol L⁻¹Enzyme-free, suitable for acidic conditions.[3]
Potentiometry Enzymatic (Glucose Oxidase)2 mM - 10 mM1.89 mMMeasures pH change resulting from gluconate production.[4]

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of detection is crucial for optimizing sensor performance and troubleshooting. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows for different electrochemical gluconate detection methods.

Enzymatic Amperometric Detection of Gluconate

This method relies on the specific enzymatic oxidation of gluconate by gluconate dehydrogenase (GADH). The enzyme catalyzes the oxidation of gluconate, and the resulting electron transfer is measured as a current proportional to the gluconate concentration.

Enzymatic_Amperometric_Detection Gluconate Gluconate GADH_ox GADH (Oxidized) Gluconate->GADH_ox Enzymatic Oxidation GADH_red GADH (Reduced) GADH_ox->GADH_red Mediator_ox Mediator (Oxidized) GADH_red->Mediator_ox Electron Transfer Mediator_red Mediator (Reduced) Mediator_ox->Mediator_red Electrode Electrode Mediator_red->Electrode Electrochemical Oxidation Current Amperometric Signal Electrode->Current Current Measurement Non_Enzymatic_Voltammetric_Detection Gluconate Gluconate Modified_Electrode Modified Electrode (e.g., Fe(III)-cluster) Gluconate->Modified_Electrode Direct Electrochemical Oxidation Oxidation_Products Oxidation Products Modified_Electrode->Oxidation_Products Voltammetric_Signal Voltammetric Signal (Current vs. Potential) Modified_Electrode->Voltammetric_Signal Signal Acquisition Potentiometric_Gluconate_Detection Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx Enzymatic Reaction Gluconic_Acid Gluconic Acid GOx->Gluconic_Acid H_plus H⁺ ions Gluconic_Acid->H_plus Dissociation pH_Electrode pH-sensitive Electrode H_plus->pH_Electrode Detection Potential_Change Potentiometric Signal (Voltage Change) pH_Electrode->Potential_Change Signal Transduction

References

A Comparative Analysis of Gluconic Acid Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the method of synthesis for key platform chemicals like gluconic acid is a critical consideration. This guide provides a detailed comparative analysis of chemical and enzymatic approaches to this compound production, supported by experimental data and protocols to inform your selection process.

This compound, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and chemical industries. Its production from glucose can be achieved through two primary routes: chemical oxidation and enzymatic conversion. While both methods yield the desired product, they differ significantly in terms of efficiency, selectivity, environmental impact, and cost-effectiveness.

Quantitative Performance Comparison

The choice between chemical and enzymatic synthesis often hinges on quantitative metrics such as yield, reaction time, and purity. The following table summarizes key performance indicators for representative chemical and enzymatic processes.

ParameterChemical Synthesis (FeCl₃ Catalysis)Chemical Synthesis (H₂O₂ Oxidation)Enzymatic Synthesis (Glucose Oxidase & Catalase)
Yield ~52.3%[1][2]Up to 92%[3]Nearly 100%[4][5]
Reaction Time 4 hours[1][2]70 minutes - 2 hours[3]15 hours (variable)[6]
Temperature 110-120°C[2]80°C[3]25-40°C[7]
pH Acidic (from FeCl₃ solution)~3.28[3]5.0-7.0[7]
Catalyst/Enzyme Ferric Chloride (FeCl₃)Hydrogen Peroxide (H₂O₂)Glucose Oxidase & Catalase
Key Byproducts Formic acid, Acetic acid[1][2]Unreacted glucose[3]Minimal, primarily water and oxygen
Selectivity Lower, produces byproducts[1]High, but may have residual glucoseVery high, specific to glucose
Environmental Impact Use of harsh chemicals, potential for metal contaminationStrong oxidant, requires careful handlingGenerally considered "greener," biodegradable enzymes

Experimental Protocols

Below are detailed methodologies for key experiments in both chemical and enzymatic synthesis of this compound, based on published literature.

Chemical Synthesis via Ferric Chloride Catalysis

Objective: To synthesize this compound from glucose using ferric chloride as an oxidizing agent.

Materials:

  • D-glucose

  • Ferric chloride (FeCl₃) solution (40% w/w)

  • Deionized water

  • Closed reaction vessel with temperature control and stirring

  • Ion chromatography system

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • In a closed reaction vessel, mix a specific amount of D-glucose with a 40% (w/w) ferric chloride solution. For example, 50g of glucose in 500mL of FeCl₃ solution.[2]

  • Heat the mixture to a controlled temperature, for instance, 110°C, and maintain for a set duration, such as 4 hours, with continuous stirring.[1][2]

  • After the reaction period, cool the mixture to room temperature.

  • Filter the reaction mixture to separate any solid residues.

  • Analyze the filtrate to determine the concentration of unreacted glucose using an ion chromatography system.

  • Quantify the yield of this compound, as well as byproducts like formic and acetic acid, using an HPLC system.[2]

  • The final product can be further purified using techniques such as preparative chromatography with a silica (B1680970) gel column.[2]

Enzymatic Synthesis using Glucose Oxidase and Catalase

Objective: To produce this compound from glucose with high efficiency and purity using a dual-enzyme system.

Materials:

  • D-glucose solution (e.g., 40% w/w)

  • Glucose oxidase (GOD)

  • Catalase (CAT)

  • pH meter and controller

  • Bioreactor or fermentor with temperature and aeration control

  • Acid (e.g., H₂SO₄) and base (e.g., NaOH) for pH adjustment

Procedure:

  • Prepare a solution of D-glucose in a bioreactor. A typical concentration is around 40% (w/w).[7]

  • Adjust the initial pH of the glucose solution to a range of 5.0-7.0 using a suitable acid or base.[7]

  • Maintain the temperature of the solution between 25°C and 40°C. A common operating temperature is 35°C.[7]

  • Introduce a controlled flow of air or oxygen into the reactor. A typical rate is 1 volume of air per volume of liquid per minute (vvm).[7]

  • Add glucose oxidase and catalase to the reaction mixture. The amount of enzyme is typically based on the amount of glucose. For example, 25-30 Glucose Oxidase Units (GOU) per gram of glucose and at least 1200 Catalase Units (CU) per gram of glucose.[7]

  • Monitor and control the pH of the reaction. As this compound is formed, the pH will decrease. Use an automated pH controller to add a base (e.g., NaOH) to maintain the pH within the optimal range for the enzymes.[7]

  • Allow the reaction to proceed for a sufficient time to achieve high conversion of glucose, which can be monitored by measuring glucose concentration.

  • Upon completion, the resulting solution contains a high concentration of this compound (or its salt, depending on the base used for neutralization) with minimal impurities.

Visualizing the Synthesis Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs & Purification Glucose Glucose Reactor Reaction Vessel (Heated & Stirred) Glucose->Reactor FeCl3 FeCl3 Solution FeCl3->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Purification Purification (Chromatography) Filtration->Purification Crude Product GluconicAcid This compound Purification->GluconicAcid Byproducts Byproducts Purification->Byproducts

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_input Inputs cluster_process Process cluster_output Output GlucoseSol Glucose Solution Bioreactor Bioreactor (pH & Temp Controlled) GlucoseSol->Bioreactor Enzymes Glucose Oxidase & Catalase Enzymes->Bioreactor Air Air/Oxygen Air->Bioreactor ProductSolution High-Purity This compound Solution Bioreactor->ProductSolution Reaction Mixture

Caption: Workflow for the enzymatic synthesis of this compound.

Concluding Remarks

The choice between chemical and enzymatic synthesis of this compound is a trade-off between various factors. Chemical methods, while sometimes faster, often operate under harsher conditions and can produce a range of byproducts, necessitating more extensive purification. In contrast, enzymatic synthesis offers exceptional specificity, leading to a purer product under milder, more environmentally friendly conditions, albeit sometimes with longer reaction times. For applications in the pharmaceutical and food industries where purity is paramount, the enzymatic route is often favored. The detailed data and protocols provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their application.

References

assessing the biodegradability of gluconate-based chelators versus synthetic alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradability of Gluconate-Based Chelators and Synthetic Alternatives

For researchers, scientists, and drug development professionals, the environmental impact of chemical compounds is a critical consideration in product development and formulation. Chelating agents, widely used to control metal ions in various applications, are of particular interest due to their potential persistence in the environment. This guide provides an objective comparison of the biodegradability of gluconate-based chelators and their synthetic counterparts, such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Nitrilotriacetic acid (NTA). The information presented is supported by experimental data from standardized testing protocols.

Executive Summary

Gluconate-based chelators, derived from the natural sugar glucose, are readily biodegradable, offering an environmentally benign profile. In stark contrast, traditional synthetic chelating agents like EDTA exhibit poor biodegradability and can persist in the environment. Other synthetics, such as NTA and DTPA, show some level of biodegradability, but it is generally lower and slower than that of gluconates. Newer synthetic alternatives like Glutamic acid N,N-diacetic acid (GLDA) and Methylglycine N,N-diacetic acid (MGDA) have been developed to offer improved biodegradability over traditional synthetic options.

Quantitative Biodegradability Data

The following table summarizes the biodegradability of various chelating agents based on standardized OECD (Organisation for Economic Co-operation and Development) test methods. "Ready biodegradability" implies that the substance will undergo rapid and ultimate degradation in the aquatic environment. "Inherent biodegradability" suggests that the substance has the potential to biodegrade, but may require specific conditions or a longer period of adaptation.

Chelating AgentTypeBiodegradability ClassificationTest MethodBiodegradation (%)Timeframe (days)Citation
Sodium GluconateBio-basedReadily Biodegradable-98%2[1]
Sodium GluconateBio-basedReadily BiodegradableOECD 301D (Closed Bottle Test)89%28[2][3]
Sodium GluconateBio-basedReadily BiodegradableAnaerobic Test100%35[2][3]
EDTASynthetic (Aminopolycarboxylate)Poorly Biodegradable-Negligible-[4][5][6]
NTASynthetic (Aminopolycarboxylate)Biodegradable---[7][8][9]
DTPASynthetic (Aminopolycarboxylate)More biodegradable than EDTA, but persistent---[10]
GLDASynthetic (Aminopolycarboxylate)Readily BiodegradableOECD 301>80%28[6]

Experimental Protocols

Standardized test methods are crucial for assessing the biodegradability of chemical substances. The most commonly cited methods for chelating agents are the OECD 301 and 302 series of tests.

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test is designed to evaluate the ready biodegradability of substances in an aerobic aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from wastewater treatment plant effluent) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the oxygen consumed to the theoretical oxygen demand (ThOD).[11][12]

Methodology:

  • Preparation of Test Solution: A known concentration of the test substance is dissolved in an aerobic aqueous mineral medium.

  • Inoculation: The solution is inoculated with a mixed population of aerobic microorganisms.

  • Incubation: The inoculated solution is dispensed into sealed bottles, ensuring no headspace, and incubated in the dark at 20 ± 1°C for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the test period.

  • Calculation: The percentage of biodegradation is calculated based on the oxygen consumed relative to the ThOD. A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test.[13]

OECD 302B: Inherent Biodegradability - Zahn-Wellens/EMPA Test

This test is used to determine the potential for a substance to be biodegraded by a high concentration of microorganisms.

Principle: The test substance, as the sole source of organic carbon, is exposed to a high concentration of activated sludge microorganisms in a mineral medium for up to 28 days. The degradation is monitored by measuring the removal of Dissolved Organic Carbon (DOC).[14][15][16]

Methodology:

  • Test Setup: A mixture of the test substance, mineral nutrients, and a relatively large amount of activated sludge is prepared in an aqueous medium.

  • Aeration and Agitation: The mixture is agitated and aerated at 20-25°C in the dark or in diffuse light.

  • Sampling and Analysis: Samples are taken at regular intervals, filtered, and the DOC is measured.

  • Calculation: The percentage of biodegradation is calculated from the decrease in DOC over time. A substance is considered inherently biodegradable if it shows a significant removal of DOC (typically >70%).[17]

Visualizations

Experimental Workflow for Biodegradability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Test_Substance Test Substance (e.g., Gluconate, EDTA) Test_Vessel Sealed Test Vessel (Aerobic Conditions) 28 days Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Inoculum Microorganism Inoculum Inoculum->Test_Vessel Measurement Measure Parameter (e.g., O2 consumption, DOC removal) Test_Vessel->Measurement at intervals Calculation Calculate % Biodegradation Measurement->Calculation Classification Classify Biodegradability (Readily vs. Poorly) Calculation->Classification

Caption: General experimental workflow for assessing biodegradability.

Microbial Degradation Pathways

The mechanisms by which microorganisms break down chelating agents differ significantly between gluconate and synthetic alternatives.

G cluster_gluconate Gluconate Pathway cluster_synthetic Synthetic Chelator Pathway (e.g., NTA, EDTA) Gluconate Gluconate Gluconokinase Gluconokinase Gluconate->Gluconokinase Phosphogluconate 6-Phosphogluconate Gluconokinase->Phosphogluconate PPP Pentose Phosphate Pathway Phosphogluconate->PPP EDP Entner-Doudoroff Pathway Phosphogluconate->EDP Metabolism Central Metabolism (CO2 + H2O) PPP->Metabolism EDP->Metabolism Synthetic NTA / EDTA Monooxygenase Monooxygenase Synthetic->Monooxygenase Intermediates Metabolic Intermediates Monooxygenase->Intermediates Slow_Degradation Slow or Incomplete Degradation Intermediates->Slow_Degradation

Caption: Contrasting microbial degradation pathways.

Logical Comparison of Biodegradability

G Biodegradability Biodegradability High High (Readily Biodegradable) Biodegradability->High Moderate Moderate (Inherently Biodegradable) Biodegradability->Moderate Low Low (Poorly Biodegradable) Biodegradability->Low Gluconate Gluconate High->Gluconate GLDA_MGDA GLDA / MGDA High->GLDA_MGDA NTA NTA Moderate->NTA EDTA EDTA Low->EDTA

Caption: Hierarchy of chelator biodegradability.

Conclusion

The selection of a chelating agent has significant environmental implications. Gluconate-based chelators stand out for their excellent, rapid, and complete biodegradability, positioning them as a sustainable choice.[1][2] In contrast, traditional synthetic chelators like EDTA are persistent in the environment, raising concerns about their long-term impact.[4][18] While some synthetic alternatives offer improved biodegradability, gluconates, derived from renewable resources, provide a benchmark for environmental compatibility in chelation technology. For researchers and developers prioritizing green chemistry principles, gluconate-based chelators represent a compelling and environmentally responsible option.

References

A Comparative Guide to Enzymatic and Chromatographic Methods for Gluconic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzymatic and chromatographic methods for the quantitative analysis of gluconic acid. The following sections detail the experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific applications.

Introduction

This compound, a mild organic acid derived from glucose, is a key component in various pharmaceutical formulations, food products, and beverages. Accurate quantification of this compound is crucial for quality control, process monitoring, and research and development. The two most common analytical approaches for this purpose are enzymatic assays and high-performance liquid chromatography (HPLC). This guide presents a cross-validation of these methods, offering insights into their respective principles, procedures, and performance characteristics.

Methods Overview

Enzymatic and chromatographic methods offer distinct advantages and are suited for different analytical needs. Enzymatic assays are known for their high specificity and simplicity, while chromatographic techniques, particularly HPLC, are lauded for their versatility and ability to analyze multiple components in a single run.

Enzymatic Method Workflow

The enzymatic analysis of this compound typically involves a series of coupled reactions that result in the formation of a product, such as NADH or a chromophore, which can be measured spectrophotometrically. The amount of the product formed is directly proportional to the initial concentration of this compound in the sample.

Enzymatic Method Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Sample (e.g., Wine, Food) Dilution Dilution Sample->Dilution pH_Adjustment pH Adjustment (if necessary) Dilution->pH_Adjustment Deproteinization Deproteinization (if necessary) pH_Adjustment->Deproteinization Reagent_Addition Addition of Enzyme/Reagent Mix Deproteinization->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Measurement Spectrophotometric Measurement (e.g., 340 nm) Incubation->Measurement Calculation Calculation of this compound Concentration Measurement->Calculation

Caption: General workflow for the enzymatic analysis of this compound.

Chromatographic Method Workflow

Chromatographic methods, such as HPLC, separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound analysis, various HPLC configurations can be employed, including those with UV or pulsed amperometric detectors (PAD).

Chromatographic Method Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample (e.g., Wine, Fermentation Broth) Filtration Filtration (e.g., 0.45 µm filter) Sample->Filtration Dilution Dilution Filtration->Dilution Injection Injection into HPLC System Dilution->Injection Separation Separation on Column Injection->Separation Detection Detection (e.g., PAD, UV) Separation->Detection Chromatogram_Analysis Chromatogram Analysis & Integration Detection->Chromatogram_Analysis Quantification Quantification using Calibration Curve Chromatogram_Analysis->Quantification

Caption: General workflow for the chromatographic (HPLC) analysis of this compound.

Performance Characteristics

The following tables summarize the performance characteristics of a representative enzymatic assay and an HPLC-PAD method for the determination of this compound.

Table 1: Performance Data for Enzymatic Assay
ParameterPerformance
LinearityUp to 2500 mg/L
Measuring Range6 - 1500 mg/L
Limit of Detection (LOD)1.5 mg/L (for 100 µL sample volume)
Limit of Quantification (LOQ)6 mg/L (for 100 µL sample volume)

Data sourced from an enzymatic UV determination method.[1]

Table 2: Performance Data for HPLC-PAD Method
ParameterPerformance
LinearityUp to 500 mg/L (R² > 0.999)
Limit of Detection (LOD)0.6 mg/L
Limit of Quantification (LOQ)2.0 mg/L
Precision (RSD%)< 2.5% in the usual range of GA concentration in natural wines

Data sourced from a study on the determination of this compound in wine.[2][3][4]

Experimental Protocols

Detailed methodologies for both an enzymatic and an HPLC-PAD method are provided below.

Enzymatic Assay Protocol (UV Method)

This protocol is based on the enzymatic determination of D-gluconic acid using gluconate kinase (GK), ADP-dependent hexokinase (ADP-HK), and glucose-6-phosphate-dehydrogenase (G6P-DH).[1]

1. Principle: D-gluconic acid is phosphorylated by ATP in the presence of gluconate kinase to form D-gluconate-6-phosphate. The produced ADP is used by ADP-dependent hexokinase to phosphorylate D-glucose, forming D-glucose-6-phosphate. This is then oxidized by NAD+ in the presence of glucose-6-phosphate-dehydrogenase to D-glucono-delta-lactone-6-phosphate, with the simultaneous formation of NADH. The amount of NADH is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[1]

2. Reagents:

  • Reagent 1: Buffer solution containing NAD.

  • Reagent 2: Buffer solution containing ADP-HK, G6P-DH, and GK.

  • All reagents are typically provided in a ready-to-use format in commercial kits.

3. Sample Preparation:

  • Use clear, colorless, and approximately neutral liquid samples directly or after dilution.

  • Filter or centrifuge turbid solutions.

  • Adjust acidic samples to a pH between 10 and 11 with sodium hydroxide (B78521) solution.

  • For the determination of total D-gluconic acid (including D-glucono-δ-lactone), hydrolyze the lactone by adjusting the sample pH to 10-11 and incubating for 10 minutes at room temperature.[5]

4. Assay Procedure:

  • Pipette the sample solution into a cuvette.

  • Add Reagent 1 and mix.

  • Read the initial absorbance (A1) at 340 nm after a short incubation.

  • Start the reaction by adding Reagent 2.

  • Mix, incubate for approximately 10 minutes at 20-37°C.

  • Read the final absorbance (A2) at 340 nm.

5. Calculation:

  • Calculate the absorbance difference (ΔA = A2 - A1).

  • The concentration of D-gluconic acid is calculated using the absorbance difference of the sample, the molar extinction coefficient of NADH, and the sample volume.

HPLC-PAD Protocol

This protocol describes the determination of this compound in wine using high-pressure liquid chromatography with pulsed amperometric detection.[2][3][4]

1. Principle: The sample is injected into an HPLC system where it is passed through an anion exchange column. A sodium hydroxide solution is used as the mobile phase under isocratic conditions. This compound is separated from other components in the sample matrix and detected by a pulsed amperometric detector with a gold electrode. Quantification is performed using an external calibration curve.[2]

2. Instrumentation and Conditions:

  • HPLC System: A high-pressure liquid chromatograph equipped with a pulsed amperometric detector and a gold electrode cell.

  • Column: Anion exchange column.

  • Mobile Phase: 0.1 M Sodium Hydroxide (degassed).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 20°C.

  • Detection: Pulsed amperometric detection with pulse settings of +200, +700, and -900 mV.[2]

3. Sample Preparation:

4. Procedure:

  • Prepare a calibration curve using standard solutions of this compound in the range of 1 to 500 mg/L.

  • Inject the prepared samples into the HPLC system.

  • The analysis time is approximately 30 minutes, which includes column cleaning and conditioning.[2][3][4]

5. Data Analysis:

  • Identify and integrate the peak corresponding to this compound in the chromatogram.

  • Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Comparison and Conclusion

Both enzymatic and HPLC methods are reliable for the quantification of this compound. A comparative study on wine samples found that the results from an enzymatic method were approximately 6% lower than those obtained by the HPLC-PAD method. This difference was attributed to potential incomplete hydrolysis of the lactone forms of this compound in the enzymatic assay.[2]

Enzymatic assays are highly specific and generally require minimal sample preparation, making them suitable for rapid screening and quality control in matrices with few interfering substances. They are often available as user-friendly kits.

HPLC methods , particularly with detectors like PAD, offer high sensitivity and the ability to separate this compound from other organic acids and matrix components. This makes them ideal for complex samples and for research applications where simultaneous analysis of multiple compounds is desired. While the initial instrument cost is higher, the per-sample cost can be lower for high-throughput analyses.

The choice between these methods should be guided by the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and specificity, available instrumentation, and the desired sample throughput. For routine analysis of a large number of similar samples, a validated enzymatic kit may be more efficient. For complex matrices or when the analysis of other organic acids is also of interest, an HPLC method would be the more appropriate choice.

References

efficacy of calcium gluconate versus other calcium salts for bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Calcium Salt Bioavailability for Researchers

This guide provides an objective comparison of the bioavailability and efficacy of calcium gluconate against other common calcium salts, including calcium carbonate, calcium citrate (B86180), and calcium lactate. The information is intended for researchers, scientists, and professionals in drug development, with a focus on supporting experimental data and methodologies.

Data Presentation: Quantitative Comparison of Calcium Salts

The selection of a calcium salt for supplementation or fortification is influenced by several key factors: its elemental calcium content, solubility, and bioavailability. The following table summarizes these quantitative parameters for commonly used calcium salts.

Calcium SaltElemental Calcium (%)Water SolubilityKey Bioavailability Characteristics
Calcium Gluconate ~9%[1][2][3][4]Water-soluble[2][5]Absorption is similar to many other salts and milk[6]; however, some studies suggest it may be slightly less effective in raising serum calcium compared to newer organic salts.[1] Its low elemental content requires larger doses.[2][5]
Calcium Carbonate ~40%[3][4][5]Almost insoluble in water; solubility increases in acidic environments.[1][5]Absorption is dependent on stomach acid and is enhanced when taken with food.[3][4] It is the most common and least expensive form.[1][2]
Calcium Citrate ~21%[3][4]More soluble than calcium carbonate.[7][8]Absorption is not dependent on stomach acid and can be taken without food.[4] Bioavailability is reported to be 22-27% higher than calcium carbonate.[3][4]
Calcium Lactate ~13%[3][4][5]High water solubility.[5]It is well-tolerated and readily absorbed.[5] Like calcium gluconate, its lower elemental calcium content necessitates larger quantities for high-dose supplementation.[5]

Experimental Protocols for Determining Calcium Bioavailability

The bioavailability of calcium from various salts is assessed through a range of in vitro and in vivo experimental models.

In Vitro Methodologies

In vitro methods offer a rapid and cost-effective means to screen and rank the potential bioavailability of calcium from different sources before proceeding to more complex in vivo studies.[9]

  • Solubility Studies: The fundamental prerequisite for calcium absorption is its solubility in the gastrointestinal tract.[9] These experiments measure the dissolution of calcium salts under controlled pH values that simulate the environments of the stomach (pH ≤ 3.0) and small intestine (pH 6.0-7.5).[7][8] The amount of soluble calcium is then quantified, often illustrating the pH-dependent nature of salts like calcium carbonate.[7][8]

  • Simulated Gastrointestinal Digestion with Dialysis: This common method mimics human digestion to assess calcium bioaccessibility—the fraction of calcium released from its matrix and available for absorption.[10]

    • Protocol: A sample of the calcium salt is subjected to enzymatic digestion, typically involving pepsin in an acidic medium (simulating the stomach) followed by pancreatin (B1164899) and bile salts in a neutral to alkaline medium (simulating the small intestine).[11][12][13]

    • Measurement: The entire digest is placed in a dialysis bag with a specific molecular weight cutoff. The amount of calcium that diffuses out of the bag into a surrounding buffer solution is measured. This "dialyzable calcium" is used as an indicator of bioavailable calcium.[10]

  • Caco-2 Cell Culture Model: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates to form a monolayer of cells that structurally and functionally resembles the enterocytes of the small intestine.[14] This model is widely used to study the mechanisms of intestinal absorption.[9][14]

    • Protocol: Caco-2 cells are cultured on semi-permeable membranes (e.g., Transwell inserts).[9] After a simulated gastrointestinal digestion of the calcium salt, the resulting digest is applied to the apical side of the cell monolayer.[9]

    • Measurement: Calcium uptake by the cells and its transport to the basolateral (bottom) chamber are quantified over time. This method allows for the study of both transcellular and paracellular transport pathways.[15][16]

In Vivo Methodologies

In vivo studies in animal models and humans provide the most definitive data on calcium bioavailability.

  • Animal Studies (Rat Models): Rats are frequently used to evaluate the effects of calcium supplementation on bone health.

    • Protocol: Male Wistar rats, sometimes rendered hypocalcemic through a vitamin D deficient diet, are divided into groups and supplemented with different calcium salts mixed into their feed for a set period (e.g., 12 weeks).[6]

    • Measurement: Bioavailability is assessed by monitoring changes in body weight, serum levels of calcium, phosphorus, and magnesium, and alkaline phosphatase activity.[6] At the end of the study, bone mineral content and bone strength are directly analyzed.[6][17]

  • Human Clinical Trials (Crossover Studies): These studies directly measure the absorption of calcium in human subjects.

    • Protocol: A randomized, crossover design is often employed where healthy subjects consume a single, fixed dose of elemental calcium (e.g., 500 mg) from different salts on separate occasions, with a washout period in between.[1][18]

    • Measurement: Venous blood samples are collected at baseline and at timed intervals (e.g., 1, 3, 5, 8 hours) post-ingestion.[1][18] The change in serum calcium concentration is measured, and the Area Under the Curve (AUC) is calculated to determine the pharmacokinetic profile.[18][19] Additionally, 24-hour urine collections can be used to measure changes in calcium excretion.[1][19]

Mandatory Visualizations

Intestinal Calcium Absorption Pathways

Calcium is absorbed in the small intestine through two primary mechanisms: the active, transcellular pathway and the passive, paracellular pathway.[20][21][22] The transcellular route is predominant when calcium intake is low, while the paracellular route is favored at high luminal calcium concentrations.[21][23]

CalciumAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ Ca²⁺ TJ Ca2+->TJ  Paracellular  (Passive, Non-saturable) TRPV6 TRPV6 Channel Calbindin Calbindin-D9k TRPV6->Calbindin Binds Ca²⁺ PMCA PMCA1b Calbindin->PMCA Transports Ca²⁺ NCX1 NCX1 Calbindin->NCX1 Blood_Ca2+ Ca²⁺ PMCA->Blood_Ca2+ ATP-dependent  Extrusion NCX1->Blood_Ca2+ Na⁺/Ca²⁺  Exchange TJ->Blood_Ca2+ Lumen_align->Enterocyte_align Enterocyte_align->Blood_align

Caption: Mechanisms of intestinal calcium absorption.

Experimental Workflow for In Vitro Bioavailability Assessment

The following diagram illustrates a standard workflow for determining calcium bioavailability using a simulated digestion model coupled with Caco-2 cells.

bioavailability_workflow cluster_prep cluster_digestion Simulated Digestion cluster_assay Bioavailability Assay cluster_result Sample Calcium Salt Sample (e.g., Calcium Gluconate) Gastric Step 1: Gastric Phase (Pepsin, Low pH) Sample->Gastric Intestinal Step 2: Intestinal Phase (Pancreatin, Bile, Neutral pH) Gastric->Intestinal Digest Post-Digestion Supernatant Intestinal->Digest Caco2 Step 3: Application to Caco-2 Cell Monolayer (Apical Side) Digest->Caco2 Incubation Step 4: Incubation (e.g., 2 hours at 37°C) Caco2->Incubation Measurement Step 5: Measurement of Ca²⁺ (Basolateral Chamber) Incubation->Measurement Result Calculate % Bioavailability (Transported Ca²⁺ / Initial Ca²⁺) Measurement->Result

Caption: Workflow for Caco-2 cell-based calcium bioavailability assay.

References

comparing the performance of free versus immobilized enzymes for gluconic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Protocols

The enzymatic production of gluconic acid, a valuable organic acid with wide applications in the pharmaceutical, food, and chemical industries, predominantly utilizes the enzyme glucose oxidase (GOx).[1][2] This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously hydrolyzes to this compound.[2][3] A critical decision in designing a biocatalytic process for this compound synthesis is the choice between using the enzyme in its free, soluble form or as an immobilized biocatalyst. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific application.

Performance Comparison: Free vs. Immobilized Glucose Oxidase

The decision to use free or immobilized enzymes involves a trade-off between activity, stability, and reusability. While free enzymes often exhibit higher initial activity, immobilization confers significant advantages in terms of operational stability, ease of separation from the product, and the potential for continuous processing.

Quantitative Data Summary

The following tables summarize key performance metrics for free and immobilized glucose oxidase based on published experimental data.

Table 1: Kinetic Parameters of Free vs. Immobilized Glucose Oxidase

Enzyme FormImmobilization Method/SupportKm (mM)Vmax (μmol/min·mL or U/mg)Source
Free GOx-2.70.364 (μmol/min·mL)[4]
Immobilized GOxEntrapment in Ca-alginate gel beads2.90.261 (μmol/min·mL)[4]
Free GOx-5.90.071 (mmol/dm³·min)[5]
Immobilized GOxCovalent bonding on pHEMA membranes8.80.067 (mmol/dm³·min)[5]
Immobilized GOxEntrapment between pHEMA membranes12.40.056 (mmol/dm³·min)[5]
Free GOx--292.092 (U/mg)[6]
Immobilized GOxCovalent bonding on Eupergit C-98.75 (U/mg)[6]

Km (Michaelis constant) reflects the enzyme's affinity for its substrate; a lower value indicates higher affinity. Vmax (maximum reaction rate) indicates the maximum catalytic rate under saturating substrate conditions.

Table 2: Stability and Reusability of Free vs. Immobilized Glucose Oxidase

ParameterFree EnzymeImmobilized EnzymeSource
pH Stability Less stable at pH extremes (e.g., ~30% activity at pH 9.0)More stable over a wider pH range (e.g., ~51% activity at pH 9.0)[4]
Thermal Stability Prone to thermal inactivation at higher temperaturesGenerally more stable at higher temperatures[7]
Storage Stability Lower stability over timeRetained 88% of original activity after 30 days at 4°C[4]
Reusability Not reusableCan be reused multiple times (e.g., retained significant activity after 7 reuses)[4]
Operational Stability Decay rate linearly dependent on air flow rateSignificantly enhanced stability at higher aeration rates[6]
Inactivation by H₂O₂ Susceptible to inactivation by the byproduct hydrogen peroxideCo-immobilization with catalase can mitigate H₂O₂-induced inactivation[3][8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for this compound production using free and immobilized enzymes, and the enzymatic cascade reaction involved.

G Experimental Workflow for this compound Production cluster_0 Free Enzyme System cluster_1 Immobilized Enzyme System F_E Free Glucose Oxidase F_R Batch Reactor (Stirred Tank) F_E->F_R F_S Glucose Solution (Substrate) F_S->F_R F_P Product Mixture (this compound, H₂O₂, Unreacted Glucose, Enzyme) F_R->F_P F_Sep Downstream Processing (e.g., Ultrafiltration, Chromatography) F_P->F_Sep F_Prod Purified this compound F_Sep->F_Prod F_Waste Enzyme Waste F_Sep->F_Waste I_E Immobilized Glucose Oxidase (e.g., on beads, membrane) I_R Bioreactor (e.g., Packed Bed, Stirred Tank) I_E->I_R I_S Glucose Solution (Substrate) I_S->I_R I_P Product Solution (this compound, H₂O₂, Unreacted Glucose) I_R->I_P I_Reuse Enzyme Reuse I_R->I_Reuse I_Sep Simple Separation (Filtration, Decantation) I_P->I_Sep I_Prod Purified this compound I_Sep->I_Prod

Caption: Comparative workflows for free vs. immobilized enzyme systems.

G Enzymatic Cascade for Enhanced this compound Production Glucose β-D-Glucose GOx Glucose Oxidase (GOx) Glucose->GOx O2_in O₂ (Oxygen) O2_in->GOx Lactone D-glucono-δ-lactone GOx->Lactone H2O2 H₂O₂ (Hydrogen Peroxide) GOx->H2O2 GluconicAcid This compound Lactone->GluconicAcid Spontaneous Catalase Catalase H2O2->Catalase Inactivation GOx Inactivation H2O2->Inactivation H2O_hydrolysis H₂O (Hydrolysis) H2O_hydrolysis->Lactone H2O_catalase H₂O Catalase->H2O_catalase O2_out O₂ (Recycled) Catalase->O2_out Inactivation->GOx

Caption: Glucose oxidation pathway and the role of catalase.

Detailed Experimental Protocols

The following are representative protocols for the production of this compound using free and immobilized glucose oxidase, synthesized from various research articles.

Protocol 1: this compound Production Using Free Glucose Oxidase

Objective: To determine the activity and kinetics of soluble glucose oxidase for this compound production.

Materials:

  • Glucose Oxidase (from Aspergillus niger)

  • D-glucose

  • Calcium acetate (B1210297) buffer (50 mM, pH 5.5)

  • Trichloroacetic acid (15% w/v)

  • Stirred tank reactor with temperature and pH control

  • HPLC with a suitable column for sugar and organic acid analysis (e.g., Sugar-Pak column)

Methodology:

  • Reaction Setup: Prepare a 50 mL solution of 30 mM glucose in 50 mM calcium acetate buffer (pH 5.5) in the reactor. Equilibrate the reactor to the desired temperature (e.g., 30°C) with constant stirring (e.g., 200 rpm).[4]

  • Enzyme Addition: Add a known amount of free glucose oxidase solution (e.g., 4 mL) to initiate the reaction.[4]

  • Sampling: At regular time intervals, withdraw a sample from the reaction medium.

  • Reaction Termination: Immediately add trichloroacetic acid (15% w/v) to the sample to stop the enzymatic reaction.[4]

  • Sample Preparation: Centrifuge the sample (e.g., 5000 rpm for 5 minutes) and filter the supernatant through a 0.40 µm microfiltration membrane.[4]

  • Analysis: Analyze the concentration of remaining glucose in the filtrate using HPLC to determine the rate of glucose consumption. The initial reaction rate is used to calculate enzyme activity.

  • Kinetic Analysis: Repeat the experiment with varying glucose concentrations (e.g., 1 to 50 mM) to determine the Km and Vmax values using a Lineweaver-Burk plot.[4]

Protocol 2: this compound Production Using Immobilized Glucose Oxidase

Objective: To evaluate the performance, stability, and reusability of immobilized glucose oxidase.

Materials:

  • Glucose Oxidase (from Aspergillus niger)

  • Immobilization support (e.g., Calcium alginate beads, Eupergit C)

  • Cross-linking agents if required (e.g., glutaraldehyde)[9]

  • D-glucose

  • Calcium acetate buffer (50 mM, pH 5.5)

  • Packed bed or stirred tank bioreactor

Methodology:

  • Enzyme Immobilization (Example: Entrapment in Alginate Beads):

    • Prepare a sodium alginate solution (e.g., 2% w/v) and dissolve a known amount of glucose oxidase in it.

    • Extrude the mixture dropwise into a gently stirred calcium chloride solution (e.g., 0.2 M).

    • Allow the beads to harden for a specified time, then wash them with buffer to remove any unbound enzyme.[4]

    • Determine the immobilization efficiency by measuring the protein concentration in the washing solutions using a method like the Bradford assay.[4]

  • Reaction Setup: Add a known mass of the immobilized enzyme beads (e.g., 3 g) to a 50 mL glucose solution (30 mM in 50 mM calcium acetate buffer, pH 5.5) in the bioreactor.[4]

  • Reaction Conditions: Maintain the reaction at the optimal temperature and pH with appropriate agitation and aeration.[4][6]

  • Analysis: Monitor the reaction progress by taking samples of the supernatant and analyzing for glucose concentration via HPLC, as described in Protocol 1.

  • Reusability Study: After the first reaction cycle, separate the immobilized enzyme from the product solution by simple filtration or decantation. Wash the beads with buffer and introduce them into a fresh substrate solution to start the next cycle. Repeat for multiple cycles to assess the operational stability.[4]

  • Storage Stability: Store the immobilized enzyme in buffer at 4°C between uses and periodically measure its activity to determine storage stability.[4]

Conclusion

The choice between free and immobilized enzymes for this compound production is highly dependent on the specific process requirements.

  • Free enzymes are suitable for batch processes where high initial activity is desired and downstream processing can accommodate enzyme separation. However, their lack of reusability and lower stability can increase operational costs.

  • Immobilized enzymes offer significant advantages for industrial-scale and continuous production.[10] The enhanced stability, ease of separation, and reusability lead to a more cost-effective and sustainable process, despite a potential reduction in the initial specific activity due to diffusional limitations or conformational changes upon immobilization.[4][6] Furthermore, co-immobilization with catalase can effectively mitigate product inhibition by hydrogen peroxide, further enhancing the overall process efficiency.[3][8]

For researchers and professionals in drug development and industrial biotechnology, the long-term benefits of process control, stability, and cost-effectiveness often make enzyme immobilization the superior strategy for this compound production.

References

evaluation of different carbon sources for microbial gluconic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective production of gluconic acid, a versatile organic acid with wide applications in the pharmaceutical, food, and chemical industries, is critically dependent on the choice of microbial strain and the carbon source used in fermentation. This guide provides an objective comparison of various carbon sources for microbial this compound production, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection of optimal fermentation strategies. The primary microorganisms of focus are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans, the workhorses of industrial this compound production.

Performance Comparison of Carbon Sources

The selection of a carbon source is a crucial factor influencing the yield and productivity of this compound fermentation. While glucose remains the most common and often most efficient substrate, a variety of other carbohydrates have been investigated to reduce costs and utilize waste streams. The following tables summarize quantitative data from various studies on the performance of different carbon sources for this compound production by Aspergillus niger and Gluconobacter oxydans.

Aspergillus niger

Aspergillus niger is a filamentous fungus widely used for industrial this compound production due to its high yields.[1] It primarily utilizes the enzyme glucose oxidase for the conversion of glucose to this compound.[2]

Carbon SourceConcentration (g/L)This compound Yield (g/L)Biomass (g/L)Specifics
Glucose14058.4610.02Optimized conditions: 30°C, pH 6.0, 7 days incubation.[1]
Sucrose100~6.0 (estimated from graph)~12.0 (estimated from graph)Comparison with glucose in Medium 1 vs Medium 2.[3]
Molasses5015.50 (cell dry weight)11.50Showed a 20% enhancement in the absence of glucose.[3]
Corn StarchNot specifiedProportional increase with concentrationNot specifiedInvestigated as a cheap raw material.[3]
Banana MustNot specifiedProportional increase with concentrationNot specifiedInvestigated as a cheap raw material.[3]
Corncob & Groundnut Peel30g (substrate)Highest producer among tested fungiNot specifiedSolid-state fermentation.[4]
Gluconobacter oxydans

Gluconobacter oxydans is an obligate aerobe known for its rapid and incomplete oxidation of sugars in the periplasm, making it highly efficient for producing organic acids like this compound.[5][6] It utilizes a membrane-bound glucose dehydrogenase for this conversion.[7]

Carbon SourceConcentration (g/L)This compound Yield (g/L)Conversion Efficiency (%)Specifics
Glucose10088.681.4Fermentation completed in 9 hours.[8]
Glucose10096.790.5From enzymatic hydrolysate of corncobs.[8]
Glucose (from Palm Fronds)Not specified52.82Not specifiedHydrolyzed palm fronds as substrate.[9]
Xylose2524.9 (Xylonic Acid)Not specifiedConverted to xylonic acid after glucose depletion.[8]

Experimental Protocols

General Protocol for Screening Carbon Sources for this compound Production

This protocol outlines a general procedure for evaluating different carbon sources for this compound production using either Aspergillus niger or Gluconobacter oxydans.

1. Microorganism and Inoculum Preparation:

  • Obtain a pure culture of the desired microorganism (e.g., Aspergillus niger ATCC 1015 or Gluconobacter oxydans ATCC 621).

  • For A. niger, prepare a spore suspension from a 5-7 day old culture grown on Potato Dextrose Agar (PDA).

  • For G. oxydans, prepare a seed culture by inoculating a suitable broth medium (e.g., yeast extract-mannitol broth) and incubating for 24-48 hours.

2. Fermentation Medium:

  • Prepare a basal fermentation medium. A modified Czapek Dox medium is suitable for A. niger, containing (g/L): NaNO₃ 3.0, KH₂PO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5, and FeSO₄·7H₂O 0.01.[1]

  • For G. oxydans, a suitable medium may contain (g/L): yeast extract 5.0, peptone 3.0, and the respective carbon source.

  • Prepare separate batches of the basal medium, each supplemented with a different carbon source at a desired concentration (e.g., 100 g/L). Tested carbon sources can include glucose, sucrose, fructose, molasses, starch, etc.

  • Adjust the initial pH of the medium to the optimal range for the microorganism (e.g., pH 6.0 for A. niger).[1]

3. Fermentation Conditions:

  • Dispense 100 mL of each medium into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with a standardized amount of the prepared inoculum (e.g., 1x10⁶ spores/mL for A. niger or 5% v/v for G. oxydans).

  • Incubate the flasks in a shaking incubator at the optimal temperature (e.g., 30°C for A. niger) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7 days).[1]

4. Sampling and Analysis:

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).

  • Biomass Determination: Determine the cell dry weight by filtering a known volume of the culture broth, washing the biomass with distilled water, and drying it at 80°C to a constant weight.

  • This compound Quantification: Analyze the concentration of this compound in the culture supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column) and detector (e.g., UV or refractive index).

  • Residual Sugar Analysis: Determine the concentration of the residual carbon source in the supernatant using HPLC or a suitable biochemical assay (e.g., DNS method for reducing sugars).

5. Data Evaluation:

  • Calculate the this compound yield (g of this compound produced per g of carbon source consumed), productivity (g/L/h), and sugar utilization rate.

  • Compare the performance of the different carbon sources based on these parameters.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental processes is crucial for understanding and optimizing this compound production.

Metabolic Pathway for this compound Production in Aspergillus niger

Aspergillus niger converts glucose to this compound via the glucose oxidase pathway. This process occurs extracellularly.

G Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Oxidase Gluconic_Acid Gluconic_Acid Gluconolactone->Gluconic_Acid Lactonase / Spontaneous Hydrolysis

Caption: this compound production pathway in Aspergillus niger.

Metabolic Pathway for this compound Production in Gluconobacter oxydans

Gluconobacter oxydans utilizes a periplasmic, membrane-bound glucose dehydrogenase to oxidize glucose to gluconolactone, which is then hydrolyzed to this compound.[7]

G cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Membrane-bound Glucose Dehydrogenase Gluconic_Acid Gluconic_Acid Gluconolactone->Gluconic_Acid Hydrolysis PPP Pentose Phosphate Pathway Gluconic_Acid->PPP Minor uptake

Caption: Periplasmic this compound production in Gluconobacter oxydans.

Experimental Workflow for Carbon Source Screening

The following diagram illustrates a typical workflow for evaluating different carbon sources.

G Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Media_Prep Fermentation Media (with different carbon sources) Media_Prep->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis Analysis (HPLC, Dry Weight) Sampling->Analysis Data Data Evaluation (Yield, Productivity) Analysis->Data

Caption: Workflow for evaluating carbon sources in fermentation.

References

A Comparative Structural Analysis of Metal Complexes with Gluconate and Other Hydroxycarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metal Complex Structures and Stabilities

The coordination chemistry of metal ions with hydroxycarboxylic acids, such as gluconic acid, citric acid, tartaric acid, and lactic acid, is of paramount importance in various scientific disciplines, including pharmaceutical sciences, food chemistry, and environmental science. The ability of these ligands to form stable complexes with a wide range of metal ions influences their bioavailability, toxicity, and catalytic activity. This guide provides a detailed structural and stability comparison of metal complexes formed with gluconate and other key hydroxycarboxylates, supported by experimental data and detailed methodologies for their characterization.

Structural and Stability Data of Metal-Hydroxycarboxylate Complexes

The following tables summarize key structural parameters obtained from X-ray crystallography and stability constants determined through potentiometric titrations for complexes of selected metal ions with gluconate, citrate (B86180), tartrate, and lactate (B86563). These data provide a quantitative basis for comparing the coordination behavior of these ligands.

Table 1: Comparison of Metal-Ligand Bond Lengths (Å)

Metal IonLigandM-O (Carboxylate) Bond Length (Å)M-O (Hydroxyl) Bond Length (Å)Coordination NumberReference
Fe(III)Gluconate1.860 - 2.032-6[1]
Fe(III)Citrate~2.0~2.06[2][3]
Co(II)Citrate2.055 - 2.1542.0776[4][5]
Co(II)Tartrate2.036 - 2.0722.117 - 2.1436[6]
Ca(II)Citrate~2.3 - 2.5~2.48[7]
Ca(II)Gluconate~2.4~2.58[8]

Table 2: Comparison of Stability Constants (log β)

Metal IonLigandlog β₁₁ (1:1)log β₁₂ (1:2)ConditionsReference
Fe(III)Gluconate24 - 38 (at pH 13.3)-Varies with pH[9]
Fe(III)Citrate12.87-25 °C, 0.1 M KNO₃[10][11]
Fe(II)Citrate13.61--[12]
Co(II)Gluconate13 - 20 (at pH 7)-Varies with pH[9]
Co(II)Citrate4.74--[12]
Cu(II)Citrate19.56--[12]
U(VI)Citrate8.71-pH 4.0[13]
La(III)Lactate--Theoretically Predicted[14]

Stability constants are highly dependent on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols for Characterization

The structural and stability data presented above are typically obtained through a combination of analytical techniques. Below are detailed methodologies for the key experiments cited.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.

1. Crystal Growth:

  • Objective: To obtain single crystals of the metal-hydroxycarboxylate complex of sufficient size and quality for diffraction.
  • Procedure:
  • Prepare a saturated or slightly supersaturated solution of the purified metal complex in a suitable solvent or solvent mixture.
  • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to induce crystallization.
  • The choice of solvent, temperature, and pH are critical parameters that need to be optimized for each complex.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data from the single crystal.
  • Procedure:
  • Mount a suitable crystal on a goniometer head.
  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  • Expose the crystal to a monochromatic X-ray beam and rotate it to collect diffraction patterns at various orientations.
  • The diffraction data are recorded on a detector (e.g., CCD or CMOS).

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data.
  • Procedure:
  • Process the raw diffraction data to obtain a set of structure factors.
  • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
  • Build an atomic model into the electron density map.
  • Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a satisfactory agreement is achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of metal complexes in solution.

1. Sample Preparation:

  • Objective: To prepare a solution of the metal complex suitable for NMR analysis.
  • Procedure:
  • Dissolve a precisely weighed amount of the metal-hydroxycarboxylate complex in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a known concentration.
  • The choice of solvent is crucial to avoid interfering signals and ensure the solubility and stability of the complex.
  • For quantitative studies, an internal standard may be added.

2. Data Acquisition:

  • Objective: To acquire high-quality NMR spectra.
  • Procedure:
  • Place the NMR tube containing the sample in the spectrometer.
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  • Acquire one-dimensional (e.g., ¹H, ¹³C) and/or two-dimensional (e.g., COSY, HSQC) NMR spectra.
  • The choice of NMR experiment depends on the specific structural information desired.

3. Spectral Analysis:

  • Objective: To interpret the NMR spectra to gain structural insights.
  • Procedure:
  • Process the raw NMR data (e.g., Fourier transformation, phase correction, baseline correction).
  • Assign the signals in the spectra to specific nuclei in the molecule.
  • Analyze chemical shifts, coupling constants, and relaxation times to deduce information about the coordination environment of the metal ion, ligand conformation, and dynamic processes.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a classic and reliable method for determining the stability constants of metal complexes in solution.[15]

1. System Calibration:

  • Objective: To calibrate the electrode system to measure hydrogen ion concentration accurately.
  • Procedure:
  • Use a high-precision pH meter and a combination glass electrode.
  • Calibrate the electrode using standard buffer solutions of known pH.
  • Perform a strong acid-strong base titration (e.g., HCl with NaOH) in the same ionic medium as the experimental solutions to determine the standard electrode potential (E⁰) and the electrode slope.

2. Titration of the Ligand:

  • Objective: To determine the protonation constants of the hydroxycarboxylic acid.
  • Procedure:
  • Prepare a solution of the ligand at a known concentration in a constant ionic strength medium (e.g., 0.1 M KNO₃).
  • Titrate this solution with a standardized solution of a strong base (e.g., NaOH).
  • Record the pH (or potential) as a function of the volume of titrant added.
  • Analyze the titration curve to calculate the pKa values of the ligand.

3. Titration of the Metal-Ligand System:

  • Objective: To determine the stability constants of the metal-ligand complexes.
  • Procedure:
  • Prepare a solution containing the metal ion and the ligand at known concentrations in the same constant ionic strength medium.
  • Titrate this solution with the standardized strong base.
  • Record the pH (or potential) as a function of the volume of titrant added.
  • The displacement of the metal-ligand titration curve relative to the ligand-only curve provides information about the complex formation.

4. Data Analysis:

  • Objective: To calculate the stability constants from the titration data.
  • Procedure:
  • Use a suitable computer program (e.g., Hyperquad, SUPERQUAD) to perform a non-linear least-squares refinement of the titration data.
  • The program fits the experimental data to a chemical model that includes all relevant species (protons, metal ions, ligands, and their complexes) to determine the overall stability constants (β).

Visualizing the Comparison Workflow

The following diagram illustrates a logical workflow for the structural and stability comparison of metal-hydroxycarboxylate complexes.

G cluster_0 Ligand Selection cluster_1 Metal Ion Selection cluster_2 Complex Synthesis & Characterization cluster_3 Data Analysis & Comparison ligands Select Hydroxycarboxylates (Gluconate, Citrate, Tartrate, Lactate) synthesis Synthesize Metal-Ligand Complexes ligands->synthesis metals Select Metal Ions (e.g., Fe(III), Co(II), Ca(II)) metals->synthesis xray X-ray Crystallography (Solid-State Structure) synthesis->xray nmr NMR Spectroscopy (Solution Structure) synthesis->nmr potentiometry Potentiometric Titration (Stability Constants) synthesis->potentiometry struct_data Extract Structural Data (Bond Lengths, Angles, Coord. No.) xray->struct_data stab_data Determine Stability Constants (log β) potentiometry->stab_data comparison Comparative Analysis struct_data->comparison stab_data->comparison

References

performance of gluconate as a concrete admixture compared to lignosulfonates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of sodium gluconate and lignosulfonates reveals distinct performance advantages for each, with sodium gluconate demonstrating superior retarding efficiency and potential for higher long-term strength, while lignosulfonates provide a cost-effective solution for water reduction and workability enhancement. The choice between these two admixtures is contingent on the specific requirements of the concrete mix design and the desired performance characteristics.

Both sodium gluconate and lignosulfonates are widely used as water-reducing and retarding admixtures in the construction industry. They play a crucial role in modifying the properties of fresh and hardened concrete, influencing its workability, setting time, and strength development. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers and concrete technologists in making informed decisions.

Performance Comparison

The primary functions of these admixtures are to reduce the water content in a concrete mix while maintaining workability and to control the rate of cement hydration.

Water Reduction and Workability

Both sodium gluconate and lignosulfonates act as plasticizers, improving the flowability of concrete.[1] This is often measured by the slump test. While both increase the slump of concrete, admixtures in the hydroxycarboxylic acid group, to which sodium gluconate belongs, generally provide a higher slump compared to lignosulfonates at the same dosage.[1]

Setting Time Retardation

One of the most significant differences between the two admixtures lies in their retarding efficiency. Sodium gluconate is a considerably more potent retarder of cement hydration, particularly of the tricalcium aluminate (C3A) phase, compared to lignosulfonates.[1][2] Experimental data has shown that at a dosage of 0.15% by weight of cement, sodium gluconate can extend the initial setting time by a factor of 5.0 and the final setting time by 4.5 times compared to a control mix without an admixture.[1][3][4] In contrast, lignosulfonates exhibit a more moderate retarding effect.[2]

Compressive Strength

While the delayed setting caused by retarders can lead to lower early-age strength (at 1 to 3 days), both admixtures generally contribute to an increase in long-term compressive strength. This is primarily due to the lower water-cement ratio made possible by their water-reducing properties, which results in a denser and less porous concrete matrix. Studies have indicated that sodium gluconate can contribute to higher long-term strength, with one experiment showing a 13% increase in 90-day compressive strength at a 0.12% dosage.[1][3] Lignosulfonates also enhance compressive strength, although direct comparative data with sodium gluconate under identical conditions is limited in the reviewed literature.

Data Presentation

The following tables summarize the comparative performance of sodium gluconate and lignosulfonates based on available experimental data.

Table 1: General Performance Comparison

Performance IndicatorSodium GluconateLignosulfonates
Water Reduction GoodGood
Workability (Slump) High increaseModerate to high increase
Setting Time Retardation Significant and predictableModerate
Early Age Strength (1-3 days) Can be reducedCan be reduced
Long-Term Strength (≥28 days) Can be significantly increasedIncreased

Table 2: Thickening Time of Cement Slurry with Combined Admixtures *

Sodium Lignosulfonate (% BWOC)Sodium Gluconate (% BWOC)Thickening Time at 176°C (hh:mm)
1.000.0003:08
0.750.2504:36
0.500.5005:22
0.250.7504:58
0.001.0003:22

*Data sourced from a patent on retarded cement compositions, where BWOC stands for "by weight of cement". This data illustrates the synergistic effect when both admixtures are used in combination, with a 50:50 ratio providing the longest thickening time under these specific high-temperature conditions.[5]

Experimental Protocols

The evaluation of concrete admixtures is conducted following standardized test methods to ensure the reliability and comparability of results. The American Society for Testing and Materials (ASTM) provides a suite of standards for these procedures.

Key Experimental Tests:
  • Standard Practice for Making and Curing Concrete Test Specimens in the Laboratory (ASTM C192): This standard provides procedures for the preparation of materials, mixing of concrete, and the making and curing of concrete test specimens under laboratory conditions.

  • Standard Test Method for Slump of Hydraulic-Cement Concrete (ASTM C143): This test is used to measure the consistency and workability of fresh concrete. It involves filling a cone-shaped mold with concrete, removing the mold, and measuring the vertical settlement or "slump" of the concrete.

  • Standard Test Method for Time of Setting of Hydraulic Cement Mortar by Modified Vicat Needle (ASTM C807): This method determines the initial and final setting times of hydraulic cement mortar. It involves measuring the penetration of a weighted needle into a mortar sample over time.

Mechanism of Action

The different performance characteristics of sodium gluconate and lignosulfonates stem from their distinct chemical structures and their interactions with cement particles during the hydration process.

Sodium Gluconate

Sodium gluconate's primary mechanisms of action are:

  • Adsorption: The gluconate molecules adsorb onto the surface of the cement particles, forming a protective layer that hinders their immediate contact with water and thus slows down the hydration process.

  • Chelation: Sodium gluconate chelates or binds with calcium ions (Ca²⁺) that are released during the initial hydration of cement. This complex formation prevents the calcium ions from participating in the formation of the crystalline hydration products that lead to the setting and hardening of the concrete.

Lignosulfonates

Lignosulfonates, which are by-products of the wood pulp industry, function mainly through:

  • Adsorption and Electrostatic Repulsion: Lignosulfonate molecules adsorb onto the surface of cement particles. The sulfonate groups in their structure impart a negative charge to the particle surfaces, leading to electrostatic repulsion between them. This repulsion disperses the cement particles, releasing trapped water and improving the workability of the mix.

Visualizing the Mechanisms and Workflow

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_materials Materials Preparation (ASTM C192) cluster_mixing Concrete Mixing (ASTM C192) cluster_testing Performance Testing Cement Cement Mixing Mixing of Concrete Components Cement->Mixing Aggregates Aggregates Aggregates->Mixing Water Water Water->Mixing Admixture Admixture (Gluconate or Lignosulfonate) Admixture->Mixing Fresh_Concrete Fresh Concrete Mixing->Fresh_Concrete Slump_Test Slump Test (ASTM C143) Fresh_Concrete->Slump_Test Setting_Time Setting Time Test (ASTM C807) Fresh_Concrete->Setting_Time Casting Casting of Specimens (ASTM C192) Fresh_Concrete->Casting Curing Curing of Specimens (ASTM C192) Casting->Curing Hardened_Concrete Hardened Concrete Curing->Hardened_Concrete Compressive_Strength Compressive Strength Test Hardened_Concrete->Compressive_Strength

Caption: Experimental workflow for comparing concrete admixtures.

logical_relationship cluster_admixtures Concrete Admixtures cluster_mechanisms Primary Mechanisms cluster_effects Performance Effects Gluconate Sodium Gluconate Adsorption_Chelation Adsorption & Chelation of Ca²⁺ Gluconate->Adsorption_Chelation Lignosulfonate Lignosulfonates Adsorption_Repulsion Adsorption & Electrostatic Repulsion Lignosulfonate->Adsorption_Repulsion Water_Reduction Water Reduction Adsorption_Chelation->Water_Reduction Retardation Setting Time Retardation Adsorption_Chelation->Retardation Adsorption_Repulsion->Water_Reduction Adsorption_Repulsion->Retardation Workability Improved Workability Water_Reduction->Workability Strength Increased Strength Water_Reduction->Strength

References

A Comparative Guide to Titration Methods for Determining Gluconic Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of manual and potentiometric titration methods for the quantitative determination of gluconic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs. This document outlines the principles of each method, provides detailed experimental protocols, and compares their performance based on key validation parameters.

Introduction to this compound Titration

This compound is a mild organic acid with a wide range of applications in the pharmaceutical, food, and chemical industries. Accurate determination of its concentration is crucial for quality control and formulation development. Titration, a classic analytical technique, remains a widely used method for this purpose due to its accuracy, reliability, and cost-effectiveness. This guide focuses on two common acid-base titration approaches: manual titration with a colorimetric indicator and automated potentiometric titration.

Method Comparison

The choice between manual and potentiometric titration for this compound analysis depends on several factors, including the required level of accuracy and precision, sample throughput, available equipment, and cost considerations.

FeatureManual TitrationPotentiometric Titration
Principle Neutralization reaction with a standard base, endpoint determined by a visual color change of an indicator.Neutralization reaction with a standard base, endpoint determined by monitoring the change in potential (pH) of the solution using an electrode.
Endpoint Detection Subjective, based on visual perception of color change.Objective, based on the inflection point of the titration curve or its derivatives.
Accuracy & Precision Generally lower due to subjective endpoint determination and manual volume readings.Typically higher due to objective endpoint detection and automated titrant delivery.
Automation Potential Low.High, suitable for high-throughput analysis.
Cost Lower initial investment (burette, glassware, indicator).Higher initial investment (autotitrator, electrode, software).
Analysis Time Can be faster for a single sample by an experienced analyst.Generally faster for multiple samples due to automation.
Data Traceability Manual recording of data.Automated data logging and generation of titration curves and reports.
Interferences Colored or turbid samples can interfere with visual endpoint detection.Less affected by sample color or turbidity.

Experimental Protocols

Manual Titration of this compound

This protocol describes the determination of this compound concentration by titration with a standardized sodium hydroxide (B78521) solution using phenolphthalein (B1677637) as a colorimetric indicator.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution (1% in ethanol)

  • Deionized water

  • 50 mL burette

  • 250 mL Erlenmeyer flask

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of deionized water to the flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the burette tip. Record the initial burette reading.

  • Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.

  • Titrate the this compound solution with the NaOH solution. Add the titrant dropwise as the endpoint is approached.

  • The endpoint is reached when the colorless solution turns a faint, persistent pink color that lasts for at least 30 seconds.

  • Record the final burette reading.

  • Repeat the titration at least two more times to ensure reproducibility.

Calculation: The concentration of this compound can be calculated using the following formula:

Macid × Vacid = Mbase × Vbase

Where:

  • Macid = Molarity of this compound

  • Vacid = Volume of this compound solution

  • Mbase = Molarity of NaOH solution

  • Vbase = Volume of NaOH solution used in the titration

Potentiometric Titration of this compound

This protocol outlines the determination of this compound concentration using an automated potentiometric titrator.[1]

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Autotitrator equipped with a pH electrode

  • Beakers

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH electrode of the autotitrator using standard buffer solutions.

  • Accurately pipette a known volume (e.g., 25.00 mL) of the this compound solution into a beaker.

  • Add approximately 50 mL of deionized water to the beaker.

  • Place the beaker on the titrator's sample stand and immerse the pH electrode and the titrant dispensing tube into the solution.

  • Start the titration program on the autotitrator. The instrument will automatically add the NaOH titrant and record the pH of the solution as a function of the titrant volume.

  • The autotitrator will automatically detect the equivalence point from the resulting titration curve, typically by identifying the point of maximum inflection (the steepest point of the curve) or by analyzing the first or second derivative of the curve.

  • The instrument software will calculate the concentration of this compound based on the volume of titrant consumed at the equivalence point.

Workflow Diagrams

Titration_Workflow cluster_prep Sample Preparation cluster_manual Manual Titration cluster_potentiometric Potentiometric Titration cluster_calc Calculation start Start sample Pipette this compound Sample start->sample dilute Dilute with Deionized Water sample->dilute indicator Add Indicator (Manual) dilute->indicator Manual Method titrate_pot Start Autotitrator dilute->titrate_pot Potentiometric Method titrate_man Titrate with NaOH indicator->titrate_man endpoint_man Observe Color Change titrate_man->endpoint_man record_man Record Volume endpoint_man->record_man calculate Calculate Concentration record_man->calculate endpoint_pot Detect Equivalence Point titrate_pot->endpoint_pot record_pot Automated Data Logging endpoint_pot->record_pot record_pot->calculate end End calculate->end

Caption: Experimental workflow for manual vs. potentiometric titration of this compound.

Titration_Logic start Determine this compound Concentration method_choice Choose Titration Method start->method_choice manual_path Manual Titration method_choice->manual_path Lower Cost Simple Setup potentiometric_path Potentiometric Titration method_choice->potentiometric_path Higher Accuracy Automation manual_steps Prepare Sample Add Indicator Titrate to Color Change Record Volume manual_path->manual_steps potentiometric_steps Prepare Sample Calibrate Electrode Run Autotitrator Automated Endpoint Detection potentiometric_path->potentiometric_steps calculation Calculate Concentration manual_steps->calculation potentiometric_steps->calculation

Caption: Logical relationship for selecting a this compound titration method.

Conclusion

Both manual and potentiometric titration are valid methods for determining the concentration of this compound. Manual titration offers a low-cost and straightforward approach suitable for occasional analyses where high precision is not the primary concern. In contrast, potentiometric titration provides superior accuracy, precision, and the potential for automation, making it the preferred method for routine quality control, high-throughput screening, and in regulated environments where data integrity and traceability are paramount. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, available resources, and desired data quality.

References

Comparative Transcriptomics of Aspergillus niger under High Gluconic Acid Stress: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic landscape of Aspergillus niger in response to conditions conducive to high-level organic acid production, with a specific focus on inferring the cellular response to high gluconic acid stress. As direct comparative transcriptomic studies under high this compound stress are limited, this guide synthesizes findings from transcriptomic analyses of A. niger grown on various carbon sources that lead to the production of organic acids, such as citric and this compound. This approach allows for an informed perspective on the key metabolic and stress response pathways that are likely to be modulated under high this compound conditions.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differential expression of key genes in Aspergillus niger under conditions promoting organic acid production, primarily comparing growth on glucose (a direct precursor for this compound) with other carbon sources. This data, extrapolated from broader transcriptomic studies, provides insights into the metabolic reprogramming and stress responses that are critical for survival and productivity under high acid stress.

Table 1: Key Genes in Central Carbon Metabolism and this compound Biosynthesis

Gene/ProteinFunctionPutative Response to High this compound Precursor (Glucose)Reference
goxCGlucose oxidaseUpregulated[1]
catRCatalase regulatorUpregulated (to combat oxidative stress from glucose oxidase activity)Inferred
hxkHexokinaseUpregulated[2]
pfkAPhosphofructokinaseModulated to balance glycolysis and pentose (B10789219) phosphate (B84403) pathway[3][4]
Genes of the Pentose Phosphate Pathway (PPP)NADPH production for stress response and biosynthesisUpregulated[5]
citTCitrate transporterPotentially modulated during general organic acid stress[6]

Table 2: Genes Involved in Stress Response

Gene/ProteinFunctionPutative Response to High this compound StressReference
hacA/hac1Unfolded Protein Response (UPR) transcription factorUpregulated in response to ER stress from high protein secretion[5]
srbASterol regulatory element-binding proteinUpregulated in response to cell membrane stress[7]
mpkACell wall integrity MAPKActivated to maintain cell wall integrity under osmotic and acid stress[2]
atfAOxidative stress response transcription factorUpregulated to manage reactive oxygen speciesInferred
Small cysteine-rich proteinsUnknown, potentially stress-relatedUpregulated under severe substrate limitation[8]

Experimental Protocols

This section outlines a representative methodology for conducting a comparative transcriptomic study of A. niger under high this compound stress, based on established protocols from related research.[6][8][9]

1. Strain and Culture Conditions:

  • Strain: Aspergillus niger wild-type strain (e.g., N402) and/or mutant strains with altered acid production profiles.

  • Inoculum Preparation: Spores are harvested from solidified complete medium (CM) agar (B569324) plates.[8]

  • Growth Media: A defined minimal medium with a high concentration of glucose (e.g., 100-150 g/L) to induce this compound production. The pH is controlled and maintained around 5.5-6.5 for optimal this compound production.[10][11]

  • Stress Condition: The experimental condition would involve cultivating the fungus until a high concentration of this compound is achieved. The control condition could be an early logarithmic growth phase with low this compound concentration or cultivation with a non-acid-inducing carbon source.

  • Culture System: Batch or chemostat cultures in bioreactors to ensure controlled conditions of pH, aeration, and temperature.[12]

2. RNA Extraction and Sequencing:

  • Mycelium Harvesting: Mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction: Total RNA is extracted using a standard method such as TRIzol reagent or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control: RNA integrity and concentration are assessed using a Bioanalyzer and spectrophotometry.

  • Library Preparation and Sequencing: mRNA is enriched using oligo(dT) beads, followed by fragmentation, cDNA synthesis, adapter ligation, and PCR amplification to construct the sequencing library. Sequencing is performed on a platform like Illumina HiSeq.[13]

3. Data Analysis:

  • Read Mapping: Raw sequencing reads are mapped to the A. niger reference genome.

  • Differential Gene Expression Analysis: Gene expression levels are quantified (e.g., as FPKM or TPM), and differentially expressed genes (DEGs) between the high this compound stress and control conditions are identified using tools like DESeq2 or edgeR.[2][13]

  • Functional Annotation and Enrichment Analysis: DEGs are functionally annotated using databases like GO and KEGG to identify enriched biological processes and metabolic pathways.[14]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a typical experimental workflow relevant to the study of A. niger under high acid stress.

experimental_workflow cluster_culture Strain Cultivation cluster_analysis Transcriptomic Analysis strain A. niger Strain control Control Condition (Low this compound) strain->control stress Stress Condition (High this compound) strain->stress rna_extraction RNA Extraction control->rna_extraction stress->rna_extraction sequencing RNA Sequencing rna_extraction->sequencing data_analysis Data Analysis (DEG, Pathway Enrichment) sequencing->data_analysis comparison Comparative Analysis data_analysis->comparison

Figure 1: Experimental workflow for comparative transcriptomics.

signaling_pathways cluster_stress High this compound Stress cluster_response Cellular Response Pathways acid_stress High External [H+] Osmotic Stress cwi_pathway Cell Wall Integrity (MAPK Cascade) acid_stress->cwi_pathway er_stress ER Stress / UPR (hacA) acid_stress->er_stress general_stress General Stress Response (e.g., Oxidative) acid_stress->general_stress cell_wall_remodeling cell_wall_remodeling cwi_pathway->cell_wall_remodeling Cell Wall Remodeling protein_folding protein_folding er_stress->protein_folding Enhanced Protein Folding and Secretion antioxidant_defense antioxidant_defense general_stress->antioxidant_defense Antioxidant Defense

References

Safety Operating Guide

Proper Disposal of Gluconic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of gluconic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of any mists or vapors.[2][3] In the event of a spill, absorb the material with an inert substance such as sand, diatomaceous earth, or a universal binder and place it in a suitable container for disposal.[2]

Disposal of Uncontaminated this compound Solutions

For uncontaminated aqueous solutions of this compound, the primary method of disposal is neutralization, followed by flushing down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations. This compound is a mild, non-corrosive, and readily biodegradable organic acid.[4] However, direct disposal without neutralization is discouraged to prevent potential damage to plumbing and aquatic life.[2]

Neutralization Protocol

The following is a general protocol for the neutralization of this compound waste in a laboratory setting. This procedure should be performed in a fume hood.

  • Dilution: Slowly add the this compound solution to a large volume of cold water, aiming for a dilution ratio of at least 1:10 (one part acid to ten parts water).[1] Crucially, always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Selection of Neutralizing Agent: A weak base is recommended for a controlled neutralization reaction.[1][3] Suitable agents include sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).

  • Neutralization: While continuously stirring the diluted this compound solution, slowly add the neutralizing agent in small increments.[1] Be mindful that this reaction can generate carbon dioxide gas and heat.[1] Placing the container in an ice bath can help to manage the temperature.[5]

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution throughout the neutralization process.[1][3]

  • Endpoint: Continue adding the base until the pH of the solution is within a neutral range, typically between 5.5 and 10.5, or as specified by your local wastewater authority.[2][6][7]

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the drain with at least 20 parts of water.[5][7]

Disposal of Contaminated this compound

If the this compound waste is contaminated with other hazardous materials, such as heavy metals or other toxic chemicals, it must not be disposed of down the drain.[7][8] This waste should be collected in a clearly labeled, sealed, and compatible waste container.[1][9] Subsequently, it should be disposed of through a certified hazardous waste disposal service in accordance with all local, regional, and national regulations.[9]

Quantitative Disposal Parameters

ParameterGuidelineSource
Acceptable pH Range for Drain Disposal 5.5 - 10.5[2][6][7]
Recommended Dilution Ratio (Acid to Water) 1:10[1][5]
Post-Neutralization Flush Ratio (Water to Solution) At least 20:1[5][7]

This compound Disposal Workflow

GluconicAcidDisposal start This compound Waste is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated collect_waste Collect in a labeled, sealed waste container. is_contaminated->collect_waste  Yes dilute_acid Dilute with cold water (at least 1:10 ratio). is_contaminated->dilute_acid No   hazardous_disposal Dispose via certified hazardous waste service. collect_waste->hazardous_disposal end Disposal Complete hazardous_disposal->end neutralize Slowly add weak base (e.g., NaHCO₃) with stirring. dilute_acid->neutralize monitor_ph Monitor pH. neutralize->monitor_ph ph_in_range Is pH between 5.5 and 10.5? monitor_ph->ph_in_range ph_in_range->neutralize No   drain_disposal Flush down drain with copious amounts of water. ph_in_range->drain_disposal  Yes drain_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.